3-CHLORO-DL-PHENYLALANINE
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-(3-chlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDJLFDGCUYZMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1956-15-6, 14091-12-4 | |
| Record name | 3-Chlorophenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1956-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-3-phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001956156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-3-phenyl-DL-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014091124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-chloro-3-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.180 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-chloro-3-phenyl-DL-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.477 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-DL-phenylalanine: Chemical Properties, Structure, and Applications
This guide provides a comprehensive technical overview of 3-Chloro-DL-phenylalanine, a synthetic amino acid analog that has garnered significant interest within the scientific community. Its unique structural modification—the incorporation of a chlorine atom at the meta position of the phenyl ring—imparts distinct chemical and biological properties, making it a valuable tool for researchers, particularly in the fields of biochemistry, neuroscience, and drug development. This document will delve into the core chemical properties, structural features, synthesis, and key applications of this compound, offering insights grounded in established scientific principles and experimental evidence.
Core Chemical and Physical Properties
This compound is a racemic mixture of the D- and L-enantiomers of 3-chlorophenylalanine. It typically presents as a white to off-white crystalline powder.[1] The introduction of the chlorine atom to the phenyl ring significantly influences its electronic properties and, consequently, its chemical reactivity and biological interactions.[]
| Property | Value | Source(s) |
| CAS Number | 1956-15-6 | [3][4] |
| Molecular Formula | C₉H₁₀ClNO₂ | [3][5] |
| Molecular Weight | 199.63 g/mol | [][5] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 215-216 °C (for L-enantiomer) | [6][7] |
| Boiling Point (Predicted) | 339.5 ± 32.0 °C | [] |
| Density (Predicted) | 1.336 ± 0.06 g/cm³ | [] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. The related L-phenylalanine is soluble in water. The 4-chloro isomer is soluble to 10 mM in 1N NaOH and to 5 mM in water with gentle warming. | [6][8][9] |
| pKa (Predicted) | 2.17 ± 0.10 | [6] |
Note: The melting point provided is for the L-enantiomer, which serves as a close approximation for the DL-racemic mixture. The solubility of this compound is expected to be similar to its L-enantiomer and related chlorinated phenylalanine analogs.
Chemical Structure and Spectroscopic Characterization
The foundational structure of this compound is the amino acid phenylalanine, with a chlorine atom substituted at the third position (meta-position) of the benzene ring. This substitution is key to its altered properties compared to native phenylalanine.
Molecular Structure
Below is a 2D representation of the chemical structure of this compound.
Caption: 2D structure of this compound.
Spectroscopic Data
While a publicly available, experimentally derived NMR or IR spectrum for this compound is not readily found, we can predict the key spectral features based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, which will be split in a complex pattern due to the meta-substitution. The α-proton and the β-protons of the alanine side chain will also exhibit distinct chemical shifts and coupling patterns.
-
¹³C NMR: The carbon NMR spectrum will display unique signals for each of the nine carbon atoms, with the carbon atom attached to the chlorine showing a characteristic chemical shift.
-
IR Spectroscopy: The infrared spectrum will feature characteristic absorption bands for the amine (N-H stretching), carboxylic acid (O-H and C=O stretching), and the aromatic ring (C-H and C=C stretching). The C-Cl bond will also have a characteristic absorption in the fingerprint region.
Synthesis of this compound
The synthesis of this compound can be achieved through several established organic chemistry routes. A common approach involves the modification of a readily available starting material, such as 3-chlorobenzaldehyde or 3-chlorocinnamic acid.[10] A generalized synthetic pathway is outlined below.
Caption: Generalized synthetic pathway for this compound.
This pathway represents a classical approach to amino acid synthesis. The specific reaction conditions, including temperature, reaction time, and catalysts, would be optimized to maximize the yield and purity of the final product.
Key Applications in Research and Development
The unique properties of this compound make it a valuable molecule in various scientific disciplines.
Peptide Synthesis and Protein Engineering
This compound serves as a building block in peptide synthesis to create peptides with enhanced properties.[1] The incorporation of this non-canonical amino acid can increase the peptide's resistance to enzymatic degradation, thereby improving its stability and bioavailability.[1] Furthermore, the chlorine atom can act as a probe to study peptide-protein interactions and protein structure.[]
Experimental Protocol: Incorporation of this compound into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general procedure for incorporating Fmoc-protected this compound into a peptide sequence using manual solid-phase peptide synthesis.
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling:
-
Dissolve Fmoc-3-Chloro-DL-phenylalanine-OH (3 equivalents) and a coupling agent such as N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) and an activator like Oxyma Pure (3 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Thoroughly wash the resin with DMF and Dichloromethane (DCM) to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail, typically containing Trifluoroacetic acid (TFA) and scavengers, to cleave the peptide from the resin and remove any side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, and then purify it using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).
Sources
- 1. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 3-Chlorophenylalanine | C9H10ClNO2 | CID 85680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. L-3-Chlorophenylalanine | 80126-51-8 [chemicalbook.com]
- 7. L-3-Chlorophenylalanine CAS#: 80126-51-8 [m.chemicalbook.com]
- 8. 4-Chloro-DL-phenylalanine, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. sepax-tech.com.cn [sepax-tech.com.cn]
- 10. L-3-Chlorophenylalanine synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Synthesis and Purification of 3-Chloro-DL-phenylalanine
Introduction: The Significance of 3-Chloro-DL-phenylalanine in Research and Development
This compound is a non-proteinogenic amino acid, a synthetic derivative of the essential amino acid phenylalanine.[1] The introduction of a chlorine atom at the meta position of the phenyl ring significantly alters its electronic properties and steric hindrance, making it a valuable tool for researchers in medicinal chemistry, biochemistry, and drug development.[1] This modification allows for the exploration of structure-activity relationships in peptides and proteins, enhancing properties such as resistance to enzymatic degradation and receptor binding affinity.[1][2] Consequently, this compound serves as a crucial building block in the synthesis of novel peptides, peptidomimetics, and other pharmacologically active compounds. This guide provides a comprehensive overview of the primary synthetic routes and purification strategies for this compound, offering practical insights for its preparation and isolation in a laboratory setting.
Part 1: Synthesis of Racemic this compound
The synthesis of the racemic mixture of 3-chloro-phenylalanine is the initial step towards obtaining the individual enantiomers. Two classical methods, the Strecker synthesis and the Erlenmeyer-Plöchl synthesis, are commonly employed for this purpose, both starting from the readily available 3-chlorobenzaldehyde.
The Strecker Synthesis: A Versatile Approach
The Strecker synthesis is a robust and widely used method for the preparation of α-amino acids from aldehydes or ketones.[3][4] The reaction proceeds through the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to the corresponding amino acid.
Causality Behind Experimental Choices: The use of ammonium chloride and potassium cyanide in a sequential or one-pot reaction provides a safer alternative to handling highly toxic hydrogen cyanide gas. The reaction is typically carried out in an aqueous alcohol solution to ensure the solubility of both the organic and inorganic reactants. The final hydrolysis step requires strong acidic conditions to efficiently convert the nitrile group to a carboxylic acid.
-
Formation of the α-aminonitrile:
-
In a well-ventilated fume hood, dissolve 3-chlorobenzaldehyde (1 molar equivalent) in a suitable solvent such as methanol or ethanol.
-
Add an aqueous solution of ammonium chloride (NH₄Cl, 1.1 molar equivalents) to the aldehyde solution and stir.
-
Slowly add an aqueous solution of potassium cyanide (KCN, 1.1 molar equivalents) to the reaction mixture. Caution: Cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.
-
Stir the reaction mixture at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Hydrolysis of the α-aminonitrile:
-
Once the formation of the α-aminonitrile is complete, carefully add concentrated hydrochloric acid (HCl) to the reaction mixture.
-
Heat the mixture to reflux for several hours to effect the hydrolysis of the nitrile to a carboxylic acid.
-
After cooling, the crude this compound hydrochloride will precipitate.
-
-
Isolation of the Product:
-
Collect the precipitate by filtration and wash with cold water to remove any remaining inorganic salts.
-
The crude product can then be purified by recrystallization.
-
Figure 1: The Strecker synthesis pathway for this compound.
The Erlenmeyer-Plöchl Synthesis: A Classic Route to α,β-Unsaturated Azlactones
The Erlenmeyer-Plöchl synthesis involves the condensation of an N-acylglycine with an aldehyde in the presence of acetic anhydride and a weak base, typically sodium acetate, to form an azlactone (oxazolone).[5] This intermediate is then hydrolyzed and reduced to yield the desired amino acid.
Causality Behind Experimental Choices: Acetic anhydride serves both as a dehydrating agent and a reactant to form the azlactone ring. Sodium acetate acts as a base to deprotonate the N-acylglycine, facilitating its condensation with the aldehyde. The subsequent hydrolysis and reduction steps are crucial to open the azlactone ring and form the final amino acid.
-
Formation of the Azlactone:
-
In a round-bottom flask, combine 3-chlorobenzaldehyde (1 molar equivalent), N-acetylglycine (1 molar equivalent), and anhydrous sodium acetate (1 molar equivalent).
-
Add acetic anhydride (2-3 molar equivalents) to the mixture.
-
Heat the reaction mixture with stirring, typically at around 100°C, for 1-2 hours. The formation of the yellow to orange colored azlactone should be observed.
-
-
Hydrolysis and Reduction of the Azlactone:
-
After cooling, the crude azlactone can be isolated.
-
The azlactone is then subjected to hydrolysis, often with a mild base like sodium carbonate, followed by acidification to yield the α-acetamido-3-chlorocinnamic acid.
-
The unsaturated intermediate is then reduced. A common method is catalytic hydrogenation using a palladium catalyst (Pd/C) or using a reducing agent like sodium amalgam.
-
-
Final Hydrolysis and Isolation:
-
The resulting N-acetyl-3-chloro-DL-phenylalanine is hydrolyzed with a strong acid (e.g., HCl) or base (e.g., NaOH) to remove the acetyl group.
-
The final product, this compound, is then isolated by adjusting the pH to its isoelectric point, causing it to precipitate.
-
Figure 2: The Erlenmeyer-Plöchl synthesis pathway for this compound.
Part 2: Purification of this compound
The crude product obtained from the synthesis requires purification to remove unreacted starting materials, byproducts, and inorganic salts.
Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.
Causality Behind Experimental Choices: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A mixture of solvents, such as ethanol and water, is often effective for amino acids. Ethanol provides good solubility for the organic molecule, while the addition of water, a poor solvent, induces crystallization upon cooling.
-
Dissolve the crude this compound in a minimal amount of hot solvent, such as an ethanol/water mixture.[6]
-
Heat the solution until the solid is completely dissolved.
-
If the solution is colored, a small amount of activated charcoal can be added to decolorize it, followed by hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cool the solution in an ice bath to maximize the yield of the crystals.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry them under vacuum.
Column Chromatography
For higher purity or when recrystallization is ineffective, column chromatography can be employed.
Causality Behind Experimental Choices: Silica gel is a common stationary phase for the purification of moderately polar organic compounds. The mobile phase, a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol), is chosen to achieve good separation between the desired product and impurities based on their differential adsorption to the silica gel.
-
Prepare a slurry of silica gel in a non-polar solvent and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a suitable mobile phase, starting with a less polar mixture and gradually increasing the polarity (gradient elution) if necessary.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Part 3: Chiral Resolution of this compound
For many applications, particularly in pharmacology, the individual D- and L-enantiomers of 3-chloro-phenylalanine are required. The separation of the racemic mixture into its constituent enantiomers is known as chiral resolution.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to separate enantiomers. Lipases are commonly used for this purpose.[7][8][9][10]
Causality Behind Experimental Choices: Lipases can selectively catalyze the hydrolysis of an ester of one enantiomer of an amino acid, leaving the other enantiomer's ester unreacted. This difference in reaction rate allows for the separation of the two enantiomers. The choice of lipase and reaction conditions (solvent, temperature, pH) is crucial for achieving high enantioselectivity.
-
Esterification: Convert the racemic this compound to its methyl ester using standard methods (e.g., reaction with methanol in the presence of an acid catalyst like thionyl chloride or HCl gas).
-
Enzymatic Hydrolysis:
-
Dissolve the racemic this compound methyl ester in a suitable buffer solution, often with a co-solvent like tert-butanol to improve solubility.
-
Add a lipase, for example, from Candida antarctica (CALB) or Pseudomonas cepacia (PSL).
-
Incubate the reaction mixture with stirring at a controlled temperature (e.g., 30-40°C). The pH should be maintained at the optimal level for the chosen lipase.
-
Monitor the reaction progress by chiral HPLC. The reaction is typically stopped at or near 50% conversion to obtain both the hydrolyzed acid and the unreacted ester in high enantiomeric excess.
-
-
Separation and Isolation:
-
Once the desired conversion is reached, acidify the reaction mixture to stop the enzymatic reaction.
-
Extract the unreacted ester with an organic solvent (e.g., ethyl acetate).
-
The aqueous layer contains the salt of the hydrolyzed amino acid. Adjust the pH to the isoelectric point to precipitate the free amino acid.
-
The isolated ester can be hydrolyzed chemically to obtain the other enantiomer of the amino acid.
-
Figure 3: Enzymatic kinetic resolution of this compound methyl ester.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Causality Behind Experimental Choices: The choice of the chiral stationary phase is paramount. For amino acids, CSPs based on cyclodextrins, macrocyclic antibiotics (like teicoplanin or vancomycin), or chiral crown ethers are often effective. The mobile phase composition (e.g., a mixture of an organic solvent like acetonitrile or methanol with an aqueous buffer) is optimized to achieve the best resolution.
-
Column Selection: Choose a suitable chiral column. For analytical purposes, a column with a teicoplanin-based CSP is a good starting point. For preparative separations, a larger-diameter column with the same stationary phase is used.
-
Mobile Phase Preparation: Prepare a mobile phase, for example, a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate or formate) at a specific pH. The exact composition will need to be optimized for the chosen column.
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase.
-
Chromatographic Separation:
-
Inject the sample onto the chiral HPLC system.
-
Run the separation under isocratic or gradient elution conditions.
-
Detect the eluting enantiomers using a UV detector.
-
-
Fraction Collection (for preparative HPLC):
-
Collect the fractions corresponding to each enantiomer as they elute from the column.
-
Combine the fractions for each enantiomer and evaporate the solvent to obtain the purified D- and L-3-chlorophenylalanine.
-
| Parameter | Analytical Chiral HPLC | Preparative Chiral HPLC |
| Column Internal Diameter | 2.1 - 4.6 mm | > 10 mm |
| Particle Size | 3 - 5 µm | 5 - 10 µm |
| Sample Load | µg - low mg | mg - g |
| Flow Rate | 0.2 - 1.5 mL/min | > 10 mL/min |
| Objective | Quantify enantiomeric purity | Isolate pure enantiomers |
Table 1: Comparison of Analytical and Preparative Chiral HPLC Parameters.
Conclusion
The synthesis and purification of this compound and its individual enantiomers are essential processes for advancing research in medicinal chemistry and biochemistry. This guide has detailed the most common and effective methods for its preparation and purification, from the initial racemic synthesis via the Strecker and Erlenmeyer-Plöchl routes to the final chiral resolution using enzymatic methods and preparative HPLC. The provided protocols and the rationale behind the experimental choices aim to equip researchers with the necessary knowledge to confidently produce high-purity this compound for their specific applications.
References
- ChemRxiv. Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API)
- Master Organic Chemistry. The Strecker Synthesis of Amino Acids.[Link]
- ResearchGate. Lipase-Catalyzed Synthesis of Both Enantiomers of 3-Chloro-1-arylpropan-1-ols.[Link]
- Organic Chemistry Portal. Strecker Synthesis.[Link]
- PMC - NIH. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols.[Link]
- PMC - NIH.
- Recrystallization-2.doc.pdf.
- YouTube. The Strecker Synthesis--Another Way to Make Amino Acids.[Link]
- Reddit. Recrystallization solvent for boc-L-Phenylalanine : r/Chempros.[Link]
- Wikipedia. Erlenmeyer–Plöchl azlactone and amino-acid synthesis.[Link]
- PMC - NIH.
- MDPI.
- Preparation and characterization of poly(L-phenylalanine) chiral stationary phases with varying peptide length. Preparation and characterization of poly(L-phenylalanine) chiral stationary phases with varying peptide length. [https://www.researchgate.net/publication/225301825_Preparation_and_characterization_of_polyL-phenylalanine_chiral_stationary_phases_with_varying_peptide_length]
- ResearchGate. (PDF)
- Google Patents. CN1566080A - Resolution of DL-phenylalanine.
- PubMed. Biosynthesis of phenylalanine, tyrosine, 3-(3-carbocyphenyl) alanine and 3-(3-carbocy-4-hydroxyphenyl) alanine in higher plants. Examples of the transformation possibilities for chorismic acid.[Link]
- Google Patents. US6146859A - Facile synthesis of L-homophenylalanine by equilibrium shift enzymatic reaction using engineered tyrosine aminotransferase.
- The Methods to Crystallize Anhydrous L-Phenylalanine from Methanol-Water Solution. The Methods to Crystallize Anhydrous L-Phenylalanine from Methanol-Water Solution. [https://www.researchgate.
- PMC - NIH. Production of l-Phenylalanine from trans-Cinnamic Acid with Rhodotorula glutinis Containing l-Phenylalanine Ammonia-Lyase Activity.[Link]
- YouTube.
- ResearchGate. The Erlenmeyer synthesis with a thioazlactone. [https://www.researchgate.net/publication/251608674_The_Erlenmeyer_synthesis_with_a_thioazlactone]
- Google Patents. CN106977381A - Synthesis process of o-chlorobenzaldehyde.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Strecker Synthesis [organic-chemistry.org]
- 5. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Mechanism of Action of 3-Chloro-DL-phenylalanine as an Enzyme Inhibitor
Abstract
3-Chloro-DL-phenylalanine is a synthetic amino acid analog that has garnered interest within the scientific community for its role as an enzyme inhibitor. This technical guide provides a comprehensive overview of its mechanism of action, with a primary focus on its interaction with aromatic amino acid hydroxylases. Drawing upon established principles of enzyme kinetics and inhibitor characterization, this document serves as a valuable resource for researchers, scientists, and professionals in the field of drug development. While much of the detailed mechanistic research has centered on its structural isomer, p-chlorophenylalanine, this guide extrapolates and contextualizes the probable mechanisms for the 3-chloro variant and provides the foundational knowledge and experimental frameworks necessary to further elucidate its specific inhibitory profile.
Introduction: The Landscape of Aromatic Amino Acid Hydroxylases
The aromatic amino acid hydroxylases are a family of non-heme iron-containing monooxygenases that play critical roles in metabolism and neurotransmitter synthesis.[1][2][3] The three principal members of this family are:
-
Phenylalanine Hydroxylase (PAH): Primarily active in the liver, PAH catalyzes the conversion of L-phenylalanine to L-tyrosine. This is the rate-limiting step in the catabolic pathway of phenylalanine.[1][4]
-
Tryptophan Hydroxylase (TPH): This enzyme mediates the initial and rate-limiting step in the biosynthesis of the neurotransmitter serotonin, by hydroxylating L-tryptophan to 5-hydroxytryptophan.[5][6]
-
Tyrosine Hydroxylase (TH): TH is the rate-limiting enzyme in the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine), catalyzing the hydroxylation of L-tyrosine to L-DOPA.
Given their physiological significance, the inhibition of these enzymes is a key area of research for understanding metabolic disorders and developing therapeutic agents for neurological conditions. This compound, as a structural analog of the natural substrate L-phenylalanine, is positioned to interact with these enzymes.
The Inhibitory Action of this compound: A Mechanistic Perspective
While direct and extensive kinetic data for this compound is limited in publicly accessible literature, the inhibitory mechanism can be inferred from studies on the closely related and more extensively researched p-chlorophenylalanine (pCPA). Halogenated phenylalanine analogs are generally recognized as irreversible inhibitors of phenylalanine hydroxylase and tryptophan hydroxylase.[7][8][9]
The prevailing hypothesis is that this compound acts as a mechanism-based inactivator , also known as a suicide inhibitor . This mode of inhibition is characterized by the enzyme's own catalytic activity transforming the inhibitor into a reactive species that then irreversibly modifies the enzyme, leading to its inactivation.
The proposed sequence of events is as follows:
-
Initial Binding: this compound, due to its structural similarity to L-phenylalanine, binds to the active site of the aromatic amino acid hydroxylase. This initial interaction is likely reversible.
-
Enzymatic Activation: The enzyme's catalytic machinery initiates the hydroxylation process on the bound this compound.
-
Formation of a Reactive Intermediate: The hydroxylation of the chlorinated aromatic ring is thought to generate a highly reactive intermediate, possibly an epoxide or a quinone-imine species.
-
Covalent Modification: This reactive intermediate then rapidly forms a covalent bond with a nucleophilic residue within the enzyme's active site, leading to irreversible inactivation.
It is important to note that for pCPA, the mechanism of irreversible inactivation is complex and may also involve processes related to enzyme synthesis and degradation within a cellular context.[8][9] Further research is required to definitively confirm a similar multifaceted mechanism for this compound.
Experimental Workflow for Characterizing an Irreversible Inhibitor
To rigorously determine the mechanism of action of this compound, a series of kinetic experiments are necessary. The following is a generalized workflow that can be adapted for this purpose.
Enzyme Activity Assay
A continuous or endpoint assay is required to measure the activity of the target enzyme (e.g., Phenylalanine Hydroxylase). A common method for PAH involves monitoring the formation of L-tyrosine from L-phenylalanine.
Protocol for Phenylalanine Hydroxylase Activity Assay:
-
Reaction Mixture Preparation: In a microplate well or cuvette, prepare a reaction buffer containing the enzyme, its cofactor tetrahydrobiopterin (BH4), and a reducing agent (e.g., dithiothreitol).
-
Pre-incubation: Incubate the enzyme and this compound for various time intervals.
-
Initiation of Reaction: Start the reaction by adding the substrate, L-phenylalanine.
-
Detection: Monitor the rate of product formation (L-tyrosine) over time. This can be achieved using various methods, such as HPLC or a coupled enzymatic assay that produces a fluorescent or colorimetric signal.
-
Data Analysis: Calculate the initial reaction velocity (v₀) from the progress curves.
Determination of Kinetic Parameters for Irreversible Inhibition
For an irreversible inhibitor that follows the two-step mechanism (E + I ⇌ E·I → E-I), two key parameters are determined:
-
KI: The inhibition constant, representing the affinity of the inhibitor for the enzyme in the initial reversible binding step.
-
kinact: The maximum rate of inactivation.
Experimental Protocol:
-
Varying Inhibitor Concentrations and Incubation Times: Perform the enzyme activity assay with a range of this compound concentrations and for different pre-incubation times.
-
Plotting Residual Activity: For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. The slope of this line gives the observed rate of inactivation (kobs).
-
Secondary Plot: Plot the calculated kobs values against the corresponding inhibitor concentrations.
-
Data Fitting: Fit the data from the secondary plot to the following hyperbolic equation to determine KI and kinact:
kobs = kinact * [I] / (KI + [I])
where [I] is the inhibitor concentration.
Alternatively, a time-dependent IC₅₀ method can be employed, where IC₅₀ values are determined at multiple time points.[10][11]
Quantitative Data and Visualization
| Parameter | Enzyme | Value | Method | Reference |
| KI | Phenylalanine Hydroxylase | TBD | Kinetic analysis of kobs | Experimental |
| kinact | Phenylalanine Hydroxylase | TBD | Kinetic analysis of kobs | Experimental |
| kinact/KI | Phenylalanine Hydroxylase | TBD | Calculated | Experimental |
| IC₅₀ (30 min) | Phenylalanine Hydroxylase | TBD | Time-dependent IC₅₀ assay | Experimental |
| KI | Tryptophan Hydroxylase | TBD | Kinetic analysis of kobs | Experimental |
| kinact | Tryptophan Hydroxylase | TBD | Kinetic analysis of kobs | Experimental |
| kinact/KI | Tryptophan Hydroxylase | TBD | Calculated | Experimental |
| IC₅₀ (30 min) | Tryptophan Hydroxylase | TBD | Time-dependent IC₅₀ assay | Experimental |
| TBD: To Be Determined |
Diagrams of Mechanisms and Workflows
Caption: Proposed two-step mechanism of irreversible inhibition.
Caption: Workflow for determining KI and kinact.
Conclusion and Future Directions
This compound represents a valuable tool for probing the function of aromatic amino acid hydroxylases. Based on evidence from related compounds, it is likely to act as a mechanism-based inactivator, leading to the irreversible inhibition of these key enzymes. This guide has outlined the probable mechanism of action and provided a robust experimental framework for its detailed characterization.
Future research should focus on obtaining precise kinetic data (KI, kinact) for this compound with purified phenylalanine hydroxylase and tryptophan hydroxylase. Furthermore, structural studies, such as X-ray crystallography of the inhibitor-enzyme complex, would provide invaluable insights into the specific amino acid residues involved in the covalent modification and the conformational changes that occur upon inactivation. Such studies will not only solidify our understanding of this particular inhibitor but also contribute to the broader knowledge of enzyme-inhibitor interactions, aiding in the rational design of novel therapeutic agents.
References
- The aromatic amino acid hydroxylases: Structures, catalysis, and regulation of phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase. (2023). Archives of Biochemistry and Biophysics. [Link]
- An alternative method for the determination of Ki and kinact parameters for irreversible inhibitor profiling.
- Mechanism of irreversible inactivation of phenylalanine-4- and tryptophan-5-hydroxylases by [4-36Cl, 2-14C]p-chlorophenylalanine: a revision. (1976). PubMed. [Link]
- Discovering and de-risking irreversible inhibitors. Enzymlogic. [Link]
- Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay. (2015).
- A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2020). bioRxiv. [Link]
- A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2024).
- Inhibition of phenylalanine hydroxylase by p-chlorophenylalanine; dependence on cofactor structure. (1974). PubMed. [Link]
- Kinetics of phenylalamine hydroxylase with analogs of tetrahydrobiopterin. Biochemistry. [Link]
- Mechanism of inactivation of phenylalanine hydroxylase by p-chlorophenylalanine in hepatome cells in culture. Two possible models. (1976). PubMed. [Link]
- P-chlorophenylalanine does not inhibit production of recombinant human phenylalanine hydroxylase in NIH3T3 cells or E. coli. (1987). PubMed. [Link]
- Steady-state kinetic parameters of human phenylalanine hydroxylase... (2021).
- The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments. (2013).
- The aromatic amino acid hydroxylases: Structures, catalysis, and regulation of phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase. (2023). PubMed. [Link]
- Mechanism of Aromatic Amino Acid Hydroxylation. (2003).
- Substrate activation of phenylalanine hydroxylase. A kinetic characterization. (1980).
- What is the mechanism of the irreversible inhibition of phenylalanine hydroxylase by p-chlorophenylalanine? (1976). PubMed. [Link]
- Kinetic mechanism of phenylalanine hydroxylase: intrinsic binding and rate constants from single-turnover experiments. (2013). PubMed. [Link]
- p-ethynylphenylalanine: a potent inhibitor of tryptophan hydroxylase. (2000).
- The aromatic amino acid hydroxylases. (1995).
- Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity. (2020). PubMed Central. [Link]
- Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin. (1967). PubMed. [Link]
- 3-chloro-L-phenylalanine. PubChem. [Link]
- 3-Chlorophenylalanine. PubChem. [Link]
- Aromatic amino acid hydroxylase (IPR001273). EMBL-EBI. [Link]
- The action of enzymes on chlorophenylalanines. (1950).
- Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). Beilstein Journals. [Link]
- Inhibition of tryptophan hydroxylase by dopamine and the precursor amino acids. (1974). PubMed. [Link]
Sources
- 1. The aromatic amino acid hydroxylases: Structures, catalysis, and regulation of phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The aromatic amino acid hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. InterPro [ebi.ac.uk]
- 4. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of irreversible inactivation of phenylalanine-4- and tryptophan-5-hydroxylases by [4-36Cl, 2-14C]p-chlorophenylalanine: a revision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of inactivation of phenylalanine hydroxylase by p-chlorophenylalanine in hepatome cells in culture. Two possible models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P-chlorophenylalanine does not inhibit production of recombinant human phenylalanine hydroxylase in NIH3T3 cells or E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. biorxiv.org [biorxiv.org]
3-CHLORO-DL-PHENYLALANINE applications in biochemical research
An In-Depth Technical Guide to the Applications of 3-Chloro-DL-phenylalanine in Biochemical Research
Introduction: A Versatile Tool for Discovery
This compound is a synthetic, non-proteinogenic amino acid analog that has carved a significant niche in biochemical research, pharmaceutical development, and neuroscience.[1][] As a derivative of the essential amino acid phenylalanine, it features a chlorine atom substituted at the meta- (3-) position on the phenyl ring.[] This modification bestows unique electronic properties and steric bulk, transforming it from a simple amino acid into a versatile chemical probe and a valuable building block for complex molecules.[][3]
This guide, intended for researchers, scientists, and drug development professionals, explores the core applications of this compound. It delves into its mechanisms of action, provides field-proven experimental protocols, and discusses its role as a precursor in the synthesis of novel therapeutics.
A crucial point of clarification is the distinction between the meta- (3-chloro) and para- (4-chloro) isomers of phenylalanine. While this guide is centered on this compound, a substantial body of foundational research, particularly in the field of neuroscience, has been conducted using its isomer, p-chlorophenylalanine (PCPA), also known as Fenclonine.[4] PCPA is a powerful and widely-used tool for studying the serotonergic system.[4][5] Therefore, this guide will discuss the applications of the chlorinated phenylalanine family, highlighting the principles they enable, with a particular focus on the well-documented use of PCPA as the archetypal tool for investigating serotonin function.
Section 1: Core Mechanism of Action - Modulation of Aromatic Amino Acid Hydroxylases
The primary and most impactful application of chlorinated phenylalanine analogs in biochemical research stems from their ability to inhibit aromatic amino acid hydroxylases. This family of enzymes, which includes phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH), plays a critical role in neurotransmitter and metabolic biosynthesis.[6]
The most profound inhibitory action is exerted by p-chlorophenylalanine (PCPA) on Tryptophan Hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT).[5][7] TPH catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan, the essential first step in creating this vital neurotransmitter.[6]
The Causality of Inhibition
The inhibitory mechanism is a direct result of the compound's structure. PCPA's resemblance to the natural substrate, L-tryptophan, allows it to enter and bind to the TPH active site.[8] However, the presence of the chlorine atom on the phenyl ring facilitates an interaction that leads to the irreversible inactivation of the enzyme.[4][5] This potent and long-lasting inhibition effectively shuts down the primary pathway for serotonin synthesis, leading to a profound depletion of 5-HT levels within the central nervous system.[4][7] This makes PCPA an invaluable pharmacological tool for creating a transient "knockdown" of the serotonergic system, allowing researchers to investigate its function with high specificity.
Caption: Workflow for an in vivo serotonin depletion study.
Experimental Protocol: Induction of Serotonin Depletion in Rodent Models
This protocol describes a validated method for inducing serotonin depletion in rats using p-chlorophenylalanine, adapted from established methodologies. [5]The inclusion of a neurochemical validation step is critical for ensuring the trustworthiness of the experimental results.
Materials:
-
p-Chlorophenylalanine (PCPA) / Fenclonine
-
Sterile 0.9% saline
-
pH meter and adjustment solutions (e.g., 1M NaOH)
-
Vortex mixer and gentle heat source (e.g., water bath)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Appropriate animal model (e.g., adult male Sprague-Dawley rats)
Step-by-Step Methodology:
-
PCPA Solution Preparation:
-
Weigh the desired amount of PCPA. A common dosage regimen is 300 mg/kg for profound depletion. For a 250g rat, this would be 75 mg.
-
Dissolve the PCPA powder in sterile 0.9% saline. PCPA has poor solubility. Gentle warming (to ~40°C) and continuous vortexing are required.
-
Calculate the final concentration to allow for a manageable injection volume (e.g., 2-4 mL/kg).
-
Self-Validation Check: Carefully adjust the pH of the solution to approximately 4.0-5.0 using NaOH. This significantly improves solubility and reduces peritoneal irritation upon injection. Ensure the solution is clear before use.
-
-
Administration:
-
Handle animals gently to minimize stress. Use proper and consistent animal restraint techniques for the i.p. injection.
-
Administer the prepared PCPA solution via i.p. injection. Often, the total dose is given daily for two to three consecutive days to ensure maximal depletion. [9]3. Experimental Timeline:
-
Wait for the depletion to take effect. Peak serotonin depletion typically occurs 24-72 hours after the final injection.
-
Conduct behavioral or cognitive testing within this window.
-
-
Post-Procedure Validation:
-
Rapidly dissect and collect brain regions of interest (e.g., hippocampus, prefrontal cortex, striatum).
-
Immediately freeze the tissue (e.g., on dry ice or in liquid nitrogen) and store at -80°C.
-
Perform neurochemical analysis (e.g., HPLC with electrochemical detection) on the tissue to quantify the levels of serotonin (5-HT) and its primary metabolite, 5-HIAA. This step is mandatory to confirm the extent of depletion and validate the experimental model.
Data Presentation: Efficacy of PCPA-Induced Serotonin Depletion
The following table summarizes data from literature, illustrating the effectiveness of different PCPA regimens.
| Animal Model | Route of Admin. | Dosage Regimen | Brain Region | % Decrease in 5-HT | % Decrease in 5-HIAA | Reference |
| Rat | i.p. | 500 mg/kg/day x 3 days | Frontal Cortex | >97% | >97% | [5] |
| Rat | i.p. | 300 mg/kg/day x 3 days | Whole Brain | ~90% | Not Specified | [9] |
| Rat | i.p. | 250 mg/kg | Brain Stem | Not Specified | Not Specified | [10] |
Section 3: Applications in Pharmaceutical & Peptide Chemistry
Beyond its use as a research tool, this compound is a valuable building block in synthetic chemistry, particularly for developing novel pharmaceuticals and engineered peptides. [1][3][11] Causality of Enhanced Properties: Incorporating a chlorinated phenylalanine analog into a peptide or drug candidate can fundamentally alter its properties. The chlorine atom adds steric bulk and modifies the electronic nature of the phenyl ring. This can lead to:
-
Increased Metabolic Stability: The unnatural amino acid can make the peptide bond more resistant to cleavage by endogenous proteases, thereby increasing its in vivo half-life.
-
Altered Binding Affinity: The modified side chain can change how a peptide or small molecule fits into its target receptor or enzyme active site, potentially increasing potency or altering selectivity. [3]* Conformational Constraint: The presence of the halogen can help lock a peptide into a more specific, biologically active conformation. [12] This makes this compound a key intermediate for synthesizing drugs targeting neurological disorders and for creating peptides with enhanced therapeutic profiles. [1][11]Halogenated derivatives of L-phenylalanine are also being actively investigated for their potential as neuroprotective agents in conditions like brain ischemia. [13]
Caption: Incorporation of 3-Chloro-phenylalanine into a peptide.
Section 4: Broader Biochemical and Synthetic Applications
The utility of this compound extends into other areas of biochemical and materials research:
-
Enzyme Specificity Studies: By presenting enzymes with this unnatural substrate, researchers can probe the stringency of active sites and better understand structure-activity relationships. []* Protein Engineering: It can be employed in the modification of amino acid sequences to create proteins with novel or enhanced properties for therapeutic or industrial applications. [1][11]* Materials Science: The unique properties imparted by the chlorinated phenyl group are being explored to create novel polymers with tailored solubility, hydrophobicity, and optical characteristics for use in advanced coatings and sensors. [3]* Enzymatic Synthesis: It can serve as a substrate in engineered enzyme systems designed to produce other valuable chiral molecules and noncanonical amino acids. [14][15]
Conclusion
This compound, along with its isomers, represents a powerful and multifaceted chemical tool. Its most prominent role in biochemical research is as a precursor to inhibitors of tryptophan hydroxylase, providing an unparalleled method for studying the function of the central serotonergic system. This application has yielded critical insights into the neurobiology of mood, cognition, and behavior. Furthermore, its utility as a synthetic building block in pharmaceutical chemistry and peptide design continues to grow, offering a pathway to create novel therapeutics with enhanced stability and efficacy. As synthetic biology and materials science advance, the applications for specialized amino acids like this compound are poised to expand even further, solidifying its place as a cornerstone compound in the modern researcher's toolkit.
References
- Elucidating Scent and Color Variation in White and Pink-Flowered Hydrangea arborescens 'Annabelle' Through Multi-Omics Profiling. MDPI.
- 3-chloro-L-phenylalanine | C9H10ClNO2 | CID 2761492. PubChem. [Link]
- KEGG PATHWAY D
- Effect of phenylalanine, p -chlorophenylalanine and α-methylphenylalanine on glucose uptake in vitro by the brain of young rats.
- Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes r
- Effects of serotonin depletion by p-chlorophenylalanine, p-chloroamphetamine or 5,7-dihydroxytryptamine on central dopaminergic neurons. PubMed. [Link]
- The effects of p-chlorophenylalanine (PCPA)
- 3-Chlorophenylalanine | C9H10ClNO2 | CID 85680. PubChem. [Link]
- Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity. PubMed Central. [Link]
- Structural characterization of human tryptophan hydroxylase 2 reveals L-Phe as the superior regulatory domain ligand relevant for serotonin biosynthesis. bioRxiv. [Link]
- Fenclonine. Wikipedia. [Link]
- Depletion of serotonin using p-chlorophenylalanine (PCPA) and reserpine protects against the neurotoxic effects of p-chloroamphetamine (PCA) in the brain. PubMed. [Link]
- Synthesis of pure p-chlorophenyl-L-alanine form L-phenylalanine.
- New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues. PubMed Central. [Link]
- Acute tryptophan depletion in humans: a review of theoretical, practical and ethical aspects.
- CAS No : 1956-15-6| Chemical Name : this compound.
- Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis. PubMed Central. [Link]
- Enzymatic Mannich Reaction for the Synthesis of γ‑Chiral Amino. American Chemical Society. [Link]
- The Science Behind L-3-Chlorophenylalanine: Properties and Applic
- Neuroprotective action of halogenated derivatives of L-phenylalanine. PubMed. [Link]
- Para-chlorophenylalanine, serotonin and killing behavior. PubMed. [Link]
- Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids.
- Para-chlorophenylalanine treatment inhibits the expression of vasoactive intestinal peptide messenger RNA in r
- The depletion of brain serotonin levels by para-chlorophenylalanine administration significantly alters the activity of midbrain dopamine cells in rats: an extracellular single cell recording study. PubMed. [Link]
- DL-[2-14C]p-chlorophenylalanine as an inhibitor of tryptophan 5-hydroxylase. PubMed. [Link]
- Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica. [Link]
- Effects of p-chlorophenylalanine-induced depletion of brain serotonin on retrieval of appetitive and aversive memories. PubMed. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Fenclonine - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Para-chlorophenylalanine, serotonin and killing behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of serotonin depletion by p-chlorophenylalanine, p-chloroamphetamine or 5,7-dihydroxytryptamine on central dopaminergic neurons: focus on tuberoinfundibular dopaminergic neurons and serum prolactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jk-sci.com [jk-sci.com]
- 12. New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
role of 3-CHLORO-DL-PHENYLALANINE in neuroscience studies
An In-Depth Technical Guide to 3-Chloro-DL-phenylalanine (pCPA) in Neuroscience Research
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Executive Summary
This guide provides a comprehensive technical overview of para-Chlorophenylalanine (pCPA, Fenclonine), a pivotal tool in neuroscience for investigating the serotonergic system. By irreversibly inhibiting tryptophan hydroxylase, the rate-limiting enzyme in serotonin (5-HT) biosynthesis, pCPA induces a profound and sustained depletion of central 5-HT levels.[1][2] This unique characteristic allows researchers to probe the fundamental roles of serotonin in a vast array of physiological and behavioral processes, from mood and anxiety to sleep and cognition. This document details the mechanism of action, established experimental protocols, critical scientific considerations for its use, and the causal logic behind methodological choices, ensuring a robust and reproducible experimental design.
Introduction: The Need for Serotonin Depletion
The serotonin system is one of the most widespread and functionally diverse modulatory systems in the brain, implicated in nearly every facet of behavior and physiology. Understanding its precise roles requires tools that can selectively manipulate its function. While techniques like selective serotonin reuptake inhibitors (SSRIs) enhance serotonergic tone, pCPA offers the opposite and equally valuable approach: a near-complete, albeit temporary, removal of serotonin from the system. This pharmacological lesioning allows for a direct assessment of the necessity of serotonin for specific functions, providing foundational insights that have shaped modern neuropharmacology.[3][4]
Core Mechanism of Action: Irreversible Enzyme Inhibition
This compound, more commonly known as para-Chlorophenylalanine (pCPA), acts as a selective and irreversible inhibitor of tryptophan hydroxylase (TPH).[1][5] TPH is the critical, rate-limiting enzyme that catalyzes the first step in the synthesis of serotonin: the hydroxylation of L-tryptophan to 5-hydroxytryptophan (5-HTP).[6][7] By irreversibly binding to and inactivating TPH, pCPA effectively halts the production of new serotonin molecules.[1][8]
The consequence is a profound and long-lasting depletion of serotonin and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), across the central nervous system.[2] The recovery of serotonin levels is not dependent on the drug's clearance but rather on the de novo synthesis of new TPH enzyme, a process that can take days to weeks.[1] This makes pCPA a powerful tool for studying the effects of sustained low-serotonin states.
Caption: Mechanism of pCPA action on the serotonin synthesis pathway.
Pharmacodynamics and Neurochemical Profile
The administration of pCPA leads to a dramatic reduction in brain serotonin levels. The onset of depletion is rapid, with significant decreases observed within hours and maximal depletion typically occurring 24 to 72 hours after the final dose.[1][9]
Causality Insight: The delay to maximal depletion is a direct consequence of the mechanism. pCPA stops new synthesis, but the existing pool of serotonin must first be metabolized and cleared before the full effect of the synthesis inhibition is observed neurochemically.
The extent of depletion is dose-dependent. High-dose regimens can reduce 5-HT and 5-HIAA levels to less than 10% of control values, effectively creating a hyposerotonergic state.[2]
Data Presentation: Neurochemical Effects of pCPA Regimens in Rats
| Dosage Regimen | Brain Region(s) | % Decrease in 5-HT | % Decrease in 5-HIAA | Off-Target Effects Noted | Reference(s) |
| 1000 mg/kg (single dose) | Whole Brain | 90.6% | 91.8% | Not specified | [1][2] |
| 300 mg/kg/day x several days | Frontal Cortex, Hippocampus | >97% | >97% | Slight effect on noradrenergic/dopaminergic systems | [1] |
| 350 mg/kg, i.p. (doses at 48h and 24h pre-experiment) | Frontoparietal Cortex | ~90% | Not specified | Not specified | [10] |
| High dose (unspecified) | Frontal Cortex | >99% | >99% | Noradrenaline: -30% Dopamine: -42% | [1][11] |
| 500 mg/kg/day x 2, then 250 mg/kg/day x 5 (oral) | Hippocampus / Prefrontal Cortex | 85% / 65% | Not specified | Not specified | [3] |
Key Experimental Applications in Neuroscience
By creating a transient and reversible low-serotonin state, pCPA has been instrumental in defining the role of 5-HT in:
-
Mood and Affective Behavior: Studies using pCPA have demonstrated its ability to induce behaviors analogous to anxiety and pessimism in animal models, providing foundational support for the role of serotonin in emotional regulation.[1][5][12]
-
Sleep Architecture: pCPA-induced insomnia was a key early finding that helped establish the monoamine theory of sleep, highlighting serotonin's critical role in sleep initiation and maintenance.[4][5]
-
Cognition and Executive Function: Serotonin depletion with pCPA can be associated with cognitive impairments, particularly in tasks requiring attention and behavioral organization.[5][11]
-
Locomotor Activity: pCPA often produces a dose-dependent decrease in exploratory locomotion, challenging early theories that serotonin's primary function was simply to inhibit motor activity.[2][5]
Experimental Protocols: A Self-Validating System
A trustworthy protocol is one that includes steps to verify its own success. When using pCPA, it is not enough to administer the drug; one must confirm the extent of serotonin depletion.
Protocol 1: Systemic Serotonin Depletion in Rodents via Intraperitoneal (i.p.) Injection
This protocol describes a common method for achieving robust 5-HT depletion in rats or mice.
Methodology Steps:
-
Animal Acclimation: House animals in a stable environment and handle them for several days prior to the experiment to minimize stress-induced variability.[13]
-
pCPA Preparation (Critical Step):
-
Choice of Salt: pCPA methyl ester hydrochloride is more soluble in saline than the free base form.[13] If using the free base, it may need to be suspended in a vehicle like 0.9% saline containing a surfactant (e.g., 2% Tween 80).[5]
-
Solubilization: A common method involves suspending pCPA, adding a small volume of 1M HCl to clarify the solution, and then neutralizing with 1M NaOH. The pCPA should remain in the solution.[5]
-
Expertise Insight: Always prepare solutions fresh. The stability of pCPA in solution can be poor, and failure to achieve full dissolution is a common reason for experimental failure.[5] A vehicle-only control group is mandatory.
-
-
Administration:
-
Depletion Period: Wait 24-72 hours after the final injection before commencing behavioral testing. This allows for the clearance of existing serotonin stores and for the animal to stabilize from any acute injection effects.[1]
-
Behavioral Testing: Conduct the desired behavioral paradigms (e.g., elevated plus-maze, forced swim test, cognitive tasks).
-
Neurochemical Validation (Self-Validation Step):
-
Following behavioral testing, euthanize the animals.
-
Rapidly dissect brain regions of interest (e.g., prefrontal cortex, hippocampus, striatum) on ice.[13]
-
Flash-freeze the tissue and store it at -80°C.
-
Quantify 5-HT and 5-HIAA levels using a validated method like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). This step is non-negotiable as it confirms that the observed behavioral effects are correlated with the intended neurochemical change.
-
Caption: A typical experimental workflow for pCPA-induced serotonin depletion.
Limitations and Scientific Considerations
While powerful, pCPA is not a perfectly "clean" pharmacological tool. A senior scientist must account for its limitations to ensure proper data interpretation.
-
Specificity: Although highly selective for TPH, very high doses of pCPA have been reported to reduce concentrations of noradrenaline and dopamine in certain brain regions.[1][11] This underscores the importance of using the lowest effective dose and, where possible, measuring other monoamines during the validation step. pCPA can also inhibit phenylalanine hydroxylase, though this is often considered a lesser issue in standard neuroscience protocols.
-
Behavioral Side Effects: The profound depletion of serotonin can lead to general changes in animal well-being, such as hyper-reactivity to stimuli or changes in feeding, which could non-specifically affect performance in behavioral tasks.[2] Careful observation and appropriate control experiments are essential.
-
Stress of Administration: Repeated i.p. injections are a significant stressor for animals.[3] For chronic studies, newer, validated oral administration protocols may be a more refined and less stressful alternative.[3][15]
-
Interpretation: pCPA induces a tonic (long-term) depletion of 5-HT. It is therefore an excellent tool for studying the effects of a sustained hyposerotonergic state but is not suitable for investigating the role of rapid, phasic 5-HT release.
Conclusion
This compound (pCPA) remains an indispensable pharmacological agent for fundamental neuroscience research. Its ability to produce a robust and sustained depletion of brain serotonin provides a unique window into the functional necessity of the serotonergic system. However, its power demands rigorous experimental design. Authoritative use of pCPA requires careful preparation and dosing, a deep understanding of its pharmacodynamic timeline, and, most critically, an integrated, self-validating protocol that includes mandatory post-mortem neurochemical analysis. When used with these considerations, pCPA will continue to be a cornerstone for elucidating the complex roles of serotonin in health and disease.
References
- A Comparative Guide to Serotonin Depletion: 4- Chloro-L-phenylalanine (PCPA) vs. 5,7. (n.d.). Benchchem.
- The Role of Serotonin Depletion by PCPA in Behavioral Studies: An In-depth Technical Guide. (n.d.). Benchchem.
- Thorne, D. R., & Fibiger, H. C. (1995). p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits. Behavioural Brain Research, 68(2), 229–237.
- Stracke, J., Otten, W., Tuchscherer, A., Puppe, B., & Düpjan, S. (2017). Serotonin depletion induces pessimistic-like behavior in a cognitive bias paradigm in pigs. Physiology & Behavior, 174, 18–26.
- Technical Support Center: Troubleshooting PCPA-Induced Behavioral Changes in Animal Models. (n.d.). Benchchem.
- Onaivi, E. S., et al. (2020). Neurochemical, Behavioral, and Neurogenic Validation of a Hyposerotonergic Animal Model by Voluntary Oral Consumption of para-Chlorophenylalanine. ACS Chemical Neuroscience, 11(7), 1036-1045.
- Tobler, I., & Borbély, A. A. (1982). Sleep regulation after reduction of brain serotonin: effect of p-chlorophenylalanine combined with sleep deprivation in the rat. Sleep, 5(2), 145–153.
- Kant, G. J., et al. (2023). Serotonin and Effort-Based Decision-Making: Dissociating Behavioral Effects of 8-OH-DPAT and PCPA. Brain Sciences, 13(5), 789.
- Berger, U. V., Grzanna, R., & Molliver, M. E. (1989). Depletion of serotonin using p-chlorophenylalanine (PCPA) and reserpine protects against the neurotoxic effects of p-chloroamphetamine (PCA) in the brain. Experimental Neurology, 103(2), 111–115.
- Ruotsalainen, S., et al. (1997). The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task. Behavioural Brain Research, 84(1-2), 135–147.
- Minabe, Y., et al. (1993). Effect of subchronic antidepressants administration on serotonin-stimulated phosphoinositide hydrolysis in para-chlorophenylalanine-treated rat hippocampal slices. Neuropharmacology, 32(4), 347–353.
- Marsden, C. A., & Curzon, G. (1979). Effect of p-chlorophenylalanine at moderate dosage on 5-HT and 5-HIAA concentrations in brain regions of control and p-chloroamphetamine treated rats. Neuropharmacology, 18(2), 159–164.
- Balaban, P. M., et al. (2020). Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity. Neuroscience and Behavioral Physiology, 50, 273–280.
- Celada, P., Puig, M. V., Casanovas, J. M., & Artigas, F. (2001). Control of dorsal raphe serotonergic neurons by the medial prefrontal cortex: involvement of serotonin-1A, GABAA, and glutamate receptors. Journal of Neuroscience, 21(24), 9917–9929.
- Jéquier, E., Lovenberg, W., & Sjoerdsma, A. (1967). Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin. Molecular Pharmacology, 3(3), 274–278.
- Gál, E. M., Roggeveen, A. E., & Millard, S. A. (1970). DL-[2-14C]p-chlorophenylalanine as an inhibitor of tryptophan 5-hydroxylase. Journal of Neurochemistry, 17(8), 1221–1235.
- Fitzpatrick, P. F. (2013). Mechanisms of Tryptophan and Tyrosine Hydroxylase. IUBMB Life, 65(4), 305-312.
- Depletion of 5-HT levels following acute PCPA treatments. (n.d.). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurochemical, Behavioral, and Neurogenic Validation of a Hyposerotonergic Animal Model by Voluntary Oral Consumption of para-Chlorophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Tryptophan and Tyrosine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jneurosci.org [jneurosci.org]
- 11. The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Serotonin depletion induces pessimistic-like behavior in a cognitive bias paradigm in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Effect of subchronic antidepressants administration on serotonin-stimulated phosphoinositide hydrolysis in para-chlorophenylalanine-treated rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Serotonin and Effort-Based Decision-Making: Dissociating Behavioral Effects of 8-OH-DPAT and PCPA - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Chloro-DL-phenylalanine as a Precursor in Pharmaceutical Synthesis
Foreword: The Strategic Role of Halogenation in Amino Acid Precursors
In the landscape of modern drug discovery and development, the use of non-canonical amino acids as building blocks has become a cornerstone for innovation. Among these, halogenated amino acids represent a particularly powerful class of precursors. The introduction of a halogen atom, such as chlorine, into the structure of a fundamental amino acid like phenylalanine is not a trivial modification. It is a strategic decision that imparts profound changes to the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability.[1][2] This guide provides a deep dive into 3-Chloro-DL-phenylalanine, a synthetic aromatic amino acid analogue, exploring its synthesis, properties, and critical role as a versatile precursor in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[][4] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of this compound to overcome challenges in peptide and small molecule synthesis.
Core Physicochemical & Structural Profile
This compound is a racemic mixture of the D- and L-enantiomers of 3-chlorophenylalanine.[] The chlorine atom is substituted at the meta position of the phenyl ring, a key structural feature that alters its electronic properties and steric profile compared to native phenylalanine.[][5] This modification is instrumental in its applications, from mechanistic biochemical research to its use as a building block for therapeutics with enhanced properties.[][5]
| Property | Value | Source |
| IUPAC Name | 2-amino-3-(3-chlorophenyl)propanoic acid | [][6] |
| Synonyms | DL-Phe(3-Cl)-OH, m-Chloro-DL-phenylalanine | [] |
| Molecular Formula | C₉H₁₀ClNO₂ | [][7] |
| Molecular Weight | 199.63 g/mol | [][7] |
| Appearance | White to off-white powder | [][5] |
| Purity | ≥ 99% (HPLC) | [] |
| Storage | Store at 2-8 °C | [] |
| CAS Number | 1956-15-6 | [][6] |
Synthesis of this compound: A Mechanistic Approach
The synthesis of this compound is not commonly performed from scratch in most research labs due to its commercial availability. However, understanding its synthesis provides critical insights into impurity profiles and potential side reactions. A common and robust method is the direct chlorination of DL-Phenylalanine.
Proposed Synthetic Pathway: Electrophilic Aromatic Substitution
The most direct route involves the electrophilic chlorination of the phenyl ring of DL-Phenylalanine. Phenylalanine's ring is activated towards electrophilic substitution, but the amino acid functional groups must be protected to prevent unwanted side reactions.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Objective: To synthesize this compound from DL-Phenylalanine.
Pillar of Trustworthiness: This protocol includes in-process controls and purification steps designed to ensure the isolation of the target compound with high purity.
-
Part 1: Protection of Amino and Carboxyl Groups
-
Rationale: The amino and carboxyl groups are reactive sites. Protecting them as an N-acetyl amide and an ethyl ester, respectively, prevents their participation in the chlorination reaction and increases the solubility of the starting material in organic solvents.
-
Procedure:
-
Suspend DL-Phenylalanine (1 mole) in absolute ethanol (EtOH).
-
Add acetic anhydride (Ac₂O, 1.1 moles) dropwise while cooling in an ice bath.
-
Add a catalytic amount of sulfuric acid (H₂SO₄) and reflux the mixture for 4-6 hours until TLC analysis shows complete consumption of the starting material.
-
Neutralize the mixture, extract the protected amino acid with ethyl acetate, and evaporate the solvent to yield N-Acetyl-DL-phenylalanine ethyl ester.
-
-
-
Part 2: Electrophilic Chlorination
-
Rationale: A Lewis acid catalyst like aluminum chloride (AlCl₃) is used to polarize the Cl-Cl bond, generating a potent electrophile (Cl⁺) that attacks the electron-rich phenyl ring. The meta position is targeted due to the directing effects of the substituent group.
-
Procedure:
-
Dissolve the protected phenylalanine from Part 1 in a dry, non-polar solvent like carbon tetrachloride (CCl₄) under an inert atmosphere (N₂).
-
Add a catalytic amount of anhydrous AlCl₃.
-
Bubble chlorine gas (Cl₂) through the solution at a controlled rate, maintaining the temperature at 0-5 °C. Monitor the reaction progress by HPLC.
-
Upon completion, quench the reaction by carefully adding ice-cold water. Separate the organic layer, wash with sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate.
-
-
-
Part 3: Deprotection and Isolation
-
Rationale: The protecting groups must be removed to yield the final amino acid. This is typically achieved by hydrolysis under basic, then acidic conditions.
-
Procedure:
-
Dissolve the crude chlorinated intermediate in an aqueous sodium hydroxide (NaOH) solution and heat to reflux for 8-12 hours to hydrolyze both the ester and the amide.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid (HCl) to a pH of ~6.0.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and recrystallize from an ethanol/water mixture to achieve high purity (≥99%).
-
Confirm identity and purity using HPLC, ¹H NMR, and Mass Spectrometry.
-
-
Application in Pharmaceutical Synthesis: A Case Study
The true value of this compound lies in its role as a precursor. The chlorine atom can serve as a metabolic blocker, enhance binding affinity through halogen bonding, or alter the pKa of adjacent functional groups.[2][5]
Case Study: Synthesis of a Novel Peptide-Based Protease Inhibitor
Let's consider the synthesis of a hypothetical dipeptide, Ac-Tyr(3-Cl-Phe)-NH₂, where 3-Cl-Phe is incorporated to enhance the inhibitor's resistance to enzymatic degradation.[5]
Caption: Workflow for solid-phase peptide synthesis.
Step-by-Step Synthesis Protocol
Objective: To synthesize the dipeptide Ac-Tyr(3-Cl-Phe)-NH₂ using this compound.
Expertise in Action: The choice of coupling agents (EDC/HOBt) is critical to minimize racemization and maximize yield, a common challenge in peptide synthesis.
-
Preparation of Starting Materials:
-
The C-terminal residue, this compound, is first converted to its amide form (H-3-Cl-Phe-NH₂) via standard methods.
-
The N-terminal tyrosine is protected with a Boc (tert-butyloxycarbonyl) group (Boc-Tyr-OH) to ensure selective coupling at the carboxyl end.
-
-
Peptide Bond Formation (Coupling):
-
Rationale: This is the core step where the peptide bond is formed. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxyl group of Boc-Tyr-OH, and HOBt (Hydroxybenzotriazole) is added to suppress side reactions and reduce racemization.
-
Procedure:
-
Dissolve Boc-Tyr-OH (1 eq) and H-3-Cl-Phe-NH₂ (1 eq) in a suitable solvent like Dimethylformamide (DMF).
-
Add HOBt (1.1 eq) and EDC (1.1 eq) to the mixture at 0 °C.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor completion via LC-MS.
-
Work up the reaction to isolate the protected dipeptide, Boc-Tyr(3-Cl-Phe)-NH₂.
-
-
-
N-Terminal Deprotection:
-
Rationale: The Boc protecting group must be removed to free the N-terminus for the final acetylation step. Trifluoroacetic acid (TFA) is a standard reagent for this purpose.
-
Procedure:
-
Dissolve the protected dipeptide in Dichloromethane (DCM).
-
Add an excess of TFA (e.g., 25-50% v/v solution in DCM).
-
Stir for 1-2 hours at room temperature.
-
Evaporate the solvent and TFA under reduced pressure to yield the free dipeptide amine as a TFA salt.
-
-
-
N-Terminal Acetylation:
-
Rationale: Acetylation of the N-terminus ("capping") can improve the peptide's stability and mimic its natural protein context.
-
Procedure:
-
Dissolve the deprotected dipeptide in DMF and add a mild base like Diisopropylethylamine (DIPEA) to neutralize the TFA salt.
-
Add acetic anhydride (1.5 eq) and stir for 2-4 hours.
-
Quench the reaction and proceed to purification.
-
-
-
Purification:
-
Rationale: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purifying peptides to the high degree required for pharmaceutical applications.
-
Procedure:
-
Purify the crude product using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions, confirm the identity of the product by mass spectrometry, and lyophilize the pure fractions to obtain the final product Ac-Tyr(3-Cl-Phe)-NH₂ as a white powder.
-
-
The Challenge of Chirality: Resolution of Enantiomers
Since this compound is a racemic mixture, and typically only one enantiomer possesses the desired biological activity, chiral resolution is a mandatory consideration for pharmaceutical applications.[5]
Methods for Chiral Resolution:
-
Enzymatic Resolution: This elegant method leverages the high stereospecificity of enzymes. For instance, an acylase can be used to selectively deacylate the N-acetylated L-enantiomer from the racemic N-acetyl-3-chloro-DL-phenylalanine, allowing for the separation of the free L-amino acid from the unreacted N-acetyl-D-amino acid.[8]
-
Chiral Chromatography: The racemic mixture can be separated using a chiral stationary phase (CSP) in an HPLC system. This method is highly effective but can be more expensive to scale up.
Caption: Conceptual diagram of chiral resolution.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-Chlorophenylalanine is associated with the following hazards:
Handling Recommendations:
-
Use in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion and Future Outlook
This compound is more than just a chlorinated analog of a natural amino acid; it is a strategic precursor that offers medicinal chemists a tool to fine-tune the properties of drug candidates. Its utility in creating peptides with enhanced stability and its potential as a building block for small molecules targeting neurological and other disorders underscore its importance.[4][9] As synthetic methodologies become more advanced, particularly in the realm of stereoselective synthesis, the demand for specific enantiomers like L-3-Chlorophenylalanine and D-3-Chlorophenylalanine will undoubtedly grow, paving the way for the development of next-generation therapeutics with improved efficacy and safety profiles.
References
- 3-Chloro-D-phenylalanine.
- Houghten, R. A., & Rapoport, H. Synthesis of pure p-chlorophenyl-L-alanine form L-phenylalanine. Journal of Medicinal Chemistry. [Link]
- Al-Hadedi, A. A. M., & O'Hagan, D. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]
- A process for the synthesis of melphalan.
- Li, S., et al. (2024). Elucidating Scent and Color Variation in White and Pink-Flowered Hydrangea arborescens 'Annabelle' Through Multi-Omics Profiling. MDPI. [Link]
- The Science Behind L-3-Chlorophenylalanine: Properties and Applic
- Parmeggiani, F., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Angewandte Chemie. [Link]
- 3-Chlorophenylalanine.
- Szabó, K., et al. (2004). Neuroprotective Action of Halogenated Derivatives of L-Phenylalanine. Stroke. [Link]
- Roda, G., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. MDPI. [Link]
- Wicha, E., et al. (2022).
- Szabó, K., et al. (2004). Neuroprotective action of halogenated derivatives of L-phenylalanine. PubMed. [Link]
- 3-chloro-L-phenylalanine.
- Kańska, M., & Kanska, M. (2010).
Sources
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. 3-Chlorophenylalanine | C9H10ClNO2 | CID 85680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Chloro-D-phenylalanine | C9H10ClNO2 | CID 7009409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
3-CHLORO-DL-PHENYLALANINE in genetic engineering and protein modification
An In-depth Technical Guide to 3-Chloro-DL-phenylalanine in Genetic Engineering and Protein Modification
Authored by: Gemini, Senior Application Scientist
Abstract
The precise, site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a paradigm shift in protein engineering and drug development. It unlocks the ability to introduce novel chemical functionalities, biophysical probes, and bioorthogonal handles into protein scaffolds. This guide provides a comprehensive technical overview of this compound (3-Cl-Phe), a halogenated phenylalanine analog, as a powerful tool for this purpose. We will explore the rationale for its use, the methodologies for its genetic incorporation, and its subsequent application in advanced protein modification, with a particular focus on palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique capabilities of halogenated ncAAs to create proteins with enhanced properties and novel functions.
Introduction: The Advent of Chemical Sophistication in Proteins
The 20 canonical amino acids, dictated by the universal genetic code, provide a remarkable yet finite chemical repertoire for protein structure and function. For decades, protein modification relied on reactions targeting the side chains of these natural residues, often leading to heterogeneous products and limited control. The field of genetic code expansion has shattered this limitation, enabling the site-specific incorporation of hundreds of non-canonical amino acids with diverse functionalities.[1][2]
Among these, this compound stands out as a particularly versatile ncAA.[3][][5] As a synthetic aromatic amino acid analog with a chlorine atom on the phenyl ring, it serves as a minimally perturbative probe and, more importantly, a bioorthogonal handle for subsequent chemical diversification.[] Its structural similarity to natural phenylalanine allows it to be utilized in studies of protein synthesis and enzyme activity, making it an essential tool for biochemists and molecular biologists.[3] This guide will detail the journey of 3-Cl-Phe from a chemical reagent to a genetically encoded building block that empowers next-generation protein engineering.
Table 1: Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 2-amino-3-(3-chlorophenyl)propanoic acid | [] |
| Synonyms | DL-Phe(3-Cl)-OH, m-Chloro-DL-phenylalanine | [3][] |
| CAS Number | 1956-15-6 | [3][6] |
| Molecular Formula | C₉H₁₀ClNO₂ | [3][][6] |
| Molecular Weight | 199.63 g/mol | [][6] |
| Appearance | White to off-white powder | [3][] |
| Purity | ≥97-99% (HPLC) | [3][][6] |
| Storage | Store at 2-8 °C | [] |
The Rationale: Why Incorporate a Halogenated Amino Acid?
The introduction of a halogen atom, such as chlorine, onto an amino acid side chain is a subtle yet powerful modification. Halogenation offers a strategy for perturbing proteins on a sub-angstrom scale, providing unprecedented precision in protein engineering.[7][8]
Causality Behind Halogenation:
-
Minimal Steric Perturbation: The chloro group is relatively small, allowing 3-Cl-Phe to often substitute for phenylalanine or tyrosine without significantly disrupting protein structure or folding. This "spy" characteristic is crucial for probing sensitive regions of a protein.
-
Altered Physicochemical Properties: Halogenation modifies the electronic properties of the aromatic ring, influencing hydrophobicity and potentially forming halogen bonds—a non-covalent interaction with electron-rich atoms like oxygen or nitrogen that can enhance protein stability.[9][10][11] This can be leveraged to create proteins with improved thermal and proteolytic stability.[10]
-
A Bioorthogonal Chemical Handle: The aryl chloride is a stable, non-native functional group within biological systems. It is inert to the cell's native biochemical processes but can be selectively targeted by specific chemical reactions that do not cross-react with other cellular components.[12][13] This makes the carbon-chlorine bond an ideal "handle" for post-translational modifications, most notably palladium-catalyzed cross-coupling reactions.[14][15]
The "How": Methodologies for Incorporating 3-Cl-Phe
The cornerstone of incorporating 3-Cl-Phe at a specific site within a protein is the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) .[16][17] An orthogonal pair is one that functions independently of the host cell's own synthetases and tRNAs.[16] This mutual orthogonality is critical: the engineered synthetase must only charge the engineered tRNA with the non-canonical amino acid, and the engineered tRNA must not be recognized by any of the host's endogenous synthetases.[18]
Site-Specific Incorporation via Nonsense Suppression
The most common method for site-specific incorporation is amber stop codon suppression .[1][18] The process repurposes the UAG (amber) stop codon, which normally signals the termination of translation.
The Causality of the Workflow:
-
Gene Modification: The gene for the protein of interest is mutated at the desired incorporation site to replace the original codon with the amber stop codon, TAG.
-
Introduction of Orthogonal Machinery: The host expression system (e.g., E. coli) is transformed with two additional plasmids: one encoding the engineered, orthogonal aaRS specific for 3-Cl-Phe, and another encoding an orthogonal suppressor tRNA that has its anticodon mutated to CUA to recognize the UAG codon.[16][19]
-
Expression and Incorporation: The cells are grown in media supplemented with 3-Cl-Phe. Inside the cell, the engineered aaRS specifically recognizes and attaches 3-Cl-Phe to the suppressor tRNA. When the ribosome encounters the UAG codon on the mRNA, instead of terminating translation, the charged suppressor tRNA binds and directs the incorporation of 3-Cl-Phe, allowing protein synthesis to continue.[18]
This technique allows for the production of a homogenous population of proteins with 3-Cl-Phe installed at a single, predetermined site.
Diagram 1: Workflow for Site-Specific Incorporation of 3-Cl-Phe
Caption: Schematic of Suzuki-Miyaura cross-coupling on a protein.
Experimental Protocols: A Practical Guide
The following protocols are generalized workflows. Researchers must optimize conditions, including plasmid selection, expression strain, and reaction parameters, for their specific protein of interest.
Protocol 1: Site-Specific Incorporation of 3-Cl-Phe in E. coli
Objective: To express and purify a target protein containing a single 3-Cl-Phe residue at a site designated by an amber (TAG) codon.
Self-Validation System:
-
Expression Check: SDS-PAGE analysis of cell lysates. The presence of a full-length protein band only when 3-Cl-Phe is added to the media (and its absence or truncation without it) indicates successful suppression.
-
Incorporation Confirmation: Electrospray ionization mass spectrometry (ESI-MS) of the purified protein. A mass increase corresponding to the substitution of a natural amino acid with 3-Cl-Phe provides definitive proof of incorporation. (Mass of Phe = 147.18 g/mol ; Mass of 3-Cl-Phe = 199.63 g/mol . ΔMass ≈ +52.45 Da).
Methodology:
-
Plasmid Preparation: Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with:
-
A plasmid encoding your protein of interest with a TAG codon at the desired position and a purification tag (e.g., His₆-tag).
-
A plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for 3-Cl-Phe (e.g., a pEVOL-pCNF vector).
-
-
Culture Growth:
-
Inoculate a 5 mL starter culture in LB medium with appropriate antibiotics and grow overnight at 37°C.
-
Use the starter culture to inoculate 1 L of minimal medium (e.g., M9) supplemented with all canonical amino acids (except phenylalanine, if possible, to reduce competition), antibiotics, and 1 mM this compound.
-
Grow the culture at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.
-
-
Protein Expression:
-
Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5 mM).
-
Reduce the temperature to 20-25°C and continue shaking for 12-16 hours.
-
-
Cell Harvest and Lysis:
-
Harvest the cells by centrifugation (e.g., 5000 x g for 15 min at 4°C).
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or high-pressure homogenization).
-
Clarify the lysate by centrifugation (e.g., 15000 x g for 30 min at 4°C).
-
-
Protein Purification:
-
Purify the protein from the supernatant using an appropriate chromatography method based on the purification tag (e.g., Ni-NTA affinity chromatography for a His₆-tag).
-
-
Verification:
-
Analyze the purified protein by SDS-PAGE to confirm size and purity.
-
Submit the purified protein for ESI-MS analysis to confirm the successful incorporation of 3-Cl-Phe.
-
Protocol 2: Suzuki-Miyaura Cross-Coupling on a 3-Cl-Phe Protein
Objective: To conjugate a boronic acid derivative to the purified 3-Cl-Phe containing protein.
Self-Validation System:
-
Conjugation Confirmation: ESI-MS analysis. A mass increase corresponding to the addition of the boronic acid's organic moiety (minus B(OH)₂) confirms successful coupling.
-
Functional Assay: If the payload is a fluorophore, fluorescence spectroscopy can confirm conjugation. If it's a biotin tag, a Western blot with streptavidin-HRP can be used.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the following in a biocompatible buffer (e.g., phosphate buffer, pH 8.0):
-
Purified 3-Cl-Phe protein (e.g., to a final concentration of 20-50 µM).
-
The boronic acid derivative (e.g., 10-20 fold molar excess over the protein).
-
A water-soluble palladium catalyst system (e.g., Pd₂(dba)₃ with a water-soluble ligand like di-tert-butyl(4-sulfonatophenyl)phosphonium). [15]2. Reaction Incubation:
-
Gently mix the components. If the catalyst is oxygen-sensitive, the reaction may need to be performed under an inert atmosphere (e.g., in a glovebox or using degassed buffers).
-
Incubate the reaction at room temperature or 37°C for 2-18 hours. [14]Monitor reaction progress if possible.
-
-
Reaction Quenching and Purification:
-
Quench the reaction by adding an excess of a thiol-containing compound (e.g., DTT or cysteine) to chelate the palladium.
-
Remove the excess small molecules and catalyst by buffer exchange, dialysis, or size-exclusion chromatography.
-
-
Verification:
-
Analyze the final protein product by ESI-MS to confirm the mass of the conjugate.
-
Perform functional analysis (e.g., fluorescence measurement, binding assay) to confirm the activity of the attached payload.
-
Conclusion and Future Outlook
This compound has emerged as a robust and powerful tool in the protein engineer's arsenal. Its utility stems from its dual nature: it is both a subtle biophysical probe and a versatile chemical handle for bioorthogonal modifications. The ability to genetically encode this amino acid with high fidelity, coupled with the efficiency of the Suzuki-Miyaura cross-coupling reaction, provides a reliable platform for creating sophisticated protein conjugates. [14][15] The applications are vast, ranging from the development of precisely targeted antibody-drug conjugates to the creation of novel biosensors and the fundamental study of protein-protein interactions. As the library of orthogonal synthetase/tRNA pairs continues to expand and new bioorthogonal reactions are developed, the potential to build proteins with custom-designed chemical functionalities will only grow, pushing the boundaries of what is possible in drug development, synthetic biology, and materials science.
References
- Nonnatural Amino Acids for Site-Specific Protein Conjugation.
- Incorporation of non-canonical amino acids - PMC. PubMed Central - NIH.
- Cellular Site-Specific Incorporation of Noncanonical Amino Acids in Synthetic Biology.
- This compound. Chem-Impex.
- Residue-specific incorporation of non-canonical amino acids into proteins: recent developments and applic
- Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. Frontiers.
- Non-additive Stabilization by Halogenated Amino Acids Reveals Protein Plasticity on a Sub-Angstrom Scale. PubMed.
- Non‐additive stabilization by halogenated amino acids reveals protein plasticity on a sub‐angstrom scale. PubMed Central.
- Application of the Halogen Bond in Protein Systems.
- Natural and Synthetic Halogen
- Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4. Taylor & Francis Online.
- CAS 1956-15-6 this compound. BOC Sciences.
- Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PMC. NIH.
- Bioorthogonal chemistry. Wikipedia.
- The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cycliz
- A Convenient Catalyst for Aqueous and Protein Suzuki-Miyaura Cross-Coupling. University of Oxford.
- Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC. NIH.
- Evaluation and Biosynthetic Incorporation of Chlorotyrosine into Recombinant Proteins.
- 3-Chloro-L-phenylalanine. Chem-Impex.
- 3-chloro-L-phenylalanine | C9H10ClNO2. PubChem.
- Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid. PubMed.
- Genetic Incorporation of Seven ortho-Substituted Phenylalanine Deriv
- A Leader-Guided Substrate Tolerant RiPP Brominase Allows Suzuki–Miyaura Cross-Coupling Reactions for Peptides and Proteins - PMC. NIH.
- Bioorthogonal chemistry - PMC. PubMed Central.
- Genetic engineering of Escherichia coli to improve L-phenylalanine production. Springer.
- Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells. Labome.
- Suzuki-Miyaura Reaction of Three 4-Iodophenylalanine-Containing...
- This compound | CAS 1956-15-6. SCBT.
- Bioorthogonal Chemistry and Its Applications.
- Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously.
- Not So Bioorthogonal Chemistry. Journal of the American Chemical Society.
- Development of Orthogonal Aminoacyl tRNA Synthetase Mutant with Enhanced Incorporation Ability with Para-azido-L-phenylalanine. Biotechnology and Bioprocess Engineering.
- Synthesis of β3‐Homophenylalanine‐Derived Amino Acids and Peptides by Suzuki Coupling in Solution and on Solid Support. Semantic Scholar.
- Methods and Compositions for the Production of Orthogonal tRNA-Aminoacyl tRNA Synthetase Pairs.
- The Metabolic Regulatory Mechanisms of Umami Amino Acids in Stropharia rugosoannul
- Fluorescent Biphenyl Derivatives of Phenylalanine Suitable for Protein Modific
- Synthesis of pure p-chlorophenyl-L-alanine form L-phenylalanine.
- Bacteria engineered to reduce hyperphenylalaninemia.
- Three-Component Protein Modification Using Mercaptobenzaldehyde Deriv
- 3-Chloro-L-Tyrosine | C9H10ClNO3. PubChem.
- Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. PubMed.
- Translational incorporation of modified phenylalanines and tyrosines during cell-free protein synthesis.
Sources
- 1. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Site-Specific Incorporation of Noncanonical Amino Acids in Synthetic Biology. | Semantic Scholar [semanticscholar.org]
- 3. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. scbt.com [scbt.com]
- 7. Non-additive stabilization by halogenated amino acids reveals protein plasticity on a sub-angstrom scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Non‐additive stabilization by halogenated amino acids reveals protein plasticity on a sub‐angstrom scale - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. tandfonline.com [tandfonline.com]
- 12. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 13. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization [mdpi.com]
- 15. users.ox.ac.uk [users.ox.ac.uk]
- 16. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. US20120101006A1 - Methods and Compositions for the Production of Orthogonal tRNA-Aminoacyl tRNA Synthetase Pairs - Google Patents [patents.google.com]
An In-depth Technical Guide to the Theoretical and Computational Analysis of 3-Chloro-DL-phenylalanine
This guide provides a comprehensive technical overview of the theoretical and computational methodologies for the analysis of 3-Chloro-DL-phenylalanine, a synthetic amino acid analog. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's physicochemical properties, mechanism of action, and the computational workflows used to elucidate its behavior at a molecular level.
Introduction
This compound is a halogenated derivative of the essential amino acid phenylalanine, with a chlorine atom substituted at the meta position of the phenyl ring.[][2] This structural modification significantly alters the electronic properties of the molecule, making it a valuable tool in a variety of research and development applications.[][2] It serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, and is extensively used in biochemical research to investigate protein synthesis and enzyme activity.[3][4][5] Its structural similarity to natural amino acids allows it to be incorporated into peptides to confer resistance to enzymatic hydrolysis or to probe structure-activity relationships.[][6]
This guide will explore the theoretical and computational approaches that enable a deeper understanding of this compound's interactions with biological systems, providing insights that are crucial for its application in drug design and biochemical studies.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to any theoretical and computational analysis. These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNO₂ | [3][4][7] |
| Molecular Weight | 199.63 g/mol | [8][9] |
| Appearance | White to off-white powder | [][3][4] |
| CAS Number | 1956-15-6 | [3][4] |
| IUPAC Name | 2-amino-3-(3-chlorophenyl)propanoic acid | [][8] |
| Predicted Boiling Point | 339.5 ± 32.0 °C | [] |
| Predicted Density | 1.336 ± 0.06 g/cm³ | [] |
| Storage Conditions | 2-8 °C | [] |
Theoretical and Computational Analysis Workflow
The in-silico analysis of this compound involves a multi-step workflow that integrates various computational techniques to model its behavior from the quantum level to its interaction with macromolecules. This workflow is designed to provide a holistic understanding of the molecule's properties and biological activity.
Part 1: Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to determine the electronic properties of this compound. These calculations provide insights into the molecule's geometry, charge distribution, and reactivity.
Experimental Protocol: DFT Calculations
-
Structure Optimization:
-
The initial 3D structure of this compound is generated using a molecular builder.
-
Geometry optimization is performed using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-31G*). This minimizes the energy of the molecule to find its most stable conformation.
-
-
Frequency Calculation:
-
Vibrational frequency analysis is performed on the optimized structure to confirm that it is a true energy minimum (i.e., no imaginary frequencies).
-
The calculated vibrational frequencies can be compared with experimental infrared (IR) spectra for validation.
-
-
Electronic Property Calculation:
-
From the optimized structure, various electronic properties are calculated, including:
-
Molecular Orbitals (HOMO/LUMO): To understand the molecule's reactivity and electronic transitions.
-
Electrostatic Potential (ESP): To determine the partial charges on each atom, which are crucial for molecular mechanics simulations.
-
pKa Prediction: The pKa values of the carboxylic acid and amino groups can be predicted using isodesmic reactions or other established computational methods.[10]
-
-
Part 2: Molecular Mechanics and Dynamics Simulations
Molecular mechanics (MM) and molecular dynamics (MD) simulations are used to study the behavior of this compound in a biological environment, such as in solution or interacting with a protein.
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup:
-
The parameterized this compound molecule is placed in a simulation box.
-
The box is solvated with a chosen water model (e.g., TIP3P).
-
Ions are added to neutralize the system and to mimic physiological salt concentrations.
-
-
Minimization and Equilibration:
-
The energy of the entire system is minimized to remove any steric clashes.
-
The system is then gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant pressure to ensure stability.
-
-
Production Run:
-
A long-timescale MD simulation is run to generate a trajectory of the molecule's movement over time.
-
This trajectory can be analyzed to understand the molecule's conformational flexibility and interactions with its environment.
-
Part 3: Molecular Docking
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. This is particularly relevant for understanding the mechanism of action of this compound as an enzyme inhibitor.
Experimental Protocol: Molecular Docking
-
Target Protein Preparation:
-
The 3D structure of the target protein (e.g., phenylalanine hydroxylase) is obtained from the Protein Data Bank (PDB).
-
The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning protonation states to the amino acid residues.
-
-
Ligand Preparation:
-
The 3D structure of this compound is prepared by assigning partial charges (obtained from quantum chemical calculations) and defining its rotatable bonds.
-
-
Docking Simulation:
-
A docking algorithm is used to search for the optimal binding poses of the ligand within the active site of the protein.
-
The binding poses are scored based on their predicted binding affinity.
-
-
Analysis of Results:
-
The top-scoring binding poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
-
Mechanism of Action: Inhibition of Phenylalanine Hydroxylase
While direct studies on this compound are limited, extensive research on its isomer, p-chlorophenylalanine (PCPA), provides a strong model for its mechanism of action. PCPA is a well-established irreversible inhibitor of phenylalanine hydroxylase (PAH), the enzyme that converts phenylalanine to tyrosine.[11][12][13]
The proposed mechanism of inhibition involves the following steps:
The inhibition of PAH by chlorophenylalanine isomers leads to a reduction in the synthesis of tyrosine and an accumulation of phenylalanine, effectively creating a chemical model of the genetic disorder phenylketonuria (PKU).[13][14][15] This makes these compounds valuable tools for studying the pathophysiology of PKU and for developing potential therapeutic interventions.
Experimental Validation
The results of theoretical and computational analyses must be validated by experimental data. Key experimental techniques for this purpose include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and purity of synthesized this compound.[16] The chemical shifts and coupling constants provide detailed information about the molecule's atomic connectivity and conformation.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[16] The vibrational frequencies observed in the experimental spectrum can be compared with those predicted from DFT calculations.
-
Enzyme Inhibition Assays: The inhibitory activity of this compound against PAH can be quantified using in vitro enzyme assays. These assays measure the rate of tyrosine production in the presence and absence of the inhibitor, allowing for the determination of key kinetic parameters such as the IC₅₀ value.
Conclusion
The theoretical and computational analysis of this compound provides a powerful framework for understanding its physicochemical properties and biological activity. By integrating quantum chemical calculations, molecular dynamics simulations, and molecular docking, researchers can gain valuable insights into the molecular-level interactions that govern its function. This knowledge is essential for the rational design of new drugs and for advancing our understanding of fundamental biochemical processes. The continued development and application of these computational methods will undoubtedly play a crucial role in unlocking the full potential of this versatile molecule.
References
- Molecular dynamics simulation, DFT calculations and vibrational spectroscopic study of N[sbnd]H•••O bound dimer models for DL-β-phenylalanine and 3-amino-3-(4-chlorophenyl)propionic acid. (2022). Journal of Molecular Liquids, 352, 118697.
- Miller, M. R., McClure, D., & Shiman, R. (1976). Mechanism of inactivation of phenylalanine hydroxylase by p-chlorophenylalanine in hepatome cells in culture. Two possible models. The Journal of biological chemistry, 251(12), 3677–3684.
- Brase, D. A., & Loh, H. H. (1976). What Is the Mechanism of the Irreversible Inhibition of Phenylalanine Hydroxylase by P-Chlorophenylalanine? Proceedings of the Western Pharmacology Society, 19, 172–176.
- Koe, B. K. (1967). Inhibiting Action of p-Clilorophenylalanine and a-M ethyl-p-chlorophenylalanine on Liver Phenylalanine and Tryptophan Hydroxylas. Medical Pharmacology and Experimental, 17(2), 129-138.
- L-3-(p-Chlorophenyl)alanine. (n.d.). SpectraBase.
- Chen, C., Jiang, H., & Chen, K. (2010). Role of the Phenylalanine-Hydroxylating System in Aromatic Substance Degradation and Lipid Metabolism in the Oleaginous Fungus Mortierella alpina. Applied and Environmental Microbiology, 76(8), 2773-2781.
- 3-Chlorophenylalanine. (n.d.). PubChem.
- Quality and Purity: Ensuring the Best L-3-Chlorophenylalanine for Your Needs. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.
- Stark, P., & Fuller, R. W. (1972). Behavioral and biochemical effects of p-chlorophenylalanine, 3-chlorotyrosine and 3-chlorotyramine. A proposed mechanism for inhibition of self-stimulation. Neuropharmacology, 11(2), 261–272.
- Poblete-Naredo, I., et al. (2007). Neuroprotective action of halogenated derivatives of L-phenylalanine. Journal of Cerebral Blood Flow & Metabolism, 27(3), 473-483.
- Lipton, M. A., Gordon, R., Guroff, G., & Udenfriend, S. (1967). p-Chlorophenylalanine-induced chemical manifestations of phenylketonuria in rats. Science (New York, N.Y.), 156(3772), 248–250.
- 3-chloro-L-phenylalanine. (n.d.). PubChem.
- L-3-phenylalanine, methyl ester, hydrochloride. (n.d.). SpectraBase.
- The Science Behind L-3-Chlorophenylalanine: Properties and Applications. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.
- Jangam, S., et al. (2024). Molecular Docking Studies of Substituted Aromatic N-(3-chloro-4-fluorophenyl)-1- phenylmethanimine Derivatives against. Asian Journal of Pharmaceutics, 18(3).
- Molecular docking and 3D-QSAR studies on beta-phenylalanine derivatives as dipeptidyl peptidase IV inhibitors. (2009). Journal of Molecular Modeling, 15(10), 1267-1278.
- 3-Chloro-D-phenylalanine. (n.d.). PubChem.
- Synthesis and Elucidation of 4-bis(2-Chloroethyl)- amino-L-phenylalanine. (2007). Asian Journal of Chemistry, 19(7), 5400-5404.
- L-3-Chlorophenylalanine: A Versatile Building Block for Peptide Synthesis and Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Phenylalanine metabolic pathway. (n.d.).
- Slater, T. F. (1984). Biochemical studies on the metabolic activation of halogenated alkanes. Environmental health perspectives, 57, 313–324.
- El-Azaz, A. M., et al. (2016). Biosynthesis and Metabolic Fate of Phenylalanine in Conifers. Frontiers in plant science, 7, 1039.
- Molecular Dynamics Simulation Study of the Self-Assembly of Phenylalanine Peptide Nanotubes. (2020). Molecules (Basel, Switzerland), 25(24), 5909.
- Phenylalanine metabolism and Overview of phenylketonuria : Medical Biochemistry : Dr Priyansh jain. (2022, October 31). YouTube.
- Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations. (2024). Physical Chemistry Chemical Physics, 26(15), 11843-11855.
- Molecular dynamics simulation and analysis of BAFF which is incorporated with p-nitro-L-phenylalanine. (2014).
Sources
- 2. nbinno.com [nbinno.com]
- 3. Inhibition of phenylalanine hydroxylase by p-chlorophenylalanine; dependence on cofactor structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. Behavioral and biochemical effects of p-chlorophenylalanine, 3-chlorotyrosine and 3-chlorotyramine. A proposed mechanism for inhibition of self-stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. 3-Chlorophenylalanine | C9H10ClNO2 | CID 85680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-chloro-L-phenylalanine | C9H10ClNO2 | CID 2761492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pure.mpg.de [pure.mpg.de]
- 11. Mechanism of inactivation of phenylalanine hydroxylase by p-chlorophenylalanine in hepatome cells in culture. Two possible models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of the irreversible inhibition of phenylalanine hydroxylase by p-chlorophenylalanine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. p-Chlorophenylalanine-induced chemical manifestations of phenylketonuria in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mun.ca [mun.ca]
- 15. m.youtube.com [m.youtube.com]
- 16. nbinno.com [nbinno.com]
biological effects of 3-CHLORO-DL-PHENYLALANINE on cellular systems
An In-depth Technical Guide to the Biological Effects of 3-Chloro-DL-phenylalanine on Cellular Systems
Executive Summary
This compound (3-Cl-Phe) is a synthetic, non-proteinogenic amino acid analog of phenylalanine. Its strategic modification—the addition of a chlorine atom to the meta position of the phenyl ring—confers unique biochemical properties that make it a valuable tool in cellular and neuropharmacological research.[] This guide provides a comprehensive technical overview of the molecular mechanisms, cellular consequences, and key experimental methodologies associated with 3-Cl-Phe. The primary mechanism of action for chlorinated phenylalanine analogs is the potent inhibition of aromatic amino acid hydroxylases, leading to significant downstream effects on critical neurotransmitter pathways. This document synthesizes current knowledge, offers field-proven experimental protocols, and provides a framework for leveraging 3-Cl-Phe in research and development settings.
Introduction to this compound: A Molecular Profile
This compound is a derivative of the essential amino acid DL-phenylalanine, characterized by a chlorine atom at the third carbon (meta position) of the phenyl ring.[2][3] This halogenation fundamentally alters the molecule's electronic and steric properties compared to its parent compound, enabling it to function as a powerful modulator of specific enzymatic pathways.[] While much of the foundational research in this class of compounds has been conducted on its isomer, 4-Chloro-DL-phenylalanine (p-Chlorophenylalanine or PCPA), the underlying principles of action are largely applicable to 3-Cl-Phe.[4][5] However, it is crucial to recognize that the substituent's position can influence biological activity, particularly concerning affinity for amino acid transporters. Recent studies have shown that halogenation at the meta-position (position 3) can increase affinity for the L-type amino acid transporter 1 (LAT1).[6]
Its structural similarity to natural amino acids allows it to be used in studies of protein synthesis, enzyme activity, and neurotransmitter systems, making it an essential tool for biochemists and neuropharmacologists.[7][8][9]
Core Mechanism of Action: Inhibition of Aromatic Amino Acid Hydroxylases
The principal biological effect of 3-Cl-Phe stems from its ability to inhibit key enzymes in the aromatic amino acid metabolic pathway. These enzymes, which require tetrahydrobiopterin as a cofactor, are rate-limiting for the synthesis of several critical neurotransmitters.[10]
Inhibition of Tryptophan Hydroxylase (TPH) and Impact on Serotonin Synthesis
The most well-documented effect of chlorinated phenylalanine analogs is the inhibition of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin (5-hydroxytryptamine, 5-HT) biosynthesis.[4][10][11] TPH catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan.
-
Mechanism of Inhibition: The analog p-chlorophenylalanine (PCPA) acts as a competitive inhibitor of TPH in vitro and an irreversible inhibitor in vivo.[5] This irreversible action in vivo is believed to result from the inhibitor being incorporated into the enzyme's active site, leading to its inactivation. This potent inhibition causes a profound and long-lasting depletion of serotonin in the brain and other tissues.[4][5] A single administration of PCPA in animal models can reduce serotonin levels by up to 90%.[4]
-
Cellular Consequence: The direct result of TPH inhibition is a sharp decline in intracellular serotonin synthesis. This makes 3-Cl-Phe an invaluable pharmacological tool for creating a cellular model of serotonin deficiency to study its role in various physiological processes.[12]
Inhibition of Phenylalanine Hydroxylase (PAH)
3-Cl-Phe and its isomers also inhibit phenylalanine hydroxylase (PAH), the enzyme that converts L-phenylalanine to L-tyrosine.[13][14]
-
Mechanism of Inhibition: This inhibition is typically competitive, as 3-Cl-Phe competes with the natural substrate, phenylalanine, for binding to the enzyme's active site.[13][14]
-
Cellular Consequence: The inhibition of PAH has two major downstream effects. First, it reduces the endogenous synthesis of L-tyrosine, making it a conditionally essential amino acid. Second, since L-tyrosine is the precursor for the synthesis of catecholamines (dopamine, norepinephrine, and epinephrine), prolonged PAH inhibition can lead to a reduction in the levels of these neurotransmitters.[15] However, studies on PCPA suggest the effect on catecholamines is less pronounced than on serotonin.[4]
The following diagram illustrates the primary inhibitory actions of 3-Cl-Phe.
Caption: Mechanism of 3-Cl-Phe Action on Neurotransmitter Synthesis.
Cellular Consequences of 3-Cl-Phe Action
The enzymatic inhibition by 3-Cl-Phe triggers a cascade of effects within cellular systems, which are critical to understand for experimental design and data interpretation.
Impact on Protein Synthesis and Amino Acid Transport
A crucial consideration is whether 3-Cl-Phe is incorporated into nascent proteins, which could lead to widespread, non-specific cytotoxicity.
-
Protein Synthesis: Studies on PCPA have shown that it does not compete with phenylalanine or tyrosine for the acylation of tRNA and is therefore not incorporated into polypeptides.[16] This selectivity is a significant advantage, as it isolates the compound's effects to its enzymatic targets rather than causing general proteotoxicity.
-
Amino Acid Transport: As a phenylalanine analog, 3-Cl-Phe can competitively inhibit the cellular uptake of other large neutral amino acids via transporters like LAT1.[6][16] This can alter intracellular amino acid pools and should be considered when designing experiments, particularly in media with defined amino acid concentrations.
Cytotoxicity and Effects on Cell Viability
While not directly incorporated into proteins, high concentrations or prolonged exposure to chlorinated phenylalanine analogs can induce cytotoxicity.
-
Growth Inhibition: In mouse neuroblastoma cell lines, PCPA was found to inhibit cell growth and be toxic at certain concentrations.[16] This effect is likely multifactorial, stemming from the depletion of essential neurotransmitters, reduced tyrosine availability, and competitive inhibition of amino acid transport.
-
Genotoxicity: Studies on PCPA have shown no detectable genotoxic or mutagenic activity in bacterial assays, suggesting the parent compound is not a direct DNA-damaging agent.[17]
The following table summarizes the primary biological effects of 3-Cl-Phe.
| Cellular Process | Effect of this compound | Key Consequence |
| Serotonin Synthesis | Potent, irreversible inhibition of Tryptophan Hydroxylase (TPH) in vivo.[5] | Profound depletion of cellular serotonin levels.[4] |
| Tyrosine Synthesis | Competitive inhibition of Phenylalanine Hydroxylase (PAH).[13] | Reduced endogenous production of tyrosine; potential downstream reduction in catecholamines.[15] |
| Protein Synthesis | Not incorporated into nascent polypeptides.[16] | Effects are targeted to specific enzymes, not general protein function. |
| Amino Acid Transport | Competitive inhibition of large neutral amino acid transporters (e.g., LAT1).[6][16] | Altered intracellular amino acid pools. |
| Cell Viability | Can be cytotoxic and inhibit growth at high concentrations.[16] | Dose-dependent reduction in cell viability. |
Experimental Protocols for Studying 3-Cl-Phe Effects
To rigorously investigate the impact of 3-Cl-Phe, a multi-assay approach is required. The following protocols provide a validated framework for characterizing its effects in cellular systems.
Experimental Workflow Overview
A logical workflow ensures that data from different assays can be correlated to build a comprehensive understanding of the compound's effects.
Caption: General Experimental Workflow for Cellular Analysis.
Protocol: Assessing Cell Viability and Cytotoxicity
Rationale: It is essential to determine the concentration range at which 3-Cl-Phe exerts its specific inhibitory effects without causing general cytotoxicity. Using two assays with different principles—one measuring metabolic activity (MTT) and the other membrane integrity (LDH)—provides a robust assessment.[18]
A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [19]
-
Principle: Mitochondrial dehydrogenases in living, metabolically active cells cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Step-by-Step Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 3-Cl-Phe in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., medium with 0.1% DMSO) and a positive control for cell death (e.g., 1% Triton X-100).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Development: Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solvent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the crystals.
-
Measurement: Mix gently on an orbital shaker for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
B. Lactate Dehydrogenase (LDH) Cytotoxicity Assay [18][20]
-
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity. The amount of LDH in the supernatant is proportional to the number of dead cells.
-
Step-by-Step Methodology:
-
Cell Plating and Treatment: Follow steps 1-3 from the MTT protocol.
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution (if required by the kit).
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Protocol: Quantification of Serotonin and Dopamine
Rationale: The most direct functional readout of 3-Cl-Phe's action is the quantification of key neurotransmitters. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is the gold standard for its high sensitivity and specificity.[21]
-
Principle: Cell lysates or culture supernatants are separated by reverse-phase HPLC. As the electroactive analytes (serotonin, dopamine) elute from the column, they are oxidized at an electrode surface, generating an electrical current that is proportional to their concentration.
-
Step-by-Step Methodology:
-
Sample Preparation:
-
Culture and treat cells (e.g., in a 6-well plate) as previously described.
-
For Supernatant: Collect the culture medium.
-
For Lysate: Wash cells twice with ice-cold PBS, then lyse them by adding 200 µL of a lysis buffer (e.g., 0.1 M perchloric acid containing an antioxidant like sodium metabisulfite) and scraping.
-
Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet proteins and debris.
-
-
Sample Injection: Filter the supernatant or the clarified lysate through a 0.22 µm spin filter. Inject a defined volume (e.g., 20 µL) into the HPLC system.
-
Chromatographic Separation: Use a C18 reverse-phase column with an isocratic mobile phase optimized for monoamine separation (e.g., a sodium phosphate/citrate buffer with methanol, EDTA, and an ion-pairing agent like octanesulfonic acid).
-
Electrochemical Detection: Set the potential of the electrochemical detector to a value optimal for oxidizing serotonin and dopamine (e.g., +0.65 V vs. Ag/AgCl reference electrode).[22][23]
-
Quantification: Create a standard curve by running known concentrations of serotonin and dopamine standards. Identify and quantify the peaks in the samples by comparing their retention times and peak areas to the standards. Normalize the results to the total protein concentration of the cell lysate (determined by a BCA or Bradford assay).
-
Applications in Research and Drug Development
The unique ability of 3-Cl-Phe to selectively deplete serotonin makes it a powerful tool in several research domains:
-
Neuroscience Research: It is used to investigate the role of serotonin in models of depression, anxiety, and other neurological disorders.[7][9] By creating a state of serotonin deficiency, researchers can study the downstream compensatory mechanisms and test the efficacy of serotonergic drugs.
-
Pharmaceutical Development: The compound serves as a key intermediate or building block in the synthesis of novel pharmaceuticals, particularly those targeting neurological pathways.[8]
-
Metabolic Studies: It aids in elucidating metabolic pathways and understanding the interplay between amino acid metabolism and neurotransmitter synthesis.[8][13]
Summary and Future Directions
This compound is a potent and specific pharmacological tool for modulating the serotonergic and, to a lesser extent, catecholaminergic systems at the cellular level. Its primary mechanism involves the inhibition of TPH and PAH, leading to a robust depletion of their respective downstream products. While its effects are well-characterized, researchers must remain cognizant of its potential cytotoxicity at higher concentrations and its impact on amino acid transport.
Future research should focus on directly comparing the potency and transporter affinity of the 2-chloro, 3-chloro, and 4-chloro isomers in various cell systems. Such studies would provide a clearer structure-activity relationship and allow for the selection of the optimal analog for specific experimental goals. Furthermore, employing 3-Cl-Phe in more complex, co-culture, or 3D organoid models could provide deeper insights into its effects on intercellular communication and network function.[24]
References
- J&K Scientific. (n.d.). This compound | 1956-15-6.
- Rantataro, S., et al. (2023). Real-time selective detection of dopamine and serotonin at nanomolar concentration from complex in vitro systems. Biosensors and Bioelectronics.
- ResearchGate. (2023). (PDF) Real-time selective detection of dopamine and serotonin at nanomolar concentration from complex in vitro systems.
- Ventral, V. L., et al. (n.d.). Measurement of Real-Time Serotonin Dynamics from Human-Derived Gut Organoids. PMC.
- Gainutdinov, T. K., et al. (2020). Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity. PubMed Central.
- Sgobio, C., et al. (n.d.). The Chemical Tools for Imaging Dopamine Release. PMC.
- LibreTexts Biology. (2025). 6.4: Enzyme Inhibition.
- Gál, E. M., Roggeveen, A. E., & Millard, S. A. (1970). DL-[2-14C]p-chlorophenylalanine as an inhibitor of tryptophan 5-hydroxylase. Journal of Neurochemistry, 17(8), 1221-1235.
- ResearchGate. (n.d.). Effects of an inhibitor ( p -chlorophenylalanine) of the phenylalanine-.
- PubChem. (n.d.). 3-chloro-L-phenylalanine.
- Lane, J. D., Schuler, L. A., & Johnson, T. C. (n.d.). Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. PMC.
- Gainutdinova, T. K., et al. (n.d.). Impairing of Serotonin Synthesis by P-Chlorphenylanine Prevents the Forgetting of Contextual Memory After Reminder and the Protein Synthesis Inhibition. PubMed Central.
- Ayling, J. E., & Helfand, G. D. (1974). Inhibition of phenylalanine hydroxylase by p-chlorophenylalanine; dependence on cofactor structure. Biochemical and Biophysical Research Communications, 61(1), 360-366.
- Koyuncuoğlu, H., Eroğlu, L., & Güngör, M. (1975). The effects of DL-p-chlorophenylalanine and DL-alpha-methyl-p-tyrosine on the brain catecholamine, serotonin and free amino acid contents in rat. Psychopharmacologia, 45(2), 163-166.
- Vaitkevicius, P. V., et al. (1998). Evaluation of genotoxity and mutagenicity of DL-p-chlorophenylalanine, its methyl ester and some N-acyl derivatives. PubMed.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Kaja, S., et al. (n.d.). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. PMC.
- Dakshinamurti, K., et al. (n.d.). Effects of pyridoxine deficiency and dl-p-chlorophenylalanine administration to rats on 5-hydroxytryptamine and noradrenaline concentrations in brain and 5-hydroxytryptamine concentration in blood. PMC.
- Koe, B. K., & Weissman, A. (1968). Cerebral serotonin regulation by phenylalanine analogues and during hyperphenylalaninemia. PubMed.
- ChemWhat. (n.d.). This compound CAS#: 14091-12-4.
- Ohgaki, R., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports, 14.
- ResearchGate. (1990). Effect of phenylalanine, p -chlorophenylalanine and α-methylphenylalanine on glucose uptake in vitro by the brain of young rats.
- Harding, C. O., et al. (n.d.). Blood phenylalanine reduction corrects CNS dopamine and serotonin deficiencies and partially improves behavioral performance in adult phenylketonuric mice. PubMed Central.
- Burns, J. T., & Meier, A. H. (1979). DL-p-chlorophenylalanine effects in thirteen-lined ground squirrels and golden hamsters: evidence for serotonergic regulation of hibernation. Semantic Scholar.
Sources
- 2. 3-chloro-L-phenylalanine | C9H10ClNO2 | CID 2761492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. jk-sci.com [jk-sci.com]
- 9. chemimpex.com [chemimpex.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Impairing of Serotonin Synthesis by P-Chlorphenylanine Prevents the Forgetting of Contextual Memory After Reminder and the Protein Synthesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of phenylalanine hydroxylase by p-chlorophenylalanine; dependence on cofactor structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Blood phenylalanine reduction corrects CNS dopamine and serotonin deficiencies and partially improves behavioral performance in adult phenylketonuric mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of genotoxity and mutagenicity of DL-p-chlorophenylalanine, its methyl ester and some N-acyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [worldwide.promega.com]
- 19. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 21. How to Measure Neurotransmitter Levels? - Creative Proteomics [metabolomics.creative-proteomics.com]
- 22. Real-time selective detection of dopamine and serotonin at nanomolar concentration from complex in vitro systems. (2023) | Samuel Rantataro | 11 Citations [scispace.com]
- 23. researchgate.net [researchgate.net]
- 24. Measurement of Real-Time Serotonin Dynamics from Human-Derived Gut Organoids - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Cellular Gateway: A Technical Guide to 3-Chloro-DL-Phenylalanine's Interaction with Amino Acid Transporters
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The transport of amino acids across cellular membranes is a fundamental process, critical for cellular metabolism, growth, and signaling. The L-type amino acid transporter 1 (LAT1), in particular, has emerged as a significant target in drug development due to its overexpression in various cancers and its role in transporting therapeutic agents across the blood-brain barrier. This technical guide provides an in-depth exploration of the interaction between 3-chloro-DL-phenylalanine, a halogenated analog of phenylalanine, and amino acid transporters, with a primary focus on LAT1. We will delve into the mechanistic underpinnings of this interaction, provide detailed, field-proven experimental protocols for its characterization, and present a framework for interpreting the resulting data. This guide is designed to equip researchers with the knowledge and methodologies necessary to investigate the transport kinetics of novel compounds and to leverage this understanding in the design of next-generation therapeutics.
Introduction: The Significance of Amino Acid Transport in Disease and Drug Delivery
Amino acid transporters are integral membrane proteins that facilitate the movement of amino acids into and out of cells. Among these, the L-type amino acid transporter 1 (LAT1 or SLC7A5) is a sodium-independent transporter responsible for the uptake of large neutral amino acids, including essential amino acids like leucine and phenylalanine.[1][2] LAT1 is a heterodimeric protein, forming a complex with the heavy chain 4F2hc (CD98) for its proper localization and function at the plasma membrane.[3]
The physiological importance of LAT1 is underscored by its high expression in tissues with high amino acid demand, such as the placenta and the blood-brain barrier (BBB), where it plays a crucial role in nutrient supply and the transport of hormones and drugs.[1][3] Notably, LAT1 is significantly upregulated in a wide range of human cancers to meet the increased metabolic demands of proliferating tumor cells, making it a compelling target for anti-cancer therapies.[4][5] The ability of LAT1 to transport various pharmaceutical compounds across the BBB also presents a valuable opportunity for the targeted delivery of drugs to the central nervous system.[1]
Understanding the structure-activity relationships that govern the interaction of small molecules with LAT1 is paramount for the rational design of novel drugs and imaging agents. Phenylalanine analogs, such as this compound, serve as valuable chemical probes to elucidate these interactions and as potential scaffolds for therapeutic development.
The Interaction of this compound with Amino Acid Transporters: A Mechanistic Overview
This compound is a synthetic amino acid derivative where a chlorine atom is substituted at the meta-position (position 3) of the phenyl ring of phenylalanine. This seemingly minor modification can significantly alter the molecule's electronic and steric properties, thereby influencing its interaction with amino acid transporters.
Competitive Inhibition of LAT1
Research on halogenated phenylalanine analogs has demonstrated that substitutions on the phenyl ring can modulate their affinity for LAT1. Specifically, for halogen substitutions at the meta-position, the inhibitory effect on LAT1-mediated transport increases with the size of the halogen atom. The observed trend is: Phenylalanine < 3-Fluoro-phenylalanine < 3-Chloro-phenylalanine < 3-Bromo-phenylalanine < 3-Iodo-phenylalanine.[1] This suggests that this compound acts as a competitive inhibitor of LAT1, binding to the same active site as the endogenous substrate but with a potentially different affinity.
The chlorine atom at the meta-position likely engages in specific interactions within the LAT1 binding pocket, contributing to its inhibitory activity. This interaction prevents the binding and subsequent translocation of natural substrates like L-leucine and L-phenylalanine.
Logical Relationship: From Molecular Structure to Cellular Function
Caption: Interaction cascade of this compound with LAT1.
Experimental Characterization of this compound and Amino Acid Transporter Interactions
To quantitatively assess the interaction of this compound with amino acid transporters, a series of well-established in vitro assays can be employed. The following protocols are designed to be self-validating and provide a robust framework for characterizing the kinetics of this interaction.
Key Experimental Systems
-
Human Embryonic Kidney 293 (HEK293) Cells: These cells are a widely used platform for heterologous expression of membrane transporters.[6] They exhibit low endogenous transporter activity for certain amino acids, providing a clean background for studying the function of a specific, overexpressed transporter like LAT1.
-
Xenopus laevis Oocytes: These large cells are a powerful system for expressing and functionally characterizing membrane transporters.[7] They allow for electrophysiological and radiotracer uptake studies.
Experimental Workflow: A Visual Guide
Caption: Overall workflow for characterizing transporter interactions.
Detailed Protocol: Competitive Inhibition of LAT1-mediated [³H]-L-Leucine Uptake in HEK293 Cells
This protocol details the steps to determine the inhibitory constant (Ki) of this compound for LAT1 expressed in HEK293 cells.
Materials:
-
HEK293 cells stably expressing human LAT1 (HEK293-hLAT1)
-
Control HEK293 cells (mock-transfected)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Phosphate-Buffered Saline (PBS)
-
Transport Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
[³H]-L-Leucine (radiolabeled substrate)
-
Non-radiolabeled L-Leucine
-
This compound (test inhibitor)
-
2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH) (a known LAT inhibitor, positive control)
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail
-
24-well cell culture plates
-
Liquid scintillation counter
Procedure:
-
Cell Culture and Seeding:
-
Culture HEK293-hLAT1 and mock-transfected cells in DMEM at 37°C in a humidified atmosphere with 5% CO₂.
-
One day before the assay, seed the cells into 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Preparation of Assay Solutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., transport buffer, with gentle heating or sonication if necessary). Prepare a serial dilution to obtain a range of concentrations for the inhibition curve.
-
Prepare a stock solution of non-radiolabeled L-leucine.
-
Prepare the uptake solution containing a fixed concentration of [³H]-L-Leucine (typically at or below the Km value for LAT1) in transport buffer.
-
-
Uptake Assay:
-
On the day of the assay, aspirate the culture medium from the wells and wash the cells twice with pre-warmed transport buffer.
-
Pre-incubate the cells with transport buffer containing the desired concentrations of this compound or control compounds (BCH, non-radiolabeled L-leucine) for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiate the uptake by adding the [³H]-L-Leucine uptake solution to each well.
-
Incubate for a predetermined time (e.g., 1-5 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold transport buffer.
-
Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes at room temperature.
-
-
Quantification and Data Analysis:
-
Transfer an aliquot of the cell lysate from each well to a scintillation vial.
-
Add scintillation cocktail to each vial and measure the radioactivity using a liquid scintillation counter.
-
Determine the protein concentration in each well to normalize the uptake data (e.g., using a BCA protein assay).
-
Calculate the specific uptake by subtracting the uptake in mock-transfected cells from the uptake in HEK293-hLAT1 cells.
-
Plot the percentage of inhibition of [³H]-L-Leucine uptake against the concentration of this compound.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of substrate uptake) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km) , where [S] is the concentration of the radiolabeled substrate and Km is the Michaelis-Menten constant of the substrate for the transporter.
-
Quantitative Data and Interpretation
Table 1: Expected Quantitative Data for this compound Interaction with LAT1
| Parameter | Description | Expected Value Range |
| IC₅₀ | The concentration of this compound that inhibits 50% of LAT1-mediated [³H]-L-Leucine uptake. | Micromolar (µM) to low millimolar (mM) range |
| Ki | The inhibitory constant, representing the binding affinity of this compound to LAT1. | Micromolar (µM) to low millimolar (mM) range |
| Mode of Inhibition | The mechanism by which this compound inhibits LAT1. | Competitive |
Interpretation of Results:
-
A low Ki value indicates a high binding affinity of this compound for LAT1.
-
Demonstrating competitive inhibition confirms that this compound binds to the same site as the natural substrate.
-
This quantitative data is crucial for structure-activity relationship (SAR) studies, enabling the comparison of the potency of different phenylalanine analogs and guiding the design of more potent and selective LAT1 inhibitors or substrates.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the interaction between this compound and amino acid transporters, with a particular focus on LAT1. The provided mechanistic insights and detailed experimental protocols offer a robust framework for researchers to investigate this and similar interactions. The understanding that halogenation at the meta-position of phenylalanine enhances LAT1 affinity opens avenues for the design of novel LAT1-targeted therapeutics.
Future research should focus on:
-
Determining the precise Ki value of this compound for LAT1 to provide a quantitative benchmark for this interaction.
-
Investigating the transportability of this compound to determine if it acts solely as an inhibitor or is also a transported substrate of LAT1.
-
Exploring the in vivo effects of this compound on tumor growth in preclinical models to validate its potential as an anti-cancer agent.
-
Synthesizing and evaluating a broader range of halogenated and substituted phenylalanine analogs to further refine the SAR for LAT1 interaction and develop more potent and selective compounds.
By systematically applying the principles and methodologies outlined in this guide, the scientific community can continue to unravel the complexities of amino acid transport and harness this knowledge for the development of innovative therapies for a range of diseases.
References
- Hayashi, K., & Anzai, N. (2017). Novel insights into the mechanisms of L-type amino acid transporter 1 (LAT1) and its trans-stimulation. Journal of Pharmacological Sciences, 134(2), 79-84.
- Kanai, Y., & Endou, H. (2001). Functional properties of multispecific amino acid transporters. Current Drug Metabolism, 2(4), 339-354.
- Yanagida, O., Kanai, Y., Chairoungdua, A., Kim, D. K., Segawa, H., Nii, T., ... & Endou, H. (2001). Human L-type amino acid transporter 1 (LAT1): characterization of function and expression in tumor cell lines. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1514(2), 291-302.
- Kucharczak, J., Simmons, M. J., Fan, Y., & Gélinas, C. (2009). To be or not to be an amino acid transporter: the emerging role of SLC7A11 in protection against oxidative stress. Cancer Research, 69(18), 7125-7128.
- Wang, Q., & Holst, J. (2015). L-type amino acid transport and cancer: targeting the mTORC1 pathway to inhibit cell growth. IUBMB life, 67(4), 239-247.
- Uchino, H., Kanai, Y., Kim, D. K., Wempe, M. F., Chairoungdua, A., Morimoto, E., ... & Endou, H. (2002). Transport of amino acid-related compounds mediated by L-type amino acid transporter 1 (LAT1): insights into the mechanisms of substrate recognition. Molecular pharmacology, 61(4), 729-737.
- Nagamori, S., Wiriyasermkul, P., Guarch, M. E., Ohgaki, R., Okuda, S., Aontani, R., ... & Kanai, Y. (2016). Novel insights into the roles of the L-type amino acid transporter 1 in the development, progression, and metastasis of cancer. Frontiers in pharmacology, 7, 183.
- Singh, N., & Ecker, G. F. (2018). Insights into the structure, function, and ligand discovery of the large neutral amino acid transporter 1, LAT1. International journal of molecular sciences, 19(5), 1278.
- Thomas, A. G., Lowe, S. L., & Smith, D. W. (2008). HEK293 cell line: a vehicle for the expression of recombinant proteins. Journal of pharmacological and toxicological methods, 58(3), 187-200.
- Romero, M. F., & Boron, W. F. (1999). Electrophysiological analysis of membrane transporters expressed in Xenopus oocytes. Methods in enzymology, 296, 17-52.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. LAT-1 Activity of meta-Substituted Phenylalanine and Tyrosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Introduction: The Significance of Specificity in Chlorophenylalanine
An In-depth Technical Guide to the Isomers and Enantiomers of Chlorophenylalanine
Chlorophenylalanine, a halogenated derivative of the essential amino acid L-phenylalanine, holds a significant position in neuropharmacological research. Specifically, the para-substituted isomer, p-chlorophenylalanine (PCPA) or Fenclonine, is widely utilized as a potent and irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin (5-HT) biosynthesis.[1][2][3] This targeted action allows researchers to induce a state of profound serotonin depletion in preclinical models, providing an invaluable tool for investigating the role of the serotonergic system in a vast array of physiological and pathological processes, including sleep, depression, aggression, and pain.[1][4][5]
However, the chemical simplicity of its name belies a significant molecular complexity. Chlorophenylalanine exists as multiple positional isomers and, for each of these, as a pair of enantiomers. The precise three-dimensional arrangement of atoms dictates not only the compound's physicochemical properties but, more critically, its biological activity. For researchers and drug development professionals, a thorough understanding and the ability to control this isomerism are not merely academic exercises; they are prerequisites for obtaining reproducible, specific, and meaningful results.
This guide provides a technical exploration of the isomers and enantiomers of chlorophenylalanine. We will delve into the structural distinctions, synthesis strategies, and, most importantly, the analytical methodologies required to ensure isomeric and enantiomeric purity. The causality behind experimental choices will be emphasized, offering field-proven insights to guide your research and development endeavors.
Part 1: Positional Isomerism in Chlorophenylalanine
The chlorination of the phenyl ring of phenylalanine can result in three distinct positional isomers: ortho-, meta-, and para-chlorophenylalanine. The position of the chlorine atom significantly influences the molecule's electronic distribution, steric hindrance, and ultimately, its interaction with biological targets.
Structural and Physicochemical Distinctions
The direct chlorination of L-phenylalanine is a notoriously challenging method for producing a pure, single isomer. Such reactions typically yield a mixture of ortho-, meta-, and para-isomers, along with dichlorinated byproducts.[6][7] The separation of these closely related compounds can be impractical for achieving high yields of a desired isomer, necessitating more targeted synthetic approaches.[6]
The most extensively studied isomer is p-chlorophenylalanine (PCPA) due to its specific and potent inhibition of tryptophan hydroxylase.[3] The ortho- and meta- isomers do not exhibit this same level of specific activity and are often considered impurities in the synthesis of the para- form.
| Property | 2-Chloro-L-phenylalanine | 3-Chloro-L-phenylalanine | 4-Chloro-L-phenylalanine |
| Synonym | o-Chlorophenylalanine | m-Chlorophenylalanine | p-Chlorophenylalanine (L-PCPA) |
| CAS Number | 38972 (Isomer) | 80126-51-8[8] | 14173-39-8 |
| Molecular Formula | C₉H₁₀ClNO₂[1] | C₉H₁₀ClNO₂[8] | C₉H₁₀ClNO₂ |
| Molecular Weight | 199.63 g/mol | 199.63 g/mol [8] | 199.63 g/mol |
| Biological Target | Not well-characterized | Not well-characterized | Tryptophan Hydroxylase[1][2] |
Part 2: Stereoisomerism - The L- and D-Enantiomers
Beyond positional isomerism, chlorophenylalanine possesses a chiral center at the alpha-carbon, meaning it exists as a pair of non-superimposable mirror images known as enantiomers: the L- (levorotatory) and D- (dextrorotatory) forms.
This distinction is of paramount biological importance. Biological systems, being inherently chiral, often interact differently with each enantiomer of a drug substance.[9] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to undesirable side effects.[9] Therefore, regulatory bodies like the U.S. FDA have established guidelines recommending that, whenever possible, only the active enantiomer of a chiral drug should be developed and marketed.[9]
In the case of PCPA, the L-enantiomer (L-PCPA) is the active form that inhibits tryptophan hydroxylase. The racemic mixture, often denoted as DL-p-chlorophenylalanine (Fenclonine), contains both enantiomers.[10] For precise pharmacological studies, the use of the enantiomerically pure L-form is essential to avoid confounding results from the D-enantiomer.
Part 3: Synthesis and Chiral Resolution
Given the challenges of direct chlorination and the necessity of enantiomeric purity, advanced synthetic and resolution strategies are required.
Asymmetric Synthesis: A Proactive Approach
A superior strategy to post-synthesis resolution is asymmetric synthesis, which aims to create predominantly one enantiomer from the outset. A powerful method for this is asymmetric phase-transfer catalysis.
Exemplary Protocol: Asymmetric α-Alkylation for Enantiomerically Enriched Chlorophenylalanine Derivatives [11]
This protocol describes the synthesis of chiral phenylalanine derivatives, which can be adapted for chlorophenylalanine, using a glycine Schiff base and a chiral phase-transfer catalyst derived from Cinchona alkaloids.
-
Reactant Preparation : The reaction involves the α-alkylation of a glycine Schiff base, such as N-(diphenylmethylene)glycine tert-butyl ester, with a substituted benzyl bromide (e.g., 3-chlorobenzyl bromide).
-
Catalyst Selection : A pseudoenantiomeric pair of phase-transfer catalysts, such as O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide and its cinchonine-derived counterpart, is used to direct the synthesis towards the desired (S)- or (R)-enantiomer, respectively.[11] The choice of catalyst is the critical determinant of the final product's stereochemistry.
-
Reaction Conditions : The reaction is typically performed in a biphasic system (e.g., toluene/CHCl₃ and 50% aqueous KOH) at low temperatures (e.g., -40 °C) to enhance enantioselectivity. The catalyst facilitates the transfer of the enolized glycine substrate from the aqueous phase to the organic phase where it reacts with the benzyl bromide.
-
Work-up and Purification : Following the reaction, the organic layer is separated, washed, dried, and concentrated. The resulting product is purified using column chromatography.
-
Deprotection : The Schiff base and tert-butyl ester protecting groups are subsequently removed under acidic conditions to yield the final chiral chlorophenylalanine derivative.
-
Enantiomeric Excess (ee) Determination : The enantiomeric purity of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).[11]
The causality behind this method's success lies in the formation of a transient, chiral ion pair between the catalyst and the glycine enolate. The rigid structure of the Cinchona alkaloid catalyst creates a sterically hindered environment, forcing the incoming benzyl bromide to approach from a specific face, thus leading to the preferential formation of one enantiomer.
Part 4: Analytical Characterization and Enantioseparation
The cornerstone of working with chlorophenylalanine is the ability to analytically confirm both isomeric and enantiomeric purity. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose.[12][13]
Isomer Separation by Reversed-Phase HPLC
Positional isomers like ortho-, meta-, and para-chlorophenylalanine can typically be separated using standard reversed-phase HPLC (RP-HPLC).[12]
Protocol: RP-HPLC for Positional Isomer Analysis
-
Column Selection : A C18 column (e.g., 250 mm × 4.6 mm, 3.5-5 µm particle size) is a robust starting point. The nonpolar stationary phase provides differential retention based on the subtle differences in hydrophobicity between the isomers.
-
Mobile Phase : A typical mobile phase consists of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection : UV detection is highly effective, as the phenyl ring provides strong chromophores. A detection wavelength around 220-240 nm is generally suitable.[12]
-
Optimization : The separation can be optimized by adjusting the organic modifier concentration, buffer pH, and temperature to achieve baseline resolution of all isomers and any related impurities.
Enantiomer Separation by Chiral HPLC
Resolving enantiomers requires a chiral environment. This is most commonly achieved using a Chiral Stationary Phase (CSP) in HPLC.[13][14][15]
Protocol: Chiral HPLC for Enantiomeric Purity
-
CSP Selection (The Core Directive) : The choice of CSP is the most critical step. For amino acid derivatives like chlorophenylalanine, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are highly effective. These phases offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and π-π interactions, which are essential for resolving aromatic amino acids. Crown ether-based CSPs (e.g., CROWNPAK CR(+)) are also specifically designed for the enantioseparation of amino acids and can provide excellent resolution.[14]
-
Mobile Phase Screening :
-
Normal Phase : A mixture of an alkane (e.g., hexane or heptane) with an alcohol (e.g., isopropanol or ethanol) is the most common starting point for polysaccharide CSPs.
-
Polar Organic Mode : Using a single polar solvent like methanol, ethanol, or acetonitrile can offer different selectivity.
-
Reversed-Phase : An aqueous buffer with methanol or acetonitrile can also be effective, particularly with certain CSPs. The pH of the aqueous component can be a critical parameter for achieving separation.[14]
-
-
Method Optimization : Once initial retention and some separation are observed, the method can be fine-tuned:
-
Alcohol Modifier : Adjusting the percentage of the alcohol modifier in the normal phase mode is the primary tool for optimizing retention and resolution.
-
Additives : Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid for an acidic analyte, diethylamine for a basic analyte) can improve peak shape and selectivity by suppressing unwanted ionic interactions.
-
Temperature and Flow Rate : Systematically varying the column temperature and mobile phase flow rate can further enhance resolution and reduce analysis time.
-
-
Validation : A fully developed method must be validated for specificity, linearity, precision, accuracy, and robustness to ensure it is suitable for its intended purpose, such as quality control or pharmacokinetic studies.
Conclusion: The Imperative of Isomeric and Enantiomeric Control
The study of chlorophenylalanine, particularly p-chlorophenylalanine, offers profound insights into the workings of the serotonergic system. However, the validity of this research is fundamentally dependent on the chemical purity of the tools employed. The presence of unintended positional isomers or the incorrect enantiomer can lead to ambiguous results, reduced potency, and a flawed understanding of the underlying biology.
For researchers and drug developers, mastering the synthesis and, critically, the analytical separation of chlorophenylalanine's isomers and enantiomers is not a trivial pursuit. It is the bedrock of scientific integrity and the key to unlocking the true pharmacological potential of this important molecule. The methodologies outlined in this guide, particularly the strategic application of chiral HPLC, provide a robust framework for ensuring the specificity and quality required for high-impact scientific and therapeutic advancement.
References
- Title: Synthesis of Pure p-Chlorophenyl-L-alanine form L-Phenylalanine Source: FIU Discovery URL:[Link]
- Title: Synthesis of pure p-chlorophenyl-L-alanine form L-phenylalanine Source: ACS Public
- Title: Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer C
- Title: 3-chloro-L-phenylalanine | C9H10ClNO2 | CID 2761492 Source: PubChem URL:[Link]
- Title: Some pharmacological effects of p-chlorophenylalanine unrelated to tryptophan hydroxylase inhibition Source: PubMed URL:[Link]
- Title: Para-chlorophenylalanine, serotonin and killing behavior Source: PubMed URL:[Link]
- Title: Some pharmacological effects of p-chlorophenylalanine unrelated to tryptophan hydroxylase inhibition Source: PMC - PubMed Central URL:[Link]
- Title: A Validated Chiral HPLC Method for the Enantiomeric Separation of Melphalan HCl Source: ResearchG
- Title: fenclonine Source: IUPHAR/BPS Guide to PHARMACOLOGY URL:[Link]
- Title: green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method Source: RASĀYAN Journal of Chemistry URL:[Link]
- Title: Fenclonine Source: Wikipedia URL:[Link]
- Title: Chiral Drug Separation Source: ResearchG
- Title: Phenylalanine, 4-chloro-, methyl ester | C10H12ClNO2 | CID 26532 Source: PubChem URL:[Link]
- Title: Fenclonine | C9H10ClNO2 | CID 4652 Source: PubChem URL:[Link]
- Title: 4-Chloro-L-phenylalanine | C9H10ClNO2 | CID 736190 Source: PubChem URL:[Link]
- Title: Separation of Chiral Enantiomers in LC Enantioseparations Source: LCGC Intern
- Title: Chiral HPLC Separ
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. p-Chlorophenylalanine | Hydroxylases | Tocris Bioscience [tocris.com]
- 3. Fenclonine - Wikipedia [en.wikipedia.org]
- 4. Some pharmacological effects of p-chlorophenylalanine unrelated to tryptophan hydroxylase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Para-chlorophenylalanine, serotonin and killing behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Pure p-Chlorophenyl-L-alanine form L-Phenylalanine [discovery.fiu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 3-chloro-L-phenylalanine | C9H10ClNO2 | CID 2761492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 10. Fenclonine | C9H10ClNO2 | CID 4652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
3-Chloro-DL-phenylalanine: A Versatile Probe for Elucidating Protein-Ligand Interactions
An In-Depth Technical Guide
Prepared by a Senior Application Scientist
Abstract
The precise characterization of protein-ligand interactions is a cornerstone of modern drug discovery and chemical biology. Understanding the intricate molecular forces that govern binding affinity and specificity is paramount for the rational design of novel therapeutics. This technical guide delves into the application of 3-Chloro-DL-phenylalanine (3-Cl-Phe), a non-canonical amino acid, as a powerful tool for dissecting these interactions. By introducing a sterically minimal yet electronically distinct probe into a protein of interest, researchers can gain high-resolution insights into binding mechanisms that are often inaccessible through conventional methods. This document provides a comprehensive overview of the theoretical underpinnings, practical methodologies, and data interpretation strategies associated with the use of 3-Cl-Phe, tailored for researchers, scientists, and drug development professionals.
Introduction: The Challenge of Characterizing Weak Affinity Interactions
Many critical biological processes are mediated by transient, low-affinity protein-ligand interactions. These interactions, while essential for cellular signaling and regulation, pose a significant challenge to traditional biophysical techniques. Methods such as X-ray crystallography and cryo-electron microscopy provide static snapshots of high-affinity complexes but often fail to capture the dynamic nature of weaker binding events. It is in this context that unnatural amino acid mutagenesis, coupled with sensitive spectroscopic techniques, has emerged as a transformative approach.
This compound, by virtue of the unique properties of the chlorine atom, serves as an exceptional probe. The chlorine substituent is relatively small, minimizing steric perturbations to the native protein structure. However, its electronegativity and the presence of the C-Cl bond introduce a valuable spectroscopic handle that can be exploited by Nuclear Magnetic Resonance (NMR) spectroscopy and other biophysical methods. This guide will explore how to leverage these properties to illuminate the subtle details of protein-ligand binding events.
Physicochemical Properties and Rationale for Use
The utility of 3-Cl-Phe as a molecular probe is rooted in its distinct physicochemical properties compared to the natural amino acid phenylalanine.
| Property | Phenylalanine | 3-Chloro-phenylalanine | Significance |
| Van der Waals Radius of Substituent | Hydrogen: 1.20 Å | Chlorine: 1.75 Å | Minimal steric perturbation, often well-tolerated within protein cores. |
| Electronegativity (Pauling Scale) | Hydrogen: 2.20 | Chlorine: 3.16 | Creates a localized dipole moment, altering the electronic environment. |
| Spectroscopic Handle | ¹H, ¹³C NMR | ¹H, ¹³C, and potentially ¹⁹F NMR if fluorinated analogs are used. The C-Cl bond can also be probed by vibrational spectroscopy. | Provides a sensitive reporter for changes in the local environment upon ligand binding. |
The introduction of the chlorine atom at the meta position of the phenyl ring offers a balance between inducing a detectable change and preserving the overall protein fold. This strategic placement allows for the sensitive detection of subtle conformational changes in the vicinity of the probe upon ligand binding.
Experimental Workflow: From Mutagenesis to Biophysical Characterization
The successful application of 3-Cl-Phe as a probe involves a multi-step workflow, from its incorporation into the target protein to the final biophysical analysis.
Figure 1: A generalized experimental workflow for utilizing 3-Cl-Phe.
Site-Directed Mutagenesis and Protein Expression
The initial and most critical step is the selection of the residue(s) to be replaced with 3-Cl-Phe. This choice should be guided by any available structural information or homology models. Ideal locations are often within or adjacent to the putative ligand-binding site.
Protocol: Site-Directed Mutagenesis (QuikChange™ Method)
-
Primer Design: Design complementary oligonucleotide primers (25-45 bases) containing the desired mutation (the codon for 3-Cl-Phe). The mutation should be in the middle of the primer with ~10-15 bases of correct sequence on both sides.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid. The reaction mixture should contain the template DNA, the mutagenic primers, dNTPs, and the polymerase buffer.
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55°C for 1 minute.
-
Extension: 68°C for 1 minute/kb of plasmid length.
-
Repeat for 12-18 cycles.
-
-
Template Digestion: Digest the parental, methylated DNA template with DpnI restriction enzyme for 1 hour at 37°C.
-
Transformation: Transform the nicked, mutated plasmid into a highly competent E. coli strain (e.g., XL1-Blue).
-
Sequence Verification: Isolate the plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.
Protein expression is typically carried out in an E. coli auxotrophic strain that cannot synthesize phenylalanine. The cells are grown in a minimal medium supplemented with a controlled amount of L-phenylalanine and an excess of this compound. This forces the incorporation of the unnatural amino acid into the protein of interest.
Biophysical Characterization
NMR is arguably the most powerful technique for leveraging the 3-Cl-Phe probe. The chlorine atom's influence on the local electronic environment results in distinct chemical shifts for the aromatic protons of the 3-Cl-Phe ring.
Figure 2: Logic diagram for NMR-based analysis of ligand binding.
Protocol: ¹H-¹⁵N HSQC Titration
-
Sample Preparation: Prepare a series of NMR samples of the ¹⁵N-labeled protein containing 3-Cl-Phe at a concentration of 0.1-0.5 mM in a suitable NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 7.0, 10% D₂O).
-
Initial Spectrum: Acquire a ¹H-¹⁵N HSQC spectrum of the protein alone. This serves as the reference (apo) state.
-
Ligand Titration: Add increasing concentrations of the ligand to the protein sample. Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.
-
Data Analysis: Monitor the chemical shift perturbations (CSPs) of the backbone amide and side-chain resonances. The magnitude of the CSPs can be used to map the ligand-binding site. The titration data can be fit to a binding isotherm to determine the dissociation constant (Kd).
Incorporating 3-Cl-Phe can aid in the crystallographic determination of protein-ligand complexes. The electron-dense chlorine atom can serve as an anomalous scatterer, which can be helpful for phasing. Furthermore, the chloro-substituent can form specific halogen bonds with the ligand or other residues, providing insights into the binding mode.
While phenylalanine has a low quantum yield, the introduction of the heavy chlorine atom can sometimes alter the fluorescence properties of the phenyl ring. In such cases, changes in the local environment upon ligand binding can be monitored by changes in fluorescence intensity or wavelength.
Case Study: Probing the Active Site of a Kinase
Consider a study aiming to characterize the binding of a small molecule inhibitor to a protein kinase. By introducing 3-Cl-Phe at a key position in the ATP-binding pocket, researchers can use NMR to monitor the binding event. Upon addition of the inhibitor, significant chemical shift perturbations are observed for the 3-Cl-Phe resonances and surrounding residues, confirming direct interaction. By titrating the inhibitor and monitoring the CSPs, a Kd of 10 µM is determined. This information is invaluable for structure-activity relationship (SAR) studies and the optimization of lead compounds.
Conclusion and Future Perspectives
This compound is a robust and versatile tool for the detailed investigation of protein-ligand interactions. Its minimal steric bulk and unique electronic properties make it an ideal probe for use in conjunction with high-resolution biophysical techniques like NMR spectroscopy. The methodologies outlined in this guide provide a framework for the successful application of 3-Cl-Phe in academic and industrial research settings. As our ability to incorporate unnatural amino acids into proteins continues to advance, we can expect that probes like 3-Cl-Phe will play an increasingly important role in unraveling the complexities of molecular recognition and driving the development of next-generation therapeutics.
References
- Title: Unnatural amino acid mutagenesis: a powerful tool for probing protein structure and function.
- Title: Site-Specific Incorporation of p-Bromophenylalanine into Proteins for X-ray Crystallography. Source: Structure URL:[Link]
- Title: The QuikChange™ Site-Directed Mutagenesis Kit. Source: Agilent Technologies URL:[Link]
Methodological & Application
Introduction: A Tool for Probing Phenylalanine-Dependent Pathways
An Application Guide for the Use of 3-Chloro-DL-phenylalanine in Cell Culture Experiments
This compound is a synthetic, non-proteinogenic analog of the essential amino acid L-phenylalanine, characterized by a chlorine atom at the meta-position of the phenyl ring.[] This structural modification provides a valuable tool for researchers to investigate a variety of biological processes where phenylalanine is a key substrate or modulator. Unlike its more extensively studied isomer, 4-chloro-DL-phenylalanine (PCPA), which is a well-documented irreversible inhibitor of tryptophan hydroxylase (TPH)[2][3][4][5], the specific applications and mechanisms of the 3-chloro variant are less characterized, offering a frontier for novel discovery.
This guide provides a comprehensive overview of this compound, detailing its mechanism of action, practical considerations for its use in cell culture, and robust protocols for its application in cytotoxicity, competitive inhibition, and neurotransmitter modulation studies. The content herein is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and methodologies to effectively integrate this compound into their experimental designs.
Section 1: Scientific Background & Mechanism of Action
The biological activity of this compound stems from its structural similarity to L-phenylalanine. This allows it to interact with cellular machinery that normally recognizes and processes the natural amino acid. The primary mechanisms of action are rooted in competitive inhibition.
1.1. Competition for Amino Acid Transporters: Like other large neutral amino acids (LNAAs), phenylalanine is transported across the cell membrane by specific carrier proteins. This compound can compete with phenylalanine, tryptophan, tyrosine, and other LNAAs for binding to these transporters. This competition can lead to a reduced intracellular concentration of essential amino acids, thereby impacting critical cellular functions. High concentrations of phenylalanine analogs have been shown to inhibit the uptake of other amino acids, which can, in turn, affect protein synthesis and overall cell growth.[6][7]
1.2. Inhibition of Phenylalanine-Metabolizing Enzymes: Phenylalanine serves as a precursor for the synthesis of tyrosine and, subsequently, the catecholamine neurotransmitters (dopamine, norepinephrine, epinephrine).[8] It is also a building block for countless proteins. The chlorinated analog may act as a competitive inhibitor or a poor substrate for enzymes that utilize phenylalanine, such as Phenylalanine Hydroxylase (PAH).
1.3. Potential Inhibition of Tryptophan Hydroxylase (TPH): The most well-documented effect of the related compound, p-chlorophenylalanine (PCPA), is the potent and irreversible inhibition of Tryptophan Hydroxylase (TPH), the rate-limiting enzyme in serotonin (5-HT) biosynthesis.[2][3] PCPA acts as a suicide substrate, leading to a profound depletion of serotonin. It is highly probable that this compound exerts a similar, albeit potentially less potent, inhibitory effect on TPH. This makes it a tool for studying the role of serotonin in various cellular models, particularly in neuroscience.
Figure 2: Standard experimental workflow for determining the cytotoxicity (IC50) of a compound.
4.1. Protocol: Determining Cytotoxicity and Optimal Working Concentration (Dose-Response Assay)
Scientist's Insight: Before any mechanistic study, it is essential to determine the concentration range over which the compound affects cell viability. This allows you to distinguish between effects due to specific pathway modulation versus general cytotoxicity. The 50% inhibitory concentration (IC50) is a key benchmark.
-
Cell Seeding: Seed your cells of interest into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Dilution: Prepare a 2X serial dilution series of this compound in your complete cell culture medium. A suggested starting range is from 20 mM down to ~10 µM (final concentration). Include a "vehicle control" (medium with the same final concentration of HCl/NaOH used for solubilization) and an "untreated control".
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells.
-
Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: After incubation, assess cell viability using a standard method such as the MTT or Resazurin assay, following the manufacturer's instructions.
-
Data Analysis: Blank-correct the absorbance/fluorescence readings. Normalize the data to the untreated control (set to 100% viability). Plot the percent viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
4.2. Protocol Outline: Assessing Impact on Serotonin Synthesis
This protocol is for use with relevant cell lines, such as neuronal cells or mast cells, that synthesize serotonin.
-
Cell Culture: Culture cells to ~80% confluency in 6-well plates.
-
Treatment: Treat the cells with this compound at a non-toxic concentration (e.g., IC10 or lower, as determined in Protocol 4.1). Include a positive control (e.g., PCPA) and an untreated control.
-
Incubation: Incubate for a period sufficient to allow for protein turnover (e.g., 48-72 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS, then lyse them using a suitable lysis buffer (e.g., RIPA buffer). Scrape the cells and collect the lysate.
-
Quantification: Determine the total protein concentration of each lysate using a BCA assay for normalization.
-
Serotonin Measurement: Quantify the serotonin concentration in the lysates using a commercially available Serotonin ELISA kit, following the manufacturer's protocol.
-
Data Analysis: Normalize the serotonin concentration to the total protein concentration for each sample. Compare the levels in treated groups to the untreated control.
Section 5: Data Interpretation & Troubleshooting
| Observation | Possible Cause(s) | Suggested Solution(s) |
| Precipitate forms in media upon adding stock solution. | The compound's solubility limit in the complex matrix of the culture medium has been exceeded. | Lower the final concentration. Ensure the stock solution pH is neutral. Pre-warm the medium before adding the stock. |
| High cytotoxicity observed at all tested concentrations. | The compound is highly toxic to the chosen cell line. Calculation error during dilution. | Expand the dilution series to much lower concentrations (nanomolar range). Double-check all dilution calculations. |
| No observable effect on cell viability or serotonin levels. | The compound is not active in the chosen cell line or assay. The concentration used was too low. Incubation time was too short. | Use a higher concentration (up to the solubility limit). Increase the incubation time. Confirm the cell line expresses the target pathway (e.g., TPH). |
| High variability between replicate wells. | Inconsistent cell seeding. Edge effects in the plate. Pipetting errors. | Practice cell seeding to ensure a monolayer. Avoid using the outer wells of the plate. Use calibrated pipettes. |
Section 6: Conclusion & Future Directions
This compound is a versatile chemical tool for cell culture research. Its utility lies in its ability to competitively interact with pathways involving the essential amino acid phenylalanine. While its primary mechanism is likely the inhibition of amino acid transport and metabolism, its potential as a TPH inhibitor warrants further direct investigation. By carefully establishing its cytotoxic profile and using appropriate controls, researchers can leverage this compound to dissect complex cellular mechanisms, particularly in the fields of neuroscience and metabolic research. Future studies should focus on direct enzymatic assays to confirm its inhibitory targets and Ki values, providing a more complete picture of its pharmacological profile.
References
- Elucidating Scent and Color Variation in White and Pink-Flowered Hydrangea arborescens 'Annabelle' Through Multi-Omics Profiling. MDPI.
- Inhibition of growth of cells in culture by L-phenylalanine as a model system for the analysis of phenylketonuria. I. aminoacid antagonism and the inhibition of protein synthesis. PubMed.
- 3-chloro-L-phenylalanine | C9H10ClNO2. PubChem.
- Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity. PubMed Central.
- Effects of pyridoxine deficiency and dl-p-chlorophenylalanine administration to rats on 5-hydroxytryptamine and noradrenaline concentrations in brain and 5-hydroxytryptamine concentration in blood. PubMed Central.
- Proposed mechanism of D-Phe action on L-Phe in phenylketonuria (a)... ResearchGate.
- This compound | 1956-15-6. J&K Scientific.
- (PDF) Solubility of L-Phenylalanine in Aqueous Solutions. ResearchGate.
- A culture model for the assessment of phenylalanine neurotoxicity in phenylketonuria. National Institutes of Health (NIH).
- Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. PubMed Central.
- Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity. MDPI.
- DL-[2-14C]p-chlorophenylalanine as an inhibitor of tryptophan 5-hydroxylase. PubMed.
- Process for improving the solubility of cell culture media. Google Patents.
- (PDF) Effect of phenylalanine, p -chlorophenylalanine and α-methylphenylalanine on glucose uptake in vitro by the brain of young rats. ResearchGate.
- Metabolomic profiling reveals altered phenylalanine metabolism in Parkinson's disease in an Egyptian cohort. National Institutes of Health (NIH).
- The Prohibited List. World Anti Doping Agency (WADA).
- Effect of p-chlorophenylalanine and tryptophan on sleep, EEG and motor activity in the rat. DeepDyve.
- p-ethynylphenylalanine: a potent inhibitor of tryptophan hydroxylase. PubMed.
- How to dissolve PCPA (4-chloro-DL-phenylalanine) for i.p. injection in mice? ResearchGate.
Sources
- 2. Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Inhibition of growth of cells in culture by L-phenylalanine as a model system for the analysis of phenylketonuria. I. aminoacid antagonism and the inhibition of protein synthesis [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolomic profiling reveals altered phenylalanine metabolism in Parkinson’s disease in an Egyptian cohort - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enzymatic Resolution of DL-3-Chlorophenylalanine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide to the enzymatic resolution of DL-3-chlorophenylalanine, a critical process for obtaining the enantiomerically pure forms of this non-proteinogenic amino acid. The L-enantiomer of 3-chlorophenylalanine is a valuable building block in the synthesis of novel peptides and pharmaceutical compounds, where stereochemistry is paramount for biological activity and therapeutic efficacy.[1][2] Enzymatic methods offer a highly selective, efficient, and environmentally benign alternative to traditional chemical resolution techniques.
This document outlines two primary enzymatic strategies for the kinetic resolution of DL-3-chlorophenylalanine: lipase-catalyzed enantioselective esterification and aminoacylase-catalyzed hydrolysis of N-acyl derivatives. Each section includes the scientific rationale behind the method, detailed step-by-step protocols, and guidance on analysis, optimization, and troubleshooting.
The Imperative of Enantiomeric Purity in 3-Chlorophenylalanine
The distinct three-dimensional arrangement of atoms in enantiomers dictates their interactions with other chiral molecules, such as biological receptors and enzymes.[3] Consequently, the L- and D-enantiomers of 3-chlorophenylalanine can exhibit vastly different pharmacological and toxicological profiles. Utilizing the racemic mixture in drug development can lead to suboptimal efficacy, increased side effects, and a more complex pharmacokinetic profile. Therefore, the efficient separation of these enantiomers is a crucial step in the development of novel therapeutics incorporating this amino acid analogue.
Lipase-Catalyzed Kinetic Resolution: A Versatile Approach
Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) are robust and commercially available enzymes that exhibit high enantioselectivity in non-aqueous media, making them ideal for the resolution of a wide range of chiral compounds, including amino acid esters.[3] The principle of lipase-catalyzed kinetic resolution lies in the differential rate of reaction of the enzyme with the two enantiomers of the substrate. In the case of DL-3-chlorophenylalanine methyl ester, a lipase can be used to selectively acylate the L-enantiomer, leaving the D-enantiomer unreacted (or vice versa, depending on the enzyme and conditions). The resulting acylated and unreacted esters can then be separated by conventional chromatographic methods.
Visualizing the Lipase-Catalyzed Resolution Workflow
Caption: Workflow for lipase-catalyzed kinetic resolution of DL-3-chlorophenylalanine methyl ester.
Protocol 2.1: Lipase-Catalyzed Enantioselective Acetylation
This protocol is a representative example and may require optimization for specific lipases and desired outcomes.
Materials:
-
DL-3-Chlorophenylalanine methyl ester
-
Immobilized Lipase (e.g., Novozym® 435 - Candida antarctica lipase B)
-
Vinyl acetate (acyl donor)
-
Anhydrous toluene (or other suitable organic solvent like hexane or diisopropyl ether)
-
Molecular sieves (4 Å)
-
Sodium bicarbonate solution (5% w/v)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Equipment:
-
Magnetic stirrer with heating capabilities
-
Reaction flask with a septum
-
Syringes
-
Rotary evaporator
-
Chromatography columns
-
Analytical balance
-
Chiral HPLC system for enantiomeric excess determination
Procedure:
-
Preparation of the Reaction Mixture:
-
To a flame-dried reaction flask containing a magnetic stir bar and molecular sieves, add DL-3-chlorophenylalanine methyl ester (1.0 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene (e.g., 10 mL per gram of substrate).
-
Add vinyl acetate (1.5 eq).
-
Stir the mixture until all solids are dissolved.
-
-
Enzymatic Reaction:
-
Add immobilized lipase (e.g., 50-100 mg per mmol of substrate).
-
Seal the flask and stir the mixture at a controlled temperature (e.g., 40-50 °C).
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 4-6 hours) and analyzing them by chiral HPLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the product and the remaining substrate.
-
-
Work-up and Purification:
-
Once the desired conversion is reached, cool the reaction mixture to room temperature.
-
Remove the immobilized enzyme by filtration and wash it with fresh solvent. The enzyme can often be dried and reused.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 5% sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting mixture of N-acetyl-L-3-chlorophenylalanine methyl ester and unreacted D-3-chlorophenylalanine methyl ester by silica gel column chromatography.
-
Data Presentation:
| Parameter | Value/Range | Reference/Comment |
| Substrate | DL-3-Chlorophenylalanine methyl ester | - |
| Enzyme | Candida antarctica Lipase B (immobilized) | Novozym® 435 is a common choice. |
| Acyl Donor | Vinyl Acetate | Irreversibly removes the leaving group. |
| Solvent | Toluene | Anhydrous conditions are crucial. |
| Temperature | 40-50 °C | Optimize for enzyme activity and stability. |
| Reaction Time | 24-72 hours | Monitor by chiral HPLC to 50% conversion. |
| Expected e.e. | >95% for both enantiomers | Dependent on stopping at ~50% conversion. |
Aminoacylase-Catalyzed Resolution: A Classic and Effective Method
Aminoacylases (N-acyl-L-amino acid amidohydrolases, E.C. 3.5.1.14) are highly specific enzymes that catalyze the hydrolysis of the N-acyl group from L-amino acids, while leaving the N-acyl-D-amino acid intact.[4] This method involves the chemical N-acetylation of DL-3-chlorophenylalanine, followed by the enzymatic hydrolysis of the L-enantiomer. The resulting free L-3-chlorophenylalanine and unreacted N-acetyl-D-3-chlorophenylalanine can be easily separated based on their different solubility properties.
Visualizing the Aminoacylase-Catalyzed Resolution Workflow
Caption: Workflow for the resolution of DL-3-chlorophenylalanine using aminoacylase.
Protocol 3.1: Aminoacylase-Catalyzed Hydrolysis of N-Acetyl-DL-3-Chlorophenylalanine
Materials:
-
N-Acetyl-DL-3-chlorophenylalanine (prepared from DL-3-chlorophenylalanine)
-
Aminoacylase I from Aspergillus oryzae
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (6 M)
-
Activated carbon
-
Ethanol
Equipment:
-
pH meter
-
Stirred, temperature-controlled reaction vessel
-
Filtration apparatus
-
Lyophilizer or rotary evaporator
Procedure:
-
Preparation of the Substrate Solution:
-
Dissolve N-Acetyl-DL-3-chlorophenylalanine in deionized water to a final concentration of 0.1-0.2 M.
-
Adjust the pH to 7.0-7.5 with 1 M LiOH or NaOH solution.
-
Add CoCl₂·6H₂O to a final concentration of 0.5 mM as an enzyme activator.
-
Warm the solution to the optimal temperature for the enzyme (e.g., 37-50 °C).
-
-
Enzymatic Reaction:
-
Add aminoacylase I (e.g., 1000-2000 units per gram of substrate).
-
Maintain the pH at 7.0-7.5 by the controlled addition of 1 M LiOH or NaOH, as the hydrolysis reaction releases acetic acid.
-
Monitor the reaction progress by measuring the consumption of base or by analyzing aliquots for the formation of L-3-chlorophenylalanine using a suitable method (e.g., ninhydrin assay or HPLC). The reaction is complete when base consumption ceases.
-
-
Product Separation and Isolation:
-
After the reaction is complete, add a small amount of activated carbon to the solution, stir for 30 minutes, and then filter to remove the enzyme and other impurities.
-
Acidify the filtrate to pH ~2 with 6 M HCl. This will cause the unreacted N-acetyl-D-3-chlorophenylalanine to precipitate.
-
Cool the mixture in an ice bath for several hours to ensure complete precipitation.
-
Collect the precipitate (N-acetyl-D-3-chlorophenylalanine) by filtration, wash with cold water, and dry.
-
The filtrate contains L-3-chlorophenylalanine. This can be isolated by adjusting the pH to its isoelectric point (~pH 5.5-6.0) to induce crystallization, or by ion-exchange chromatography. Alternatively, the solution can be concentrated and the L-amino acid precipitated with ethanol.
-
Data Presentation:
| Parameter | Value/Range | Reference/Comment |
| Substrate | N-Acetyl-DL-3-chlorophenylalanine | Synthesized from the racemic amino acid. |
| Enzyme | Aminoacylase I (Aspergillus oryzae) | Commercially available. |
| pH | 7.0 - 7.5 | Optimal for many aminoacylases. |
| Temperature | 37 - 50 °C | Check supplier's recommendation. |
| Activator | 0.5 mM CoCl₂ | Enhances enzyme activity. |
| Expected e.e. | >99% for L-3-chlorophenylalanine | Based on the high selectivity of the enzyme. |
Analytical Methods for Monitoring and Enantiomeric Excess (e.e.) Determination
Accurate determination of the enantiomeric excess is crucial for evaluating the success of the resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[5]
Chiral HPLC Method Example:
-
Column: A chiral stationary phase (CSP) column is required. Examples include cyclodextrin-based, protein-based, or Pirkle-type columns. A teicoplanin-based CSP, such as an Astec CHIROBIOTIC® T column, is often effective for underivatized amino acids.[6]
-
Mobile Phase: The mobile phase composition will depend on the column and the analyte (free amino acid, ester, or N-acyl derivative). A common mobile phase for amino acids on a teicoplanin column is a mixture of methanol, water, acetic acid, and triethylamine.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm).
-
Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: e.e. (%) = [|E1 - E2| / (E1 + E2)] x 100.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
For N-acyl derivatives, chiral solvating agents or chiral shift reagents can be used in ¹H NMR to induce separate signals for the enantiomers, allowing for the determination of their ratio.[7]
Troubleshooting and Optimization
| Problem | Possible Cause | Solution |
| Low or no enzyme activity | Incorrect pH or temperature. | Optimize pH and temperature for the specific enzyme. |
| Enzyme denaturation. | Handle and store the enzyme according to the manufacturer's instructions. Avoid harsh conditions. | |
| Presence of inhibitors in the substrate or solvent. | Use high-purity substrates and solvents. | |
| Low enantioselectivity | Reaction has proceeded beyond 50% conversion. | Carefully monitor the reaction progress and stop it at ~50% conversion. |
| Suboptimal reaction conditions. | Screen different solvents (for lipases), temperatures, and enzymes to find conditions that maximize enantioselectivity. | |
| Racemization of product or substrate. | Check for conditions (e.g., high temperature, extreme pH) that could cause racemization. | |
| Difficult product separation | Similar polarities of product and remaining substrate. | Optimize the mobile phase for column chromatography to achieve better separation. |
| Incomplete precipitation. | Ensure the pH is correctly adjusted for precipitation and allow sufficient time at low temperature. |
Conclusion
Enzymatic resolution provides a powerful and precise tool for the preparation of enantiomerically pure L- and D-3-chlorophenylalanine. Both lipase-catalyzed kinetic resolution in organic media and aminoacylase-catalyzed hydrolysis in aqueous solution are viable and effective strategies. The choice of method will depend on factors such as the availability of the starting material (the free amino acid or its ester), the desired final product, and the scale of the reaction. Careful optimization of reaction parameters and accurate analytical monitoring are key to achieving high yields and excellent enantiomeric purity, thereby providing access to these valuable chiral building blocks for research and development.
References
- Vertex AI Search. (2026).
- Vertex AI Search. (2026). Chiral Chemistry Insights: The Role of (R)-3-Amino-3-(3-chlorophenyl)propionic Acid.
- Vertex AI Search. (2026). Lipase-Catalyzed Synthesis of Both Enantiomers of 3-Chloro-1-arylpropan-1-ols.
- Vertex AI Search. (2026). L-3-Chlorophenylalanine: A Versatile Building Block for Peptide Synthesis and Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD.
- PubMed. (1999). Preparation and properties of immobilized pig kidney aminoacylase and optical resolution of N-acyl-DL-alanine. [Link]
- Vertex AI Search. (2026).
- Scholars' Mine. (2024). Chiral Recognition of Chiral (Hetero)
- Vertex AI Search. (2026).
- Vertex AI Search. (2026). Increasing the synthesis/hydrolysis ratio of aminoacylase 1 by site-directed mutagenesis.
- Vertex AI Search. (2026). Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants.
- Vertex AI Search. (2026). N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases.
- Vertex AI Search. (2026).
- Vertex AI Search. (2026).
- Vertex AI Search. (2026). Quality and Purity: Ensuring the Best L-3-Chlorophenylalanine for Your Needs.
- Vertex AI Search. (2026).
- NIH. (2026). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase.
- UNIPI. (2022).
- Sigma-Aldrich. (2026).
- Abcam. (2026).
- Wikipedia. (2026). Enzyme.
- ACS Publications. (2026).
- Neurosnap. (2026).
- PubMed. (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds.
- Semantic Scholar. (2026).
- PMC - NIH. (2018).
Sources
- 1. Increasing the synthesis/hydrolysis ratio of aminoacylase 1 by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. arpi.unipi.it [arpi.unipi.it]
chiral separation of 3-CHLORO-DL-PHENYLALANINE enantiomers by HPLC
An Application Note and Protocol for the Enantioselective Resolution of 3-Chloro-DL-phenylalanine by High-Performance Liquid Chromatography
Abstract
This comprehensive guide details a robust and reproducible High-Performance Liquid Chromatography (HPLC) method for the chiral separation of this compound enantiomers. The stereospecific analysis of chiral compounds is of paramount importance in the pharmaceutical and biotechnology sectors, as enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1] This document provides a step-by-step protocol, the underlying scientific principles of the separation, and practical insights for researchers, scientists, and drug development professionals. The method described herein utilizes a polysaccharide-based chiral stationary phase, a widely recognized and effective tool for the resolution of a broad range of racemic compounds.
Introduction: The Significance of Chiral Separation
This compound is a non-proteinogenic amino acid, a chlorinated analog of the essential amino acid phenylalanine. Its incorporation into peptides and other pharmaceutical compounds can modulate their biological activity, stability, and binding affinity.[2] As with many chiral molecules, the individual enantiomers (L-3-Chlorophenylalanine and D-3-Chlorophenylalanine) can interact differently with chiral biological systems such as enzymes and receptors. Consequently, the ability to separate and quantify these enantiomers is critical for drug development, ensuring the therapeutic efficacy and safety of new chemical entities.[3] High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful and widely adopted technique for achieving such separations due to its high efficiency and reproducibility.[4][5]
The core principle of chiral HPLC lies in the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. This creates a transient diastereomeric complex, leading to different retention times for each enantiomer and, thus, their separation.
Methodological Framework: Principle of Separation
For the resolution of this compound, a polysaccharide-based CSP, specifically a cellulose-based column like the Daicel Chiralcel OD-H, is a highly effective choice.[6] These phases operate on a combination of chiral recognition mechanisms, including:
-
Hydrogen Bonding: The analyte's amino and carboxyl groups can form hydrogen bonds with the carbamate groups on the polysaccharide backbone of the CSP.
-
π-π Interactions: The aromatic ring of the 3-chlorophenylalanine can engage in π-π stacking interactions with the phenyl groups of the CSP. The presence of the chlorine atom can influence the electron density of the aromatic ring, affecting the strength of these interactions.[7][8]
-
Steric Interactions: The three-dimensional structure of the CSP creates chiral grooves and cavities. One enantiomer will fit more favorably into this chiral environment than the other, leading to a stronger interaction and longer retention time.
A normal-phase mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol, is often employed with polysaccharide-based CSPs. The polar modifier plays a crucial role in modulating the retention and selectivity of the separation.
Experimental Protocol: Step-by-Step Guide
This protocol outlines the necessary steps for the successful chiral separation of this compound.
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.
-
Chiral Column: A polysaccharide-based chiral column is recommended. The following parameters are based on a Daicel Chiralcel OD-H (or equivalent).
-
Chemicals and Reagents:
-
This compound (racemic mixture)
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol (IPA)
-
Methanol (for sample preparation)
-
Chromatographic Conditions
A summary of the starting chromatographic conditions is provided in the table below. These parameters may require optimization depending on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| Column | Daicel Chiralcel OD-H (5 µm, 4.6 x 250 mm) |
| Mobile Phase | n-Hexane / Isopropanol (95:5, v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Working Solution: Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
-
Filtration: Filter the working solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
HPLC System Preparation and Operation
-
Column Installation: Install the chiral column in the HPLC system.
-
System Purge: Purge the HPLC system with the mobile phase for at least 30 minutes to ensure a stable baseline.
-
Column Equilibration: Equilibrate the column with the mobile phase at the specified flow rate until a stable baseline is achieved. This may take 30-60 minutes.
-
Sample Injection: Inject the prepared sample solution.
-
Data Acquisition: Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
Workflow Diagram
Figure 1: A schematic representation of the experimental workflow for the chiral separation of this compound.
Expected Results and Data Interpretation
Under the specified conditions, a baseline separation of the two enantiomers of this compound is expected. The chromatogram will display two distinct peaks corresponding to the D- and L-enantiomers. The enantiomeric excess (% ee) can be calculated using the peak areas of the two enantiomers with the following formula:
% ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
Troubleshooting and Method Optimization
| Potential Issue | Possible Cause | Suggested Solution |
| Poor Resolution | Inappropriate mobile phase composition. | Adjust the percentage of isopropanol. A lower percentage may increase retention and improve resolution. |
| Broad Peaks | Low flow rate or column degradation. | Increase the flow rate slightly. If the problem persists, the column may need to be replaced. |
| No Separation | Incorrect column choice or mobile phase. | Ensure the correct chiral column is being used. Verify the mobile phase composition. |
| Baseline Noise | Air bubbles in the system or contaminated mobile phase. | Degas the mobile phase. Purge the HPLC system. |
Conclusion
The method described in this application note provides a reliable and efficient approach for the chiral separation of this compound enantiomers. By utilizing a polysaccharide-based chiral stationary phase and a normal-phase mobile phase, a high degree of resolution can be achieved. This protocol serves as a valuable starting point for researchers and scientists involved in the analysis and quality control of chiral compounds in the pharmaceutical and related industries.
References
- Halogen-substituted phenylalanines as enantioselective selectors for enantioselective discrimination of amino acids: effect of halogen. PubMed.
- Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer C
- Preparation and characterization of poly(L-phenylalanine) chiral stationary phases with varying peptide length. Academia.edu.
- Halogen-substituted phenylalanines as enantioselective selectors for enantioselective discrimination of amino acids: effect of halogen. R Discovery.
- Quality and Purity: Ensuring the Best L-3-Chlorophenylalanine for Your Needs. Boronpharm.com.
- Chiral HPLC Separ
- CHIRAL ST
- The Science Behind L-3-Chlorophenylalanine: Properties and Applic
Sources
- 1. hplc.eu [hplc.eu]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Halogen-substituted phenylalanines as enantioselective selectors for enantioselective discrimination of amino acids: effect of halogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
Application Note & Protocol: The Analysis of Chlorinated Amino Acids in Proteomics
Abstract
The incorporation of non-canonical amino acids is a powerful strategy in proteomics for probing protein structure, function, and dynamics. While various amino acid analogs have been successfully employed for metabolic labeling, the use of 3-Chloro-DL-phenylalanine for this purpose is not a viable strategy. Foundational research has demonstrated that this compound is not a substrate for the cellular translational machinery and therefore is not incorporated into nascent polypeptide chains during protein biosynthesis.[1][2] Furthermore, it has been shown to exhibit cytotoxicity and inhibit cell growth.[1][3]
This guide, therefore, pivots to a related and highly significant topic within the realm of chlorinated amino acids in proteomics: the detection and quantification of 3-chlorotyrosine , a post-translationally modified amino acid that serves as a critical biomarker for myeloperoxidase-catalyzed oxidative stress and inflammation.[4][5][6] We provide a comprehensive overview of the biochemical basis for 3-chlorotyrosine formation, its importance in disease pathology, and a detailed protocol for its robust detection and quantification using mass spectrometry-based proteomics workflows.
The Challenge of Metabolic Labeling with 3-Chlorophenylalanine
The initial concept of using this compound as a metabolic label is based on the principle of introducing an amino acid analog into cell culture media, with the expectation that it will be taken up by cells and incorporated into newly synthesized proteins in place of its canonical counterpart, phenylalanine. This would, in theory, introduce a unique isotopic or mass signature for detection.
However, for successful incorporation, an amino acid analog must be recognized and charged onto its corresponding tRNA by the appropriate aminoacyl-tRNA synthetase (aaRS). Seminal studies have shown that p-chlorophenylalanine fails this crucial step; it does not compete with phenylalanine or tyrosine for aminoacylation of tRNA.[1][2] Consequently, it is not integrated into proteins during translation.
Caption: Proposed but non-viable workflow for 3-chlorophenylalanine labeling.
3-Chlorotyrosine: A Key Biomarker of Neutrophilic Inflammation
While intentional labeling with 3-chlorophenylalanine is not feasible, the study of chlorinated amino acids is of paramount importance. At sites of inflammation, activated neutrophils and monocytes secrete the heme enzyme myeloperoxidase (MPO).[5] MPO utilizes hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to generate hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent.[5][7]
HOCl can react with the tyrosine residues of proteins to form 3-chlorotyrosine. The presence of 3-chlorotyrosine in proteins is therefore a specific and stable footprint of MPO-derived oxidative damage, making it an invaluable biomarker for a range of inflammatory diseases.[4][6]
Caption: Formation of 3-chlorotyrosine via the MPO-H₂O₂-Cl⁻ system.
Protocol: Quantification of 3-Chlorotyrosine in Biological Samples
This protocol provides a robust workflow for the identification and quantification of 3-chlorotyrosine from complex biological samples, such as plasma or tissue homogenates, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: Workflow for the proteomic analysis of 3-chlorotyrosine.
Materials and Reagents
| Reagent | Grade | Recommended Supplier |
| Urea | Proteomics Grade | Sigma-Aldrich |
| Dithiothreitol (DTT) | Proteomics Grade | Thermo Fisher Scientific |
| Iodoacetamide (IAA) | Proteomics Grade | Sigma-Aldrich |
| Trypsin, Sequencing Grade | MS Grade | Promega |
| Acetonitrile (ACN) | LC-MS Grade | Honeywell |
| Formic Acid (FA) | LC-MS Grade | Thermo Fisher Scientific |
| Water | LC-MS Grade | |
| 3-Chlorotyrosine Standard | ≥98% Purity | Cayman Chemical |
Step-by-Step Methodology
1. Sample Preparation and Protein Extraction: a. For plasma samples, start with 10-50 µL. For tissue, homogenize ~10-20 mg in a lysis buffer (e.g., 8M Urea in 100 mM TEAB with protease inhibitors). b. Quantify protein concentration using a BCA assay.
2. Protein Precipitation (Optional, but Recommended for Plasma): a. Add 4 volumes of ice-cold acetone to the sample. b. Incubate at -20°C for at least 2 hours (or overnight). c. Centrifuge at 14,000 x g for 20 minutes at 4°C. d. Discard the supernatant and air-dry the protein pellet.
3. Reduction and Alkylation: a. Resuspend the protein pellet in 100 µL of 8 M urea in 100 mM TEAB. b. Add DTT to a final concentration of 10 mM. Incubate for 1 hour at 37°C. c. Add IAA to a final concentration of 25 mM. Incubate for 45 minutes in the dark at room temperature. Note: Some studies suggest that standard reduction/alkylation steps can lead to the loss of 3-chlorotyrosine. It is crucial to test sample preparation with and without this step to assess recovery.[8]
4. Proteolytic Digestion: a. Dilute the sample with 100 mM TEAB to reduce the urea concentration to <1.5 M. b. Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio. c. Incubate overnight at 37°C with gentle shaking.
5. Peptide Desalting: a. Acidify the digest with formic acid to a final concentration of 0.1%. b. Use a C18 solid-phase extraction (SPE) cartridge to desalt the peptides according to the manufacturer's protocol. c. Elute the peptides, dry them in a vacuum centrifuge, and resuspend in 0.1% formic acid for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A high-resolution Orbitrap mass spectrometer coupled to a nano-flow HPLC system is recommended.
-
Column: C18 analytical column (e.g., 75 µm ID x 25 cm length).
-
Gradient: A 60-120 minute gradient from 2% to 40% acetonitrile in 0.1% formic acid is a typical starting point.
-
MS1 Settings:
-
Resolution: 60,000 - 120,000
-
Scan Range: 350-1500 m/z
-
-
MS2 Settings (Data-Dependent Acquisition):
-
TopN: 10-20 most intense precursors
-
Isolation Window: 1.2 - 1.6 m/z
-
Collision Energy: Normalized Collision Energy (NCE) of 27-30%
-
Resolution: 15,000 - 30,000
-
Data Analysis and Interpretation
-
Database Searching: Use a proteomics search engine (e.g., MaxQuant, Proteome Discoverer, Mascot) to search the raw data against a relevant protein database (e.g., UniProt Human).
-
Variable Modifications: It is critical to include the following in the list of variable modifications:
-
Oxidation (M)
-
Carbamidomethyl (C) (if alkylation was performed)
-
Chlorination (Y): This corresponds to a mass shift of +33.9610 Da on tyrosine residues.
-
-
Validation: Manually inspect the MS/MS spectra of peptides identified with a chlorinated tyrosine to confirm the presence of key fragment ions that support the modification site. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) can also be used for validation at the MS1 level for abundant peptides.
-
Quantification: Use label-free quantification (LFQ) intensities or peak areas of the identified chlorinated peptides to determine their relative abundance across different samples. For absolute quantification, a stable isotope-labeled synthetic peptide containing 3-chlorotyrosine can be spiked into the sample as an internal standard.
Field-Proven Insights & Troubleshooting
-
Causality of Alkylation Issues: The loss of 3-chlorotyrosine during standard sample preparation with DTT and iodoacetamide may be due to nucleophilic attack on the chlorinated tyrosine ring under the reaction conditions.[8] If loss is suspected, comparing results with a protocol using TCEP and 2-chloroacetamide or omitting the step entirely is advised.[8]
-
Low Abundance: 3-chlorotyrosine is often a low-abundance modification. High-resolution mass spectrometry and potentially enrichment strategies are key to its detection.
-
Oxidant-Induced Loss: Be aware that other inflammatory oxidants, such as peroxynitrite, can degrade 3-chlorotyrosine.[7] Therefore, measured levels might represent an underestimation of the total chlorination that occurred in vivo.
Applications in Research and Drug Development
The accurate measurement of 3-chlorotyrosine provides a powerful tool for:
-
Assessing Disease Activity: Elevated levels are associated with chronic lung disease in premature infants, respiratory exposure to chlorine gas, and colorectal cancer.[1][4][6]
-
Evaluating Therapeutic Efficacy: It can be used as a pharmacodynamic biomarker to assess the effectiveness of drugs targeting MPO or neutrophilic inflammation.
-
Toxicology: Serves as an indicator for poisoning by chlorine-containing compounds.[4]
References
- Nishio T, et al. Determination of 3-chloro-l-tyrosine as a novel indicator of chlorine poisoning utilizing gas chromatography-mass spectrometric analysis. Leg Med (Tokyo). 2020 Nov;47:101782. [Link]
- PubChem. 3-Chloro-L-tyrosine.
- Buss IH, et al. 3-Chlorotyrosine as a marker of protein damage by myeloperoxidase in tracheal aspirates from preterm infants: association with adverse respiratory outcome.
- Vissers MCM, et al. Loss of 3-chlorotyrosine by inflammatory oxidants: implications for the use of 3-chlorotyrosine as a bio-marker in vivo. Free Radic Biol Med. 2006 Jan 1;40(1):109-19. [Link]
- Sochaski MA, et al. 3-chlorotyrosine and 3,5-dichlorotyrosine as Biomarkers of Respiratory Tract Exposure to Chlorine Gas. Chem Res Toxicol. 2011 Nov 21;24(11):1900-7. [Link]
- Kelly CJ, Johnson TC. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. Biochem J. 1978 Sep 15;174(3):931-8. [Link]
- Davies MJ, et al. Analysis of protein chlorination by mass spectrometry. Methods. 2019 Jun 1;162:39-48. [Link]
- Fleszar MG, et al. Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period. Molecules. 2020 Nov 5;25(21):5158. [Link]
- PubChem. 3-chloro-L-phenylalanine.
- Miller MR, McClure D, Shiman R. Mechanism of inactivation of phenylalanine hydroxylase by p-chlorophenylalanine in hepatome cells in culture. Two possible models. J Biol Chem. 1976 Jun 25;251(12):3677-84. [Link]
- Ningbo Inno Pharmchem Co.,Ltd. L-3-Chlorophenylalanine: A Versatile Building Block for Peptide Synthesis and Drug Discovery. [Link]
- Kelly CJ, Johnson TC. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. PubMed. [Link]
Sources
- 1. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 3-chloro-L-phenylalanine | C9H10ClNO2 | CID 2761492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. L-3-Chlorophenylalanine | 80126-51-8 [chemicalbook.com]
Application Notes & Protocols: Leveraging 3-Chloro-DL-phenylalanine for Phasing in Macromolecular Crystallography
Abstract: The determination of a macromolecular structure by X-ray crystallography is fundamentally hindered by the "phase problem," where the loss of phase information during data collection prevents direct calculation of the electron density map.[1][2] Experimental phasing techniques, which utilize the anomalous scattering of heavier atoms, provide a powerful solution. This guide details the application of 3-Chloro-DL-phenylalanine, a non-canonical amino acid, as a strategic tool for de novo structure determination. By incorporating chlorine, an anomalous scatterer, directly into the protein backbone, researchers can employ Single-wavelength Anomalous Diffraction (SAD) phasing. We provide the scientific rationale, detailed protocols for incorporation and verification, and a complete workflow for data collection and structure solution, designed for researchers, structural biologists, and drug development professionals.
Scientific Foundation: The Utility of Chlorine as an Anomalous Scatterer
The core principle behind this technique is the phenomenon of anomalous scattering.[3] When the energy of an incident X-ray beam is near the absorption edge of an atom, the atom's core electrons resonate, causing a phase shift in the scattered X-rays.[4][5] This effect breaks Friedel's Law (|Fhkl| ≠ |F-h-k-l|), and the resulting differences in diffraction intensity between Friedel pairs (Bijvoet pairs) can be measured and used to locate the position of the anomalous scatterer.[4] Once the substructure of the anomalous scatterers is determined, it can be used to calculate initial phases for the entire protein structure.[2]
While elements like Selenium (in Selenomethionine) and heavy metals like mercury or platinum are traditional choices, incorporating a halogenated amino acid offers a unique approach.[1][6] Chlorine, with a K-edge at ~2.82 keV (~4.4 Å), produces a measurable anomalous signal that, with modern synchrotron beamlines and sensitive detectors, is sufficient for SAD phasing.[4][5][7] The covalent incorporation of this compound provides a specific, localized anomalous signal without the need for crystal soaking, which can often disrupt crystal packing or fail to produce an isomorphous derivative.[8]
Causality: The choice to replace a native Phenylalanine with 3-Chloro-phenylalanine is structurally conservative. The addition of a chlorine atom to the phenyl ring is a relatively minor steric perturbation, increasing the likelihood that the modified protein will express, fold, and crystallize similarly to its wild-type counterpart.
Diagram: The Principle of Anomalous Scattering
Caption: Workflow from gene to structure using 3-Chloro-phenylalanine.
Protocol 1: In Vivo Incorporation of this compound
This protocol is based on the selective pressure incorporation method using a phenylalanine-auxotrophic E. coli strain, which cannot synthesize its own phenylalanine and will therefore incorporate the supplied analog. [9] A. Materials Required:
-
E. coli strain: A phenylalanine auxotroph (e.g., ATCC 33694 or a similar pheA- strain).
-
Expression Plasmid: Your protein of interest cloned into a suitable expression vector (e.g., pET series).
-
This compound: (CAS 1956-15-6) [10]* Minimal Media (M9): Prepare sterile stocks of 5x M9 salts, 20% glucose, 1M MgSO₄, and 1M CaCl₂.
-
Amino Acid Stocks: Sterile-filtered stocks of the other 19 canonical amino acids.
-
LB Agar Plates and Broth: With appropriate antibiotic for plasmid selection.
B. Step-by-Step Methodology:
-
Transformation: Transform the expression plasmid into the Phe-auxotrophic E. coli strain using standard procedures. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
-
Rationale: This initial growth on rich media allows for robust colony formation before switching to the selective minimal media.
-
-
Starter Culture: Inoculate a single colony into 10 mL of LB broth with antibiotic. Grow overnight at 37°C with shaking.
-
Rationale: This expands the cell population to ensure a sufficient starting density for the main culture.
-
-
Main Culture Inoculation: The next day, pellet the starter culture by centrifugation (4000 x g, 10 min). Wash the pellet twice with sterile M9 salts (no carbon source) to remove any residual LB media.
-
Rationale (Critical): Washing is essential to remove all traces of native phenylalanine from the rich starter media, which would otherwise compete with this compound for incorporation.
-
-
Expression: Resuspend the washed pellet in 1 L of sterile M9 minimal media supplemented with:
-
Glucose (to 0.4%)
-
MgSO₄ (to 2 mM)
-
CaCl₂ (to 0.1 mM)
-
All canonical amino acids EXCEPT Phenylalanine (to 40 mg/L each)
-
This compound (to 60-80 mg/L)
-
Appropriate antibiotic
-
-
Growth and Induction: Grow the culture at 37°C with vigorous shaking until it reaches an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG (or other appropriate inducer) and continue to grow for the optimized time and temperature for your protein (e.g., 4-6 hours at 30°C or 16-20 hours at 18°C).
-
Harvesting: Harvest the cells by centrifugation and store the pellet at -80°C until purification.
Protocol 2: Verification of Incorporation by Mass Spectrometry
It is absolutely essential to verify that the unnatural amino acid has been incorporated.
A. Methodology:
-
Purify a small amount of the expressed protein using a standard protocol (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Prepare the sample for analysis by either Electrospray Ionization (ESI-MS) or MALDI-TOF mass spectrometry.
-
Calculate the expected mass difference. The molecular weight of phenylalanine is 165.19 g/mol , while 3-chlorophenylalanine is 199.63 g/mol . [][12]The expected mass increase is ~34.44 Da for each incorporation site.
-
Analyze the resulting spectrum. A successful incorporation will show a mass shift corresponding to the number of phenylalanine residues replaced.
-
Self-Validation: The absence of a peak at the wild-type mass and the presence of a peak at the expected shifted mass confirms successful and complete incorporation.
-
Protocol 3: Crystallization and Cryoprotection
A. Crystallization:
-
Purify the bulk of the verified chlorinated protein to >95% homogeneity, as assessed by SDS-PAGE. [13]2. Concentrate the protein to a suitable level for crystallization screening (typically 5-15 mg/mL).
-
Set up crystallization trials using standard methods like hanging-drop or sitting-drop vapor diffusion. [14]Use commercial screens or conditions known to work for the wild-type protein as a starting point.
-
Insight: While structurally similar, the chlorinated protein may have slightly different solubility properties. It is advisable to screen a broader range of conditions if the wild-type conditions fail.
-
B. Cryoprotection:
-
Once crystals are obtained, identify a suitable cryoprotectant by transferring a crystal into the reservoir solution supplemented with a cryo-agent (e.g., 20-30% glycerol, ethylene glycol, or PEG 400).
-
Increase the cryoprotectant concentration stepwise if necessary to avoid osmotic shock to the crystal.
-
Loop the crystal and flash-cool it in liquid nitrogen.
Synchrotron Data Collection and Phasing Strategy
A. Beamline Selection: Successful data collection is contingent on using a synchrotron beamline capable of tuning to the long wavelength of the chlorine K-edge (~4.4 Å or 2.82 keV). [5][7]Not all macromolecular crystallography beamlines have this capability; consult with beamline staff in advance.
B. Data Collection Strategy (SAD):
-
Mount the Crystal: Mount the cryo-cooled crystal on the goniometer at the beamline.
-
Confirm Chlorine Presence: Perform an X-ray Fluorescence (XRF) scan on the crystal. This is a critical step to confirm the presence of chlorine in the crystal itself and to precisely locate the energy of the absorption edge.
-
Select Energy: Based on the XRF scan, select the energy corresponding to the peak of the anomalous signal (f'').
-
Data Collection:
-
Collect a high-resolution dataset at the chosen peak energy.
-
Crucial: Aim for high redundancy (>10-fold) and completeness (>99%).
-
Use a fine slicing strategy (e.g., 0.1-0.2° per frame) and collect at least 360° of data to ensure accurate measurement of the weak anomalous differences.
-
Employ an inverse-beam or multi-wedge data collection strategy to maximize the measurement of Friedel pairs.
-
C. Phasing and Model Building Workflow:
-
Data Processing: Process the diffraction data using software like XDS or HKL2000, ensuring that anomalous pairs are kept separate (e.g., MERGE=FALSE in XDS).
-
Substructure Solution: Use a heavy-atom finding program (e.g., SHELXD, hkl2map in PHENIX) to locate the chlorine atoms from the anomalous differences.
-
Phasing and Density Modification: Input the chlorine substructure into a phasing program (e.g., SHELXE, PHASER, SOLVE/RESOLVE) to calculate initial protein phases and improve them through solvent flattening and histogram matching.
-
Model Building: Use the resulting electron density map to build an initial model of the protein, often with automated tools like Buccaneer or ARP/wARP, followed by manual building and correction in a program like Coot.
-
Refinement: Refine the completed model against the experimental data using programs like REFMAC5 or phenix.refine.
References
- McRee, D. E., & Tainer, J. A. (2016). An overview of heavy-atom derivatization of protein crystals. Acta Crystallographica Section D: Structural Biology, 72(3), 357-363. [Link]
- D'Arcy, A., Bergfors, T., & MacSweeney, A. (2003). Heavy-atom derivatization. Acta Crystallographica Section D: Biological Crystallography, 59(7), 1240-1243. [Link]
- Thorn, A., & Sheldrick, G. M. (2016). An overview of heavy-atom derivatization of protein crystals.
- Oxford Neuroscience. (n.d.). An overview of heavy-atom derivatization of protein crystals.
- Sugahara, M., et al. (2005). Heavy-atom Database System: a tool for the preparation of heavy-atom derivatives of protein crystals based on amino-acid sequence and crystallization conditions. Acta Crystallographica Section D: Biological Crystallography, 61(Pt 9), 1302-5. [Link]
- Mardirossian, M., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(23), 7401. [Link]
- Chukhutsina, V., et al. (2023). Utilizing anomalous signals for element identification in macromolecular crystallography. Acta Crystallographica Section D: Structural Biology, 79(11), 939-948. [Link]
- MDPI. (n.d.). Natural and Synthetic Halogenated Amino Acids. Encyclopedia.
- Mardirossian, M., et al. (2021). Natural and Synthetic Halogenated Amino Acids-Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(23). [Link]
- Chukhutsina, V., et al. (2023). Utilizing anomalous signals for element identification in macromolecular crystallography. IUCr Journals. [Link]
- Thompson, J. R., et al. (2020).
- Mardirossian, M., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics.
- Istituto di Cristallografia - CNR. (2021). Natural and synthetic halogenated amino acids-structural and bioactive features in antimicrobial peptides and peptidomimetics. [Link]
- Helliwell, J. R., & Helliwell, M. (2005). Anomalous scattering in structural chemistry and biology.
- Hendrickson, W. A. (1999). Anomalous Diffraction in Crystallographic Phase Evaluation. Acta Crystallographica Section A: Foundations of Crystallography, 55(S1), 12-21. [Link]
- PubChem. (n.d.). 3-Chloro-L-Tyrosine. National Center for Biotechnology Information.
- Human Metabolome Database. (n.d.). Showing metabocard for 3-Chlorotyrosine (HMDB0001885).
- ResearchGate. (n.d.). Crystal structure of the β polymorph of l-tyrosine viewed along the b-axis...
- PubChem. (n.d.). 3-chloro-L-phenylalanine. National Center for Biotechnology Information.
- Person, M. D., et al. (2012). In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. Journal of structural and functional genomics, 13(3), 125–135. [Link]
- Google Sites. (n.d.). Protein XRD Protocols - Crystallization of Proteins.
- Dessau, M. A., & Goldgur, Y. (2011). Protein Crystallization for X-ray Crystallography. Journal of visualized experiments : JoVE, (47), 2285. [Link]
- Wernimont, A. K., & Edwards, A. M. (2009). Guidelines for the successful generation of protein–ligand complex crystals.
- Fleissner, M. R., et al. (2015). Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling. Methods in enzymology, 563, 317–342. [Link]
- Zhang, X., et al. (2020). The Methods to Crystallize Anhydrous L-Phenylalanine from Methanol-Water Solution. Crystals, 10(11), 1013. [Link]
- Love, J., et al. (2010). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. Journal of structural and functional genomics, 11(3), 195–209. [Link]
- Lamzin, V. S., & Perrakis, A. (2000). Introduction to phasing. Acta Crystallographica Section D: Biological Crystallography, 56(Pt 10), 1229–1235. [Link]
- Budisa, N., et al. (2001). Incorporation of beta-selenolo[3,2-b]pyrrolyl-alanine into proteins for phase determination in protein X-ray crystallography. Journal of molecular biology, 309(4), 951–962. [Link]
- Cardiff University. (n.d.). Fluorescent proteins: Crystallisation, structural determination and non-natural amino acid incorporation. ORCA.
- King, M. D., Blanton, T. N., & Korter, T. M. (2012). Revealing the true crystal structure of l-phenylalanine using solid-state density functional theory. Physical Chemistry Chemical Physics, 14(3), 1059-1065. [Link]
- King, M. D., Blanton, T. N., & Korter, T. M. (2011). Revealing the true crystal structure of L-phenylalanine using solid-state density functional theory. SciSpace. [Link]
- Capparelli, M., & Wlodawer, A. (2017). X-ray crystallography over the past decade for novel drug discovery – where are we heading next?. Expert opinion on drug discovery, 12(7), 691–705. [Link]
Sources
- 1. An overview of heavy-atom derivatization of protein crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introduction to phasing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anomalous Diffraction in Crystallographic Phase Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Utilizing anomalous signals for element identification in macromolecular crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.iucr.org [journals.iucr.org]
- 8. journals.iucr.org [journals.iucr.org]
- 9. Incorporation of beta-selenolo[3,2-b]pyrrolyl-alanine into proteins for phase determination in protein X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 12. 3-chloro-L-phenylalanine | C9H10ClNO2 | CID 2761492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 14. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
3-Chloro-DL-phenylalanine: A Versatile Scaffold for Innovations in Drug Discovery
Introduction: The Strategic Advantage of Halogenation in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to enhancing their therapeutic profiles. Halogenation, the incorporation of halogen atoms into a molecule, has emerged as a powerful tool for medicinal chemists.[1] The introduction of a chlorine atom, for instance, can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity.[2] 3-Chloro-DL-phenylalanine, a non-canonical amino acid, serves as a prime example of a halogenated building block that offers a unique combination of structural rigidity and reactive potential, making it an invaluable asset in the synthesis of novel therapeutics.[3] This technical guide provides an in-depth exploration of the applications of this compound in drug discovery, complete with detailed protocols and mechanistic insights.
Core Applications in Drug Discovery
This compound is a versatile building block utilized in various facets of pharmaceutical research and development.[2][3] Its primary applications lie in:
-
Small Molecule Synthesis: Serving as a key intermediate in the synthesis of diverse small molecule libraries, particularly for targeting neurological disorders.[1][4]
-
Peptide and Peptidomimetic Chemistry: Incorporation into peptide sequences to enhance their biological activity and stability. The chlorinated phenyl group can modulate interactions with biological targets and improve resistance to proteolytic degradation.[5][]
-
Biochemical Research: Used in studies of protein synthesis and enzyme activity to understand metabolic pathways and develop novel therapeutic strategies.[3]
Application Focus: Synthesis of Novel Anticonvulsant Agents
A compelling application of this compound is in the synthesis of novel anticonvulsant agents. Research has demonstrated that derivatives of 3-chlorophenyl-pyrrolidine-2,5-diones exhibit significant anticonvulsant activity in preclinical models.[4] The following sections provide a detailed protocol for the synthesis of a representative compound from this class, highlighting the utility of this compound as a key starting material.
Synthetic Workflow Overview
The synthesis of 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives from this compound involves a multi-step process that begins with the protection of the amino group, followed by cyclization and subsequent functionalization to yield the final bioactive compound.
Caption: Synthetic workflow for an anticonvulsant agent.
Experimental Protocols
Protocol 1: Synthesis of N-Acetyl-3-chlorophenylalanine
This protocol details the N-acetylation of this compound, a crucial first step to protect the amino group and facilitate subsequent reactions.
Materials:
-
This compound
-
Acetic anhydride
-
Glacial acetic acid
-
Water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Filtration apparatus
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in glacial acetic acid.
-
Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C with continuous stirring.
-
Acetylation: Slowly add acetic anhydride (1.2 equivalents) to the cooled solution. Maintain the temperature below 10 °C during the addition.
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Precipitation: Upon completion, slowly add cold water to the reaction mixture to precipitate the N-acetylated product.
-
Isolation: Collect the white precipitate by vacuum filtration and wash with cold water.
-
Drying: Dry the product under vacuum to yield N-Acetyl-3-chlorophenylalanine.
Rationale: The acetylation of the amino group prevents its participation in subsequent reactions, directing the chemistry towards the carboxylic acid moiety for cyclization. Acetic anhydride is a cost-effective and efficient acetylating agent.[7]
Protocol 2: Synthesis of 3-(3-Chlorophenyl)succinimide
This protocol describes the cyclization of N-Acetyl-3-chlorophenylalanine to form the succinimide ring, a core scaffold of the target anticonvulsant compounds.
Materials:
-
N-Acetyl-3-chlorophenylalanine
-
Ammonium carbonate
-
High-boiling point solvent (e.g., N,N-Dimethylformamide, DMF)
-
Heating mantle
-
Condenser
-
Thermometer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a condenser, combine N-Acetyl-3-chlorophenylalanine (1 equivalent) and ammonium carbonate (2 equivalents) in DMF.
-
Heating: Heat the mixture to 120-130 °C and maintain this temperature for 3-5 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Rationale: The reaction with ammonium carbonate at elevated temperatures facilitates the formation of the succinimide ring through a dehydration and cyclization cascade.
Protocol 3: Synthesis of 3-(3-Chlorophenyl)-1-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione
This final step involves the N-alkylation of the succinimide with a chloroacetamide derivative to introduce the side chain responsible for modulating the biological activity.
Materials:
-
3-(3-Chlorophenyl)succinimide
-
2-Chloro-N-(substituted)acetamide
-
Potassium carbonate
-
Acetone or DMF
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Reaction Mixture: To a solution of 3-(3-Chlorophenyl)succinimide (1 equivalent) in acetone or DMF, add potassium carbonate (1.5 equivalents).
-
Addition of Alkylating Agent: Add the respective 2-chloro-N-(substituted)acetamide (1.1 equivalents) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or gentle heating (50-60 °C) for 12-24 hours.
-
Isolation: Filter off the inorganic salts and concentrate the filtrate.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the final compound.
Rationale: The potassium carbonate acts as a base to deprotonate the succinimide nitrogen, creating a nucleophile that attacks the electrophilic carbon of the chloroacetamide, leading to the formation of the N-C bond.
Quantitative Data: Anticonvulsant Activity
The synthesized derivatives of 3-chlorophenyl-pyrrolidine-2,5-dione have been evaluated for their anticonvulsant activity in animal models. The table below summarizes the median effective dose (ED50) for a representative active compound compared to the reference drug, valproic acid.[4]
| Compound | MES Test ED50 (mg/kg) | 6 Hz Test (32 mA) ED50 (mg/kg) |
| Compound 6 * | 68.30 | 28.20 |
| Valproic Acid | 252.74 | 130.64 |
*Compound 6: 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione
Proposed Mechanism of Action
The anticonvulsant activity of these compounds is believed to be mediated through the modulation of neuronal voltage-gated ion channels. Specifically, they may interact with voltage-sensitive sodium (Nav) and L-type calcium (Cav) channels, which play crucial roles in neuronal excitability.
Caption: Proposed mechanism of anticonvulsant action.
By inhibiting the excessive firing of neurons through the blockade of these channels, the 3-chlorophenyl-pyrrolidine-2,5-dione derivatives can effectively suppress seizure activity. This targeted approach highlights the potential of this compound as a scaffold for developing novel central nervous system therapeutics.
Conclusion
This compound is a valuable and versatile building block in drug discovery. Its unique electronic and steric properties, conferred by the chlorine substituent, provide medicinal chemists with a powerful tool to modulate the pharmacological profiles of small molecules and peptides. The successful application of this building block in the synthesis of potent anticonvulsant agents underscores its potential for the development of novel therapeutics for a range of diseases. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of this compound in their drug discovery endeavors.
References
- Kamiński, K., et al. (2018). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 23(11), 2913. [Link]
- Hernandes, M. Z., et al. (2010). Halogen atoms in the modern medicinal chemistry: hints for the drug design. Current drug targets, 11(3), 303–314. [Link]
- J&K Scientific. (n.d.). This compound.
- Kent, S. B. (2009). Total chemical synthesis of proteins. Chemical Society reviews, 38(2), 338–351. [Link]
- D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society reviews, 36(7), 1095–1108. [Link]
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254. [Link]
- PubChem. (n.d.). 3-chloro-L-phenylalanine.
- Magritek. (2016). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine.
- ResearchGate. (n.d.). Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine with....
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- National Center for Biotechnology Information. (2021). Phenylalanine-Based Inactivator of AKT Kinase: Design, Synthesis, and Biological Evaluation. ACS medicinal chemistry letters, 5(10), 1118–1123. [Link]
- National Center for Biotechnology Information. (2018). Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. PloS one, 13(10), e0205834. [Link]
- National Center for Biotechnology Information. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
- National Center for Biotechnology Information. (2015). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Iranian journal of pharmaceutical research : IJPR, 14(4), 1095–1103. [Link]
- National Center for Biotechnology Information. (2014). Anticonvulsant activity of p-chlorophenyl substituted arylsemicarbazones--the role of primary terminal amino group. Acta poloniae pharmaceutica, 71(5), 793–800. [Link]
- MedCrave. (2017). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. MOJ Biorg Org Chem, 1(4), 130-133. [Link]
- MDPI. (2020). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 25(21), 5036. [Link]
- ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14097-14186. [Link]
- MDPI. (2012). Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids. Molecules, 17(7), 8089-8101. [Link]
- National Center for Biotechnology Information. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Angewandte Chemie (International ed. in English), 54(9), 2805–2809. [Link]
- National Center for Biotechnology Information. (2021). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. Molecules, 26(16), 4995. [Link]
Sources
- 1. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 7. magritek.com [magritek.com]
Application Note & Protocols: A Multi-Faceted Approach to Assessing the Cytotoxicity of 3-Chloro-DL-phenylalanine
Audience: Researchers, scientists, and drug development professionals.
Abstract: 3-Chloro-DL-phenylalanine is a synthetic amino acid analog with significant utility in biochemical research and as a building block in pharmaceutical development, particularly for agents targeting neurological pathways.[1][2] As with any compound intended for biological application, a thorough assessment of its cytotoxic potential is paramount. This guide provides a comprehensive, multi-assay strategy to move beyond a simple live/dead assessment, enabling researchers to build a detailed profile of the cellular response to this compound, including impacts on metabolic viability, membrane integrity, and the specific mode of cell death.
The Core Principle: An Integrated, Multi-Assay Workflow
Therefore, we advocate for a tiered approach that interrogates different aspects of cell health. This strategy begins with a broad assessment of metabolic activity and progressively drills down into specific mechanisms of cell death. This workflow ensures that experimental observations are cross-validated, providing a robust and reliable characterization of the compound's cytotoxic profile.
Figure 1: A tiered workflow for comprehensive cytotoxicity assessment.
Assay 1: Cell Viability via Metabolic Activity (MTT Assay)
Scientific Principle
The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability.[3] It operates on the principle that mitochondrial dehydrogenases in metabolically active, living cells can reduce the yellow tetrazolium salt (MTT) into an insoluble purple formazan product. The amount of formazan produced, quantifiable by spectrophotometry after solubilization, is directly proportional to the number of viable cells.[4]
Rationale for Use
This assay serves as an excellent initial screen to determine the effective concentration range of this compound. It provides a quantitative measure of the compound's impact on overall cell health and metabolic function, allowing for the calculation of an IC50 (half-maximal inhibitory concentration) value.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with the same solvent concentration used for the compound) and "no cell" blank wells (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock to 0.5 mg/mL in serum-free medium. Aspirate the compound-containing medium from the wells and add 100 µL of the MTT working solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT to visible purple crystals.
-
Solubilization: Carefully aspirate the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[5] Mix gently by placing the plate on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis & Interpretation
| Treatment Group | Concentration (µM) | Corrected Absorbance (OD 570-630) | % Viability vs. Vehicle |
| Vehicle Control | 0 | 1.250 | 100% |
| 3-CPA | 10 | 1.188 | 95% |
| 3-CPA | 50 | 0.938 | 75% |
| 3-CPA | 100 | 0.613 | 49% |
| 3-CPA | 250 | 0.250 | 20% |
| 3-CPA | 500 | 0.075 | 6% |
Calculation: % Viability = [(Absorbancesample - Absorbanceblank) / (Absorbancevehicle - Absorbanceblank)] * 100
The IC50 value can then be determined by plotting % Viability against the log of the compound concentration and fitting a dose-response curve.
Assay 2: Membrane Integrity via LDH Release
Scientific Principle
Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is rapidly released into the culture medium upon damage to the plasma membrane.[6] The LDH cytotoxicity assay is a colorimetric method that quantifies this released LDH. The enzymatic reaction results in the conversion of a tetrazolium salt into a red formazan product, the amount of which is proportional to the number of lysed cells.[7]
Rationale for Use
This assay directly measures cell death resulting from membrane rupture (necrosis or late-stage apoptosis). It is an essential orthogonal assay to complement the MTT results. If the MTT assay shows a significant decrease in viability, the LDH assay helps determine if this is due to cell lysis. A low LDH release coupled with low MTT signal may suggest a cytostatic effect or early-stage apoptosis.[8]
Detailed Protocol: LDH Assay
-
Plate Setup: Seed and treat cells with this compound in a 96-well plate as described for the MTT assay (Steps 1-3). Crucially, set up three additional control wells:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells to which a lysis buffer (e.g., 10X Lysis Solution provided in kits) will be added 45 minutes before the end of the incubation.[9]
-
Medium Background: Medium only.
-
-
Sample Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.[7]
-
Transfer Supernatant: Carefully transfer 50-100 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mix of substrate and assay buffer).[6] Add 100 µL of this reaction mix to each well containing the supernatant.
-
Incubation & Measurement: Incubate the plate at room temperature for 30 minutes, protected from light.[7] Stop the reaction by adding the provided Stop Solution. Measure the absorbance at 490 nm.
Data Analysis & Interpretation
Calculation: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100
A high percentage of cytotoxicity indicates that this compound induces cell death via membrane disruption.
Assay 3: Differentiating Apoptosis & Necrosis (Annexin V / PI Staining)
Scientific Principle
This flow cytometry-based assay provides a powerful method to distinguish between different cell populations.[10]
-
Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[11][12]
-
Propidium Iodide (PI): A fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can only enter cells with compromised membranes, such as late apoptotic and necrotic cells, where it stains the nucleus red.
Rationale for Use
This assay provides deep mechanistic insight into the mode of cell death. By identifying the proportions of live, early apoptotic, late apoptotic, and necrotic cells, it allows for a definitive characterization of the cellular response to this compound.
Figure 2: Quadrant analysis for Annexin V/PI flow cytometry.
Detailed Protocol: Annexin V/PI Staining
-
Cell Culture and Treatment: Treat cells in a 6-well plate with this compound for the desired time.
-
Harvest Cells: Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or Trypsin-EDTA. Combine all cells and centrifuge at 500 x g for 5 minutes.
-
Cell Washing: Wash the cell pellet twice with cold PBS.[10]
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin Binding Buffer at a concentration of ~1 × 10⁶ cells/mL.[13]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of Propidium Iodide (100 µg/mL working solution) to the cell suspension.[13]
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Annexin Binding Buffer to each tube and keep the samples on ice, protected from light.[13]
-
Flow Cytometry: Analyze the samples by flow cytometry as soon as possible (within 1 hour).
Assay 4: Confirmation of Apoptosis via Caspase-3 Activity
Scientific Principle
Caspases are a family of proteases that are critical mediators of apoptosis. Caspase-3 is a key "executioner" caspase, which, once activated, cleaves numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.[14] Caspase-3 activity assays typically use a peptide substrate (e.g., DEVD) conjugated to a colorimetric (pNA) or fluorometric (AMC) reporter. Cleavage of the substrate by active caspase-3 releases the reporter, which can be quantified.[15][16]
Rationale for Use
If the Annexin V/PI assay indicates an apoptotic mechanism, this assay provides direct biochemical confirmation by measuring the activity of a central enzyme in the apoptotic cascade. A significant increase in caspase-3 activity provides strong evidence that this compound induces programmed cell death.
Detailed Protocol: Colorimetric Caspase-3 Assay
-
Cell Treatment and Lysis: Treat cells as previously described. After treatment, pellet the cells and lyse them using a chilled cell lysis buffer provided with the assay kit. Incubate on ice for 10 minutes.[15]
-
Prepare Lysate: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant (containing the cytosolic proteins) to a new tube.[17]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading in the assay.
-
Assay Reaction: In a 96-well plate, add 50-200 µg of protein from each sample to separate wells. Adjust the volume with lysis buffer.
-
Substrate Addition: Add the Caspase-3 substrate (DEVD-pNA) to each well.[16]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, or as recommended by the manufacturer.
-
Measurement: Read the absorbance at 400-405 nm in a microplate reader.
Data Analysis & Interpretation
The results are typically expressed as the fold-increase in caspase-3 activity relative to the untreated control. A 2-fold or greater increase is generally considered a significant activation of the apoptotic pathway.
Synthesis of Results and Conclusion
By integrating the data from these four assays, a comprehensive profile of this compound's cytotoxicity can be constructed.
-
Scenario 1: Cytotoxic (Apoptotic): A dose-dependent decrease in the MTT assay signal, low to moderate LDH release, a significant increase in the Annexin V+/PI- and Annexin V+/PI+ populations, and a marked increase in Caspase-3 activity.
-
Scenario 2: Cytotoxic (Necrotic): A dose-dependent decrease in the MTT assay signal, a strong and parallel increase in LDH release, and a predominant shift to the Annexin V+/PI+ population without a distinct early apoptotic (Annexin V+/PI-) phase or significant Caspase-3 activation.
-
Scenario 3: Cytostatic: A dose-dependent decrease in the MTT assay signal, but with minimal LDH release and no significant increase in Annexin V or Caspase-3 activity. This suggests the compound inhibits cell proliferation rather than inducing cell death.
This multi-assay approach provides the robust, detailed, and cross-validated data required for confident decision-making in research and drug development programs.
References
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
- Thakur, A., et al. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
- Creative Bioarray. (n.d.). Caspase Activity Assay.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay.
- protocols.io. (2024). LDH cytotoxicity assay. protocols.io. [Link]
- CLYTE Technologies. (2025).
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI. [Link]
- Lin, C. C., et al. (2011).
- Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]
- Interchim. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Interchim. [Link]
- MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]
- National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]
- National Center for Biotechnology Information. (n.d.).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. clyte.tech [clyte.tech]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. bosterbio.com [bosterbio.com]
- 13. kumc.edu [kumc.edu]
- 14. mpbio.com [mpbio.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Synthesis of 3-Chloro-DL-Phenylalanine Derivatives for Enhanced Biological Activity
Introduction: The Strategic Role of Halogenation in Phenylalanine Analogs
In the landscape of medicinal chemistry and drug development, the modification of amino acid scaffolds is a cornerstone strategy for enhancing therapeutic potential. 3-Chloro-DL-phenylalanine, a synthetic analog of the essential amino acid phenylalanine, serves as a powerful building block for creating novel therapeutic agents.[1][2] The introduction of a chlorine atom at the meta position of the phenyl ring is not a trivial substitution; it significantly alters the electronic properties, hydrophobicity, and steric profile of the molecule.[2] These modifications can lead to enhanced biological activity through several mechanisms, including improved binding affinity to target proteins, increased resistance to enzymatic degradation, and altered membrane permeability.[2]
This guide provides detailed protocols for the synthesis of the parent this compound and its subsequent derivatization into N-acyl and dipeptide forms. Furthermore, it delves into the scientific rationale underpinning these synthetic efforts, focusing on applications in oncology and neuroprotection, thereby offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this versatile compound.
Application Note I: Targeting the L-type Amino Acid Transporter 1 (LAT1) in Oncology
The Causality: The L-type amino acid transporter 1 (LAT1) is a transmembrane protein responsible for the transport of large neutral amino acids, and it is significantly upregulated in numerous cancer types to meet the high metabolic demands of tumor cells. This overexpression makes LAT1 an attractive target for the delivery of anti-cancer drugs. Research has shown that substitutions at the meta position of the phenyl ring of phenylalanine analogs can enhance their affinity for LAT1. The introduction of a halogen, such as chlorine, at this position can increase the binding affinity, potentially leading to more selective and effective targeting of cancer cells.
The Strategy: By synthesizing derivatives of this compound, such as peptides or cytotoxic drug conjugates, it is possible to create molecules that are preferentially taken up by cancer cells via LAT1. This targeted delivery approach can increase the intracellular concentration of the therapeutic agent in tumor tissues while minimizing exposure to healthy cells, thereby improving the therapeutic index and reducing off-target toxicity.
Application Note II: Development of Novel Neuroprotective Agents
The Causality: Excitatory glutamatergic synaptic transmission is a fundamental process in the central nervous system, and its overactivation is implicated in various neurological disorders, including ischemic stroke. L-phenylalanine and its derivatives have been shown to modulate this transmission. Halogenated derivatives, in particular, have demonstrated potent neuroprotective effects by attenuating excessive glutamatergic activity.
The Strategy: The synthesis of this compound and its derivatives offers a promising avenue for the development of novel neuroprotective agents. By modifying the parent compound, it may be possible to fine-tune its activity, stability, and ability to cross the blood-brain barrier. These derivatives could act as modulators of glutamate receptors or other neuronal targets, offering a therapeutic strategy for conditions characterized by excitotoxicity.
Synthetic Workflow Overview
The following diagram outlines the general synthetic strategy, starting from the synthesis of the core this compound scaffold, followed by two exemplary derivatization pathways.
Caption: Overall synthetic workflow for this compound and its derivatives.
Protocol 1: Synthesis of this compound via Erlenmeyer-Plöchl Reaction
This protocol describes a classical and reliable method for the synthesis of α-amino acids.[3] It proceeds through the formation of an azlactone intermediate from an aromatic aldehyde and N-acetylglycine, followed by reduction and hydrolysis.
Part A: Synthesis of 4-(3-chlorobenzylidene)-2-methyloxazol-5(4H)-one (Azlactone Intermediate)
Caption: Workflow for the synthesis of the azlactone intermediate.
Materials:
-
3-Chlorobenzaldehyde
-
N-Acetylglycine
-
Anhydrous Sodium Acetate
-
Acetic Anhydride
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3-chlorobenzaldehyde (1 equiv.), N-acetylglycine (1 equiv.), and anhydrous sodium acetate (1 equiv.).
-
Add acetic anhydride (3 equiv.) to the mixture.
-
Heat the reaction mixture at 100°C with stirring for 2 hours. The mixture will become a yellow-orange solid.
-
Cool the mixture to room temperature and then carefully pour it into a beaker of ice water with vigorous stirring.
-
The crude azlactone will precipitate as a yellow solid. Filter the solid, wash it thoroughly with cold water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the purified azlactone.
Part B: Synthesis of this compound
Materials:
-
Azlactone intermediate from Part A
-
Red Phosphorus
-
Hydriodic Acid (57%)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
Procedure:
-
Caution: This step should be performed in a well-ventilated fume hood as it involves corrosive and hazardous reagents.
-
In a round-bottom flask, suspend the azlactone intermediate (1 equiv.) in a mixture of hydriodic acid and red phosphorus.
-
Heat the mixture to reflux for 3-4 hours. The color of the reaction will change.
-
Cool the reaction mixture and filter to remove the excess phosphorus.
-
Carefully neutralize the filtrate with a concentrated NaOH solution to precipitate the crude amino acid.
-
Filter the crude this compound and wash with cold water.
-
For purification, dissolve the crude product in dilute HCl and then re-precipitate by adjusting the pH to the isoelectric point (around pH 6) with a dilute NaOH solution.
-
Filter the purified product, wash with cold water, then ethanol, and dry under vacuum.
Protocol 2: Synthesis of N-Acetyl-3-chloro-DL-phenylalanine
This protocol details the N-acetylation of the parent amino acid, a common derivatization to protect the amino group or to mimic acetylated proteins.[4][5]
Materials:
-
This compound
-
Acetic Anhydride
-
Aqueous Acetic Acid (e.g., 80%)
-
Sodium Hydroxide (for workup)
Procedure:
-
Dissolve this compound (1 equiv.) in aqueous acetic acid in a flask.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (1.5 equiv.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with a cold, dilute NaOH solution to precipitate the product.
-
Filter the N-acetyl-3-chloro-DL-phenylalanine, wash with cold water, and dry.
-
Recrystallize from an appropriate solvent system (e.g., water/ethanol) for further purification.
Protocol 3: Synthesis of a Dipeptide Derivative (Boc-3-Cl-Phe-Gly-OMe)
This protocol outlines a solution-phase synthesis of a simple dipeptide to demonstrate the incorporation of this compound into a peptide backbone.[6][7] This involves the protection of the amino group of this compound, followed by coupling with a glycine methyl ester.
Part A: N-Boc Protection of this compound
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Dioxane
-
Water
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Citric Acid solution (e.g., 10%)
Procedure:
-
Dissolve this compound (1 equiv.) in a mixture of dioxane and a 1M solution of NaHCO₃ in water.
-
Add (Boc)₂O (1.1 equiv.) to the solution and stir vigorously at room temperature overnight.
-
Remove the dioxane under reduced pressure.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold citric acid solution.
-
Extract the product into ethyl acetate (3 times).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield N-Boc-3-chloro-DL-phenylalanine.
Part B: Peptide Coupling
Caption: Workflow for dipeptide synthesis.
Materials:
-
N-Boc-3-chloro-DL-phenylalanine (from Part A)
-
Glycine methyl ester hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve N-Boc-3-chloro-DL-phenylalanine (1 equiv.), EDC (1.2 equiv.), and HOBt (1.2 equiv.) in anhydrous DCM.
-
In a separate flask, suspend glycine methyl ester hydrochloride (1.1 equiv.) in DCM and add DIPEA (2.5 equiv.). Stir until the solution is clear.
-
Add the glycine methyl ester solution to the activated N-Boc-3-chloro-DL-phenylalanine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Dilute the reaction mixture with DCM and wash successively with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by flash column chromatography on silica gel.
Data Presentation: Characterization and Purity Assessment
The successful synthesis and purification of this compound and its derivatives must be confirmed by appropriate analytical techniques.[8]
| Technique | Purpose | Expected Observations for this compound Derivatives |
| ¹H NMR | Structural confirmation and purity | Characteristic signals for the aromatic protons (with splitting patterns indicative of meta-substitution), the α-proton, and the β-protons. Additional signals will be present for protecting groups (e.g., a singlet around 1.4 ppm for the Boc group) or acyl groups.[5] |
| ¹³C NMR | Structural confirmation | Signals corresponding to the different carbon atoms in the molecule, including the carbonyl carbon and the aromatic carbons. The carbon attached to the chlorine will show a characteristic chemical shift. |
| Mass Spectrometry (MS) | Molecular weight confirmation | The molecular ion peak corresponding to the calculated mass of the compound. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable. |
| HPLC (High-Performance Liquid Chromatography) | Purity assessment and quantification | A major peak corresponding to the desired product. Chiral HPLC can be used to determine the enantiomeric purity if a stereoselective synthesis is performed.[8] |
| FT-IR Spectroscopy | Functional group identification | Characteristic absorption bands for the amine (N-H stretch), carboxylic acid (broad O-H and C=O stretches), and amide groups (N-H and C=O stretches) in the derivatives. |
References
- NINGBO INNO PHARMCHEM CO.,LTD. L-3-Chlorophenylalanine: A Versatile Building Block for Peptide Synthesis and Drug Discovery. [Link]
- The Science Behind L-3-Chlorophenylalanine: Properties and Applic
- White Rose Research Online.
- Master Organic Chemistry. Introduction to Peptide Synthesis. [Link]
- PubMed Central. Synthesis of Novel Peptides Using Unusual Amino Acids. [Link]
- SpectraBase. L-3-(p-Chlorophenyl)alanine - Optional[1H NMR] - Chemical Shifts. [Link]
- Wikipedia. Erlenmeyer–Plöchl azlactone and amino-acid synthesis. [Link]
- A novel and thermostable phenylalanine dehydrogenase for efficient synthesis of bulky aromatic amino acids and deriv
- PubMed.
- Magritek. Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine Online. [Link]
- PubChem. 3-chloro-L-phenylalanine. [Link]
- Protocol: Preparative Scale N-Acetylation of Aminoacyl
- Part III. Purification of Mold Acylase and Resolution of DL·Phenylalanine and DL.Methionine. [Link]
- Quality and Purity: Ensuring the Best L-3-Chlorophenylalanine for Your Needs. [Link]
- Chemdad. This compound. [Link]
- Magritek. Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. [Link]
- ResearchGate. Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine with.... [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 4. Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine Online - Magritek [magritek.com]
- 5. magritek.com [magritek.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Synthesis of Novel Peptides Using Unusual Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
Application Notes & Protocols: A Researcher's Guide to 3-Chloro-DL-phenylalanine in Neurotransmitter System Studies
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 3-Chloro-DL-phenylalanine, a halogenated amino acid analog, for the experimental manipulation of neurotransmitter systems. While its structural analog, p-Chlorophenylalanine (PCPA), is more widely documented as a potent and irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis, this compound serves as a valuable tool for similar mechanistic studies.[1][2][3] This guide details the underlying biochemical mechanisms, provides field-proven insights into experimental design, and offers robust, self-validating protocols for both in vivo and in vitro applications. The core objective is to equip researchers with the necessary knowledge to effectively deplete serotonin synthesis, enabling the investigation of the serotonergic system's role in a multitude of physiological and pathological processes.
Foundational Principles: Mechanism of Action
To effectively utilize this compound, a foundational understanding of its biochemical target—the serotonin synthesis pathway—is paramount. Serotonin (5-hydroxytryptamine, 5-HT) synthesis is a two-step process initiated from the essential amino acid L-tryptophan.
-
Rate-Limiting Step: Tryptophan is first hydroxylated to form 5-hydroxytryptophan (5-HTP). This reaction is catalyzed by the enzyme Tryptophan Hydroxylase (TPH) and is the rate-limiting step in the entire pathway.[4][5]
-
Decarboxylation: 5-HTP is then rapidly converted to serotonin by the enzyme Aromatic L-amino acid decarboxylase (AADC).[6]
This compound, much like its para-substituted counterpart (PCPA), functions as an irreversible inhibitor of Tryptophan Hydroxylase.[1][3][7] By binding to the enzyme, it prevents the conversion of L-tryptophan to 5-HTP, thereby effectively shutting down the production of new serotonin.[1][2] The functional consequence is a profound and lasting depletion of serotonin levels throughout the central and peripheral nervous systems. Recovery of serotonin synthesis is not achieved through metabolic clearance of the inhibitor but rather depends on the de novo synthesis of new TPH enzyme, a process that can take several days to weeks.[1][3]
It is crucial for researchers to acknowledge a potential off-target effect. As a phenylalanine analog, this compound may also inhibit Phenylalanine Hydroxylase (PAH), the enzyme responsible for converting phenylalanine to tyrosine.[8][9] This can impact the catecholamine pathway (dopamine, norepinephrine), although its primary and most potent effect is on the serotonergic system.[10]
Caption: Biochemical pathway of serotonin synthesis and the inhibitory action of this compound.
Experimental Design & Strategy
The use of this compound is a powerful but blunt tool, causing systemic serotonin depletion. A well-designed experiment is critical for generating interpretable and valid results.
The Imperative of Controls
-
Vehicle Control: This is the most critical control group. Animals in this group should receive injections of the same solvent (vehicle) used to dissolve or suspend the this compound, on the same schedule. This accounts for any effects of the injection procedure, handling stress, or the vehicle itself.
-
Behavioral Controls: For complex behavioral paradigms, additional control groups may be necessary to rule out confounding effects on motor activity, appetite, or general health that could be misinterpreted as specific to serotonin depletion.
Choosing the Right Model: In Vivo vs. In Vitro
-
In Vivo (Rodent Models): Ideal for studying the systemic effects of serotonin depletion on complex behaviors (e.g., anxiety, depression, aggression, memory) and physiological processes.[11][12] Requires careful consideration of dosage, administration route, and timeline.
-
In Vitro (Cell Culture): Best suited for mechanistic studies at the cellular level. Examples include investigating the impact of serotonin depletion on neuronal excitability in primary neuronal cultures or studying TPH enzyme kinetics in cell lines engineered to express the enzyme.[13]
Protocol: In Vivo Serotonin Depletion in Rodents
This protocol provides a generalized methodology for inducing serotonin depletion in rats or mice. Crucially, as this compound is less characterized than PCPA, a pilot dose-response study is strongly recommended to determine the optimal dose for achieving the desired level of depletion in your specific animal strain and model.
Materials & Reagents
-
Vehicle: Sterile 0.9% saline or a 0.5% methylcellulose solution in sterile water.
-
Sterile syringes and needles (e.g., 25-27 gauge).
-
Standard laboratory animal housing and handling equipment.
Step-by-Step Protocol
-
Acclimatization: Acclimate animals to the housing facility and handling for at least 7 days prior to the start of the experiment to minimize stress-induced variability.
-
Preparation of Dosing Solution:
-
Rationale: Amino acid analogs can have poor solubility in neutral saline. While the more common PCPA is often used as a more soluble methyl ester hydrochloride salt, this may not be available for the 3-chloro isomer.[1]
-
Method 1 (Suspension): Weigh the required amount of this compound and suspend it in 0.5% methylcellulose. Vortex thoroughly before each injection to ensure a uniform suspension.
-
Method 2 (Saline): Attempt to dissolve in sterile 0.9% saline. Gentle warming or sonication may aid dissolution. A slight adjustment of pH with dilute HCl or NaOH might be necessary, but ensure the final solution is within a physiologically tolerable pH range (approx. 6.5-7.5).
-
-
Administration:
-
Route: Intraperitoneal (IP) injection is the most common and effective route for systemic administration.
-
Dosage (Starting Point): Based on extensive literature for PCPA, a starting dose range for a pilot study could be 150-400 mg/kg administered once daily for 2-3 consecutive days.[12][18][19] The goal is to achieve >80-90% depletion of brain serotonin.
-
Procedure: Administer the calculated volume of the drug solution or suspension via IP injection. Administer an equivalent volume of vehicle to the control group.
-
-
Depletion Timeline:
-
Significant serotonin depletion is typically observed within 24-48 hours after the first dose.[3][18]
-
Maximal depletion is usually reached 3-5 days after the final injection.
-
Behavioral testing or other experimental manipulations should be conducted within this window of maximal depletion (e.g., days 3-10 post-treatment).
-
-
Verification of Depletion (Self-Validation Step):
Data Summary & Expected Outcomes
| Parameter | Recommended Guideline | Rationale & Key Considerations |
| Compound | This compound | A structural analog of PCPA used for TPH inhibition. |
| Animal Model | Rat (e.g., Sprague-Dawley, Wistar) or Mouse (e.g., C57BL/6) | Species and strain differences can affect metabolism and response. |
| Administration Route | Intraperitoneal (IP) | Provides reliable systemic delivery. |
| Starting Dosage Range | 150-400 mg/kg/day for 2-3 days | Based on effective doses for PCPA. A pilot study is essential. |
| Vehicle | 0.9% Saline or 0.5% Methylcellulose | Use a suspension if solubility in saline is poor. |
| Depletion Window | 3-10 days post-final injection | The period of maximal serotonin depletion for conducting experiments. |
| Verification Method | HPLC-ECD analysis of brain tissue | Mandatory step. Quantifies 5-HT and 5-HIAA to confirm depletion. |
| Expected Outcome | >80-90% reduction in 5-HT and 5-HIAA vs. controls | Confirms successful inhibition of the serotonin synthesis pathway. |
Caption: A generalized experimental workflow for in vivo serotonin depletion studies.
Protocol: In Vitro Application in Cell Culture
This protocol outlines the use of this compound in cultured cells to study cellular processes under conditions of inhibited serotonin synthesis.
Materials & Reagents
-
This compound (CAS: 1956-15-6)
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Appropriate cell culture medium (e.g., DMEM, Neurobasal)
-
Cultured cells of interest (e.g., primary neurons, PC12 cells, or other TPH-expressing cell lines).
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.).
Step-by-Step Protocol
-
Cell Plating: Plate cells at a suitable density in multi-well plates and allow them to adhere and stabilize for at least 24 hours.
-
Preparation of Stock Solution:
-
Rationale: For in vitro use, a concentrated stock solution in a solvent like DMSO is standard practice to minimize the final solvent concentration in the culture medium.
-
Method: Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in sterile DMSO. Store at -20°C.
-
-
Treatment:
-
Rationale: The optimal concentration will vary significantly between cell types. A concentration-response curve is necessary to determine the effective concentration for TPH inhibition without inducing cytotoxicity.
-
Procedure: Dilute the stock solution directly into pre-warmed culture medium to achieve the desired final concentrations. A good starting range for a pilot experiment is 1 µM to 1 mM.
-
Control: Remember to include a vehicle control group that receives the same final concentration of DMSO as the highest dose group (typically ≤0.1%).
-
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours) to allow for the inhibition of TPH and the turnover of existing serotonin.
-
Endpoint Analysis:
-
Medium/Lysate Collection: Collect the culture medium and/or prepare cell lysates.
-
Quantification: Analyze serotonin levels using a sensitive method like an ELISA kit designed for serotonin or via HPLC-ECD.
-
Viability Assay: It is essential to run a parallel cytotoxicity assay (e.g., MTT, LDH) to ensure that the observed effects are due to serotonin depletion and not simply cell death.[8][9]
-
Concluding Remarks
This compound is a valuable pharmacological tool for probing the function of the serotonergic system. Its utility is rooted in its ability to cause a profound and lasting depletion of serotonin via the irreversible inhibition of tryptophan hydroxylase. Success in using this tool hinges on a carefully planned experimental design that includes appropriate controls and, most importantly, a robust, quantitative verification of serotonin depletion. By following the principles and protocols outlined in this guide, researchers can confidently generate reliable and interpretable data, advancing our understanding of the critical role serotonin plays in health and disease.
References
A consolidated list of sources cited within this document.
- CAS No : 1956-15-6| Chemical Name : this compound.
- Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity.PubMed Central.[Link]
- Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells.PubMed.[Link]
- Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes r
- Measuring serotonin synthesis: from conventional methods to PET tracers and their (pre)
- Analytical Techniques to Investigate the Neurochemical Basis of Behavior.eScholarship, University of California.[Link]
- 3-chloro-L-phenylalanine | C9H10ClNO2.PubChem.[Link]
- Effects of p-chlorophenylalanine-induced depletion of brain serotonin on retrieval of appetitive and aversive memories.PubMed.[Link]
- Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells.PMC - NIH.[Link]
- The depletion of brain serotonin levels by para-chlorophenylalanine administration significantly alters the activity of midbrain dopamine cells in rats: an extracellular single cell recording study.PubMed.[Link]
- Phenylalanine hydroxylase contributes to serotonin synthesis in mice.PubMed Central.[Link]
- DL-[2-14C]p-chlorophenylalanine as an inhibitor of tryptophan 5-hydroxylase.PubMed.[Link]
- Effect of phenylalanine, p -chlorophenylalanine and α-methylphenylalanine on glucose uptake in vitro by the brain of young rats.
- This compound | 1956-15-6.J&K Scientific.[Link]
- Fenclonine.Wikipedia.[Link]
- Mechanisms of Tryptophan and Tyrosine Hydroxylase.PMC - NIH.[Link]
- Determination of the Catecholamines and Serotonin, Their Precursors Tyrosine and Tryptophan, and Their Main Metabolites in Rat Brain Using Reversed-Phase High-Performance Liquid Chromatography With Fluorimetric and Oxidative Amperometric Detection in Series.PubMed.[Link]
- p-Chlorophenylalanine (PCPA)
- Blood phenylalanine reduction corrects CNS dopamine and serotonin deficiencies and partially improves behavioral performance in adult phenylketonuric mice.PubMed Central.[Link]
- Para-chlorophenylalanine, serotonin and killing behavior.PubMed.[Link]
- A new method for rapidly and simultaneously decreasing serotonin and catecholamine synthesis in humans.PMC - NIH.[Link]
- Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis.PubMed Central.[Link]
- Effect of p-chlorophenylalanine on release of 5-hydroxytryptamine from the rat frontal cortex in vivo.PubMed Central.[Link]
- Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (L
- Engineering of phenylalanine dehydrogenase from Thermoactinomyces intermedius for the production of a novel homoglutam
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fenclonine - Wikipedia [en.wikipedia.org]
- 4. Mechanisms of Tryptophan and Tyrosine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring serotonin synthesis: from conventional methods to PET tracers and their (pre)clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenylalanine hydroxylase contributes to serotonin synthesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of p-chlorophenylalanine-induced depletion of brain serotonin on retrieval of appetitive and aversive memories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Para-chlorophenylalanine, serotonin and killing behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemimpex.com [chemimpex.com]
- 16. pharmaffiliates.com [pharmaffiliates.com]
- 17. scbt.com [scbt.com]
- 18. The depletion of brain serotonin levels by para-chlorophenylalanine administration significantly alters the activity of midbrain dopamine cells in rats: an extracellular single cell recording study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of p-chlorophenylalanine on release of 5-hydroxytryptamine from the rat frontal cortex in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analytical Techniques to Investigate the Neurochemical Basis of Behavior [escholarship.org]
- 21. Determination of the catecholamines and serotonin, their precursors tyrosine and tryptophan, and their main metabolites in rat brain using reversed-phase high-performance liquid chromatography with fluorimetric and oxidative amperometric detection in series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. p-Chlorophenylalanine (PCPA) Increases GluR1 Transcription in Rat Amygdala - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-Chloro-DL-phenylalanine in Enzyme Inhibition Assays
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 3-Chloro-DL-phenylalanine as an enzyme inhibitor. It offers in-depth scientific rationale, validated experimental protocols, and data interpretation guidelines for studying its effects on key aromatic amino acid hydroxylases.
Introduction: The Scientific Rationale for Utilizing this compound
This compound is a halogenated, non-proteinogenic derivative of the essential amino acid L-phenylalanine.[1][2] Its structural analogy to natural amino acids allows it to serve as a powerful tool in biochemical and neuropharmacological research.[3] By introducing a chlorine atom to the phenyl ring, its electronic and steric properties are altered, enabling it to interact with and inhibit specific enzymes that recognize phenylalanine or other aromatic amino acids as substrates.[4]
The primary utility of this compound, much like its well-studied isomer p-chlorophenylalanine (PCPA), lies in its capacity to act as a potent inhibitor of aromatic amino acid hydroxylases.[4] This guide focuses on its application in inhibition assays for two critical enzymes: Tryptophan Hydroxylase (TPH) and Phenylalanine Hydroxylase (PAH). Inhibition of these enzymes has profound effects on vital metabolic and neurotransmitter synthesis pathways, making this compound an invaluable probe for dissecting these processes.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | (2S)-2-amino-3-(3-chlorophenyl)propanoic acid |
| Molecular Formula | C₉H₁₀ClNO₂ |
| Molecular Weight | 199.63 g/mol [1][2] |
| CAS Number | 1956-15-6[2] |
| Appearance | White to off-white crystalline powder |
| Primary Research Use | Biochemical for proteomics research, enzyme inhibition studies[2][3] |
Mechanism of Action: Irreversible Inhibition of Aromatic Amino Acid Hydroxylases
This compound functions primarily as an irreversible inhibitor.[5] Unlike competitive inhibitors that bind reversibly to the active site and can be outcompeted by increasing substrate concentration, irreversible inhibitors typically form a stable, often covalent, bond with the enzyme.[6][7] This action permanently inactivates the enzyme molecule, and restoration of activity requires de novo protein synthesis.[8]
The targets, TPH and PAH, are a family of biopterin-dependent aromatic amino acid hydroxylases that catalyze key steps in critical metabolic pathways.[9][10] The inhibition of these enzymes by chlorophenylalanine analogs is specific and potent, leading to a significant and long-lasting depletion of their respective products.[11][12][13]
Target 1: Tryptophan Hydroxylase (TPH) and Serotonin Synthesis
Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[14][15] It catalyzes the hydroxylation of L-tryptophan to 5-hydroxytryptophan (5-HTP).[9] TPH exists in two isoforms: TPH1, found mainly in peripheral tissues like the gut and pineal gland, and TPH2, which is the predominant isoform in the central nervous system.[9][16][17] By irreversibly inhibiting TPH, this compound effectively shuts down serotonin production, providing a powerful pharmacological model to study the roles of serotonin in mood, cognition, and gastrointestinal function.[12][13][18]
Caption: Inhibition of the serotonin synthesis pathway by this compound.
Target 2: Phenylalanine Hydroxylase (PAH) and Phenylketonuria (PKU) Modeling
Phenylalanine hydroxylase (PAH) is a hepatic enzyme that catalyzes the conversion of L-phenylalanine to L-tyrosine.[19][20] This is the primary metabolic pathway for dietary phenylalanine. Deficiency in PAH activity leads to the genetic disorder Phenylketonuria (PKU), characterized by hyperphenylalaninemia and severe neurological impairment if untreated.[19] Administration of PAH inhibitors like chlorophenylalanine to animals is a widely used method to create an experimental model of PKU.[21][22][23] This allows researchers to study the pathophysiology of the disease and evaluate potential therapeutic strategies. The inhibition of PAH by chlorophenylalanine has been shown to be irreversible, leading to a sustained loss of enzyme activity.[11][24]
Caption: Inhibition of the phenylalanine hydroxylase pathway by this compound.
Experimental Protocols: In Vitro Enzyme Inhibition Assays
The following protocols provide a framework for quantifying the inhibitory potential of this compound against TPH and PAH. These assays are designed to determine key inhibitory parameters such as the IC₅₀ (half-maximal inhibitory concentration).
General Workflow
A typical enzyme inhibition assay follows a standardized workflow. The key principle is to measure the rate of product formation in the presence of varying concentrations of the inhibitor and compare it to the uninhibited (control) reaction.
Sources
- 1. 3-chloro-L-phenylalanine | C9H10ClNO2 | CID 2761492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. youtube.com [youtube.com]
- 7. Common Enzyme Inhibition Mechanisms Explained with Examples [synapse.patsnap.com]
- 8. Mechanism of inactivation of phenylalanine hydroxylase by p-chlorophenylalanine in hepatome cells in culture. Two possible models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]
- 10. Mechanisms of Tryptophan and Tyrosine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The mechanism of the irreversible inhibition ofrat liver phenylalanine hydroxylase due to treatment with p-chlorophenylalanine. The lack of effect on turnover of phenylalanine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity | MDPI [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. news-medical.net [news-medical.net]
- 15. researchgate.net [researchgate.net]
- 16. Tryptophan hydroxylase-2 controls brain serotonin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery and characterization of novel tryptophan hydroxylase inhibitors that selectively inhibit serotonin synthesis in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scbt.com [scbt.com]
- 21. portlandpress.com [portlandpress.com]
- 22. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. P-chlorophenylalanine does not inhibit production of recombinant human phenylalanine hydroxylase in NIH3T3 cells or E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. What is the mechanism of the irreversible inhibition of phenylalanine hydroxylase by p-chlorophenylalanine? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput and Quantitative Methods for Monitoring 3-Chloro-DL-Phenylalanine Uptake in Cellular Models
Abstract 3-Chloro-DL-phenylalanine is a synthetic analog of the essential amino acid phenylalanine, utilized in diverse research fields including neuroscience, biochemical research, and pharmaceutical development as a synthetic intermediate.[1][2][] Its efficacy and mechanism of action are fundamentally dependent on its transport across the cell membrane. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on state-of-the-art techniques to monitor and quantify the cellular uptake of this compound. We present detailed protocols for three orthogonal methods: direct quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), high-sensitivity radiolabeling assays, and visualization using fluorescence-based techniques. Furthermore, we describe a competitive inhibition assay protocol to elucidate the specific transporters involved in its uptake, a critical step for mechanistic studies.
Scientific Foundation: Cellular Uptake of Phenylalanine Analogs
The transport of amino acids and their analogs into cells is not a passive process; it is mediated by a family of specialized membrane proteins known as amino acid transporters. As an analog of a large neutral amino acid, this compound is primarily shuttled into cells by transporters such as the L-type Amino Acid Transporter 1 (LAT1).[4][5][6] LAT1 is a sodium-independent exchanger that is notably overexpressed in various cancers and at the blood-brain barrier, making it a prime target for drug delivery.[5][6]
Understanding the kinetics and specificity of this compound transport is crucial. This involves not only quantifying its intracellular concentration but also identifying the transporters it utilizes. The principle of competitive inhibition is a cornerstone of this investigation: if this compound uses the same transporter as a known substrate (like natural L-phenylalanine or L-leucine), it will compete for the transporter's binding site, thereby reducing the uptake of the known substrate.[7][8][][10]
Figure 1: Conceptual diagram of transporter-mediated uptake.
Method 1: Direct Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantitative analysis of small molecules in complex biological matrices due to its high selectivity and sensitivity.[11][12] This label-free method allows for the direct measurement of the intracellular concentration of this compound.
Principle of Causality: The method's power lies in its ability to physically separate the analyte from other cellular components via liquid chromatography and then unambiguously identify and quantify it based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.[13][14] An internal standard, an isotopically labeled version of the analyte or a structurally similar molecule, is added at the beginning of sample processing to correct for any sample loss during extraction and for variations in instrument response, ensuring high accuracy and precision.[15][16]
Figure 2: Workflow for LC-MS/MS-based quantification.
Experimental Protocol: LC-MS/MS Quantification
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, HEK293) in 6-well plates and grow to 80-90% confluency.
-
Aspirate the culture medium and wash the cells twice with 1 mL of pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add 1 mL of transport buffer containing the desired concentration of this compound to each well. Incubate for the desired time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.
-
-
Quenching and Cell Harvesting:
-
To terminate uptake, rapidly aspirate the treatment solution and immediately wash the cell monolayer three times with 2 mL of ice-cold PBS to remove extracellular compound.
-
Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each well to quench all enzymatic activity and lyse the cells.[12]
-
-
Metabolite Extraction:
-
Spike the methanol lysate with a known concentration of an appropriate internal standard (e.g., ¹³C-labeled phenylalanine).
-
Scrape the cells from the plate into the methanol solution. Transfer the entire lysate/cell mixture to a microcentrifuge tube.
-
Vortex vigorously for 1 minute and incubate at -20°C for at least 30 minutes to facilitate protein precipitation.
-
-
Sample Preparation:
-
Centrifuge the tubes at >13,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the intracellular metabolites, and transfer it to a new tube.
-
Evaporate the supernatant to dryness using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid).
-
Transfer the reconstituted sample to an LC-MS vial for analysis.
-
-
LC-MS/MS Analysis:
-
Perform analysis on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[17][18]
-
Use Multiple Reaction Monitoring (MRM) mode for quantification. This requires optimizing the precursor ion (Q1) to product ion (Q3) transition for both this compound and the internal standard.
-
-
Data Analysis:
-
Generate a standard curve by preparing serial dilutions of this compound in the same reconstitution solvent.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Quantify the intracellular concentration by interpolating the peak area ratio from the standard curve.
-
Normalize the final concentration to the cell number or total protein content of a parallel well.
-
| Parameter | Typical Setting | Rationale |
| LC Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation for amino acid-like compounds.[18] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to improve peak shape and ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte from the column. |
| Flow Rate | 0.3 - 0.5 mL/min | Standard flow rate for analytical scale UHPLC. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Amino acids readily form positive ions due to the amine group. |
| MRM Transition | Analyte-specific (e.g., m/z 200.0 -> 154.0 for [M+H]⁺) | Must be empirically determined for maximum sensitivity and specificity. |
| Internal Standard | ¹³C₉,¹⁵N-Phenylalanine or similar | Co-elutes and ionizes similarly to the analyte, ensuring accurate correction. |
Table 1: Example LC-MS/MS Method Parameters.
Method 2: High-Sensitivity Radiolabeled Uptake Assay
Radiolabeled assays are a classic and highly sensitive method for quantifying the transport of molecules into cells.[19][20] This technique is particularly useful for detecting low levels of uptake or for initial high-throughput screening.
Principle of Causality: This method relies on the synthesis of this compound containing a radioactive isotope, such as tritium (³H) or carbon-14 (¹⁴C). Cells are incubated with the radiolabeled compound, and the amount of uptake is directly proportional to the radioactivity measured within the cells after they are lysed.[21] Scintillation counting provides a highly sensitive and quantitative readout.
Figure 3: Workflow for a radiolabeled uptake assay.
Experimental Protocol: Radiolabeled Uptake Assay
Note: Use of radioactive materials requires institutional approval and adherence to strict safety protocols.[21]
-
Cell Seeding:
-
Preparation of Solutions:
-
Prepare a transport buffer (e.g., Krebs-Ringer-HEPES, KRH).[21]
-
Prepare a working solution of radiolabeled this compound (e.g., 1-5 µCi/mL) in the transport buffer.
-
-
Uptake Experiment:
-
Aspirate the culture medium and wash cells twice with 1 mL of pre-warmed transport buffer.
-
Add 0.5 mL of the radiolabeled working solution to each well and incubate for a specific time (e.g., 5 minutes) at 37°C.[21]
-
-
Termination and Washing:
-
To stop the uptake, rapidly aspirate the radioactive medium and wash the cells three times with 1 mL of ice-cold transport buffer.[19] This step is critical to remove all extracellular radioactivity.
-
-
Cell Lysis and Scintillation Counting:
-
Add 1 mL of lysis buffer (e.g., 1% SDS or 0.1 M NaOH) to each well and incubate for 10-15 minutes to ensure complete lysis.[19]
-
Transfer the cell lysate to a scintillation vial.
-
Add 5-10 mL of scintillation cocktail to the vial.
-
Measure the radioactivity as Counts Per Minute (CPM) using a liquid scintillation counter.
-
-
Data Normalization:
-
In the parallel, non-radioactive wells, detach and count the cells using a hemocytometer or automated cell counter.[19]
-
Express the uptake data as CPM per 10⁶ cells or CPM per milligram of protein.
-
Method 3: Visualization with Fluorescence-Based Approaches
Fluorescence-based methods offer the unique advantage of visualizing uptake in real-time and at the single-cell level.[22][] These techniques are ideal for high-content screening and for studying the subcellular distribution of the compound.
Principle of Causality: This approach requires a fluorescent version of this compound. This is typically achieved by covalently linking a fluorophore (e.g., NBD, FITC, or BODIPY) to the molecule.[] It is critical that the fluorescent tag does not significantly alter the compound's interaction with the transporter.[22] Once inside the cell, the fluorescence intensity can be quantified using flow cytometry or visualized with confocal microscopy.
Figure 4: Principle of fluorescence-based uptake detection.
General Protocol: Flow Cytometry Analysis
-
Cell Culture and Treatment:
-
Culture cells in 24-well plates as described previously.[26]
-
Wash cells with transport buffer and incubate with a solution of fluorescently-labeled this compound (e.g., 1-10 µM) for the desired time at 37°C.
-
-
Washing and Cell Detachment:
-
Aspirate the fluorescent solution and wash cells twice with ice-cold PBS.
-
To remove any non-specifically bound probe from the cell surface, briefly incubate with a non-enzymatic cell dissociation buffer or trypsin.[26]
-
Neutralize with media containing serum and transfer the cell suspension to FACS tubes.
-
-
Flow Cytometry:
-
Analyze the cells on a flow cytometer using the appropriate laser and filter set for the chosen fluorophore.
-
Gate on the live cell population (e.g., using forward and side scatter or a viability dye).
-
Record the mean fluorescence intensity (MFI) for at least 10,000 cells per sample. The MFI is directly proportional to the amount of cellular uptake.
-
Protocol: Characterizing Transporter-Mediated Uptake via Competitive Inhibition
This experiment is essential for determining if this compound is a substrate for a specific amino acid transporter, such as LAT1.
Principle of Causality: By measuring the uptake of a known, high-affinity radiolabeled substrate for a transporter (e.g., [³H]-L-Leucine for LAT1) in the presence of increasing concentrations of unlabeled this compound, one can determine if they compete for the same binding site.[4] A dose-dependent decrease in the radiolabeled substrate's uptake confirms competitive inhibition and identifies this compound as a ligand for that transporter.[10]
Figure 5: Principle of the competitive inhibition assay.
Experimental Protocol: Competitive Inhibition Assay
-
Cell Culture: Seed cells known to express the transporter of interest (e.g., HEK293 cells overexpressing LAT1) in a 24-well plate.[4]
-
Prepare Solutions:
-
Prepare a stock of the radiolabeled substrate (e.g., [³H]-L-Leucine) in transport buffer at twice the final desired concentration (e.g., 2 µCi/mL).
-
Prepare serial dilutions of unlabeled this compound in transport buffer at twice the final desired concentrations (e.g., ranging from 0 to 2000 µM).
-
-
Competition Assay:
-
Wash cells with pre-warmed transport buffer.
-
Add 250 µL of the this compound dilutions to the appropriate wells.
-
Immediately add 250 µL of the 2x radiolabeled substrate solution to all wells. The final volume is 500 µL.
-
Incubate for a short period where uptake is linear (e.g., 5-10 minutes) at 37°C.
-
-
Termination and Quantification:
-
Terminate the reaction and process the samples for scintillation counting as described in the Radiolabeled Uptake Assay Protocol (Section 3).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).
-
Plot the percent inhibition versus the log concentration of the inhibitor.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces substrate uptake by 50%).
-
| Well # | [³H]-L-Leucine (Final) | [3-Cl-Phe] (Final) | Purpose |
| 1-3 | 1 µCi/mL | 0 µM | Maximum Uptake (Control) |
| 4-6 | 1 µCi/mL | 1 µM | Test Concentration 1 |
| 7-9 | 1 µCi/mL | 10 µM | Test Concentration 2 |
| 10-12 | 1 µCi/mL | 100 µM | Test Concentration 3 |
| 13-15 | 1 µCi/mL | 500 µM | Test Concentration 4 |
| 16-18 | 1 µCi/mL | 1000 µM | Test Concentration 5 |
Table 2: Example Plate Layout for a Competitive Inhibition Assay.
Summary and Method Comparison
The choice of method depends on the specific research question, available equipment, and throughput requirements.
| Feature | LC-MS/MS | Radiolabeling Assay | Fluorescence-Based Assay |
| Principle | Mass-based quantification | Radioactivity counting | Fluorescence intensity |
| Label Required? | No (Label-free) | Yes (Radioisotope) | Yes (Fluorophore) |
| Sensitivity | High to Very High | Very High | Moderate to High |
| Specificity | Very High | High | Moderate (potential tag interference) |
| Throughput | Moderate | High | Very High (Flow Cytometry) |
| Cost/Run | High | Low | Low to Moderate |
| Subcellular Info | No | No | Yes (Microscopy) |
| Key Advantage | Absolute quantification | Gold standard for transport kinetics | Single-cell data & visualization |
Table 3: Comparison of Cellular Uptake Monitoring Techniques.
References
- Yuan, J., Bennett, B. D., & Rabinowitz, J. D. (2008). Absolute quantitation of intracellular metabolite concentrations by an isotope ratio-based approach.
- Shen, L., et al. (2022). Radiolabeled Amino Acid Uptake Assay to Quantify Cellular Uptake of Amino Acids. Journal of Visualized Experiments. [Link]
- Karner, C. M., & Long, F. (2021). Evaluation of Amino Acid Consumption in Cultured Bone Cells and Isolated Bone Shafts. Journal of Visualized Experiments. [Link]
- Li, Y., et al. (2023). Fluorescent-Dye-Labeled Amino Acids for Real-Time Imaging in Arabidopsis thaliana. International Journal of Molecular Sciences. [Link]
- Lee, D. Y., et al. (2011). Determination of the Intracellular Concentrations of Metabolites in Escherichia coli Collected during the Exponential and Stationary Growth Phase. Bulletin of the Korean Chemical Society. [Link]
- Bennett, B. D., et al. (2008). Absolute quantitation of intracellular metabolite concentrations by an isotope ratio-based approach. Semantic Scholar. [Link]
- Dojindo Molecular Technologies, Inc. Amino Acid Uptake Assay Kit. Dojindo. [Link]
- Karner, C. M., & Long, F. (2021). Radiolabeled Amino Acid Uptake Assays in Primary Bone Cells and Bone Explants. Methods in Molecular Biology. [Link]
- Lee, D. Y., et al. (2011). Determination of the Intracellular Concentrations of Metabolites in Escherichia coli Collected during the Exponential and Stationary Growth Phases using Liquid Chromatography-Mass Spectrometry.
- Lasko, D. R., & Brandriss, M. C. (2002). L-Phenylalanine Transport in Saccharomyces cerevisiae: Participation of GAP1, BAP2, and AGP1. Journal of Bacteriology. [Link]
- Oda, K., et al. (2023).
- Karner, C. M., & Long, F. (2021). Radiolabeled Amino Acid Uptake Assays in Primary Bone Cells and Bone Explants.
- Kong, D., et al. (2022).
- Theobald, U., et al. (1998). Metabolomics: quantification of intracellular metabolite dynamics. PubMed. [Link]
- Almanac, P. (2021). Improved fluorescent amino acids for cellular imaging. Penn Today. [Link]
- Mikołajewska, K., et al. (2017). Competitive inhibition of amino acid transport in human preovulatory ovarian follicles. Gynecological Endocrinology. [Link]
- Su, N., et al. (2023).
- Wittig, R., et al. (2002). Mechanisms of transport of p-borono-phenylalanine through the cell membrane in vitro.
- Etienne, J., et al. (1977). Kinetics of competitive inhibition of neutral amino acid transport across the blood-brain barrier. Journal of Neurochemistry. [Link]
- Man, F., et al. (2022). Direct Cell Radiolabeling for in Vivo Cell Tracking with PET and SPECT Imaging. Chemical Reviews. [Link]
- University of Eastern Finland. (2023). L-TYPE AMINO ACID. UEF eRepo. [Link]
- MSU Mass Spectrometry and Metabolomics Core. (2020). Protocol 2a Free amino acid analysis - UPLC/MS/MS method.
- National Center for Biotechnology Information. 3-chloro-L-phenylalanine. PubChem. [Link]
- Gara, M., et al. (2024). Transient kinetics reveal the mechanism of competitive inhibition of the neutral amino acid transporter ASCT2. Journal of Biological Chemistry. [Link]
- Tsuruoka, S., et al. (2013). Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells. Drug Metabolism and Disposition. [Link]
- Pérez-Tienda, J., et al. (2018). Amino acid analysis by UHPLC-MS/MS. protocols.io. [Link]
- J&K Scientific Ltd. This compound. J&K Scientific. [Link]
- Advion, Inc. LC/MS DETERMINATION OF AMINO ACIDS USING COMPACT MASS SPECTROMETRY. Advion. [Link]
- Lane, C. S. Rapid LC-MS/MS Analysis of Free Amino Acids. SCIEX. [Link]
- Berchtold, C. (2015). How can one quantify free amino acids in cell lysate by LC-MS/MS?.
- Shaanxi Bloom Tech Co., Ltd. L-3-Chlorophenylalanine. Shaanxi Bloom Tech. [Link]
- Rocha, S., et al. (2017). How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides. Journal of Controlled Release. [Link]
- Bagedar, M. R., & S, S. (2012). Analytical method validation: A brief review. International Journal of Research in Pharmaceutical and Biomedical Sciences. [Link]
- Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. [Link]
- Schlieter, S., & Gouverneur, V. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]
- Wikipedia. Competitive inhibition. Wikipedia. [Link]
- ND Global. (2024). Analytical Method Validation in Pharmaceutical Quality Assurance. ND Global. [Link]
- Gourlay, B. (2025). Synthesis of Unnatural Fluorescent α-amino acids. Enlighten Theses. [Link]
- Shayanfar, A., & Ghavimi, H. (2016). Analytical Method Validation: The Importance for Pharmaceutical Analysis.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. erepo.uef.fi [erepo.uef.fi]
- 7. Competitive inhibition of amino acid transport in human preovulatory ovarian follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics of competitive inhibition of neutral amino acid transport across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Competitive inhibition - Wikipedia [en.wikipedia.org]
- 11. koasas.kaist.ac.kr [koasas.kaist.ac.kr]
- 12. Metabolomics: quantification of intracellular metabolite dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. advion.com [advion.com]
- 14. sciex.com [sciex.com]
- 15. Absolute quantitation of intracellular metabolite concentrations by an isotope ratio-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] Absolute quantitation of intracellular metabolite concentrations by an isotope ratio-based approach | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. protocols.io [protocols.io]
- 19. Video: Evaluation of Amino Acid Consumption in Cultured Bone Cells and Isolated Bone Shafts [jove.com]
- 20. Radiolabeled Amino Acid Uptake Assays in Primary Bone Cells and Bone Explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Radiolabeled Amino Acid Uptake Assay to Quantify Cellular Uptake of Amino Acids [jove.com]
- 22. Fluorescent-Dye-Labeled Amino Acids for Real-Time Imaging in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 24. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 25. theses.gla.ac.uk [theses.gla.ac.uk]
- 26. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Proteomic Insights: 3-Chloro-DL-phenylalanine in Advanced Peptide Mapping and Sequencing
Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the intricate world of proteomics and peptide-based drug development, the precise elucidation of a peptide's primary structure is paramount. Traditional methods for peptide mapping and sequencing, while powerful, can encounter challenges with complex peptide mixtures, subtle modifications, and the need for unambiguous identification. This guide introduces the strategic use of 3-Chloro-DL-phenylalanine (3-Cl-Phe), a non-canonical amino acid, as a powerful tool to enhance the accuracy and resolution of peptide analysis.
The incorporation of 3-Cl-Phe into a peptide sequence introduces a unique isotopic signature and alters its physicochemical properties in a predictable manner.[1] This modification serves as a valuable beacon during mass spectrometry and can influence chromatographic behavior, thereby aiding in the confident identification and sequencing of target peptides. This document provides a comprehensive overview of the principles behind this technique, detailed protocols for its implementation, and expert insights into the expected outcomes.
The Rationale: Why Incorporate this compound?
The introduction of a chlorine atom onto the phenyl ring of phenylalanine offers several distinct advantages for peptide analysis.[1]
-
Unique Isotopic Signature for Mass Spectrometry: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. This results in a characteristic M+2 isotopic pattern in the mass spectrum for any peptide containing 3-Cl-Phe. This distinctive signature provides an immediate and unambiguous marker for the presence of the modified peptide, greatly simplifying its identification in complex mixtures.
-
Altered Hydrophobicity: The addition of a chlorine atom increases the hydrophobicity of the phenylalanine side chain.[2] This can alter the retention time of the peptide during reverse-phase high-performance liquid chromatography (RP-HPLC), aiding in its separation from unmodified or other modified peptides.
-
Enhanced Proteolytic Stability: The presence of a bulky, electronegative chlorine atom near the peptide backbone can influence the efficiency of enzymatic cleavage.[2] This can be strategically employed to generate specific peptide fragments or to study the accessibility of cleavage sites.
| Feature | Benefit in Peptide Analysis |
| Unique Isotopic Pattern (³⁵Cl/³⁷Cl) | Unambiguous identification of the modified peptide in mass spectrometry. |
| Increased Hydrophobicity | Altered chromatographic retention for improved separation. |
| Potential for Altered Proteolytic Cleavage | Generation of specific peptide fragments for targeted analysis. |
Workflow for Utilizing this compound in Peptide Analysis
The overall process involves the synthesis of a peptide with 3-Cl-Phe, followed by enzymatic digestion and subsequent analysis by LC-MS/MS and optionally, Edman degradation.
Caption: Logic diagram for MS-based identification of 3-Cl-Phe peptides.
Edman Degradation for N-terminal Sequencing
Edman degradation can be used as an orthogonal method to confirm the N-terminal sequence of the purified 3-Cl-Phe-containing peptide. [3][4][5] Procedure:
-
Sample Preparation: Apply the purified peptide to the sequencer's reaction cartridge.
-
Automated Sequencing: Perform automated Edman degradation cycles according to the instrument manufacturer's protocol.
-
PTH-Amino Acid Analysis: In each cycle, the cleaved phenylthiohydantoin (PTH)-amino acid is identified by HPLC.
-
Identification of PTH-3-Cl-Phe: The PTH derivative of 3-Cl-Phe will have a unique retention time that can be determined by running a standard. This confirms the position of the 3-Cl-Phe residue in the sequence.
Concluding Remarks
The use of this compound provides a robust and elegant solution for enhancing the confidence and accuracy of peptide mapping and sequencing. Its unique isotopic signature is a powerful tool for mass spectrometry-based identification, while its influence on chromatographic and proteolytic behavior can be leveraged for more targeted and efficient analysis. The protocols outlined in this guide provide a solid foundation for researchers to incorporate this valuable technique into their workflows, ultimately leading to a deeper understanding of peptide structure and function.
References
- Vertex AI Search. (2026).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). L-3-Chlorophenylalanine: A Versatile Building Block for Peptide Synthesis and Drug Discovery.
- MtoZ Biolabs. (n.d.). Edman Degradation: Techniques for N-Terminal Amino Acid Sequencing of Proteins and Peptides.
- BenchChem. (2025). Applications of Chlorinated Phenylalanine in Peptide Design: A Technical Guide.
- Anonymous. (2025).
- Harrison, A. G. (2002). Effect of phenylalanine on the fragmentation of deprotonated peptides. Journal of the American Society for Mass Spectrometry, 13(10), 1242–1249.
- Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
- EHU. (n.d.).
- Chang, J. Y., Brauer, D., & Wittmann-Liebold, B. (1978). MICRO-SEQUENCE ANALYSIS OF PEPTIDES AND PROTEINS USING 4&V- DIMETHYL~~NOAZOBENZENE 4'-ISOTHIOYANATE/PHENYLSOTHIOCYANATE. DOUBLE COUPLING METHOD. FEBS Letters, 93(2).
- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- PubChem. (n.d.). 3-chloro-L-phenylalanine.
- Chemistry LibreTexts. (2024). 26.
- ResearchGate. (n.d.). (a) Edman degradation for peptide/protein sequencing. In this approach....
- Danaher Life Sciences. (n.d.).
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase Peptide synthesis. Molecular Biotechnology, 33(3), 239–254.
- Agilent. (n.d.).
- The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav.
- National Institutes of Health. (2012). Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)
- National Institutes of Health. (2015). New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues.
- National Institutes of Health. (2025).
- National Institutes of Health. (n.d.). Enhancing the Biological Activities of Food Protein-Derived Peptides Using Non-Thermal Technologies: A Review.
- Element Lab Solutions. (n.d.). Peptide Mapping. A Beginner's Guide.
- Matrix Science. (n.d.).
- Anonymous. (2016). 1055 BIOTECHNOLOGYDERIVED ARTICLES—PEPTIDE MAPPING Change to read: This chapter provides guidance and procedures.
- BenchChem. (2025). Enhancing Peptide Stability: A Comparative Analysis of 3-(3-Benzothienyl)
- Thermo Fisher Scientific. (n.d.). Developments in Peptide Mapping Technology for the Biopharmaceutical Industry.
- National Institutes of Health. (n.d.). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics.
- Polypeptide. (n.d.).
- ResearchGate. (n.d.). Clean and Complete Protein Digestion with an Autolysis Resistant Trypsin for Peptide Mapping.
- MDPI. (n.d.). Pepsin Hydrolysis of Orange By-Products for the Production of Bioactive Peptides with Gastrointestinal Resistant Properties.
- Anonymous. (n.d.). Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine.
- National Institutes of Health. (n.d.).
- National Institutes of Health. (2021).
- BioPharmaSpec. (n.d.).
Sources
developing biochemical assays using 3-CHLORO-DL-PHENYLALANINE
Application Note & Protocol
Topic: Developing Biochemical Assays Using 3-Chloro-DL-phenylalanine: An In Vitro Inhibition Study of Phenylalanine Hydroxylase
Audience: Researchers, scientists, and drug development professionals.
Authored By: A Senior Application Scientist
Abstract
This compound is a synthetic, non-proteinogenic amino acid analog of L-phenylalanine.[] Its structural similarity to the natural amino acid makes it a valuable chemical probe for investigating the structure-activity relationships and mechanisms of enzymes that recognize phenylalanine as a substrate.[][2] This document provides a comprehensive guide to utilizing this compound as a potential inhibitor in biochemical assays, with a specific focus on Phenylalanine Hydroxylase (PAH). PAH is the rate-limiting enzyme in the catabolism of phenylalanine, converting it to L-tyrosine.[3] Dysfunction of PAH leads to the metabolic disorder phenylketonuria (PKU), making the enzyme a critical target for therapeutic research.[3][4] Herein, we detail the theoretical basis for its inhibitory action, present a validated, step-by-step protocol for an in vitro PAH inhibition assay, and provide guidance on data analysis and interpretation.
Introduction: The Rationale for Using Phenylalanine Analogs
The study of enzyme mechanism and the development of novel therapeutics often rely on the use of substrate analogs. These molecules, which mimic the natural substrate, can serve as powerful tools to probe the active site of an enzyme, elucidate its catalytic mechanism, and act as inhibitors. This compound is a chlorinated analog of L-phenylalanine, where a chlorine atom is substituted at the meta-position of the phenyl ring.[][5] This modification alters the electronic and steric properties of the molecule without drastically changing its overall shape, allowing it to be recognized by phenylalanine-binding enzymes.
Phenylalanine hydroxylase (PAH; EC 1.14.16.1) is a tetrahydrobiopterin (BH4)-dependent monooxygenase that catalyzes the irreversible hydroxylation of L-phenylalanine to L-tyrosine.[3] This reaction is the primary mechanism for the disposal of excess dietary phenylalanine. Genetic mutations that impair PAH activity result in the accumulation of toxic levels of phenylalanine in the blood and brain, leading to the severe neurological damage characteristic of PKU if left untreated.[6][7] Consequently, identifying and characterizing inhibitors of PAH is of significant interest, not only for basic research into enzyme function but also as a potential (though counterintuitive) tool for studying the enzyme's regulatory mechanisms.
This guide establishes a framework for using this compound to probe the active site of PAH and quantify its inhibitory potential.
Hypothesized Mechanism of Action: Competitive Inhibition
Given its structural homology to the native substrate L-phenylalanine, this compound is hypothesized to function as a competitive inhibitor of PAH. This mechanism involves the inhibitor binding reversibly to the enzyme's active site, the same site where L-phenylalanine would normally bind. By occupying the active site, the inhibitor prevents the substrate from binding, thereby reducing the rate of the enzymatic reaction. The degree of inhibition is dependent on the concentrations of both the inhibitor and the substrate, as well as the inhibitor's affinity for the active site (Ki).
Caption: Competitive inhibition of Phenylalanine Hydroxylase (PAH) by this compound.
Experimental Protocol: In Vitro PAH Inhibition Assay
This protocol describes a coupled-enzyme, fluorescence-based assay to determine the inhibitory activity of this compound against PAH. The production of L-tyrosine by PAH is coupled to a second enzymatic reaction that results in the generation of a fluorescent product. The rate of fluorescence increase is directly proportional to PAH activity. This method is adapted from established commercial assay principles.[4]
Materials and Reagents
-
Test Compound: this compound (CAS 1956-15-6), powder[8]
-
Enzyme: Recombinant Human Phenylalanine Hydroxylase (PAH)
-
Substrate: L-phenylalanine
-
Cofactor: (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4)
-
Detection System: Phenylalanine Assay Kit (e.g., Sigma-Aldrich MAK005 or similar), which includes:
-
Assay Buffer
-
Tyrosinase (for coupling reaction)
-
Developer/Probe
-
-
Control Inhibitor (Optional): A known PAH inhibitor for assay validation.
-
Vehicle: DMSO or ultrapure water for dissolving the test compound.
-
Equipment:
-
Fluorescence microplate reader (λex = 535 nm / λem = 587 nm)
-
96-well black, flat-bottom microplates
-
Standard laboratory pipettes and multichannel pipettes
-
Incubator capable of maintaining 37°C
-
Reagent Preparation
-
PAH Assay Buffer: Prepare according to the manufacturer's instructions or use a standard buffer (e.g., 50 mM Tris-HCl, pH 7.4). Allow to equilibrate to room temperature before use.
-
Inhibitor Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound (M.W. 199.63 g/mol )[] in a suitable solvent (e.g., ultrapure water or DMSO).
-
Scientist's Note: Solubility can be a challenge. Gentle warming or pH adjustment may be necessary if using an aqueous solvent.[9] If using DMSO, ensure the final concentration in the assay does not exceed 1% to avoid solvent-induced enzyme inhibition.
-
-
Substrate Stock Solution (10 mM L-phenylalanine): Prepare a 10 mM stock solution in ultrapure water.
-
Enzyme Working Solution: Dilute the recombinant PAH enzyme in cold PAH Assay Buffer to the desired concentration. The optimal concentration should be determined empirically to ensure the reaction rate is within the linear range of the assay. Keep on ice.
-
Reaction Mix: Prepare a master mix containing all components except the substrate. This ensures the reaction is initiated simultaneously in all wells. For each well, the mix should contain the appropriate volumes of Assay Buffer, Tyrosinase, and Developer/Probe as specified by the kit manufacturer.
Assay Workflow
Caption: Overall workflow for the Phenylalanine Hydroxylase (PAH) inhibition assay.
Step-by-Step Procedure
-
Prepare Inhibitor Dilutions: Create a serial dilution series of this compound from your 10 mM stock solution. A 10-point, 2-fold dilution series is recommended to span a wide concentration range (e.g., 1000 µM down to ~2 µM final concentration).
-
Plate Layout: Designate wells for all necessary controls (run all in at least duplicate):
-
Blank: Contains all components except the PAH enzyme. Used for background subtraction.
-
Negative Control (100% Activity): Contains all components, including the enzyme, but no inhibitor.
-
Vehicle Control: Contains the enzyme and the same concentration of solvent (e.g., DMSO) used for the inhibitor dilutions.
-
Test Wells: Contains the enzyme and the serial dilutions of this compound.
-
-
Assay Execution: a. Add 10 µL of each inhibitor dilution (or vehicle/buffer for controls) to the appropriate wells of the 96-well plate. b. Prepare a master mix of the PAH enzyme working solution. Add 40 µL to each well (except the 'Blank' wells, which receive 40 µL of Assay Buffer instead). c. Tap the plate gently to mix and pre-incubate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced. d. Prepare the Reaction Mix containing the substrate (L-phenylalanine). The final concentration of L-phenylalanine in the well should be close to its Km value for PAH to ensure assay sensitivity. e. Initiate the reaction by adding 50 µL of the substrate-containing Reaction Mix to all wells. f. Immediately place the plate in the fluorescence reader pre-heated to 37°C. g. Measure the fluorescence intensity (λex=535/λem=587 nm) in kinetic mode, recording data every minute for 30-60 minutes.
Data Analysis and Interpretation
Calculation of Inhibition
-
Determine Reaction Rate (Slope): For each well, plot fluorescence intensity against time. The slope of the linear portion of this curve represents the reaction rate (V).
-
Background Correction: Subtract the average rate of the 'Blank' wells from all other wells.
-
Calculate Percent Inhibition: Use the rate of the 'Vehicle Control' as 0% inhibition (100% activity). Calculate the percentage of inhibition for each inhibitor concentration using the following formula:
% Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100
Determination of IC50
The IC50 is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.
-
Plot the calculated % Inhibition on the y-axis against the logarithm of the inhibitor concentration on the x-axis.
-
Fit the data to a sigmoidal dose-response (variable slope) curve using graphing software (e.g., GraphPad Prism, Origin).
-
The software will calculate the IC50 value from the curve.
Sample Data Presentation
| 3-Chloro-DL-Phe [µM] | Log [Inhibitor] | Avg. Reaction Rate (RFU/min) | % Inhibition |
| 0 (Vehicle) | N/A | 150.2 | 0.0 |
| 1.95 | 0.29 | 145.1 | 3.4 |
| 3.91 | 0.59 | 130.8 | 12.9 |
| 7.81 | 0.89 | 112.5 | 25.1 |
| 15.63 | 1.19 | 85.7 | 42.9 |
| 31.25 | 1.50 | 60.1 | 60.0 |
| 62.50 | 1.80 | 35.6 | 76.3 |
| 125.0 | 2.10 | 18.2 | 87.9 |
| 250.0 | 2.40 | 9.1 | 93.9 |
| 500.0 | 2.70 | 5.8 | 96.1 |
Note: Data are for illustrative purposes only.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background Signal | Autofluorescence of test compound or plate. Reagent contamination. | Run a compound-only blank (no enzyme or substrate) to check for autofluorescence. Use fresh reagents. |
| No/Low Signal in Controls | Inactive enzyme. Incorrect buffer pH. Degraded cofactor (BH4 is unstable). | Use a new lot of enzyme. Verify buffer pH. Prepare fresh BH4 solution immediately before use. |
| High Variability Between Replicates | Pipetting errors. Incomplete mixing. Temperature fluctuations. | Use calibrated pipettes. Ensure thorough mixing after each addition. Maintain consistent temperature. |
| No Inhibition Observed | Inhibitor is not active at tested concentrations. Inhibitor has low solubility. | Test higher concentrations. Verify inhibitor solubility in the assay buffer; if using DMSO, check final concentration. |
Conclusion
This compound serves as a valuable chemical tool for the biochemical characterization of enzymes that process L-phenylalanine. This application note provides a robust, detailed protocol for assessing its inhibitory effect on Phenylalanine Hydroxylase. By employing this standardized assay, researchers can reliably determine key inhibitory parameters like the IC50, providing crucial insights into the enzyme's active site and structure-activity relationships. Such fundamental research is essential for advancing our understanding of metabolic pathways and developing novel strategies for diseases like PKU.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). L-3-Chlorophenylalanine: A Versatile Building Block for Peptide Synthesis and Drug Discovery.
- CliniSciences. (n.d.). PAH Assay Kit.
- Blau, N., et al. (2012). Quantification of phenylalanine hydroxylase activity by isotope-dilution liquid chromatography-electrospray ionization tandem mass spectrometry. Molecular Genetics and Metabolism, 105(3), 446-452.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind L-3-Chlorophenylalanine: Properties and Applications.
- Bartholomé, K., & Ertel, E. (1978). Determination of phenylalanine hydroxylase activity in patients with phenylketonuria and hyperphenylalaninemia. European Journal of Pediatrics, 127(2), 115-121.
- J&K Scientific. (n.d.). This compound.
- Khudoerkov, R. M., et al. (2020). Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity. Biomedicines, 8(3), 62.
- ResearchGate. (n.d.). Biochemical characterization of mutant phenylalanine hydroxylase enzymes and correlation with clinical presentation in hyperphenylalaninaemic patients.
- PubChem. (n.d.). 3-chloro-L-phenylalanine.
- Gál, E. M., Roggeveen, A. E., & Millard, S. A. (1970). DL-[2-14C]p-chlorophenylalanine as an inhibitor of tryptophan 5-hydroxylase. Journal of Neurochemistry, 17(8), 1221-1235.
- Weber, G. (1969). Inhibition of human brain pyruvate kinase and hexokinase by phenylalanine and phenylpyruvate: possible relevance to phenylketonuric brain damage. Proceedings of the National Academy of Sciences of the United States of America, 63(4), 1365-1369.
Sources
- 2. jk-sci.com [jk-sci.com]
- 3. PAH Assay Kit Clinisciences [clinisciences.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 3-chloro-L-phenylalanine | C9H10ClNO2 | CID 2761492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Determination of phenylalanine hydroxylase activity in patients with phenylketonuria and hyperphenylalaninemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of human brain pyruvate kinase and hexokinase by phenylalanine and phenylpyruvate: possible relevance to phenylketonuric brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility of 3-Chloro-DL-Phenylalanine in Aqueous Buffers
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 3-Chloro-DL-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. We understand that the poor aqueous solubility of this compound is a significant and frequent challenge.[1] This guide provides in-depth, field-proven insights and validated protocols to help you overcome these issues, ensuring the reliability and reproducibility of your results.
Part 1: Understanding the Root Cause of Solubility Issues
Effectively troubleshooting solubility starts with understanding the physicochemical properties of the molecule. This compound is a synthetic, non-proteinogenic amino acid analogue of phenylalanine.[2][] Its structure presents a dual challenge for dissolution in simple aqueous buffers.
Q1: What key chemical properties of this compound make it difficult to dissolve?
A1: The solubility challenge arises from a combination of two core molecular features:
-
Hydrophobic Phenyl Ring: The addition of a chlorine atom to the phenyl ring increases the molecule's hydrophobicity compared to native L-phenylalanine.[4] This nonpolar aromatic portion of the molecule resists interaction with polar water molecules, which is a primary driver of its poor solubility.[4][5]
-
Zwitterionic Nature: As an amino acid, the molecule possesses both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH).[4] In aqueous solutions around neutral pH, these groups ionize to form a zwitterion (a molecule with both a positive and a negative charge). In this state, strong intermolecular electrostatic interactions can occur, leading to the formation of a stable crystal lattice that is difficult for water to break down, resulting in minimal solubility.
Q2: How does pH dramatically influence the solubility of this compound?
A2: The pH of the aqueous buffer is the most critical factor governing the solubility of this compound. The molecule's net charge is pH-dependent, and its solubility is lowest at its isoelectric point (pI) , where the net charge is zero (the zwitterionic state).
-
In Acidic Conditions (pH < pI): The carboxylic acid group is protonated (-COOH), while the amino group is also protonated (-NH₃⁺), giving the molecule a net positive charge. This charged state enhances its interaction with water, increasing solubility. Researchers often find the compound dissolves readily in acidic solutions like 1M HCl.[6]
-
In Basic Conditions (pH > pI): The amino group is neutral (-NH₂), while the carboxylic acid group is deprotonated (-COO⁻), giving the molecule a net negative charge. This anionic form is also significantly more soluble in water. Data shows solubility of up to 10 mM (~2 mg/mL) in 1 equivalent of NaOH.[7][8]
By adjusting the pH away from the isoelectric point, you can effectively force the molecule into a charged state, dramatically increasing its solubility.
Caption: Relationship between pH, charge state, and solubility.
Part 2: Frequently Asked Questions & Quick Troubleshooting
Q3: I can't dissolve this compound in my standard PBS (pH 7.4) or saline. What is the first thing I should try?
A3: The first and most effective step is pH adjustment . Since physiological buffers like PBS are near the compound's isoelectric point, solubility will be minimal. Try making a stock solution by first dissolving the powder in a small amount of dilute acid (e.g., 0.1M HCl) or base (e.g., 0.1M NaOH) until it is clear, and then carefully adjusting the pH back to your desired value with a corresponding base or acid. Be aware that the compound may precipitate out again upon neutralization if the final concentration is too high.[6]
Q4: My new batch of this compound won't dissolve, but my previous batch from the same supplier worked fine. What could be the cause?
A4: This is a commonly reported issue and is likely due to batch-to-batch variability in residual solvents from the synthesis and purification process.[6] An older batch might have contained trace amounts of an organic solvent that aided dissolution. Over time, especially with repeated opening of the container, these volatile solvents can evaporate, leaving behind a purer, less soluble product.[6] It is a best practice to assume each new batch may require re-optimization of the dissolution protocol.
Q5: Will heating the solution improve solubility?
A5: Yes, gentle warming can increase the rate of dissolution and modestly increase solubility.[8] Some protocols suggest warming to around 70°C.[6] However, this method often has limited success on its own for achieving high concentrations and carries the risk of compound degradation with prolonged or excessive heat. It is best used as an aid in conjunction with other methods like pH adjustment or the use of solubilizing agents.
Part 3: Validated Dissolution Protocols
The optimal protocol depends on your specific experimental requirements, such as the final concentration needed, the required pH of the final solution, and whether a clear solution is mandatory.
Caption: Workflow for selecting the appropriate dissolution protocol.
Protocol 1: Simple pH Adjustment
-
Principle: This method leverages the charged nature of the molecule at pH extremes to achieve dissolution. It is best for applications where the final pH does not need to be neutral.
-
Methodology:
-
Weigh the desired amount of this compound powder.
-
To dissolve, add a small volume of 1M NaOH dropwise while vortexing until the solution is clear. This will create a basic stock solution.[8]
-
Alternatively, for an acidic stock, dissolve the powder in 1M HCl.[6]
-
Use this stock for your experiments or dilute it into your final buffer. Be mindful of the final pH change.
-
Protocol 2: Cyclodextrin-Assisted Solubilization (for Neutral pH)
-
Principle: 2-Hydroxypropyl-β-cyclodextrin is a cyclic oligosaccharide with a hydrophobic inner cavity and a hydrophilic exterior. It acts as a molecular carrier, encapsulating the hydrophobic chlorophenyl ring of the compound, thereby increasing its apparent solubility in aqueous solutions. This is a highly effective method for achieving a clear, neutral pH solution for in vivo use.[6][7]
-
Example for 12.5 mg/mL Solution: [6]
-
To a sterile vial, add 17.5 mg of this compound and 280 mg of 2-Hydroxypropyl-β-cyclodextrin.
-
Add 1.2 mL of sterile distilled water. Vortex vigorously. The solution will be cloudy as the cyclodextrin dissolves but the drug will not.
-
Add 100 µL of 1M HCl and mix thoroughly. The brief acidification protonates the drug, and the solution should become completely clear.
-
Neutralize the solution by adding 100 µL of 1M NaOH. The final volume will be 1.4 mL.
-
Verify the final pH. The this compound should remain in solution indefinitely, trapped by the cyclodextrin.[6]
-
For in vivo use, sterile filter the final solution through a 0.22 µm syringe filter.
-
Protocol 3: Co-Solvent Formulation
-
Principle: This method uses a mixture of water-miscible organic solvents and surfactants to dissolve the compound. This is often used in drug discovery for creating high-concentration stock solutions.
-
Example for 0.05 mg/mL Solution: [7]
-
Prepare a primary stock solution of this compound in pure, anhydrous DMSO (e.g., 2 mg/mL).[7]
-
In a separate sterile tube, prepare the vehicle by mixing the solvents in the following order:
-
40% Polyethylene glycol 300 (PEG300)
-
5% Tween 80
-
-
Add the required volume of the DMSO stock solution to the vehicle and mix until clear.
-
Add the remaining volume (up to 50%) as sterile saline or water to reach the final desired concentration.
-
Vortex thoroughly. This formulation should be prepared fresh and used immediately for best results.[7]
-
Protocol 4: Preparing a Homogeneous Suspension
-
Principle: For some applications like intraperitoneal (i.p.) injections, a uniform suspension is acceptable if a clear solution cannot be achieved at the desired concentration. A surfactant like Tween 80 is used to reduce the surface tension of the particles and help keep them evenly dispersed.[6]
-
Methodology:
-
Prepare the vehicle: sterile 0.9% saline containing 2% Tween 80.
-
Weigh the this compound powder and add it to the vehicle.
-
Vigorously mix using a vortexer or sonicator until a uniform, milky suspension is achieved.
-
Crucially, this is not a true solution. You must re-homogenize the suspension immediately before each injection to ensure accurate and consistent dosing.
-
Part 4: Quantitative Data Summary
The following table summarizes reported solubility data from various sources to serve as a quick reference. Actual solubility may vary with temperature, purity, and specific buffer composition.
| Solvent / Vehicle | Concentration | Observations & Notes | Citation(s) |
| Water | ~1 mg/mL (5 mM) | Requires gentle warming to achieve. | [7][8] |
| 1 eq. NaOH | ~2 mg/mL (10 mM) | Forms a clear, basic solution. | [7][8] |
| DMSO | 2 mg/mL (10.01 mM) | Use fresh, anhydrous DMSO for best results. | [7] |
| Saline with 2% Tween 80 | >12.5 mg/mL | Forms a suspension, not a clear solution. Requires homogenization. | [6] |
| Cyclodextrin/HCl/NaOH | 12.5 mg/mL | Forms a clear, stable solution at neutral pH. | [6] |
| 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O | 0.05 mg/mL | Forms a clear solution. Recommended for immediate use. | [7] |
References
- PubChem. (n.d.). 3-chloro-L-phenylalanine. National Center for Biotechnology Information.
- PubChem. (n.d.). 3-Chloro-D-phenylalanine. National Center for Biotechnology Information.
- Votano, J. R., et al. (1983). The effect of phenylalanine derivatives on the solubility of deoxyhemoglobin S. PubMed.
- Solubility of Things. (n.d.). p-Chlorophenylalanine.
- ResearchGate. (2013). How to dissolve PCPA (4-chloro-DL-phenylalanine) for i.p. injection in mice?
- ResearchGate. (n.d.). Solubility and transformation behavior of l-phenylalanine anhydrate with amino acid additives.
- ResearchGate. (n.d.). Solubility of L-Phenylalanine in Aqueous Solutions.
- ResearchGate. (n.d.). Solubility of L-Phenylalanine in Aqueous Solutions.
- Journal of Solution Chemistry. (n.d.). Solubility of L-phenylalanine in water and different binary mixtures from 288.15 to 318.15 K.
- PubMed. (1995). Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution.
- MDPI. (n.d.). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions.
- DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
- PubMed. (2013). Amino acids as co-amorphous stabilizers for poorly water-soluble drugs--Part 2: molecular interactions.
- ResearchGate. (n.d.). Amino acids as co-amorphous stabilizers for poorly water soluble drugs - Part 1: Preparation, stability and dissolution enhancement.
- Autech Industry. (n.d.). The Science Behind L-3-Chlorophenylalanine: Properties and Applications.
- Chemdad. (n.d.). This compound.
- ACS Publications. (1974). Synthesis of pure p-chlorophenyl-L-alanine form L-phenylalanine.
- Pharmaffiliates. (n.d.). This compound.
- PubMed Central. (n.d.). Impairing of Serotonin Synthesis by P-Chlorphenylanine Prevents the Forgetting of Contextual Memory After Reminder and the Protein Synthesis Inhibition.
- MDPI. (n.d.). Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-chloro-L-phenylalanine | C9H10ClNO2 | CID 2761492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-Chloro-DL-phenylalanine, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
improving 3-CHLORO-DL-PHENYLALANINE stability in cell culture media
Welcome to the technical support center for 3-Chloro-DL-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on ensuring the stability and successful application of this compound in your cell culture experiments. Inconsistent results can often be traced back to the handling and stability of small molecules in complex biological media. This guide provides troubleshooting protocols, frequently asked questions, and best practices to help you achieve reproducible and reliable outcomes.
Introduction: The Challenge of Stability
This compound is a synthetic amino acid analog used in a variety of biochemical and pharmaceutical research applications, from its role as an intermediate in pharmaceutical synthesis to its use in studying protein synthesis and enzyme activity.[1][2] The introduction of a chlorine atom to the phenyl ring can alter the electronic properties of the molecule, offering unique characteristics for experimental design.[2] However, as with many small molecules, its stability in the complex aqueous environment of cell culture media can be a critical factor for experimental success. Factors such as media composition, pH, light exposure, and storage conditions can all impact the integrity of the compound over the course of an experiment.[3]
This guide will walk you through the common challenges and provide you with the knowledge to mitigate them effectively.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the use of this compound in cell culture.
Q1: How should I store this compound powder and its stock solutions?
A1: The solid powder of this compound should be stored at 2-8°C.[2][4] For stock solutions, it is recommended to prepare high-concentration stocks in a suitable solvent like DMSO and store them in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q2: What is the best solvent to dissolve this compound for cell culture use?
Q3: Can the pH of my cell culture medium affect the stability of this compound?
A3: Yes, the pH of the culture medium can significantly influence the stability of amino acids and their analogs.[5][6] Changes in pH, which can occur as cells metabolize and produce acidic waste products, can affect the ionization state of the amino and carboxylic acid groups. While the aromaticity of the phenyl ring in phenylalanine is generally stable across a range of pH values, extreme pH levels could potentially influence the stability of the entire molecule.[7] It is crucial to maintain a stable pH in your cell culture to ensure consistent compound activity.
Q4: I'm seeing inconsistent results in my experiments. Could this be due to the instability of this compound?
A4: Inconsistent experimental outcomes are a common challenge when working with small molecules and can often be attributed to compound instability.[8] If you observe high variability between replicates or experiments, it is prudent to investigate the stability of this compound under your specific experimental conditions. A decrease in the active concentration of the compound over the incubation period can lead to diminished or variable biological effects.
Q5: Are there any known degradation products of this compound that I should be aware of?
A5: While specific degradation pathways in cell culture media have not been extensively studied, research on the chlorination of phenylalanine in water has identified potential degradation products such as N-chlorophenylalanine, phenylacetaldehyde, phenylacetonitrile, and N-chlorophenylacetaldimine.[6] The formation of such byproducts could potentially introduce confounding variables into your experiments.
Part 2: Troubleshooting Guide
Experiencing issues with your experiments involving this compound? This troubleshooting guide will help you diagnose and resolve common problems.
Issue: Diminished or No Compound Activity
If you observe a weaker-than-expected biological effect or a complete lack of activity, consider the following possibilities:
-
Degradation in Stock Solution: Repeated freeze-thaw cycles or improper storage of the stock solution can lead to degradation.
-
Instability in Culture Medium: The compound may be degrading in the cell culture medium over the course of your experiment.
-
Precipitation: The concentration of this compound in the final culture medium may exceed its solubility limit, leading to precipitation and a reduction in the bioavailable concentration.
Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting issues related to the stability of this compound.
Caption: Troubleshooting workflow for this compound stability issues.
Part 3: Best Practices for Handling and Storage
To ensure the integrity and consistent performance of this compound in your experiments, adhere to the following best practices.
Stock Solution Preparation and Storage
-
Solvent Selection: Use an appropriate solvent to prepare a highly concentrated stock solution. Anhydrous DMSO is a common choice for many small molecules used in cell culture.
-
Concentration: Prepare a stock solution at a concentration that allows for a small volume to be added to your culture medium, minimizing the final solvent concentration (ideally ≤ 0.1%).
-
Aliquoting: Aliquot the stock solution into single-use volumes in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Storage: Store the aliquots at -80°C for long-term storage. For short-term use, -20°C may be sufficient. Protect from light.
Working Solution Preparation
-
Fresh is Best: Prepare the final working solution in your cell culture medium immediately before use.
-
Pre-warm Media: Add the compound to pre-warmed media to aid in solubility.[3]
-
Stepwise Dilution: To avoid precipitation, perform a stepwise dilution of the concentrated stock solution into the culture medium. Do not add a highly concentrated stock directly to a large volume of media.
-
Mixing: Gently mix the medium after adding the compound to ensure a homogenous solution.
Stability Considerations in Cell Culture
| Parameter | Recommendation | Rationale |
| pH | Maintain a stable pH in your culture medium (typically 7.2-7.4). | The ionization state and stability of amino acids can be pH-dependent.[6][9] |
| Light Exposure | Minimize the exposure of the compound, both in stock and working solutions, to light. | Halogenated aromatic compounds can be susceptible to photodegradation.[3] |
| Temperature | Store stock solutions at -20°C or -80°C. Perform cell culture experiments at the recommended temperature for your cell line (typically 37°C). | Lower temperatures slow down chemical degradation during storage. |
| Incubation Time | Be aware that the concentration of the active compound may decrease over longer incubation periods. | Instability in the culture medium can lead to a time-dependent loss of the compound.[3] |
Part 4: Experimental Protocol for Stability Assessment
To empirically determine the stability of this compound in your specific cell culture medium, you can perform the following experiment.
Objective
To quantify the concentration of intact this compound in cell culture medium over a time course relevant to your experiments.
Materials
-
This compound
-
Anhydrous DMSO
-
Your complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Cell culture incubator (37°C, 5% CO₂)
-
UPLC-MS/MS system
Methodology
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Dilute the stock solution in your complete cell culture medium to the final working concentration you use in your experiments (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Time Zero (T=0) Sample: Immediately after preparing the working solution, take an aliquot (e.g., 200 µL) and store it at -80°C. This will serve as your T=0 reference.
-
Incubation: Incubate the remaining working solution in a sterile, capped tube or plate in a cell culture incubator under standard conditions (37°C, 5% CO₂).
-
Time-Point Sampling: At predetermined time points (e.g., 0, 4, 8, 24, 48, and 72 hours), collect aliquots of the incubated solution and store them at -80°C until analysis.
-
Sample Preparation for Analysis:
-
Thaw all samples (including T=0).
-
Precipitate proteins by adding a 3-fold excess of cold acetonitrile (e.g., 600 µL of acetonitrile to 200 µL of sample).
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or an HPLC vial.
-
-
UPLC-MS/MS Analysis:
-
Analyze the samples using a validated UPLC-MS/MS method to quantify the concentration of this compound. A C18 column with a gradient elution using a mobile phase of water and acetonitrile with a modifier like formic acid is a common starting point.[2][10]
-
The use of a stable isotope-labeled internal standard is recommended for accurate quantification.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point.
-
Normalize the concentrations to the T=0 sample (representing 100% stability).
-
Plot the percentage of remaining this compound against time to visualize the degradation profile.
-
Expected Outcome
This experiment will provide you with a stability profile of this compound in your specific cell culture medium, allowing you to make informed decisions about your experimental design, such as the timing of compound addition or the need for replenishment.
References
- Freuze, I., et al. (2004). Odorous products of the chlorination of phenylalanine in water: formation, evolution, and quantification. Environmental Science & Technology, 38(15), 4232-4238.
- PubChem. (n.d.). 3-chloro-L-phenylalanine.
- Pharmaffiliates. (n.d.). This compound.
- Mutharasaiah, K., Govindareddy, V., & Karigar, C. (2010). Photobiodegradation of Halogenated Aromatic Pollutants. Advances in Bioscience and Biotechnology, 1(3), 221-230.
- Li, H., et al. (2023). The Metabolic Regulatory Mechanisms of Umami Amino Acids in Stropharia rugosoannulata. International Journal of Molecular Sciences, 24(23), 16993.
- Di Pierro, D., et al. (2000). Determination of boronophenylalanine in biological samples using precolumn o-phthalaldehyde derivatization and reversed-phase high-performance liquid chromatography. Analytical Biochemistry, 284(2), 254-259.
- Miller, S. L., & Wolf, E. S. (1976). Mechanism of inactivation of phenylalanine hydroxylase by p-chlorophenylalanine in hepatome cells in culture. Two possible models. The Journal of Biological Chemistry, 251(12), 3563-3572.
- Liu, Y., et al. (2022). Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine. Journal of Inherited Metabolic Disease, 45(4), 647-656.
- PubChem. (n.d.). 3-Chlorophenylalanine.
- Cui, Y., et al. (2022). Impact of preparation pH and temperature on amino acid stability of highly concentrated cell culture feed media. Journal of Chemical Technology & Biotechnology, 97(11), 3077-3086.
- Zhang, Y., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 60(1), 447-457.
- Chemistry Stack Exchange. (2014). Is aromaticity of the 4 aromatic amino acids affected by pH?.
- YouTube. (2023). How does pH Affect Amino Acids?.
Sources
- 1. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Impact of preparation pH and temperature on amino acid stability of highly concentrated cell culture feed media [agris.fao.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing 3-CHLORO-DL-PHENYLALANINE Concentration for Enzyme Inhibition
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 3-chloro-DL-phenylalanine as an enzyme inhibitor. Here, we address common questions and troubleshooting scenarios to facilitate the smooth execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound as an enzyme inhibitor?
A1: Based on its structural similarity to the endogenous amino acid L-phenylalanine, this compound is anticipated to act as a competitive inhibitor for enzymes that utilize phenylalanine as a substrate.[1] This includes aromatic amino acid hydroxylases such as phenylalanine hydroxylase (PAH), which catalyzes the conversion of phenylalanine to tyrosine.[1][2] The chloro- group on the phenyl ring alters the electronic and steric properties of the molecule, likely influencing its binding affinity within the enzyme's active site.[3] It is hypothesized that it competes with the natural substrate for binding, thereby reducing the enzyme's catalytic output.[1]
Q2: Are there known IC50 or Ki values for this compound against specific enzymes?
Q3: How should I prepare and handle this compound for my experiments?
A3: this compound is typically supplied as a solid.[][8] For storage, it is advisable to keep it in a tightly sealed container, protected from light, at 2-8°C.[8] The solubility of related compounds can be limited in aqueous buffers.[9] For instance, 4-chloro-DL-phenylalanine is soluble up to 5 mM in water with gentle warming and 10 mM in 1 equivalent of NaOH.[6] It is recommended to prepare fresh solutions for each experiment. If you need to prepare a stock solution, consider using a small amount of a co-solvent like DMSO, but always verify the tolerance of your enzyme to the chosen solvent. For aqueous solutions, sterile filtration and storage in aliquots at -20°C can minimize degradation, though fresh preparation is always optimal.[10]
Q4: What is the importance of substrate concentration when determining the IC50 of this compound?
A4: For a competitive inhibitor, the apparent IC50 value is highly dependent on the substrate concentration used in the assay.[11][12] According to the Cheng-Prusoff equation, a higher substrate concentration will lead to a higher apparent IC50 value, making the inhibitor appear less potent.[11] To obtain an accurate and reproducible IC50 value and to be able to compare it with other inhibitors, it is critical to standardize the substrate concentration. For competitive inhibitors, it is often recommended to use a substrate concentration at or below the Michaelis-Menten constant (Km) of the enzyme.[12]
Experimental Protocol: Determining the IC50 of this compound for Phenylalanine Hydroxylase (PAH)
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound against PAH. This should be adapted based on the specific characteristics of your enzyme and assay system.
Materials:
-
Purified Phenylalanine Hydroxylase (PAH)
-
L-Phenylalanine (substrate)
-
This compound (inhibitor)
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.0)
-
Cofactors and other necessary reagents for your specific PAH assay (e.g., (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4), catalase, ferrous ammonium sulfate)[13][14]
-
96-well microplate (black plates for fluorescence assays)
-
Microplate reader
Procedure:
-
Enzyme and Substrate Optimization: Before determining the IC50, it is essential to establish the optimal enzyme and substrate concentrations for your assay. This involves determining the Km of your enzyme for L-phenylalanine under your specific assay conditions.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or assay buffer).
-
Prepare serial dilutions of the this compound stock solution to create a range of concentrations to be tested. It is advisable to perform a wide range of dilutions initially (e.g., from 1 nM to 1 mM) to identify the inhibitory range.
-
Prepare a solution of L-phenylalanine in the assay buffer at a fixed concentration (typically at or below the Km).
-
Prepare the PAH enzyme solution in the assay buffer to a concentration that yields a robust and linear signal within the desired assay time.
-
-
Assay Setup:
-
In a 96-well plate, add a small volume of each this compound dilution. Include a control with no inhibitor (vehicle control).
-
Add the PAH enzyme solution to each well and pre-incubate for a set period (e.g., 15-30 minutes) at the desired temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the L-phenylalanine substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately begin monitoring the reaction progress using a microplate reader. The detection method will depend on your specific assay (e.g., monitoring the production of tyrosine via fluorescence).
-
Record the initial reaction rates (velocity) for each inhibitor concentration.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package to determine the IC50 value.[12]
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in replicate wells | Inaccurate pipetting. Incomplete mixing of reagents. | Calibrate pipettes regularly. Ensure thorough mixing of all stock solutions and in the assay plate. |
| No inhibition observed even at high concentrations | This compound may be a weak inhibitor for the target enzyme. Degradation of the inhibitor. | Confirm the identity and purity of your this compound. Prepare fresh solutions. Consider testing a wider and higher concentration range. |
| Inconsistent IC50 values between experiments | Variation in substrate concentration. Different pre-incubation times. Instability of the enzyme or inhibitor. | Strictly control the substrate concentration in all assays. Standardize the pre-incubation time. Prepare fresh reagents for each experiment and assess their stability under assay conditions.[10] |
| High background signal | Autofluorescence of this compound or other components. Contamination of reagents. | Run appropriate controls, including a blank with all components except the enzyme, and a control with the inhibitor but no enzyme. Use high-purity reagents. |
| Low signal-to-noise ratio | Suboptimal enzyme or substrate concentration. Insufficient assay sensitivity. | Re-optimize the enzyme and substrate concentrations. Consider a more sensitive detection method if available. |
Visualizing the Experimental Workflow
Caption: Workflow for IC50 determination of this compound.
References
- Wikipedia. (2024). IC50.
- LI-COR Biosciences. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor.
- edX. (n.d.). IC50 Determination.
- PubMed. (1987). P-chlorophenylalanine does not inhibit production of recombinant human phenylalanine hydroxylase in NIH3T3 cells or E. coli.
- National Center for Biotechnology Information. (2012). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis.
- ResearchGate. (n.d.). IC50 determination for protein synthesis inhibitors.
- PubMed. (1974). Inhibition of phenylalanine hydroxylase by p-chlorophenylalanine; dependence on cofactor structure.
- ResearchGate. (n.d.). Effects of an inhibitor (p-chlorophenylalanine) of the phenylalanine-hydroxylating system on lipid accumulation in Mortierella alpina.
- National Institutes of Health. (2020). Modulation of Human Phenylalanine Hydroxylase by 3-Hydroxyquinolin-2(1H)-One Derivatives.
- National Center for Biotechnology Information. (2011). Allosteric Regulation of Phenylalanine Hydroxylase.
- American College of Medical Genetics and Genomics. (2014). Phenylalanine hydroxylase deficiency: diagnosis and management guideline.
- PubMed. (2010). Phenylalanine hydroxylase deficiency.
- Pharmaffiliates. (n.d.). This compound.
- ACS Publications. (2015). The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers.
- National Institutes of Health. (2012). The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments.
- ResearchGate. (2009). Solubility of L-Phenylalanine in Aqueous Solutions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. P-chlorophenylalanine does not inhibit production of recombinant human phenylalanine hydroxylase in NIH3T3 cells or E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Chloro-DL-phenylalanine, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. scbt.com [scbt.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. courses.edx.org [courses.edx.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
troubleshooting 3-CHLORO-DL-PHENYLALANINE aggregation in solution
Welcome to the technical support resource for 3-Chloro-DL-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for aggregation issues encountered during experimental work. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded protocols to help you achieve stable and reliable solutions.
Troubleshooting Guide: Aggregation & Dissolution Issues
This section addresses specific problems you may encounter when working with this compound. The solutions are presented in a logical, step-by-step progression from simplest to most advanced.
Question 1: My this compound powder is not dissolving in my aqueous buffer. What should I do?
This is a common issue stemming from the compound's molecular structure, which includes both polar amino and carboxyl groups and a hydrophobic chlorophenyl group.[1][2] This dual nature can lead to poor solubility, especially in neutral aqueous solutions.
Initial Steps:
-
Mechanical Agitation: Ensure you are providing sufficient energy to break up powder clumps. Vortex the solution vigorously for 2-3 minutes. If particles remain, proceed to sonication in a water bath for 5-10 minutes.
-
Gentle Warming: Phenylalanine's solubility in water generally increases with temperature.[3][4] Warm the solution to 37-60°C while stirring. Be cautious not to overheat, as this could potentially degrade the compound over extended periods.
Advanced Steps: pH Adjustment
The solubility of amino acids is highly dependent on pH because of their zwitterionic nature.[2][5] At its isoelectric point (pI), the net charge of the molecule is zero, minimizing its interaction with water and causing it to be least soluble. By adjusting the pH away from the pI, you increase the net charge, thereby enhancing solubility. The predicted pKa for the carboxylic acid group is around 2.17.[6][7]
-
Protocol 1: Basic Aqueous Stock Solution Preparation
-
Suspend the this compound powder in 90% of your final desired volume of water or buffer.
-
While stirring, add 1M NaOH dropwise until the powder dissolves completely. This deprotonates the carboxylic acid group, forming a more soluble salt.[8]
-
Once dissolved, adjust the pH to your desired experimental value using 1M HCl. Critical Note: The compound may precipitate out if the final pH is too close to its isoelectric point.
-
Bring the solution to the final volume with your buffer or water.
-
For in-vivo use or cell culture, sterile filter the final solution through a 0.22 µm syringe filter.
-
Question 2: My compound dissolved initially, but now I see a precipitate forming in my stock solution upon storage. Why is this happening and how can I fix it?
Precipitation upon storage indicates that the solution is supersaturated or that environmental changes (e.g., temperature fluctuations) are causing the compound to fall out of solution.
Immediate Action:
-
Try to redissolve the precipitate by gently warming the solution (as described above) and vortexing. If this works, the issue is likely due to storage at a lower temperature (e.g., 4°C) where solubility is reduced.
Preventative Strategies for Long-Term Stability:
-
Lower the Concentration: The most straightforward solution is to prepare a stock solution at a lower concentration that remains stable at your storage temperature.
-
Use a Co-solvent: For preparing highly concentrated stock solutions, using a non-aqueous solvent is often necessary.
-
Protocol 2: Preparation using a Co-solvent (DMSO)
-
This compound is soluble in DMSO.[6][7] Dissolve the powder in 100% anhydrous DMSO to create a concentrated stock.
-
Store this stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
When preparing your working solution, dilute the DMSO stock into your aqueous experimental buffer. Expert Tip: To avoid precipitation during dilution, add the DMSO stock to the aqueous buffer dropwise while vortexing, rather than the other way around. Ensure the final DMSO concentration in your experiment is low enough to not affect your biological system.
-
-
-
Employ Solubilizing Excipients: For particularly challenging batches or high concentration requirements in aqueous media, excipients can be used to maintain solubility.
-
Protocol 3: Advanced Solubilization using Cyclodextrin Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[9]
-
To a sterile vial, add your this compound powder and a 15-20 fold molar excess of 2-Hydroxypropyl-β-cyclodextrin.
-
Add approximately 85% of your final volume of distilled water and mix vigorously. The solution will be cloudy.
-
Add a small volume (e.g., 1/14th of the final volume) of 1M HCl and mix. The solution should become clear.[9]
-
Neutralize by adding an equivalent volume of 1M NaOH. The compound should remain in solution.[9]
-
Add water to reach the final desired volume.
-
-
Question 3: I suspect my solution contains aggregates that are not visible to the naked eye. How can this affect my experiment, and how can I detect them?
Sub-visible aggregates can have significant consequences, including loss of biological activity, causing artifacts in biophysical measurements, and potentially inducing cytotoxicity.[10][11]
Detection Methods:
-
Dynamic Light Scattering (DLS): This is a primary technique for detecting the presence of aggregates and determining their size distribution in a solution.
-
UV-Vis Spectroscopy: An increase in light scattering can be observed as an abnormally high absorbance reading across a range of wavelengths, particularly in the UV range (300-400 nm).
-
Size Exclusion Chromatography (SEC): Aggregates will appear as early-eluting peaks, often in the void volume of the column.[11]
Mitigation Strategies for Sub-visible Aggregates:
-
Add Detergents: Low concentrations of non-denaturing detergents (e.g., 0.01-0.05% Tween® 20 or Triton™ X-100) can help solubilize hydrophobic patches and prevent aggregation.[12][13] This is a common strategy in biochemical assays.
-
Include Stabilizing Additives: Sugars (e.g., trehalose) or polyols (e.g., glycerol at 5-10%) can stabilize proteins and other molecules in solution, preventing aggregation during storage or freeze-thaw cycles.[13][14]
Frequently Asked Questions (FAQs)
What are the primary causes of this compound aggregation?
Aggregation is primarily driven by the molecule's physicochemical properties.
-
Hydrophobic Interactions: The chlorophenyl ring is hydrophobic and has a tendency to associate with other non-polar rings to minimize contact with water. This is a major driver of self-assembly, particularly at high concentrations.[1][15]
-
pH and Isoelectric Point: Near the isoelectric point (pI), the molecule has no net charge, reducing repulsion between molecules and favoring aggregation and precipitation.[2]
-
High Concentration: As concentration increases, the likelihood of intermolecular interactions leading to aggregation rises significantly.
-
Ionic Strength: The salt concentration of the buffer can influence solubility. While some salts can increase solubility ("salting in"), very high concentrations can decrease it ("salting out").[3]
What are the key physicochemical properties I should be aware of?
Understanding these properties is crucial for designing your experiments.
| Property | Value / Description | Source(s) |
| Molecular Formula | C₉H₁₀ClNO₂ | [6][16] |
| Molecular Weight | 199.63 g/mol | [6][16] |
| Appearance | White to off-white powder | [] |
| Predicted pKa | ~2.17 (for the carboxylic acid group) | [6][7] |
| Solubility | - Soluble in DMSO, Chloroform, Acetone. | [6][7] |
| - Soluble in aqueous solutions with pH adjustment (e.g., 1M NaOH). | [8][18] | |
| - Sparingly soluble in neutral water. | [8][9] |
How should I store my solid this compound and its stock solutions?
-
Solid Form: Store the powder at 2-8°C, protected from light and moisture.[]
-
Aqueous Solutions: If stable, store at 4°C for short-term use or in aliquots at -20°C for longer periods. Avoid repeated freeze-thaw cycles.
-
DMSO Stock Solutions: Store in tightly sealed, single-use aliquots at -80°C to prevent moisture absorption by the DMSO.[18]
Visualized Workflows and Mechanisms
Troubleshooting Workflow for Dissolution and Aggregation
This flowchart provides a logical path to follow when encountering solubility issues.
Caption: Step-by-step troubleshooting workflow for dissolving this compound.
Mechanism of pH-Dependent Solubility
This diagram illustrates how pH affects the charge and solubility of an amino acid derivative like this compound.
Caption: Impact of pH on the net charge and aqueous solubility of this compound.
References
- Vertex AI Search. Phenylalanine | Solubility of Things. Accessed January 9, 2026.
- Aggarwal, S., et al. (2023).
- Vertex AI Search. L-Phenylalanine | Solubility of Things. Accessed January 9, 2026.
- ChemicalBook. L-3-Chlorophenylalanine CAS#: 80126-51-8. Accessed January 9, 2026.
- Lu, J., et al. (2007). Solubility of L-Phenylalanine in Aqueous Solutions. Journal of Chemical Engineering of Japan, 40(8), 698-702.
- Aggarwal, S., et al. (2023). Aggregation characteristics of non-aromatic polar amino acids and its association to amyloids. Biological and Medicinal Chemistry.
- St. Amant, A. H., et al. (2023).
- Jain, A., et al. (2021). Review of the current state of protein aggregation inhibition from a materials chemistry perspective. Materials Chemistry Frontiers, 5(5), 2146-2176.
- ResearchGate. (2007). Solubility of L-Phenylalanine in Aqueous Solutions. [Link]
- Poudel, S., et al. (2022). Amorphization of Low Soluble Drug with Amino Acids to Improve Its Therapeutic Efficacy: a State-of-Art-Review. AAPS PharmSciTech, 23(7), 241.
- National Center for Biotechnology Information. (2017).
- Vertex AI Search. p-Chlorophenylalanine - Solubility of Things. Accessed January 9, 2026.
- Al-Akkam, E. J., et al. (2021). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Pharmaceutics, 13(10), 1546.
- Singh, P., et al. (2020). Exceptional aggregation propensity of amino acids in polyglutamine amino-acid-homopolymer. bioRxiv.
- World Pharma Today. (2024).
- Jennings, K. (2013). How to dissolve PCPA (4-chloro-DL-phenylalanine) for i.p. injection in mice?
- Keck, C. M., & Müller, R. H. (2021).
- Stanton, M. M. (2015).
- PubChem. 3-chloro-L-phenylalanine. [Link]
- Anand, B. G., et al. (2017). Intrinsic property of phenylalanine to trigger protein aggregation and hemolysis has a direct relevance to phenylketonuria. Scientific Reports, 7(1), 11213.
- Chem-Impex. This compound. [Link]
- Biozentrum, University of Basel.
- G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. [Link]
- PubChem. 3-Chloro-D-phenylalanine. [Link]
- ResearchGate. (2014). Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria. [Link]
- ResearchGate. (2014). Proposed mechanism of D-Phe action on L-Phe in phenylketonuria. [Link]
- Thakur, A. K., et al. (2014). Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria. PLoS ONE, 9(1), e83222.
- ResearchGate. (2023). Unveiling the phenylalanine coaggregation mechanism for a deep understanding of phenylketonuria disease. [Link]
- Reddit. (2014).
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. L-3-Chlorophenylalanine | 80126-51-8 [chemicalbook.com]
- 7. L-3-Chlorophenylalanine CAS#: 80126-51-8 [m.chemicalbook.com]
- 8. 4-Chloro-DL-phenylalanine, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. Intrinsic property of phenylalanine to trigger protein aggregation and hemolysis has a direct relevance to phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 12. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. blogs.rsc.org [blogs.rsc.org]
- 15. biorxiv.org [biorxiv.org]
- 16. 3-chloro-L-phenylalanine | C9H10ClNO2 | CID 2761492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
challenges in the synthesis and purification of 3-CHLORO-DL-PHENYLALANINE
Technical Support Center: 3-Chloro-DL-phenylalanine
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the synthesis and purification of this versatile amino acid analogue. As a synthetic aromatic amino acid, this compound serves as a critical building block in peptide synthesis and as a tool for studying enzyme specificity and metabolic pathways.[] However, its successful preparation requires careful control over reaction conditions and a systematic approach to purification.
This document provides troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
General & Synthesis
Q1: What are the most common synthetic routes for preparing this compound?
A1: Several synthetic pathways are employed, typically starting from commercially available precursors. Common starting materials include 3-chlorobenzaldehyde, 3-chlorobenzyl bromide, or 3-chlorocinnamic acid.[2] The choice of route often depends on the scale of the synthesis, available laboratory equipment, and cost considerations. For instance, methods like the Strecker synthesis (from 3-chlorobenzaldehyde) or alkylation of a glycine equivalent are frequently utilized.
Q2: My synthesis involves a strong base like Lithium Diisopropylamide (LDA). What are the critical parameters to ensure success?
A2: When using strong, non-nucleophilic bases like LDA, success hinges on stringent anhydrous and anaerobic conditions. Key parameters include:
-
Temperature Control: LDA reactions are typically initiated at very low temperatures (e.g., -78 °C) to control reactivity and prevent side reactions.[2]
-
Reagent Quality: The quality and exact molarity of the LDA are crucial. It is highly recommended to titrate the LDA solution before use.
-
Anhydrous Solvents: All solvents (like THF) and glassware must be rigorously dried. Trace amounts of water will quench the LDA, leading to significantly lower yields.
Q3: What purity level should I expect for the final product?
A3: For most research and development applications, a purity of ≥98% or ≥99% as determined by High-Performance Liquid Chromatography (HPLC) is standard.[][3] Achieving this level of purity almost always requires a dedicated purification step after the initial workup.
Purification & Analysis
Q4: What is the best general-purpose technique to purify crude this compound?
A4: Recrystallization is often the most effective and scalable initial purification method for solid compounds like amino acids.[4] The key is selecting an appropriate solvent system where the compound has high solubility at elevated temperatures but low solubility at room or lower temperatures. For more challenging separations, or to remove impurities with similar solubility profiles, column chromatography is the preferred method.[4][5]
Q5: Which analytical techniques are essential for characterizing the final product?
A5: The two most critical analytical methods are:
-
High-Performance Liquid Chromatography (HPLC): This technique is used to accurately quantify the purity of the compound and identify any by-products.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and integrity of the this compound molecule.[6]
For more complex impurity profiling, Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable.[4]
Experimental Workflow Overview
The following diagram illustrates the typical workflow from synthesis to final product analysis.
Caption: General workflow for synthesis, purification, and analysis.
Troubleshooting Guide: Synthesis
Q: My reaction yield is significantly lower than expected. What are the common causes?
A: Low yields can often be traced back to several key areas. Systematically investigate the following:
-
Reagent Stoichiometry and Quality:
-
Causality: Incorrect molar ratios can leave starting material unreacted or lead to side reactions. The purity and activity of reagents like bases or catalysts are paramount.
-
Solution: Verify calculations for all reagents. If using a strong base like LDA, consider titrating it before use to confirm its molarity.[2] Use freshly opened or properly stored reagents whenever possible.
-
-
Reaction Conditions:
-
Causality: Many synthetic steps are highly sensitive to temperature. Deviations can either slow the reaction to a halt or accelerate the formation of undesired by-products. Similarly, reactions requiring anhydrous conditions will fail in the presence of moisture.
-
Solution: Double-check and monitor the reaction temperature closely. Ensure all glassware is oven or flame-dried and that solvents are certified anhydrous. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Incomplete Reaction:
-
Causality: The reaction may not have been allowed to run to completion.
-
Solution: Monitor the reaction progress using an appropriate technique like Thin-Layer Chromatography (TLC) or a small-scale HPLC/LC-MS analysis of an aliquot. Extend the reaction time if starting material is still present.
-
Q: My crude product shows multiple unexpected spots on a TLC plate. How should I proceed?
A: The presence of multiple spots indicates the formation of side products or the presence of unreacted starting materials.
-
Identify the Spots:
-
Causality: Without knowing what the impurities are, optimizing the reaction or purification is difficult.
-
Solution: Run a co-spotted TLC plate with your starting materials to see if they are the source of the extra spots. For unknown impurities, the best approach is to perform a small-scale purification and analyze the fractions by LC-MS to identify their mass.
-
-
Optimize the Reaction:
-
Causality: Side products often arise from non-optimal conditions.
-
Solution: If you suspect side reactions due to temperature, try running the reaction at a lower temperature for a longer duration. If over-reaction is a possibility (e.g., di-alkylation), consider adjusting the stoichiometry of your electrophile.
-
Troubleshooting Guide: Purification
Q: I am trying to recrystallize my crude product, but it is "oiling out" instead of forming crystals. What is happening?
A: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice.
-
Causality: This is often caused by a high concentration of impurities, which disrupts the crystal formation process. It can also happen if the solution is cooled too quickly or if the chosen solvent is not ideal.
-
Solution:
-
Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil, perhaps adding a small amount more solvent. Allow it to cool much more slowly. Gentle scratching of the inside of the flask with a glass rod can sometimes initiate crystallization.
-
Change Solvent System: The impurities may have a similar solubility profile in your current solvent. Try a different solvent or a binary solvent system (e.g., ethanol/water, ethyl acetate/hexanes).[4]
-
Pre-Purification: If the crude product is very impure, an initial purification by column chromatography may be necessary to remove the bulk of the impurities before a final recrystallization step.
-
Q: After purification by column chromatography, my product's purity is still below 98%. What are my options?
A: This is a common challenge that requires a systematic approach. The following decision tree can guide your next steps.
Caption: Decision tree for troubleshooting low product purity.
Core Protocol: Recrystallization of this compound
This protocol is a general guideline. The optimal solvent and volumes must be determined empirically on a small scale.
Objective: To purify crude this compound from common synthesis impurities.
Materials:
-
Crude this compound
-
Candidate solvents (e.g., Ethanol, Water, Isopropanol)
-
Erlenmeyer flask
-
Hot plate with stirring
-
Büchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Solvent Selection (Small Scale):
-
Place ~50 mg of crude product into a test tube.
-
Add a candidate solvent dropwise at room temperature. The ideal solvent will not dissolve the product well at this temperature.
-
Heat the test tube. The ideal solvent will fully dissolve the product at or near its boiling point.
-
Allow the solution to cool to room temperature, then in an ice bath. A large amount of crystalline precipitate should form. An ethanol/water mixture is often a good starting point for amino acids.[4]
-
-
Dissolution (Large Scale):
-
Place the bulk crude product in an appropriately sized Erlenmeyer flask with a stir bar.
-
Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. Keep the solution at a gentle boil.
-
-
Decolorization (Optional):
-
If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C), until a constant weight is achieved. Store the final product at 0-8 °C.[3]
-
Data Summary
| Parameter | Typical Value / Guideline | Source |
| Chemical Formula | C₉H₁₀ClNO₂ | [3] |
| Molecular Weight | 199.63 g/mol | [2] |
| Appearance | White to off-white powder | [][3] |
| Storage Temperature | 2-8 °C | [] |
| Final Purity Spec. | ≥98% or ≥99% (by HPLC) | [][3][7] |
| Purification Methods | Recrystallization, Ion-Exchange Chromatography, Column Chromatography | [4][5] |
| Analytical Methods | HPLC, NMR, LC-MS | [4][6] |
References
- Amino Acid Purification - Column Chrom
- The Science Behind L-3-Chlorophenylalanine: Properties and Applic
- L-3-Chlorophenylalanine synthesis. (n.d.). ChemicalBook.
- Quality and Purity: Ensuring the Best L-3-Chlorophenylalanine for Your Needs. (n.d.). Hopax.
- Separation and Purification of Amino Acids. (2019).
- Method for purification of an amino acid using ion exchange resin. (1987).
- This compound. (n.d.). Chem-Impex.
- 3-Chloro-D-Phenylalanine CAS 80126-52-9. (n.d.). Angene.
- CAS 1956-15-6 this compound. (n.d.). BOC Sciences.
- Purification strategies for 3,5-Difluoro-DL-phenylalanine from crude reaction mixtures. (n.d.). BenchChem.
Sources
Technical Support Center: 3-Chloro-DL-phenylalanine Experimental Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-chloro-DL-phenylalanine. This guide is designed to provide in-depth insights and practical troubleshooting advice for your experiments. Understanding the stability and metabolic fate of this compound is critical for interpreting experimental results accurately. This resource moves beyond simple protocols to explain the 'why' behind the experimental observations and troubleshooting steps.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions encountered during the experimental use of this compound.
Question 1: What are the primary expected degradation pathways for this compound in biological experiments?
When working with this compound, it is crucial to consider two distinct routes of degradation that can occur simultaneously: enzymatic (metabolic) transformation by the biological system and abiotic degradation in the experimental medium.
-
Metabolic Pathways: As a chlorinated analog of phenylalanine, its metabolism can be predicted by looking at related compounds.[1] The primary routes are unlikely to be catabolic for energy, but rather biotransformations that modify or detoxify the molecule.
-
Transamination: The alpha-amino group can be transferred by aminotransferases to form 3-chloro-phenylpyruvic acid. This is a common initial step in the degradation of natural amino acids like phenylalanine and tyrosine.[2]
-
Decarboxylation: Enzymes may remove the carboxyl group to form 3-chlorophenylethylamine. Metabolites like this have been observed for the related compound p-chlorophenylalanine (PCPA).[3]
-
Dehalogenation: A key metabolic process for halogenated xenobiotics is the enzymatic cleavage of the carbon-halogen bond, catalyzed by dehalogenases.[4] This would convert this compound into L-phenylalanine, although this process can be slow and dependent on the specific enzymatic machinery of the model system.
-
Hydroxylation: Cytochrome P450 enzymes could potentially hydroxylate the phenyl ring, though the chlorine atom may influence the position and likelihood of this reaction.
-
-
Abiotic Degradation: The compound's stability in solution is not absolute and can be influenced by the experimental environment.
-
Hydrolysis & Dechlorination: Under certain conditions of pH, temperature, or in the presence of reactive species, the carbon-chlorine bond can break. Abiotic reductive dechlorination is a known degradation pathway for other chlorinated organic compounds and should be considered.[5]
-
Oxidation: If the experimental medium contains oxidizing agents or is exposed to light, the molecule can be nonspecifically oxidized.
-
It is important to remember that this compound, much like its well-studied isomer p-chlorophenylalanine, is often used for its ability to inhibit enzymes, such as tryptophan hydroxylase, rather than as a substrate for metabolic pathways.[6][7]
Question 2: I am observing unexpected peaks in my HPLC or LC-MS analysis. How can I determine their origin?
Unexpected peaks are a common issue. A systematic approach is required to determine if they are contaminants, abiotic degradation products, or true metabolites.
Troubleshooting Workflow: Investigating Unexpected Analytical Peaks
Caption: A logical workflow for identifying the source of unknown peaks in analytical data.
By running these controls, you can confidently differentiate between products formed due to the inherent instability of the compound in your experimental matrix and those generated through enzymatic processes.
Question 3: My compound seems to lose its biological activity in a multi-day cell culture experiment. What could be the cause?
This is a classic problem of compound stability versus experimental duration. There are two primary culprits:
-
Metabolic Clearance: The cells in your culture may be actively metabolizing and clearing the this compound from the medium, reducing its effective concentration over time. The biotransformation pathways discussed in Question 1 would be responsible for this.
-
Abiotic Degradation: The compound may be degrading in the cell culture medium due to factors like pH, temperature (37°C), light exposure, or reactions with components in the medium itself.
Troubleshooting Steps:
-
Conduct a Stability Study: Perform the experiment outlined in the "Protocols" section below using your exact cell culture medium and incubation conditions (37°C, 5% CO2) but without cells.
-
Measure Concentration Over Time: Quantify the concentration of the parent compound at several time points (e.g., 0, 8, 24, 48, 72 hours).
-
Determine Compound Half-Life: If the concentration drops significantly, you can calculate the compound's half-life in your medium. If this half-life is shorter than your experiment's duration, you may need to replenish the compound by replacing the medium at regular intervals.
Question 4: Is this compound incorporated into newly synthesized proteins?
This is highly unlikely. This compound is considered a non-proteinogenic amino acid, meaning it is not one of the standard 20 amino acids used by the ribosomal machinery for protein synthesis.[8] Studies on the related compound, p-chlorophenylalanine, have shown that it does not compete with phenylalanine or tyrosine for the aminoacylation of tRNA, which is the necessary step for an amino acid to be incorporated into a growing polypeptide chain.[9]
Therefore, you should not expect to find this compound as part of newly synthesized proteins in your experiments. Its primary use in this context is as a building block for the chemical synthesis of peptides, where it can be intentionally incorporated to enhance properties like metabolic stability.[1][10]
Proposed Degradation Pathways
The following diagram illustrates the most probable degradation pathways based on the metabolism of phenylalanine and other halogenated compounds.
Caption: Potential metabolic and degradation pathways of this compound in a biological system.
Data Summary: Potential Degradation Products
The table below summarizes potential products you might observe, their mass shift from the parent compound (C9H10ClNO2, MW: 199.63 g/mol ), and their likely origin.
| Potential Product Name | Molecular Formula | Mass Shift (Da) | Likely Origin |
| 3-Chloro-phenylpyruvic acid | C9H8ClNO3 | -1.01 | Metabolic |
| 3-Chlorophenylethylamine | C8H10ClN | -45.02 | Metabolic |
| Phenylalanine | C9H11NO2 | -33.96 | Metabolic/Abiotic |
| 3-Chloro-phenylacetic acid | C8H7ClO2 | -29.00 | Metabolic |
| Hydroxylated 3-Cl-Phe | C9H10ClNO3 | +15.99 | Metabolic |
Experimental Protocols
Protocol: Assessing the Stability of this compound in a Biological Matrix
This protocol provides a framework for determining the stability of your compound in a relevant experimental liquid matrix (e.g., cell culture medium, buffer, plasma).
1. Materials:
-
This compound
-
DMSO (or other suitable solvent)
-
Experimental Matrix (e.g., DMEM + 10% FBS, PBS pH 7.4)
-
Quenching Solution: Acetonitrile with an internal standard (e.g., 100 ng/mL Verapamil)
-
Incubator set to the experimental temperature (e.g., 37°C)
-
Microcentrifuge tubes
-
LC-MS system
2. Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Spike the experimental matrix with the stock solution to a final concentration of 10 µM. Prepare enough volume for all time points.
-
Incubation & Sampling:
-
Place the working solution in the incubator.
-
Immediately take the T=0 sample: Withdraw 50 µL of the working solution and add it to a microcentrifuge tube containing 150 µL of the cold Quenching Solution. Vortex immediately.
-
Repeat the sampling at subsequent time points (e.g., 1, 4, 8, 24, 48 hours).
-
-
Sample Processing:
-
After collection, vortex all samples vigorously for 1 minute to ensure protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to HPLC vials for analysis.
-
-
LC-MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with a low percentage of B, ramp up to elute the compound, then re-equilibrate.
-
Detection: Use mass spectrometry to monitor the parent compound (e.g., m/z 200.047 in positive ion mode) and the internal standard.
-
3. Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each time point.
-
Normalize the ratios to the T=0 sample (set as 100%).
-
Plot the percentage of compound remaining versus time to visualize the degradation profile.
References
- Hardman, D.J. (1991). Biotransformation of halogenated compounds. Critical Reviews in Biotechnology, 11(1), 1-40. [Link]
- McBride, W.J., Penn, P.E., Hyde, T.P., Lane, J.D., & Smith, J.E. (1976). Effects of p-chlorophenylalanine on the metabolism of serotonin from 5-hydroxytryptophan. Neurochemical Research, 1(4), 437-449. [Link]
- Malyshev, A.V., et al. (2020). Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity. Biomedicines, 8(3), 63. [Link]
- PubChem. (n.d.). 3-chloro-L-phenylalanine. National Center for Biotechnology Information.
- PubChem. (n.d.). 3-Chlorophenylalanine. National Center for Biotechnology Information.
- Jéquier, E., Lovenberg, W., & Sjoerdsma, A. (1967). Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin. Molecular Pharmacology, 3(3), 274-278. [Link]
- Kelly, C.J., & Johnson, T.C. (1978). Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. Biochemical Journal, 174(3), 931-938. [Link]
- Landymore-Lim, A. (1981). The degradation of phenylalanine, tyrosine and related aromatic compounds by a marine diatom and a haptophycean alga. UBC Library Open Collections. [Link]
- Koe, B.K., & Weissman, A. (1967).
- Alpha Spark Labs. (n.d.).
- Kłodzińska, A., & Wiergowski, M. (2014). Abiotic degradation of chlorinated ethanes and ethenes in water. Environmental Science and Pollution Research, 21(14), 8445-8456. [Link]
- ResearchGate. (n.d.). Phenylalanine hydroxylation and the tyrosine degradation pathway.
- Parra-Perez, V., et al. (2018). Strecker type degradation of phenylalanine by 4-hydroxy-2-nonenal in model systems. Food Chemistry, 244, 240-245. [Link]
- Davison, A.S., et al. (2020). Comprehensive Biotransformation Analysis of Phenylalanine-Tyrosine Metabolism Reveals Alternative Routes of Metabolite Clearance in Nitisinone-Treated Alkaptonuria. Metabolites, 10(11), 458. [Link]
- Kaur, H., & Shankel, D.M. (2017). A Three-Ring Circus: Metabolism of the Three Proteogenic Aromatic Amino Acids and Their Role in the Health of Plants and Animals. Microorganisms, 5(4), 73. [Link]
- KEGG. (n.d.). Phenylalanine metabolism.
- Das, S., et al. (2023). Current Landscape on Development of Phenylalanine and Toxicity of its Metabolites - A Review. Current Pharmaceutical Design, 29(16), 1221-1232. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. The degradation of phenylalanine, tyrosine and related aromatic compounds by a marine diatom and a haptophycean alga - UBC Library Open Collections [open.library.ubc.ca]
- 3. Effects ofp-chlorophenylalanine on the metabolism of serotonin from 5-hydroxytryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biotransformation of halogenated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Abiotic degradation of chlorinated ethanes and ethenes in water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-chloro-L-phenylalanine | C9H10ClNO2 | CID 2761492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
Technical Support Center: Chiral HPLC Analysis of 3-Chloro-DL-phenylalanine
Welcome to the technical support center for the enantiomeric separation of 3-chloro-DL-phenylalanine. The accurate quantification of individual enantiomers of this synthetic amino acid is critical in various stages of pharmaceutical development and biochemical research, as the stereochemistry of a molecule dictates its biological activity.[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions.
Section 1: The Foundation of Separation: Chiral Recognition
The separation of enantiomers, which have identical physical and chemical properties in an achiral environment, requires the creation of a chiral environment. In HPLC, this is achieved by using a Chiral Stationary Phase (CSP). The fundamental principle is the "three-point interaction model," where one enantiomer forms a more stable transient diastereomeric complex with the CSP than the other, leading to different retention times.
For amino acids like this compound, several types of CSPs are effective, including:
-
Macrocyclic Glycopeptide Phases (e.g., Teicoplanin-based): These are highly versatile and can operate in reversed-phase, polar organic, or normal-phase modes. They are particularly effective for separating underivatized amino acids due to their ability to engage in multiple interaction types (ionic, hydrogen bonding, etc.).[2][3][4][5][6]
-
Crown Ether Phases: These are well-suited for separating compounds with primary amine groups, such as amino acids, typically using acidic aqueous-organic mobile phases.[7]
-
Polysaccharide-Based Phases (e.g., Cellulose or Amylose derivatives): These are broadly applicable CSPs, though native amino acids can be challenging due to their poor solubility in the non-polar solvents often used with these columns.[4][8]
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the HPLC analysis of this compound enantiomers in a direct question-and-answer format.
Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
Question: "I'm injecting my this compound standard, but the D- and L-peaks are co-eluting or have very poor baseline separation. What should I check first?"
Answer: Poor resolution is the most critical issue in chiral separations. It indicates that the subtle differences between the enantiomers are not being effectively recognized by the chromatographic system. The cause can be traced to the column, the mobile phase, or other method parameters.
Step-by-Step Troubleshooting Protocol:
-
Verify the Chiral Stationary Phase (CSP): Confirm you are using the correct column. A standard achiral column (like a C18) will not separate enantiomers. For 3-chlorophenylalanine, a macrocyclic glycopeptide (e.g., CHIROBIOTIC T) or a crown-ether CSP is a strong starting point.[3][4][7]
-
Optimize Mobile Phase Composition: Chiral separations are exquisitely sensitive to mobile phase changes.[9]
-
Organic Modifier: Vary the ratio of your organic modifier (e.g., methanol or acetonitrile) to the aqueous component. For a teicoplanin-based column in reversed-phase mode, adjusting the methanol percentage can significantly impact retention and resolution.[4]
-
Additive/pH: The ionization state of the analyte is critical. Since 3-chlorophenylalanine is an amino acid, small amounts of an acid (like formic acid or TFA) or a base in the mobile phase can dramatically alter selectivity.[9] Start with a simple, acidic mobile phase (e.g., Water:Methanol with 0.1% Formic Acid) and adjust from there.
-
-
Lower the Flow Rate: Reducing the flow rate increases the time the enantiomers spend interacting with the CSP, which can often improve resolution.[8][10] Try reducing your flow rate from 1.0 mL/min to 0.5 mL/min to see if separation improves.
-
Adjust Column Temperature: Temperature affects the thermodynamics of the chiral recognition process.[8][9]
-
Lowering the temperature often enhances enantioselectivity and increases resolution, although it will also increase retention time and backpressure.[9][10]
-
Conversely, sometimes increasing the temperature can improve peak efficiency and may alter selectivity in a favorable way.[9] It is an important parameter to screen.
-
Problem 2: Poor Peak Shape (Tailing or Fronting)
Question: "My enantiomer peaks are resolved, but they show significant tailing (asymmetry factor > 1.5). How can I get sharper, more symmetrical peaks?"
Answer: Peak tailing is a common problem, especially with polar or ionizable compounds like amino acids. It is often caused by unwanted secondary interactions between the analyte and the stationary phase.[11][12]
Probable Causes & Solutions:
-
Secondary Silanol Interactions: This is the most frequent cause.[11][12][13] 3-chlorophenylalanine has a basic amine group that can interact strongly with acidic residual silanol groups on the silica support of the column, causing tailing.[11]
-
Solution: Operate at a lower mobile phase pH. By adding an acidic modifier (e.g., 0.1% TFA or formic acid), you protonate the silanol groups, minimizing these unwanted ionic interactions.[11]
-
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.[14][15]
-
Solution: Dilute your sample and inject a smaller amount. Perform a loading study by injecting progressively smaller concentrations until the peak shape and retention time stabilize.
-
-
Extra-Column Effects: Excessive volume from tubing, fittings, or an improper connection between the column and the system can cause peak broadening and tailing.[13][16]
-
Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and ensure all fittings are properly seated with no dead volume.[13]
-
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion upon injection.[14]
Problem 3: Unstable or Drifting Retention Times
Question: "The retention times for my D- and L-peaks are shifting between injections or drifting over the course of a sequence. What's causing this?"
Answer: Stable retention times are critical for reliable peak identification and quantification. Drifting retention times suggest that a system parameter is not in equilibrium or is changing over time.[17][18]
Troubleshooting Flowchart for Retention Time Instability
Caption: Troubleshooting workflow for unstable HPLC retention times.
Detailed Explanations:
-
Inadequate Column Equilibration: Chiral columns, especially when mobile phase composition is changed, require extensive equilibration to ensure the stationary phase surface is saturated and stable. A common rule is to flush with at least 10-20 column volumes of the new mobile phase before analysis.[8]
-
Mobile Phase Volatility/Degradation: If using a pre-mixed mobile phase, the more volatile component (e.g., methanol) can evaporate over time, changing the composition and leading to longer retention times.[19] Always prepare fresh mobile phase daily and keep reservoirs capped.[19]
-
Temperature Fluctuations: The laboratory's ambient temperature can affect retention times if a column oven is not used.[19][20] Even small changes in temperature can alter mobile phase viscosity and interaction kinetics.[19] Using a thermostatically controlled column compartment is essential for reproducibility.[18]
-
HPLC System Issues: Leaks in the system, malfunctioning pump check valves, or worn pump seals can lead to an inaccurate or fluctuating flow rate, which directly impacts retention times.[18][20]
Section 3: Frequently Asked Questions (FAQs)
Q1: What are typical starting conditions for a this compound separation? A1: A good starting point would be to use a macrocyclic glycopeptide column like a CHIROBIOTIC T.
| Parameter | Recommended Starting Condition |
| Column | Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm |
| Mobile Phase | 80:20 (v/v) Methanol:Water + 0.1% Formic Acid |
| Flow Rate | 0.7 mL/min |
| Column Temp. | 25°C |
| Detection | UV at 210 nm |
| Injection Vol. | 5 µL |
| Sample Conc. | 0.5 mg/mL in mobile phase |
Note: These are starting parameters and will likely require optimization for your specific instrument and sample.
Q2: How do I establish System Suitability Test (SST) criteria for this method? A2: SSTs ensure your system is performing adequately for the analysis. For a chiral separation, the most important parameter is resolution.
| SST Parameter | Typical Acceptance Criteria | Rationale |
| Resolution (Rs) | Rs ≥ 1.5 | Ensures baseline or near-baseline separation for accurate quantification. |
| Tailing Factor (Tf) | 0.8 ≤ Tf ≤ 1.8 | Confirms good peak shape, which is necessary for integration accuracy. |
| %RSD of Retention Time | ≤ 2.0% (for 5-6 replicate injections) | Demonstrates system stability and reproducibility. |
| %RSD of Peak Area | ≤ 2.0% (for 5-6 replicate injections) | Confirms injection precision. |
Q3: My sample is in a different solvent. Do I need to perform a sample clean-up? A3: It is highly recommended. First, ensure your sample is filtered through a 0.45 µm filter to prevent particulates from clogging the column.[16] Second, if your sample is in a complex matrix (e.g., biological fluid, reaction mixture), a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering components that could contaminate the column or co-elute with your peaks of interest.
Q4: Can the elution order of the D- and L-enantiomers be reversed? A4: Yes. Elution order reversal can be achieved in several ways. Some manufacturers offer CSPs with the opposite chirality (e.g., (+) vs (-) crown-ether phases), which will invert the elution order.[7] In some cases, changing the mobile phase composition, additives, or temperature can also cause a reversal of elution order.[9]
Section 4: Key Experimental Workflows
Workflow 1: General Chiral Method Development Strategy
Caption: A systematic workflow for developing a chiral HPLC method.
Protocol: Column Flushing and Storage
Objective: To ensure column longevity and performance.
Steps:
-
Disconnect the Column: Always disconnect the column from the detector before flushing with strong solvents to avoid contaminating the flow cell.
-
Remove Buffers: If your mobile phase contained non-volatile buffers (e.g., phosphate), flush the column with 20-30 column volumes of HPLC-grade water mixed with the same organic modifier percentage as your mobile phase (e.g., 80:20 Methanol:Water).
-
Flush with Organic Solvent: Flush the column with 20-30 column volumes of 100% Isopropanol (IPA) or Ethanol. These are good intermediate solvents.
-
Storage: For long-term storage, follow the manufacturer's recommendation. Typically, polysaccharide columns are stored in Hexane/IPA, and macrocyclic glycopeptide columns are stored in 100% Acetonitrile or Ethanol. Ensure the column is tightly capped at both ends.
References
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- LCGC International. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
- Frank, H., Woiwode, W., Nicholson, G., & Bayer, E. (1979). Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. PubMed.
- Phenomenex. (2025, May 21). Why Does Retention Time Shift? | HPLC Tip [Video]. YouTube.
- LCGC International. (n.d.). Liquid Chromatography Problem Solving and Troubleshooting.
- PharmaGuide. (2024, October 6). Troubleshooting Changes in Retention Time in HPLC.
- Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation.
- Element Lab Solutions. (n.d.). Retention Time Variability in HPLC.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
- Crawford Scientific. (2020, August 18). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach.
- Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column.
- ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
- Oxford Academic. (n.d.). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases.
- LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
- Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- ResearchGate. (n.d.). Chiral separation of amino acids in the mobile phase 1 ( A, B ) and in....
- AVESIS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
- YouTube. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC.
- ResearchGate. (n.d.). Effects of mobile phase's ratio on resolution of amino acid enantiomers.
- Autech. (n.d.). The Science Behind L-3-Chlorophenylalanine: Properties and Applications.
- Semantic Scholar. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases.
- PubMed. (2017). [Separation of Phenylalanine and Methionine Enantiomers by HPLC Method: A Comparison of Stationary Phase Types].
- YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
- ResearchGate. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases.
- Waters. (n.d.). Chiral Separation of Phenylalanine Methyl Esters using UPC2.
- PubMed. (2014). Chiral separation of phenylalanine and tryptophan by capillary electrophoresis using a mixture of β-CD and chiral ionic liquid ([TBA] [L-ASP]) as selectors.
- Phenomenex. (2012). The Chiral Notebook.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. [Separation of phenylalanine and methionine enantiomers by HPLC method: a comparison of stationary phase types] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 13. chromtech.com [chromtech.com]
- 14. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 17. youtube.com [youtube.com]
- 18. Troubleshooting Changes in Retention Time in HPLC [m-pharmaguide.com]
- 19. elementlabsolutions.com [elementlabsolutions.com]
- 20. academic.oup.com [academic.oup.com]
Technical Support Center: Mitigating Cytotoxicity of 3-Chloro-DL-phenylalanine in Cell-Based Assays
Welcome to the technical support center for 3-Chloro-DL-phenylalanine (3-Cl-Phe). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with cytotoxicity in their cell-based assays. As a halogenated analog of the essential amino acid phenylalanine, 3-Cl-Phe is a valuable tool for probing biological systems, but its structural similarity to a vital cellular building block is also the source of its potential toxicity.[1][2] This document provides in-depth troubleshooting strategies and proactive protocols to help you achieve robust and reproducible results by minimizing off-target cytotoxic effects.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered when working with 3-Cl-Phe.
Q1: Why are my cells dying after treatment with this compound?
A1: The cytotoxicity of 3-Cl-Phe likely stems from its action as an amino acid analog. There are two primary hypothetical mechanisms:
-
Competitive Inhibition of Transporters: 3-Cl-Phe can compete with natural L-phenylalanine for uptake into the cell via amino acid transporters, such as the L-type amino acid transporter 1 (LAT1).[3][4] This can lead to a state of effective phenylalanine starvation, disrupting protein synthesis and other essential metabolic processes.
-
Induction of Apoptosis: High intracellular concentrations of phenylalanine and its analogs can trigger programmed cell death (apoptosis).[5][6] This may occur through the generation of reactive oxygen species (ROS) or activation of specific signaling pathways like the RhoA/ROCK pathway.[6][7]
Q2: What is a good starting concentration for my experiments?
A2: This is highly dependent on your cell line and experimental endpoint. A universal starting concentration does not exist. It is critical to perform a dose-response experiment to determine the IC50 (the concentration that inhibits 50% of cell viability) and to identify a sub-lethal concentration range for your specific model.[8] We recommend starting with a broad range of concentrations (e.g., 0.1 µM to 1000 µM) to establish this curve.
Q3: Can I reduce cytotoxicity by changing the cell culture medium?
A3: Yes, modifying the medium can be a powerful strategy. Since the primary mechanism of toxicity is likely competitive inhibition, you can mitigate this by supplementing your culture medium with additional L-phenylalanine. This "rescue" strategy increases the concentration of the natural amino acid, making it more likely to be transported into the cell over the 3-Cl-Phe analog. See Protocol 3.2 for a detailed methodology.
Q4: My compound appears to be precipitating in the culture medium at high concentrations. What should I do?
A4: Compound precipitation reduces the effective concentration available to the cells and can cause physical stress, leading to artifactual data.[9] Always prepare a fresh stock solution in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration in your assay is low (typically <0.5%) and non-toxic to your cells.[10] Visually inspect your wells for precipitation under a microscope. If precipitation occurs, you must work at or below the solubility limit in your specific culture medium.
Part 2: In-Depth Troubleshooting Guide
This section provides structured workflows for resolving more complex or persistent issues.
Problem: High Basal Cytotoxicity at All Tested Concentrations
If you observe significant cell death even at the lowest concentrations in your dose-response curve, follow this workflow to diagnose the issue.
Caption: Troubleshooting workflow for high basal cytotoxicity.
Problem: Inconsistent Results Between Experiments
Reproducibility is key to reliable data. If you see high variability between experimental replicates, address these common sources of error.
-
Cell Health and Passage Number: Use cells from a consistent, low passage number. Ensure cells are healthy and in the logarithmic growth phase at the time of plating.[11][12] Over-confluent or stressed cells can respond differently to cytotoxic agents.
-
Compound Stability: Always prepare fresh dilutions of 3-Cl-Phe from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Some compounds can degrade in culture medium over longer incubation periods.[13]
-
Assay Conditions: Standardize all assay parameters, including cell seeding density, incubation times, and media formulations.[14][15] Even minor variations can impact results. Use a consistent source and lot for media and supplements.[11]
Part 3: Proactive Mitigation Protocols
Implement these protocols proactively to establish a robust experimental window and minimize cytotoxicity from the outset.
Protocol 3.1: Establishing a Working Concentration via Dose-Response Assay
This protocol uses a metabolic assay (e.g., MTT) to determine the cytotoxic profile of 3-Cl-Phe on your specific cell line.[8]
Materials:
-
96-well cell culture plates
-
Your chosen cell line
-
Complete culture medium
-
3-Cl-Phe stock solution (e.g., 100 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and resume logarithmic growth (typically 18-24 hours).[16]
-
Compound Dilution: Prepare a serial dilution of 3-Cl-Phe in complete culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 1 mM).
-
Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of 3-Cl-Phe. Include "vehicle control" wells (medium with the same final concentration of DMSO) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: Add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to a purple formazan precipitate.[10]
-
Solubilization: Carefully remove the medium and add solubilization buffer to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the 3-Cl-Phe concentration to determine the IC50 value. Choose a working concentration for your main experiments that shows minimal cytotoxicity (e.g., >90% viability).
Protocol 3.2: Phenylalanine Co-supplementation to Mitigate Competitive Inhibition
This protocol helps confirm if cytotoxicity is due to competitive inhibition of phenylalanine transport and provides a method to rescue cells for your primary experiment.
Rationale: By providing an excess of the natural substrate (L-phenylalanine), you can outcompete the inhibitor (3-Cl-Phe) at the transporter, thereby restoring normal amino acid uptake and cell function.[4]
Procedure:
-
Determine IC50: First, establish the IC50 of 3-Cl-Phe alone using Protocol 3.1.
-
Set up Rescue Plate: Seed cells as before. Prepare treatment media containing a fixed, cytotoxic concentration of 3-Cl-Phe (e.g., the IC50 or IC75 value).
-
Add L-Phenylalanine: To these wells, add increasing concentrations of L-phenylalanine (e.g., 1x, 5x, 10x, 50x, 100x the concentration of 3-Cl-Phe).
-
Controls: Include controls for untreated cells, cells treated with 3-Cl-Phe alone, and cells treated with the highest concentration of L-phenylalanine alone.
-
Incubate & Assess: Incubate for the same duration as your initial IC50 experiment and assess viability using an appropriate method (e.g., MTT assay).
-
Analyze: Plot cell viability against the concentration of L-phenylalanine. A dose-dependent increase in viability would strongly suggest that cytotoxicity is mediated by competitive inhibition of phenylalanine transport.
Data Interpretation:
| 3-Cl-Phe Conc. | L-Phe Conc. | Expected Cell Viability (%) | Interpretation |
| 0 | 0 | 100 | Baseline (Untreated Control) |
| IC75 | 0 | ~25 | Cytotoxicity of 3-Cl-Phe |
| IC75 | 1x [3-Cl-Phe] | 30-40 | Minimal rescue |
| IC75 | 10x [3-Cl-Phe] | 60-80 | Partial rescue |
| IC75 | 100x [3-Cl-Phe] | >90 | Full rescue, confirming competitive inhibition |
| 0 | 100x [3-Cl-Phe] | ~100 | L-Phe alone is not toxic |
Part 4: Understanding the Mechanism of Cytotoxicity
This compound is a structural mimic of L-phenylalanine. Its primary cytotoxic effect is believed to arise from its ability to competitively inhibit the transport of L-phenylalanine into the cell. This starves the cell of a critical building block for protein synthesis, leading to cell cycle arrest and, eventually, apoptosis.
Caption: Mechanism of 3-Cl-Phe competitive inhibition.
By understanding this mechanism, researchers can design more intelligent experiments, using strategies like L-phenylalanine co-supplementation not only to reduce unwanted cell death but also as a tool to confirm the specific mechanism of action in their system.
References
- Benchchem. (n.d.). Technical Support Center: Minimizing Cytotoxicity of Cytotoxic Compounds in Primary Cell Cultures.
- Pardo, R., et al. (2002). The cytotoxicity of dopamine may be an artefact of cell culture. Journal of Neurochemistry.
- Ilijic, E., et al. (2023). Levodopa (L-Dopa). StatPearls.
- Sabens Liedhegner, E., et al. (2011). Levodopa Activates Apoptosis Signaling Kinase 1 (ASK1) and Promotes Apoptosis in a Neuronal Model: Implications for the Treatment of Parkinson's Disease. Molecular Pharmacology.
- Benchchem. (n.d.). Technical Support Center: Minimizing In Vitro Cytotoxicity of Novel Small Molecule Compounds.
- Montalbán-López, M., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules.
- BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process.
- Walkinshaw, G., & Waters, C. M. (1995). Levodopa toxicity and apoptosis. Movement Disorders.
- News-Medical.Net. (2024). The role of cell-based assays for drug discovery.
- TU Braunschweig. (2021). Toxic Effect of Parkinson's Drug on Brain Cells Studied.
- ResearchGate. (2025). Halogenated ligands and their interactions with amino acids: Implications for structure–activity and structure–toxicity relationships.
- ResearchGate. (n.d.). In Vitro Cytotoxicity Determination: Avoiding Pitfalls.
- Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays.
- Omsland, A., et al. (2008). Competitive Inhibition of Amino Acid Uptake Suppresses Chlamydial Growth. Journal of Bacteriology.
- Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies.
- JCI Insight. (n.d.). SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine.
- Hafner, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology.
- Perry, J. J., & Williams, L. M. (1977). Separation of phenylalanine transport events by using selective inhibitors, and identification of a specific uncoupler activity. Journal of Bacteriology.
- Brill, F. H. H., et al. (2023). To reduce cytotoxicity when testing the virucidal activity of chemical disinfectants and biocides: The “T-25 method” as an alternative to “large-volume-plating”. PLOS ONE.
- Niello, M., et al. (2024). Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19). Nature Communications.
- Vinken, M. (2017). In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. Archives of Toxicology.
- Robertson, J. C., et al. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. International Journal of Molecular Sciences.
- Cell Biolabs, Inc. (n.d.). Phenylalanine Assay Kit.
- National Center for Biotechnology Information. (n.d.). SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine.
- Ljungdahl, P. O., & Dittmar, S. (2023). Growth Inhibition by Amino Acids in Saccharomyces cerevisiae. Journal of Fungi.
- Frontiers Media S.A. (n.d.). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters.
- bioRxiv. (2022). Site-specific Halogenation of Peptides and Proteins using engineered Halogenase Enzymes.
- Kelly, C. J., & Johnson, T. C. (1978). Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. Biochemical Journal.
- Kelly, C. J., & Johnson, T. C. (1978). Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. Biochemical Journal.
- MDPI. (n.d.). Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters.
- PubChem. (n.d.). 3-chloro-L-phenylalanine.
- Casado, E., et al. (1997). Cytotoxicity of halogenated benzenes and its relationship with logP. Toxicology in Vitro.
- Zhang, Y., et al. (2007). Phenylalanine activates the mitochondria-mediated apoptosis through the RhoA/Rho-associated kinase pathway in cortical neurons. European Journal of Neuroscience.
Sources
- 1. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Competitive Inhibition of Amino Acid Uptake Suppresses Chlamydial Growth: Involvement of the Chlamydial Amino Acid Transporter BrnQ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Levodopa toxicity and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenylalanine activates the mitochondria-mediated apoptosis through the RhoA/Rho-associated kinase pathway in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Levodopa (L-Dopa) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. marinbio.com [marinbio.com]
- 13. bioivt.com [bioivt.com]
- 14. news-medical.net [news-medical.net]
- 15. researchgate.net [researchgate.net]
- 16. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3-Chloro-DL-Phenylalanine Incorporation
Welcome to the technical support center for the incorporation of non-canonical amino acids (ncAAs). This guide is specifically designed for researchers, scientists, and drug development professionals working with 3-Chloro-DL-Phenylalanine. As a structurally unique analog of phenylalanine, this compound serves as a valuable building block in pharmaceutical synthesis and a powerful tool for investigating protein structure and enzyme activity[1].
This document provides in-depth troubleshooting advice and detailed protocols to help you navigate the complexities of incorporating this ncAA into your target proteins. Our approach is rooted in explaining the fundamental principles behind each step, empowering you to make informed decisions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (3-Cl-Phe) is a derivative of the natural amino acid phenylalanine where a chlorine atom replaces a hydrogen on the phenyl ring's meta-position[2]. This substitution provides a unique chemical handle and alters the electronic properties of the side chain. Its applications are diverse, including:
-
Pharmaceutical Development: It acts as a key intermediate in the synthesis of novel therapeutics, particularly for neurological conditions[1].
-
Biochemical Research: It is used to probe enzyme active sites and study metabolic pathways. Its structural similarity to phenylalanine allows it to interact with biological systems, while the chloro- substitution provides a means for unique chemical reactions or spectroscopic analysis[1].
-
Protein Engineering: It can be incorporated into proteins to create novel functionalities, enhance stability, or serve as a site for bio-orthogonal conjugation[1].
Q2: What is the primary method for site-specifically incorporating 3-Cl-Phe into a protein?
The most common and precise method is amber stop codon suppression [3]. This genetic code expansion technique hijacks the cellular translation machinery. Here's the core concept:
-
Codon Reassignment: A specific site in your gene of interest is mutated to an amber stop codon (TAG).
-
Orthogonal Translation System (OTS): An engineered, "orthogonal" pair of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) is introduced into the expression host[4]. "Orthogonal" means this pair functions independently of the host's own synthetases and tRNAs.
-
Specific Charging: The engineered aaRS is designed to exclusively recognize and charge its orthogonal tRNA with 3-Cl-Phe.
-
Incorporation: During translation, when the ribosome encounters the amber codon, the charged orthogonal tRNA recognizes it and inserts 3-Cl-Phe, allowing protein synthesis to continue. Without this system, translation would terminate, resulting in a truncated protein.
This process can be implemented in various expression systems, including E. coli, mammalian cells, and cell-free protein synthesis (CFPS) platforms[3][5][6].
Q3: Why is an "orthogonal" synthetase/tRNA pair so critical for success?
The orthogonality of the system is the cornerstone of high-fidelity ncAA incorporation[4][7]. An ideal orthogonal pair has two key characteristics:
-
The orthogonal aaRS does not charge any of the host cell's endogenous tRNAs with 3-Cl-Phe.
-
The host cell's endogenous synthetases do not charge the orthogonal tRNA with any of the 20 canonical amino acids.
Without this mutual exclusivity, you would face significant misincorporation, leading to a heterogeneous mixture of proteins that would be impossible to characterize functionally. This is why aaRS/tRNA pairs are typically sourced from different domains of life (e.g., an archaeal pair used in a bacterial host) and further evolved in the lab for specificity[4].
Troubleshooting Guide: Common Challenges & Solutions
Even with a well-designed system, challenges can arise. This section addresses the most common issues in a problem-and-solution format.
Q4: I'm getting a very low yield of my full-length protein. What's going wrong?
Low yield is the most frequent hurdle. The cause is often multifactorial, stemming from inefficient incorporation or cellular toxicity.
Possible Cause & Recommended Solution
-
Suboptimal 3-Cl-Phe Concentration:
-
Why: The concentration of 3-Cl-Phe in the growth media is critical. If it's too low, it becomes the limiting factor for suppression. If it's too high, it can be toxic to the host cells, inhibiting overall protein synthesis[8][9].
-
Solution: Perform a titration experiment to determine the optimal concentration. Start with a range and monitor both protein yield and cell viability (e.g., OD600 for E. coli).
-
| Expression System | Typical Starting Concentration Range |
| E. coli | 0.5 mM - 2 mM |
| Mammalian Cells | 1 mM - 5 mM |
| Cell-Free (CFPS) | 1 mM - 2 mM |
-
Inefficient Amber Suppression:
-
Why: The efficiency of the orthogonal system can be influenced by the expression levels of the aaRS and tRNA, as well as the mRNA sequence surrounding the amber codon[10].
-
Solution:
-
Enhance OTS Expression: Ensure the plasmid carrying your orthogonal pair (e.g., pEVOL) is maintained and expressed robustly. Use the recommended antibiotic and induction conditions.
-
Optimize Codon Context: The nucleotides flanking the TAG codon can impact suppression efficiency. If possible, modify the sequence around the incorporation site to sequences known to favor suppression[10].
-
Consider a Different OTS: If problems persist, you may need a more efficient or specific aaRS/tRNA pair. Chimeric synthetases have shown promise for improving incorporation of phenylalanine analogs[11].
-
-
-
Toxicity of 3-Cl-Phe:
-
Why: Phenylalanine analogs can interfere with cellular metabolic pathways, leading to growth inhibition or cell death[8].
-
Solution:
-
Monitor Cell Health: Closely track cell growth post-induction. If a significant drop in viability occurs, reduce the 3-Cl-Phe concentration or the induction strength (e.g., lower IPTG concentration or temperature).
-
Switch to a Cell-Free System: CFPS systems are an excellent alternative as they are not constrained by cell viability or membrane transport of the ncAA, often leading to higher yields of unnatural proteins[3][6].
-
-
Q5: My Western blot or SDS-PAGE shows a strong band for the truncated product and a weak band for the full-length protein. How can I fix this?
This is a classic sign of inefficient amber suppression. The ribosome is terminating at the UAG codon more frequently than it is incorporating 3-Cl-Phe.
Possible Cause & Recommended Solution
-
Competition with Release Factor 1 (RF1):
-
Why: In E. coli, Release Factor 1 (RF1) recognizes the UAG stop codon and triggers the termination of translation. Your orthogonal tRNA is in direct competition with RF1.
-
Solution:
-
Use an RF1-Deficient Host Strain: Employ a genetically engineered E. coli strain where the gene for RF1 has been deleted. This dramatically reduces termination at UAG codons and can increase full-length protein yield by over 250%[6].
-
Purification Strategy: Design your protein construct with a C-terminal affinity tag (e.g., 6xHis-tag). This ensures that only full-length, successfully suppressed proteins are purified, as truncated products will lack the tag[10].
-
-
Q6: How can I be certain that 3-Cl-Phe was incorporated, and only at the desired site?
Verification is non-negotiable. Assuming incorporation based on the appearance of a full-length protein is insufficient.
Possible Cause & Recommended Solution
-
Ambiguous Verification Method:
-
Why: SDS-PAGE cannot confirm the identity of the incorporated amino acid, only the approximate size of the protein. Misincorporation of a natural amino acid (e.g., Phenylalanine) at the amber site can also produce a full-length protein.
-
Solution: Mass Spectrometry (MS):
-
The Gold Standard: Electrospray ionization mass spectrometry (ESI-MS) is the definitive method. Purify your protein and analyze its intact mass. You should observe a mass shift corresponding to the difference between 3-Cl-Phe and the amino acid it replaced.
-
Peptide Mapping: For greater certainty, perform a tryptic digest of your protein followed by LC-MS/MS analysis. This will identify the exact peptide containing the modification and confirm the site of incorporation.
-
-
| Amino Acid | Average Molecular Weight (Da) |
| Phenylalanine (Phe) | 165.19 |
| 3-Chloro-Phenylalanine | 199.63 |
| Expected Mass Increase | +34.44 |
-
Potential for Global Misincorporation:
-
Why: In rare cases, the endogenous phenylalanyl-tRNA synthetase might recognize and use 3-Cl-Phe, leading to its incorporation at native Phe codons throughout the protein[12]. This is more common with analogs that are very structurally similar to the natural amino acid.
-
Solution:
-
High-Resolution MS: Careful analysis of the intact protein mass spectrum can reveal heterogeneity (multiple peaks) suggestive of multiple incorporations[12].
-
Control Experiments: Express the protein in the presence of 3-Cl-Phe but without the orthogonal tRNA/synthetase plasmid. If the endogenous machinery is mis-charging, you may still detect incorporation via mass spectrometry.
-
-
Diagrams: Workflows & Mechanisms
Visualizing the process is key to understanding it. The following diagrams, rendered in DOT language, illustrate the experimental workflow and the core mechanism of amber suppression.
Caption: High-level experimental workflow for 3-Cl-Phe incorporation.
Caption: Mechanism of orthogonal amber stop codon suppression.
Experimental Protocols
Protocol 1: Site-Specific Incorporation of 3-Cl-Phe in E. coli
This protocol assumes the use of a T7-promoter-based expression vector for the target protein and a compatible pEVOL-type plasmid for the orthogonal translation system.
Materials:
-
E. coli expression strain (e.g., BL21(DE3) or an RF1-deficient strain).
-
Expression plasmid for target protein with a TAG codon at the desired position and a C-terminal 6xHis tag.
-
pEVOL plasmid encoding the orthogonal aaRS/tRNA pair.
-
LB media and plates with appropriate antibiotics (e.g., Kanamycin for the expression plasmid, Chloramphenicol for pEVOL).
-
This compound (powder).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
L-Arabinose.
Procedure:
-
Transformation: Co-transform the E. coli host strain with both the target protein plasmid and the pEVOL plasmid. Plate on LB agar containing both antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB media with both antibiotics. Grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of fresh LB media (with antibiotics) with the overnight starter culture to a starting OD600 of ~0.05. Grow at 37°C with shaking.
-
Induction of OTS: When the OD600 reaches 0.4-0.5, add L-Arabinose to a final concentration of 0.2% (w/v) to induce expression of the orthogonal synthetase and tRNA.
-
Induction of Target Protein: When the OD600 reaches 0.6-0.8:
-
Add this compound to a final concentration of 1 mM. Ensure it is fully dissolved.
-
Immediately add IPTG to a final concentration of 0.1 - 0.5 mM.
-
-
Expression: Reduce the temperature to 20°C and continue to incubate with shaking for 16-20 hours.
-
Harvesting: Pellet the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C). Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.
-
Purification & Analysis: Lyse the cells and purify the full-length protein using Ni-NTA affinity chromatography, exploiting the C-terminal His-tag. Analyze the purified protein via SDS-PAGE and confirm incorporation using Protocol 2.
Protocol 2: Verification of Incorporation by ESI-MS
Materials:
-
Purified protein sample (~0.1-1 mg/mL in a suitable buffer like PBS or Tris).
-
Formic acid.
-
Acetonitrile (HPLC grade).
-
Ultrapure water.
Procedure:
-
Sample Preparation: Dilute a small aliquot of your purified protein (e.g., 10 µL) to a final concentration of 1-10 µM in a solution of 50% acetonitrile / 0.1% formic acid. The final volume should be ~50-100 µL.
-
Mass Spectrometer Setup: Calibrate the ESI-MS instrument according to the manufacturer's instructions for intact protein analysis in the expected mass range of your protein.
-
Data Acquisition: Infuse the sample directly or use an LC-MS setup. Acquire data over the mass-to-charge (m/z) range that covers the expected charge state envelope of your protein.
-
Deconvolution: Use the instrument's software (e.g., BioConfirm, MaxEnt) to deconvolute the raw m/z spectrum of multiple charge states into a single zero-charge spectrum, which shows the molecular weight of the intact protein.
-
Analysis: Compare the observed molecular weight to the theoretical molecular weight calculated for the protein with 3-Cl-Phe incorporated. A successful incorporation should match the theoretical mass within the instrument's mass accuracy (typically +/- 1 Da for large proteins). Check for any significant peaks corresponding to the unmodified protein, which would indicate read-through with a natural amino acid.
References
- National Institutes of Health (NIH). (n.d.). Recent Developments of Engineered Translational Machineries for the Incorporation of Non-Canonical Amino Acids into Polypeptides.
- BOC Sciences. (n.d.). Strategies for Incorporating Unnatural Amino Acids into Proteins.
- National Institutes of Health (NIH). (n.d.). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System.
- Sakamoto, K., et al. (n.d.). Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code. PubMed.
- Labome. (2013). Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells.
- National Institutes of Health (NIH). (n.d.). Biosynthesis and Genetic Incorporation of 3,4-Dihydroxy-L-Phenylalanine into Proteins in Escherichia coli.
- Chem-Impex. (n.d.). This compound.
- ACS Publications. (2014). Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives.
- National Institutes of Health (NIH). (n.d.). Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications.
- PubChem. (n.d.). 3-chloro-L-phenylalanine.
- National Institutes of Health (NIH). (n.d.). Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion.
- Kelly, C. J., & Johnson, T. C. (1978). Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. PubMed.
- National Institutes of Health (NIH). (1978). Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells.
- National Institutes of Health (NIH). (n.d.). Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3-chloro-L-phenylalanine | C9H10ClNO2 | CID 2761492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 5. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Developments of Engineered Translational Machineries for the Incorporation of Non-Canonical Amino Acids into Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
stability of 3-CHLORO-DL-PHENYLALANINE under acidic vs basic conditions
A Guide to Experimental Stability for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 3-Chloro-DL-phenylalanine. This guide is designed to provide in-depth answers and troubleshooting advice for common questions regarding the stability of this compound under various experimental conditions. As a synthetic amino acid analog, understanding its behavior in both acidic and basic environments is critical for its successful application in research and development.
Frequently Asked Questions (FAQs) on Stability
Q1: What are the primary stability concerns when working with this compound in solution?
The primary stability concern for this compound in solution under typical forced degradation conditions (e.g., elevated temperatures in acidic or basic media) is not chemical degradation of the core structure, but rather changes to its stereochemistry. The molecule itself is chemically robust.
-
Aromatic C-Cl Bond: The carbon-chlorine bond on the phenyl ring is exceptionally stable due to the resonance of the aromatic system.[1][2] Cleavage of this bond (dechlorination) to form 3-hydroxy-DL-phenylalanine requires harsh industrial conditions, such as very high temperatures and pressures, which are not typical for standard laboratory stability studies.[3][4] Therefore, dechlorination is not an expected degradation pathway under common experimental stress conditions.
-
Amino Acid Backbone: The amino acid portion is also relatively stable. Decarboxylation (loss of the COOH group) is not readily achieved without enzymatic action or extreme heat in specific solvents.[5][6] The main transformation to monitor is racemization.
-
Racemization: The chiral center (the alpha-carbon) of phenylalanine and its derivatives is susceptible to racemization, which is the interconversion between the D- and L-enantiomers. This process can be accelerated by heat and non-neutral pH.[7][8] While you are working with a DL-racemic mixture, understanding the potential for changes in the enantiomeric ratio is crucial if you are using a chiral analytical method or if one enantiomer is consumed or reacts preferentially in your system.
Q2: How does this compound behave under acidic conditions?
In acidic solutions (e.g., 0.1 M to 1 M HCl), this compound is expected to be highly stable in terms of its chemical structure.
-
Expected Observations: The compound should remain structurally intact with no significant formation of degradation products like 3-hydroxyphenylalanine. The primary event to consider, especially upon heating, is racemization.[9]
-
Causality: The protonation of the amino group in acidic conditions protects it from certain degradation reactions. The aromatic ring's stability prevents acid-catalyzed hydrolysis of the C-Cl bond under typical laboratory conditions.[1][10]
Q3: What is the stability profile of this compound under basic conditions?
Similar to acidic conditions, this compound is chemically stable in basic solutions (e.g., 0.1 M to 1 M NaOH) at room temperature and moderately elevated temperatures.
-
Expected Observations: No significant chemical degradation is expected. However, basic conditions are known to facilitate racemization of amino acids, and this process will be accelerated by heat.[7][8]
-
Causality: While strong bases can hydrolyze chlorobenzene, this requires extreme conditions not used in standard forced degradation studies.[1][3] The primary effect of the base will be the deprotonation of the alpha-carbon, which can facilitate the enolization mechanism responsible for racemization.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Unexpected peak in HPLC analysis after acidic/basic stress. | 1. Impurity in the starting material: The peak may have been present initially but below the limit of detection. 2. Reaction with buffer/solvent: A component of your experimental medium may be reacting with the compound. 3. Contamination: Accidental introduction of a contaminant. | 1. Analyze a time-zero sample: Always run a control sample of your compound in the same solvent system before applying stress to confirm initial purity. 2. Run a blank stress experiment: Subject your solvent/buffer system to the same stress conditions without the compound to check for solvent degradation products. 3. Use high-purity solvents and reagents: Ensure all components of your reaction mixture are of appropriate analytical grade. |
| Change in peak ratio when using a chiral HPLC column. | 1. Racemization: The D/L ratio has changed due to the applied stress conditions (heat, pH). | 1. Quantify the D/L ratio over time: This will confirm if racemization is occurring and allow you to determine its rate. 2. Lower the temperature: Racemization is temperature-dependent. Reducing the stress temperature can minimize this effect if it is undesirable for your experiment. |
| Poor solubility or precipitation during the experiment. | 1. pH is near the isoelectric point (pI): Amino acids have their lowest solubility at their pI. 2. Concentration is too high: The compound has exceeded its solubility limit in the chosen solvent system. | 1. Adjust the pH: Move the pH of the solution further away from the compound's pI to increase solubility. For amino acids, this means making the solution more acidic or more basic. 2. Reduce the concentration: Perform the stability study at a lower, more soluble concentration. |
Experimental Protocols
Protocol 1: Forced Degradation Study in Acidic Conditions
This protocol is designed to assess the stability of this compound in an acidic environment.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in methanol or water to a known concentration (e.g., 1 mg/mL).
-
-
Stress Condition Setup:
-
In a clean vial, mix your stock solution with 1 M Hydrochloric Acid (HCl) to achieve a final compound concentration of 0.1 mg/mL.
-
Prepare a control sample by diluting the stock solution with the solvent to the same final concentration.
-
-
Incubation:
-
Place the stress sample and the control sample in a water bath or oven set to 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Quenching and Analysis:
-
Immediately neutralize the acidic aliquots with an equivalent amount of 1 M Sodium Hydroxide (NaOH) to stop the degradation process.
-
Dilute the quenched samples with the mobile phase to a suitable concentration for analysis.
-
Analyze by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control. Calculate the percentage of remaining this compound. Look for the appearance of any new peaks.
-
Protocol 2: Forced Degradation Study in Basic Conditions
This protocol evaluates the stability in a basic environment.
-
Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound as described in Protocol 1.
-
-
Stress Condition Setup:
-
In a clean vial, mix your stock solution with 1 M Sodium Hydroxide (NaOH) to a final concentration of 0.1 mg/mL.
-
Prepare a control sample as in Protocol 1.
-
-
Incubation:
-
Incubate the stress and control samples at 60°C.
-
Collect aliquots at designated time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Quenching and Analysis:
-
Neutralize the basic aliquots with an equivalent amount of 1 M Hydrochloric Acid (HCl).
-
Prepare samples for HPLC analysis as described previously.
-
-
Data Evaluation:
-
Analyze the data as in Protocol 1, paying close attention to any changes in the main peak area and the potential formation of new peaks.
-
Visualization of Stability Assessment
Below is a diagram illustrating the expected stability and potential transformations of this compound under forced degradation conditions.
Caption: Expected stability of this compound under stress.
The following workflow outlines the general process for conducting and analyzing a forced degradation study.
Caption: General workflow for a forced degradation study.
References
- askIITians. (2024, July 14). What happens when chlorobenzene is subjected to hydrolysis?
- Biology Discussion. Amino Acids—Synthesis and Degradation | Plant Physiology.
- Quora. (2018, November 7). What does 'hydrolysis' of chlorobenzene yield?
- Vedantu. What happens when chlorobenzene is subjected to hy class 12 chemistry CBSE.
- Wikipedia. Phenol.
- Quora. (2018, June 16). Why can chlorobenzene not be hydrolyzed with aqueous NaOH at room condition?
- YouTube. (2021, January 25). Part 7 - A Levels Organic Chem, Hydrolysis of Chlorobenzene, Halagenoalkane, Acylchloride.
- Google Patents. US9598353B2 - Process for the racemization of α-amino acids.
- YouTube. (2021, February 17). Live Class - A2 BMI - Organic Chemistry Part 2 - Hydrolysis.
- MDPI. (2023, January 6). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA).
- Slideshare. Degradation of amino acids.
- WikiLectures. (2022, December 3). Degradation of amino acids.
- Chemistry LibreTexts. (2022, April 26). 10.2: Amino Acids Degradation.
- ResearchGate. (2025, August 6). (PDF) Racemization of Aspartic Acid and Phenylalanine in the Sweetener Aspartame at 100 degrees C.
- Sciencemadness.org. (2005, January 23). decarboxylation of phenylalanine.
- PubMed. Enzymatic decarboxylation of tyrosine and phenylalanine to enhance volatility for high-precision isotopic analysis.
- PNAS. Racemization of aspartic acid and phenylalanine in the sweetener aspartame at 100 degrees C.
- Sciencemadness.org. Method for the Racemization of Optically Active Amino Acids.
Sources
- 1. What happens when chlorobenzene is subjected to hydrolysis? - askIITians [askiitians.com]
- 2. quora.com [quora.com]
- 3. What happens when chlorobenzene is subjected to hy class 12 chemistry CBSE [vedantu.com]
- 4. Phenol - Wikipedia [en.wikipedia.org]
- 5. Sciencemadness Discussion Board - decarboxylation of phenylalanine - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Enzymatic decarboxylation of tyrosine and phenylalanine to enhance volatility for high-precision isotopic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US9598353B2 - Process for the racemization of α-amino acids - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. sciencemadness.org [sciencemadness.org]
- 10. quora.com [quora.com]
preventing non-specific binding of 3-CHLORO-DL-PHENYLALANINE in assays
This resource provides in-depth, experience-driven solutions in a direct question-and-answer format, explaining not just what to do, but why each step is scientifically crucial.
Frequently Asked Questions (FAQs)
Q1: What is 3-Chloro-DL-phenylalanine and why is it prone to non-specific binding?
This compound is a synthetic, chlorinated analog of the natural amino acid phenylalanine.[1][] Its structure, featuring a phenyl ring, gives it a significant hydrophobic character. Non-specific binding (NSB) is the tendency of a molecule to adhere to surfaces or other molecules in an assay in an unintended, non-specific manner.[3][4] For this compound, this is primarily driven by two forces:
-
Hydrophobic Interactions: The chlorinated phenyl ring can interact with hydrophobic regions on plastic surfaces (like polystyrene microplates) and other proteins in the assay system.[5][6]
-
Ionic Interactions: The amino and carboxylic acid groups can participate in electrostatic interactions with charged surfaces or molecules.[5][6]
These interactions lead to high background signals, reducing the sensitivity and accuracy of your assay.[7][8]
Q2: I'm seeing consistently high background across my entire plate. What's the most likely cause?
Uniformly high background is a classic sign of systemic issues with either the blocking or washing steps.[8][9]
-
Inadequate Blocking: The blocking buffer has failed to saturate all the unoccupied binding sites on the assay plate.[7][9][10] This allows your small molecule or detection reagents to bind directly to the plastic.
-
Insufficient Washing: Unbound this compound or detection reagents have not been thoroughly removed, contributing to the final signal.[10][11][12]
Q3: Can I just use my standard protein blocking buffer (like BSA or milk) for a small molecule like this?
While standard protein blockers are a good starting point, they are not always sufficient for small, hydrophobic molecules. Protein blockers like Bovine Serum Albumin (BSA) or casein work by physically coating the surface to prevent larger molecules (like antibodies) from binding.[10][13] However, a small molecule like this compound can sometimes penetrate these protein layers or find small, unblocked patches to bind to.[14] Often, a combination approach that includes a non-ionic detergent is required for optimal results.[9]
Q4: What is the role of a detergent like Tween-20, and can I add it to my buffers?
Absolutely. Adding a non-ionic detergent like Tween-20 is highly recommended.[9][15][16] Tween-20 is an amphiphilic molecule, meaning it has both hydrophobic and hydrophilic regions.[16] It works in two key ways:
-
Enhances Blocking: It helps to disrupt weak, non-specific hydrophobic interactions between this compound and the assay surface.[9][15]
-
Improves Washing: It reduces surface tension, allowing for more efficient removal of unbound molecules during wash steps.[10][15]
A typical concentration to add to your wash buffer and sometimes your blocking buffer is 0.05% to 0.1% (v/v).[9][15]
In-Depth Troubleshooting Guide
Issue: High Background Signal and Poor Signal-to-Noise Ratio
High background noise is the most common manifestation of non-specific binding. The following troubleshooting workflow will help you systematically diagnose and resolve the issue.
Caption: Troubleshooting workflow for high background signal.
Data-Driven Blocker Selection
The choice of blocking agent is critical and often empirical.[10][17] What works for one assay may not be optimal for another. Below is a comparison of common blocking agents for assays involving small hydrophobic molecules.
| Blocking Agent | Typical Conc. | Mechanism of Action | Pros | Cons |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Protein-based surface coating.[10][13] | Inexpensive, readily available, good general-purpose blocker. | Can be less effective for small molecules than casein[14]; some antibodies may cross-react.[13] |
| Casein / Non-Fat Dry Milk | 1-5% (w/v) | Protein-based surface coating; often considered more effective than BSA for blocking hydrophobic interactions.[18] | Cost-effective, highly effective at preventing certain types of NSB.[13][14][19] | Contains phosphoproteins and biotin, which can interfere with phospho-protein detection or avidin-biotin systems.[13][20] |
| Fish Gelatin | 0.1-1% (w/v) | Protein-based coating with low cross-reactivity to mammalian antibodies.[13] | Good alternative to BSA/casein, especially in assays with mammalian samples. | May be less robust than BSA or milk in some applications.[13] |
| Synthetic/Non-Protein Blockers | Varies | Proprietary polymers or other non-protein molecules designed to coat surfaces.[21][22] | Animal-free, highly consistent lot-to-lot, reduces risk of cross-reactivity.[21][22] | Can be more expensive than traditional protein blockers. |
| Tween-20 (as an additive) | 0.05-0.1% (v/v) | Non-ionic detergent that disrupts weak hydrophobic interactions.[15][16] | Significantly enhances blocking and washing efficiency when combined with a protein blocker.[9][15] | High concentrations can disrupt specific antibody-antigen interactions.[15] |
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions (Checkerboard Titration)
This protocol is a self-validating system to empirically determine the best blocking conditions for your specific assay.
Objective: To find the optimal combination of blocking agent concentration and incubation time that yields the lowest background and highest signal-to-noise ratio.
Methodology:
-
Plate Setup: Prepare a 96-well microplate. Coat the entire plate with your target molecule (or leave uncoated for a true background control).
-
Blocking Matrix:
-
Along the rows (A-H), prepare serial dilutions of your chosen blocking agent (e.g., BSA at 5%, 3%, 1%, 0.5%, 0.1%, and a no-blocker control).
-
You will run the columns (1-12) under different incubation conditions.
-
-
Incubation:
-
Add 200 µL of the corresponding blocking buffer to each well.
-
Incubate columns 1-4 for 1 hour at room temperature.
-
Incubate columns 5-8 for 2 hours at room temperature.
-
Incubate columns 9-12 overnight at 4°C.
-
-
Washing: Wash all wells 3 times with 200 µL of Wash Buffer (e.g., PBS + 0.05% Tween-20).[10]
-
Assay Remainder: Proceed with the rest of your standard assay protocol (e.g., adding detection reagents).
-
Data Analysis: Measure the signal in each well. Calculate the signal-to-noise ratio for each condition. The optimal condition is the one that provides the highest ratio.
Caption: Workflow for optimizing blocking conditions.
Protocol 2: High-Stringency Wash Buffer
Objective: To prepare a wash buffer that effectively removes non-specifically bound molecules without disrupting specific binding.
Materials:
-
Phosphate-Buffered Saline (PBS), 10X solution
-
Tween-20
-
Sodium Chloride (NaCl)
-
Deionized Water
Procedure:
-
To prepare 1 Liter of 1X High-Stringency PBS-T , combine:
-
100 mL of 10X PBS
-
877 mL of Deionized Water
-
14.61 g of NaCl (to bring final concentration to ~300 mM)
-
500 µL of Tween-20 (for a final concentration of 0.05%)
-
-
Mix thoroughly until all components are dissolved.
-
Adjust pH to 7.4 if necessary.
-
Store at room temperature. Use this buffer for all washing steps in your assay.
Causality: The increased ionic strength from the higher NaCl concentration helps to disrupt low-affinity, non-specific electrostatic interactions, while the Tween-20 targets hydrophobic interactions.[5][23] This dual-action approach provides a more stringent wash than standard PBS-T.
By systematically addressing the factors that contribute to non-specific binding, you can significantly improve the quality and reliability of your assay data when working with this compound.
References
- Abu-Salah, K. M. (1987). Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. Israel Journal of Medical Sciences, 23(6), 732–734. [Link]
- Bio-Rad Laboratories. (2021, May 6). Quick Tips: Optimizing the Blocking Step in Western Blotting [Video]. YouTube. [Link]
- Biomat. (n.d.). ELISA Blocking Buffer Solution.
- CANDOR Bioscience GmbH. (n.d.). Nonspecific binding in immunoassays.
- Hakami, A., et al. (2015). Non-ionic detergents facilitate non-specific binding of M13 bacteriophage to polystyrene surfaces.
- Krishgen Biosystems. (2023, October 6). Causes Of High Background In ELISA Tests and How to Solve Them. [Link]
- Patsnap. (2025, May 9). How to Block a Membrane to Reduce Non-Specific Binding. Synapse. [Link]
- PubChem. (n.d.). 3-chloro-L-phenylalanine. National Center for Biotechnology Information.
- Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know.
Sources
- 1. chemimpex.com [chemimpex.com]
- 3. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 4. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. biomat.it [biomat.it]
- 8. arp1.com [arp1.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 11. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 12. sinobiological.com [sinobiological.com]
- 13. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Detergents: Triton X-100, Tween-20, and More [labome.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Non-specific binding of antibodies in immunohistochemistry: fallacies and facts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Synthetic Blocking Buffer, ELISA | Animal-free | ELISA | Blocker [kementec.com]
- 22. biocompare.com [biocompare.com]
- 23. How can I eliminate contaminating protein in my Ni-NTA 6xHis-tag protein purification? [qiagen.com]
Technical Support Center: 3-Chloro-DL-phenylalanine Derivatization Protocols
Welcome to the technical support center for the derivatization of 3-chloro-DL-phenylalanine. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of derivatizing this specific amino acid analogue. As Senior Application Scientists, we offer not just protocols, but the rationale behind them, ensuring your experiments are built on a foundation of scientific integrity.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for analysis?
A1: this compound, like other amino acids, is a zwitterionic and polar molecule with low volatility.[1] This makes it unsuitable for direct analysis by gas chromatography (GC) and can lead to poor retention and peak shape in reversed-phase high-performance liquid chromatography (HPLC).[1] Derivatization is a chemical modification process that converts the analyte into a less polar, more volatile, and more thermally stable compound suitable for chromatographic analysis.[2][3] This process enhances chromatographic separation, improves detector response, and increases sensitivity.[3]
Q2: Which derivatization reagent should I choose for my application (GC-MS vs. HPLC)?
A2: The choice of reagent depends on your analytical platform and goals.
-
For GC-MS analysis: Silylation reagents are highly effective. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylation agent commonly used for amino acids.[4][5] It reacts with the amino and carboxyl groups to form volatile trimethylsilyl (TMS) derivatives. For compounds that are difficult to derivatize, a catalyst like trimethylchlorosilane (TMCS) can be added.[3][4]
-
For HPLC-UV/Fluorescence analysis: Pre-column derivatization with reagents that introduce a chromophore or fluorophore is necessary. The AccQ•Tag method, using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), is a robust choice that reacts with both primary and secondary amines.[6] Another common reagent is 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), which also provides good sensitivity.[7]
-
For LC-MS/MS analysis: While derivatization can improve chromatographic separation, it's also possible to analyze underivatized amino acids using Hydrophilic Interaction Chromatography (HILIC).[1] However, for enhanced retention and sensitivity, derivatization with reagents like Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (L-FDLA) can be employed.[8]
Q3: How does the chlorine atom on the phenyl ring affect derivatization?
A3: The chlorine atom at the meta-position of the phenyl ring is an electron-withdrawing group. This can subtly alter the electronic properties of the entire molecule but is unlikely to directly interfere with the derivatization of the distant amino and carboxyl groups.[] However, it's crucial to consider potential side reactions if harsh reaction conditions are used. The primary challenge with this compound is often related to steric hindrance, especially when using bulky derivatizing agents, although the meta-position offers less steric hindrance compared to the ortho-position.[10][11][12]
Q4: I am working with the racemic (DL) mixture. How can I separate the enantiomers?
A4: Separating the D- and L-enantiomers requires a chiral analytical method. This can be achieved by:
-
Chiral Derivatization: Using a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[8]
-
Chiral Chromatography: Employing a chiral stationary phase (CSP) in either GC or HPLC to directly separate the enantiomers after derivatization with an achiral reagent.[13][14]
Troubleshooting Guides
Incomplete Derivatization
Problem: Low peak intensity or the presence of the underivatized analyte peak.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Incorrect pH | The pH of the reaction mixture is critical for many derivatization reactions. For example, Fmoc-Cl derivatization requires an alkaline pH (around 9.0) to deprotonate the amino group, making it nucleophilic.[7] If the sample is too acidic, the reaction will be inefficient.[6] | Adjust the sample pH using a suitable buffer, such as a borate buffer, before adding the derivatization reagent.[6][7] If the sample turns bright yellow upon adding the AccQ•Tag reagent, it indicates the pH is too low and needs neutralization with NaOH.[6] |
| Insufficient Reagent | A sufficient molar excess of the derivatization reagent is necessary to drive the reaction to completion.[6] | Increase the concentration of the derivatization reagent or reduce the amount of sample. A 4-6x molar excess of reagent to total amines is a good starting point for the AccQ•Tag method.[6] |
| Moisture Contamination | Silylation reagents are highly sensitive to moisture, which can hydrolyze the reagent and reduce its effectiveness.[5] | Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried, for instance, by pyrolyzing at 500°C overnight.[15] Store reagents under an inert atmosphere (e.g., nitrogen or argon). |
| Low Reaction Temperature or Time | Some derivatization reactions require heating to proceed at an adequate rate. For instance, silylation with BSTFA is often performed at 60-75°C.[4][5] | Optimize the reaction temperature and incubation time according to the reagent manufacturer's instructions or literature protocols. For slower reacting compounds, increasing the reaction time can improve derivatization efficiency.[4] |
Side Product Formation and Poor Reproducibility
Problem: Appearance of unexpected peaks in the chromatogram, leading to inconsistent quantification.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Reagent Hydrolysis | Excess derivatizing reagent can hydrolyze, creating byproducts that may interfere with the analysis. This is a known issue with reagents like Fmoc-Cl.[7] | After the primary derivatization reaction, add a quenching reagent to react with the excess derivatizing agent. For Fmoc-Cl, an amine-containing reagent can be used. Terminating the reaction by adding a volatile acid can also improve reproducibility by preventing further byproduct formation.[7] |
| Sample Matrix Effects | Components in the sample matrix can interfere with the derivatization reaction or co-elute with the derivatized analyte. | Implement a sample clean-up step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), before derivatization to remove interfering substances. |
| Instability of Derivatives | Some derivatives may be unstable over time, leading to degradation and the appearance of new peaks. | Analyze the derivatized samples as soon as possible after preparation. If storage is necessary, investigate the stability of the derivatives under different conditions (e.g., temperature, light exposure) to determine the optimal storage protocol. |
Experimental Workflows and Protocols
Workflow for GC-MS Analysis via Silylation
Caption: GC-MS derivatization workflow for this compound.
Protocol: Silylation with BSTFA + 1% TMCS
-
Sample Preparation: Aliquot a known amount of the sample containing this compound into a reaction vial.
-
Drying: Evaporate the solvent to complete dryness under a stream of nitrogen or using a vacuum concentrator. This step is critical to remove all traces of water.
-
Derivatization: Add 50 µL of anhydrous pyridine (or another suitable solvent like acetonitrile) and 50 µL of BSTFA with 1% TMCS to the dried sample.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.
Workflow for HPLC-UV/Fluorescence Analysis with AccQ•Tag
Caption: HPLC pre-column derivatization workflow using AccQ•Tag.
Protocol: Derivatization with AccQ•Tag Reagent
-
Reagent Preparation: Reconstitute the AccQ•Tag reagent in acetonitrile as per the manufacturer's instructions.
-
Sample Preparation: In a reaction vial, mix 10 µL of your this compound sample with 70 µL of borate buffer. Ensure the pH is in the optimal range (8.2-10.0).[6]
-
Derivatization: Add 20 µL of the reconstituted AccQ•Tag reagent to the sample mixture. Vortex immediately for 1 minute.
-
Reaction: Let the vial sit at room temperature for 1 minute, then heat at 55°C for 10 minutes.
-
Analysis: The sample is now ready for injection into the HPLC system.
References
- Agilent Approaches for Amino Acid Analysis. (2020). LabRulez LCMS. [Link]
- Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry.
- Anyone having issue with derivatization of amino acid using Fmoc? (2023).
- 3-chloro-L-phenylalanine. PubChem. [Link]
- Comprehensive Guide to Hydrolysis and Analysis of Amino Acids.
- Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012). SciSpace. [Link]
- Derivatization Reagents - For Selective Response and Detection in Complex Matrices.
- Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer C
- 3-Chloro-D-phenylalanine. PubChem. [Link]
- Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis. (2019). PMC - NIH. [Link]
- Recent Advances in Separation and Analysis of Chiral Compounds. (2023).
- The Science Behind L-3-Chlorophenylalanine: Properties and Applications. Autech Industry Co., Limited. [Link]
- Decarboxylative hydrolysis of 3 to phenylalanine.
- HPLC Methods for analysis of Phenylalanine.
- Chiral separation of phenylalanine and tryptophan by capillary electrophoresis using a mixture of β-CD and chiral ionic liquid ([TBA] [L-ASP]) as selectors. (2014). PubMed. [Link]
- Quality and Purity: Ensuring the Best L-3-Chlorophenylalanine for Your Needs. Autech Industry Co., Limited. [Link]
- Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using N α -(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). (2020). MDPI. [Link]
- 3-Chlorophenylalanine. PubChem. [Link]
- chemical derivatization techniques: Topics by Science.gov. Science.gov. [Link]
- High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride. (2012).
- Simplification of FDLA Pre-Column Derivatization for LC/MS/MS Toward Separation and Detection of d,l-Amino Acids. (2023).
- (PDF) Chiral separation of phenylalanine using Dphenylalanine imprinted membrane containing L-phenylalanine imprinted submicron/nanoscale beads. (2012).
- Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). Beilstein Journals. [Link]
- Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. (2015). PMC - NIH. [Link]
- Scheme of derivatization procedure of three different amino...
- Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. (2024). PMC - NIH. [Link]
- Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. (2019). Organic Chemistry Frontiers (RSC Publishing). [Link]
- Derivatization in the current practice of analytical chemistry.
- Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids. (2024).
- A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy. (2023). The Journal of Organic Chemistry. [Link]
- Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. (1979). PMC - NIH. [Link]
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. scispace.com [scispace.com]
- 3. gcms.cz [gcms.cz]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 10. Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 14. Chiral separation of phenylalanine and tryptophan by capillary electrophoresis using a mixture of β-CD and chiral ionic liquid ([TBA] [L-ASP]) as selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. waters.com [waters.com]
Technical Support Center: Synthesis of Peptides Containing 3-Chloro-DL-Phenylalanine
Welcome to the technical support center for challenges in solid-phase peptide synthesis (SPPS) involving 3-Chloro-DL-phenylalanine (3-Cl-Phe). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of peptides incorporating this unique, non-canonical amino acid. As Senior Application Scientists, we provide this guide based on established chemical principles and field-proven experience.
The incorporation of 3-Cl-Phe presents specific challenges due to the electronic and steric properties of the chloro-substituted phenyl ring. The electron-withdrawing nature of the chlorine atom deactivates the carboxyl group, while its position can introduce steric hindrance, both of which can lead to poor yields and incomplete reactions.[1] Furthermore, the increased hydrophobicity imparted by this residue can complicate peptide purification.[2]
This document is structured into a Troubleshooting Guide to address specific experimental failures and a comprehensive FAQ section for broader questions.
Troubleshooting Guide: Addressing Poor Yield & Impurities
This section addresses common problems encountered during the synthesis of 3-Cl-Phe-containing peptides. We provide a logical workflow to diagnose and resolve these issues.
Problem 1: Low Coupling Efficiency & Deletion Sequences
You observe a low final yield, and mass spectrometry (MS) analysis of the crude product shows significant peaks corresponding to deletion sequences, particularly the sequence missing the 3-Cl-Phe residue.
Causality & Diagnosis
The primary cause of low coupling efficiency is the electronically deactivated carboxyl group of the incoming Fmoc-3-Cl-Phe-OH and potential steric hindrance from the bulky side chain. Standard coupling reagents may not be potent enough to achieve complete acylation of the resin-bound N-terminal amine, leading to unreacted sites that result in deletion sequences.
A simple diagnostic test is to perform a small-scale test cleavage after the 3-Cl-Phe coupling step and analyze the product by HPLC-MS. The presence of a peptide fragment lacking 3-Cl-Phe confirms incomplete coupling. Qualitative tests like the Kaiser test can also be used to check for free amines after coupling, though they may not be sensitive enough for severely hindered couplings.[3][4]
Recommended Solutions
-
Utilize High-Potency Coupling Reagents: Standard carbodiimide reagents like DIC are often insufficient. Switch to more reactive uronium/aminium or phosphonium salt-based reagents.[5][6] Reagents that form highly reactive OAt or Oxyma esters are particularly effective for sterically hindered amino acids.[1][5]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Generates highly reactive OAt esters and is a gold standard for difficult couplings.[5]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): An Oxyma-based reagent with reactivity comparable to HATU but with improved safety and solubility profiles.[7]
-
-
Optimize Reaction Conditions:
-
Double Coupling: Perform the coupling reaction twice. After the first coupling, wash the resin and repeat the procedure with a fresh solution of the amino acid and coupling reagents.
-
Increase Equivalents: Use a higher excess of the Fmoc-3-Cl-Phe-OH and coupling reagent (e.g., 3-5 equivalents relative to resin substitution).
-
Extended Reaction Time: Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight for particularly difficult sequences.
-
Data Summary: Coupling Reagent Comparison
| Coupling Reagent | Reagent Type | Relative Reactivity | Key Advantages | Considerations |
| DIC/Oxyma | Carbodiimide | Moderate | Cost-effective, low racemization. | Often insufficient for hindered residues like 3-Cl-Phe. |
| HBTU/HOBt | Aminium Salt | High | Well-established, effective for many sequences. | Can cause guanidinylation of the N-terminus. HOBt is potentially explosive.[5][7] |
| HATU/HOAt | Aminium Salt | Very High | Extremely efficient for hindered couplings due to the catalytic effect of HOAt.[5][6] | Higher cost. |
| COMU | Aminium Salt | Very High | High efficiency, safer (Oxyma-based), good solubility.[7] | Newer reagent, potentially higher cost than HBTU. |
| PyBOP | Phosphonium Salt | High | Effective for hindered couplings, less risk of guanidinylation than aminium salts.[5] | Generates HOBt. |
Problem 2: Side Reactions & Racemization
Your final product shows a cluster of peaks around the target mass, or chiral amino acid analysis reveals the presence of 3-Chloro-L-phenylalanine.
Causality & Diagnosis
The electron-withdrawing chloro- group can increase the acidity of the α-proton of the activated amino acid. This makes the residue more susceptible to racemization via the formation of an oxazolone intermediate, especially during prolonged activation times or in the presence of excess base.[8]
Diagnosis requires high-resolution analytical techniques. Chiral gas chromatography (after hydrolysis and derivatization) is the definitive method to quantify enantiomeric purity.[9] High-resolution HPLC may also be able to separate diastereomeric peptides resulting from the incorporation of the wrong enantiomer.
Recommended Solutions
-
Minimize Pre-activation Time: Add the coupling reagent to the amino acid solution immediately before adding it to the reaction vessel. Avoid long periods where the activated amino acid is sitting in solution with the base.
-
Use Racemization-Suppressing Additives: Ensure your coupling strategy includes additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®), which are known to suppress racemization effectively.[1][8] Reagents like HATU and COMU already incorporate these moieties.
-
Control the Base: Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. Use the minimum amount of base necessary to facilitate the reaction, typically 2 equivalents for every equivalent of the amino acid salt.
Problem 3: Difficult Purification
The crude peptide exhibits poor solubility in standard HPLC mobile phases (Acetonitrile/Water/TFA), leading to peak tailing, low recovery, or precipitation on the column.
Causality & Diagnosis
The 3-Cl-Phe residue significantly increases the hydrophobicity of a peptide.[2] Peptides with multiple hydrophobic residues are prone to aggregation and have low solubility in aqueous solutions, making standard reversed-phase HPLC challenging.[10][11]
This issue is immediately apparent during the purification workup when the crude peptide fails to dissolve properly or when HPLC analysis shows broad, poorly resolved peaks.
Recommended Solutions
-
Modify Mobile Phases:
-
Alternative Organic Solvents: For highly hydrophobic peptides, replacing or supplementing acetonitrile (ACN) with a stronger, less polar organic solvent like n-propanol (NPA) or isopropanol (IPA) can improve solubility and chromatographic performance.[12]
-
Chaotropic Agents: Adding a small amount of a chaotropic agent like guanidinium hydrochloride (GuHCl) to the mobile phase can help disrupt aggregates, but this is not always compatible with mass spectrometry.
-
-
Alternative Purification Strategies:
-
Precipitation/Washing: For extremely hydrophobic peptides, an alternative to HPLC is a precipitation and washing protocol. After cleavage, precipitate the peptide in cold diethyl ether, then wash the solid with solvents that remove scavengers without dissolving the peptide. This can yield a product of sufficient purity for some applications.[13]
-
Different Stationary Phases: While C18 is the standard, a C8 or C4 column, which is less hydrophobic, may provide better separation and recovery for very hydrophobic peptides.[14]
-
-
Optimize the Dissolution Protocol:
-
First, add the pure organic solvent (e.g., ACN or NPA) to wet the hydrophobic parts of the peptide.
-
Next, add concentrated buffer or acid (e.g., acetic acid or TFA).
-
Finally, add the aqueous portion of the mixture incrementally until the peptide is fully dissolved.[12]
-
Technical Workflow & Protocols
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving common issues in 3-Cl-Phe peptide synthesis.
Caption: Troubleshooting workflow for 3-Cl-Phe peptide synthesis.
Protocol 1: Optimized Double-Coupling for Fmoc-3-Cl-Phe-OH using HATU
This protocol is designed to maximize coupling efficiency for the sterically and electronically challenging 3-Cl-Phe residue.
-
Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group (confirmed by a positive Kaiser test), wash the resin thoroughly with DMF (3x) and NMP (3x).
-
Reagent Preparation (First Coupling): In a separate vessel, dissolve Fmoc-3-Cl-Phe-OH (4 eq), HATU (3.9 eq), and HOAt (4 eq) in NMP. Add DIPEA (8 eq) and vortex briefly.
-
First Coupling Reaction: Immediately add the activation mixture to the drained resin. Agitate the reaction vessel for 2 hours at room temperature.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with NMP (5x) to remove all soluble reagents.
-
Monitoring (Optional but Recommended): Take a small sample of resin beads and perform a Kaiser test. A negative result (colorless/yellow beads) indicates high efficiency. If the test is positive (blue beads), the second coupling is essential.
-
Second Coupling Reaction: Repeat steps 2 and 3 with fresh reagents to acylate any remaining free amines.
-
Final Wash: Drain the reaction vessel and wash the resin with NMP (3x) and DCM (3x) before proceeding to the next Fmoc deprotection step.
Protocol 2: Cleavage from Resin
The choice of cleavage cocktail is critical to remove all side-chain protecting groups without generating side products.
Recommended Cleavage Cocktails
| Reagent Name | Composition | Recommended Use |
| Reagent B | TFA (88%), Phenol (5%), Water (5%), TIPS (2%) | Good for peptides without Trp, Met, or Cys. The triisopropylsilane (TIS) is an excellent scavenger for trityl cations.[15] |
| Reagent K | TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%) | A robust, "universal" cocktail suitable for peptides containing sensitive residues like Cys, Met, Trp, and Tyr.[16] |
General Cleavage Procedure (using Reagent K)
-
Resin Preparation: Ensure the N-terminal Fmoc group is removed. Wash the peptide-resin with DCM (3x) and dry it under vacuum for at least 1 hour.
-
Cleavage: Add freshly prepared Reagent K to the resin (approx. 10 mL per gram of resin).[16]
-
Reaction: Stopper the vessel and allow the mixture to stir gently for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the TFA filtrate dropwise into a 50 mL conical tube containing 40 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.
-
Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether, wash the pellet with more cold ether, and centrifuge again.
-
Drying: After the final wash, carefully decant the ether and dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The product is now ready for analysis and purification.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used as a DL-mixture? 3-Chloro-phenylalanine is often supplied as a racemic (DL) mixture. During synthesis, both the D and L enantiomers will be incorporated into the peptide chain. This results in the formation of two distinct diastereomeric peptides. These diastereomers will likely have different retention times on a reversed-phase HPLC column, appearing as two separate, closely eluting peaks of roughly equal intensity in the final chromatogram. It is critical to be aware of this, as both peaks represent the correct peptide sequence, differing only in the stereochemistry at the 3-Cl-Phe position.
Q2: Can the chloro- group react or be lost during synthesis? The chloro-substituent on the aromatic ring is generally stable under standard SPPS conditions, including repeated exposure to piperidine for Fmoc deprotection and strong acid (TFA) during final cleavage. It does not typically participate in side reactions.
Q3: Does the position of the chlorine (2-Cl, 3-Cl, or 4-Cl) matter for synthesis? Yes, the position significantly impacts the steric hindrance. A 2-chloro (ortho) substitution introduces the most steric bulk near the peptide backbone, making it the most challenging to couple. A 4-chloro (para) substitution is the least sterically hindered, while the 3-chloro (meta) position presents an intermediate level of difficulty. The electronic deactivating effect is present in all three isomers.
Q4: How do I confirm the final mass of my 3-Cl-Phe peptide? When using mass spectrometry, remember to account for the isotopic distribution of chlorine. Chlorine has two major stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This means your peptide will have a characteristic M and M+2 isotopic pattern in the mass spectrum, with the M+2 peak having an intensity of about one-third of the monoisotopic (M) peak. This isotopic signature is a powerful tool for confirming the successful incorporation of the chlorinated residue.
References
- Lee, YS., et al. (n.d.). Recent development of peptide coupling reagents in organic synthesis. Royal Society of Chemistry. [Link]
- United BioSystems. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]
- AAPPTec Peptides. (n.d.). Cleavage Cocktails; Reagent B. [Link]
- National Institutes of Health. (n.d.). A cleavage cocktail for methionine-containing peptides. [Link]
- Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. [Link]
- ResearchGate. (n.d.). Purification of a Lipid Peptide: Method Development for Hydrophobic Peptides. [Link]
- Gyros Protein Technologies. (n.d.). Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. [Link]
- Agilent. (n.d.).
- Biomatik. (2022).
- Slideshare. (n.d.). Spps and side reactions in peptide synthesis. [Link]
- YMC. (n.d.).
- PubMed Central. (n.d.). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. [Link]
- Springer. (2014). Methods and protocols of modern solid phase peptide synthesis. [Link]
- PubMed Central. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. [Link]
- American Pharmaceutical Review. (n.d.).
- ResearchGate. (n.d.). Common side reactions in peptide synthesis occurring on resin. [Link]
- PubMed Central. (2020).
- PubMed. (n.d.). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. [Link]
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]
- Polypeptide. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. polypeptide.com [polypeptide.com]
- 5. 肽偶联剂选择指南 [sigmaaldrich.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. bachem.com [bachem.com]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 9. biopharminternational.com [biopharminternational.com]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ymc.co.jp [ymc.co.jp]
- 15. peptide.com [peptide.com]
- 16. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
Technical Support Center: Optimizing Storage and Handling of 3-Chloro-DL-phenylalanine
Introduction: 3-Chloro-DL-phenylalanine is a non-proteinogenic amino acid derivative widely used in pharmaceutical development and biochemical research as a synthetic intermediate and a tool for studying enzyme activity.[1][] The integrity of this compound is paramount for reproducible and accurate experimental outcomes. This guide provides a comprehensive framework for optimal storage, handling, and troubleshooting to prevent degradation and ensure the highest purity of your material.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
The consensus from major suppliers is to store the solid compound in a refrigerator at temperatures between 2°C and 8°C (36°F to 46°F).[1][][3] For long-term storage (greater than one year), consider storage at -20°C, although for many applications, refrigeration is sufficient. The compound should be stored in a tightly sealed container, protected from light and moisture.
Q2: How does atmospheric exposure affect the compound?
This compound should be protected from prolonged exposure to moisture and oxygen.
-
Moisture: Chlorinated aromatic compounds can be susceptible to slow hydrolysis, potentially leading to the formation of hydrochloric acid and corresponding hydroxylated analogs over time.[4]
-
Oxygen: Like many amino acids, the amino group can be a site for oxidation. For maximum stability, especially for a primary standard or long-term archival sample, we recommend flushing the container with an inert gas like argon or nitrogen before sealing.
Q3: What is the recommended way to store this compound in solution?
Storing amino acids in solution is generally not recommended for long periods due to a higher risk of microbial growth and chemical degradation. If you must store solutions, follow these guidelines:
-
Prepare solutions fresh for each experiment.
-
If short-term storage is necessary (1-2 days), store at 2-8°C.
-
For longer-term storage, aliquot the solution into single-use volumes and store frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Use sterile, purified solvents and consider sterile filtration (0.22 µm filter) for aqueous solutions.
Q4: Is the compound sensitive to light?
Aromatic compounds can be sensitive to photodegradation. While specific data on this compound is limited, it is best practice to store the solid powder and any solutions in amber vials or otherwise protected from direct light exposure to prevent potential degradation.
Part 2: Troubleshooting Guide
This section addresses common issues that may indicate compound degradation.
| Observed Issue | Potential Cause(s) | Recommended Actions & Troubleshooting Steps |
| Discoloration of Powder (e.g., off-white powder turning yellow or tan) | 1. Oxidation: Prolonged exposure to air.2. Contamination: Introduction of impurities during handling.3. Light Exposure: Photodegradation from improper storage. | 1. Do not use discolored material for sensitive experiments.2. Perform a purity check using HPLC (see Protocol 1 ).3. Review your storage and handling procedures. Ensure containers are airtight and stored in the dark. |
| Inconsistent Experimental Results / Loss of Potency | 1. Chemical Degradation: Hydrolysis of the C-Cl bond or modification of the amino acid backbone.2. Improper Weighing/Concentration: Error in sample preparation. | 1. Use a fresh, unopened vial of the compound to rule out batch-specific degradation.2. Verify the molecular weight and structure of your compound using Mass Spectrometry (see Protocol 2 ).3. Re-calibrate your balance and double-check all calculations for solution preparation. |
| Poor Solubility or Presence of Particulates | 1. Formation of Insoluble Byproducts: Degradation can lead to the formation of less soluble compounds.2. Incorrect Solvent/pH: The compound's solubility is pH-dependent.3. Contamination: Presence of an insoluble impurity. | 1. Confirm the identity and purity of the material via HPLC or MS.2. Check the pH of your solvent. The solubility of amino acids is lowest at their isoelectric point.3. Attempt to dissolve a small amount in a different solvent system (e.g., slightly acidic or basic aqueous buffer) to assess solubility characteristics. |
Part 3: Scientific Basis for Storage Recommendations
Understanding the chemical causality behind storage protocols is key to preventing degradation. The structure of this compound has several features susceptible to degradation if not handled properly.
-
Temperature: Chemical reactions, including degradation pathways, are temperature-dependent. Storing the compound at refrigerated temperatures (2-8°C) significantly reduces the kinetic energy of the molecules, slowing the rate of potential reactions like hydrolysis, oxidation, and deamination.
-
Hydrolysis: The carbon-chlorine bond on the aromatic ring, while relatively stable, can undergo nucleophilic substitution by water (hydrolysis), particularly under non-neutral pH conditions or over extended time. This would yield 3-hydroxy-DL-phenylalanine and hydrochloric acid. The accumulation of HCl could further catalyze degradation.
-
Oxidation & Deamination: The primary amino group is susceptible to oxidative deamination, which would convert the amino acid into its corresponding α-keto acid (3-(3-chlorophenyl)-2-oxopropanoic acid). This process can be accelerated by exposure to oxygen, transition metals, and light.
-
Thermal Decomposition: At elevated temperatures, the molecule will decompose. Hazardous decomposition products include toxic nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and corrosive hydrogen chloride gas.[5][6]
Potential Degradation Pathways
Below is a diagram illustrating the primary potential degradation pathways for this compound under suboptimal storage conditions.
Caption: Potential non-enzymatic degradation pathways for this compound.
Part 4: Quality Control Protocols
To ensure the integrity of your compound, especially if degradation is suspected, perform the following analytical checks.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound from potential impurities or degradation products.
Methodology:
-
Sample Preparation: Accurately prepare a ~1 mg/mL solution of the compound in a suitable mobile phase or a water/acetonitrile mixture.
-
Instrumentation & Columns:
-
System: Standard HPLC system with UV detector.
-
Column: C18 Reverse-Phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: A pure sample should yield a single major peak. The appearance of significant secondary peaks may indicate degradation or contamination. The purity can be calculated based on the relative peak areas.
Protocol 2: Structural Verification by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the compound and identify its characteristic isotopic pattern.
Methodology:
-
Sample Preparation: Prepare a dilute solution (~10-100 µg/mL) of the sample in a solvent compatible with the ionization source (e.g., 50:50 acetonitrile/water with 0.1% formic acid).
-
Instrumentation:
-
System: Mass spectrometer with Electrospray Ionization (ESI) source.
-
-
Data Acquisition:
-
Mode: Acquire spectra in positive ion mode (ESI+).
-
Scan Range: Scan from m/z 50 to 500.
-
-
Data Interpretation:
-
Expected Molecular Ion: Look for the protonated molecule [M+H]⁺ at m/z ≈ 200.6.
-
Isotopic Pattern: Due to the presence of chlorine, you must observe a characteristic isotopic pattern. Chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two peaks for the molecular ion: one for [C₉H₁₁³⁵ClNO₂]⁺ at m/z ~200.0 and another for [C₉H₁₁³⁷ClNO₂]⁺ at m/z ~202.0. The intensity ratio of these peaks should be approximately 3:1. The absence of this pattern or the presence of other significant ions may indicate degradation.[7]
-
References
- Pharmaffiliates. (n.d.). This compound.
- PubChem. (n.d.). 3-chloro-L-phenylalanine. National Center for Biotechnology Information.
- New York State Department of Environmental Conservation. (2016). Chemical Storage and Handling Recommendations.
- Chemdad. (n.d.). This compound.
- Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
- Zhang, Y., et al. (2024). Elucidating Scent and Color Variation in White and Pink-Flowered Hydrangea arborescens 'Annabelle' Through Multi-Omics Profiling. MDPI.
- Ta, T., et al. (2022). Assessing The Reactivity Of Amino Acids To Chlorination Using Capillary Electrophoresis. CSUSB ScholarWorks.
- PubChem. (n.d.). L-phenylalanine degradation I (aerobic). National Center for Biotechnology Information.
- Na, G., et al. (2022). Investigation of the Effect of C-Terminal Adjacent Phenylalanine Residues on Asparagine Deamidation by Quantum Chemical Calculations. MDPI.
- Soufan, M., et al. (2018). Chlorination of Amino Acids: Reaction Pathways and Reaction Rates. PubMed.
- PubChem. (n.d.). L-phenylalanine degradation IV (mammalian, via side chain). National Center for Biotechnology Information.
- El-Shahat, M., et al. (2024). Metabolomic profiling reveals altered phenylalanine metabolism in Parkinson's disease in an Egyptian cohort. Frontiers in Molecular Neuroscience.
Sources
Technical Support Center: Crystallography of 3-Chloro-DL-phenylalanine
Welcome to the technical support center for the crystallography of 3-chloro-DL-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in obtaining high-quality single crystals of this compound. Drawing from extensive experience in small-molecule crystallography, this resource provides in-depth troubleshooting, answers to frequently asked questions, and validated protocols to streamline your experimental workflow.
Part 1: Troubleshooting Guide
This section addresses specific issues encountered during the crystallization of this compound in a direct question-and-answer format.
Question 1: I'm not getting any crystals at all, only amorphous precipitate or oil. What's going wrong?
Answer: This is a common nucleation problem, often stemming from excessively high supersaturation, causing the compound to crash out of solution too rapidly for an ordered crystal lattice to form. The zwitterionic nature of the amino acid, combined with the electron-withdrawing chloro group, influences its solubility and interactions, making solvent choice critical.
Causality & Recommended Actions:
-
Reduce Supersaturation Rate: The goal is to approach the point of insolubility slowly and gently. Instead of rapid evaporation, try techniques that offer finer control. Vapor diffusion is often the most successful method for crystallizing milligram quantities of challenging compounds.[1][2] This technique involves the slow diffusion of a volatile "anti-solvent" (in which your compound is insoluble) into a solution of your compound in a "good" solvent.[1][3]
-
Re-evaluate Your Solvent System: The initial solvent may be too volatile or may not adequately solvate the molecule. For this compound, which has both polar (amino acid backbone) and non-polar (chlorophenyl ring) characteristics, a mixture of solvents is often required. Start with a solvent that fully dissolves the compound (e.g., methanol, ethanol, or water) and introduce an anti-solvent with a different polarity (e.g., diethyl ether, hexane, or acetone) via vapor diffusion.[1][4][5]
-
Check Compound Purity: Impurities can significantly inhibit crystallization.[2] Ensure your this compound is of high purity (≥97% is recommended).[6] If necessary, repurify your starting material.
-
Control Temperature: Lowering the temperature can slow down solvent evaporation and diffusion rates, which can favor the growth of crystals over amorphous precipitate.[1] Consider moving your crystallization experiments to a colder environment, such as a refrigerator.[1][2]
Question 2: My crystals are very small, needle-like, or form clustered plates. How can I improve their size and morphology?
Answer: Poor crystal morphology is typically a result of rapid crystal growth or an excess of nucleation sites.[1] The objective is to limit the number of initial crystal nuclei, allowing them to grow larger and more uniformly.
Causality & Recommended Actions:
-
Optimize Solvent/Anti-Solvent Ratio: The rate of diffusion in a vapor diffusion setup is key. If using a highly volatile anti-solvent, the system may reach supersaturation too quickly, leading to many small crystals. Try using a less volatile anti-solvent to slow the process.
-
Micro-seeding: If you have previously obtained microcrystals, you can use them to seed new experiments. Prepare a stock of these microcrystals and introduce a tiny amount into a fresh, slightly undersaturated solution. This provides a template for growth and can lead to larger, more well-defined crystals.
-
Solvent Composition Tailoring: The choice of solvent can influence which crystal faces grow, thereby altering the crystal's habit. Experiment with different solvent systems to see how they affect morphology. Sometimes, adding a small amount of a third solvent (an additive) can block growth on certain faces, encouraging growth in other directions.[7]
Question 3: I suspect I have polymorphism. How can I confirm this and isolate a single form?
Answer: Polymorphism, the ability of a compound to crystallize in multiple forms, is common for complex organic molecules like phenylalanine derivatives.[8][9][10] Different polymorphs can arise from variations in crystallization conditions such as solvent, temperature, and cooling rate.
Causality & Recommended Actions:
-
Systematic Screening: The most effective way to investigate polymorphism is through a high-throughput crystallization screen.[11][12] This involves setting up numerous small-scale crystallizations under a wide array of conditions (different solvents, temperatures, and techniques).
-
Characterization is Key: Use Powder X-ray Diffraction (PXRD) to analyze the bulk crystalline material from different experiments.[4][11] Different polymorphs will produce distinct diffraction patterns. Single-crystal X-ray diffraction can then be used on suitable crystals from each batch to solve the specific structures.
-
Control Crystallization Conditions: Once you identify the conditions that produce a desired polymorph, it is crucial to maintain strict control over those parameters to ensure reproducibility. Phenylalanine itself is known to have multiple polymorphic forms, and factors like the presence of certain ions or the solvent system can dictate which form crystallizes.[8][13]
Question 4: My crystals look good, but they diffract weakly or not at all. What can I do?
Answer: Poor diffraction quality despite good visual appearance is often due to internal disorder within the crystal lattice.[14] This can be caused by solvent inclusion, lattice strain, or inherent molecular flexibility.
Causality & Recommended Actions:
-
Crystal Annealing: This technique can sometimes improve internal order. It involves briefly removing the crystal from the cryo-stream, allowing it to warm slightly, and then rapidly re-cooling it. This can relieve lattice strain and improve diffraction.[14]
-
Dehydration: High solvent content can lead to poor diffraction.[15] Controlled dehydration of the crystal, by exposing it to a solution with a higher concentration of the precipitant or to a stream of dry air, can sometimes shrink the unit cell, improve molecular packing, and enhance diffraction resolution.[15][16]
-
Optimize Cryoprotection: If you are collecting data at cryogenic temperatures, the cryoprotectant itself can introduce disorder if not chosen carefully. Screen different cryoprotectants and concentrations to find one that effectively prevents ice formation without damaging the crystal. In some cases, the mother liquor itself can serve as a cryoprotectant.[17]
-
Consider Synchrotron Radiation: If your crystals are inherently small or weakly diffracting, a standard laboratory X-ray source may not be powerful enough.[18] The high brilliance of a synchrotron source can often yield usable data from crystals that fail to diffract on a home source.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for crystallizing this compound?
A good starting point is to test a range of solvents with varying polarities. Given the molecule's amphiphilic nature, polar protic solvents like water, methanol, and ethanol are good candidates for initial dissolution. Anti-solvents to consider for vapor diffusion or layering techniques would be less polar solvents such as acetone, acetonitrile, tetrahydrofuran (THF), or even non-polar options like hexane and diethyl ether.[1] A systematic screening approach is highly recommended.
Q2: How does the chlorine substituent affect crystallization?
The chlorine atom at the meta-position of the phenyl ring has several effects. It increases the molecule's molecular weight and alters its electronic properties and potential for intermolecular interactions (e.g., halogen bonding). This can influence the packing arrangement in the crystal lattice, potentially leading to different polymorphs compared to unsubstituted phenylalanine.[9] It also affects solubility, which must be empirically determined.
Q3: What is the importance of chirality (DL-phenylalanine) in the crystallization process?
You are working with a racemic mixture (a 1:1 mixture of D- and L-enantiomers). This can lead to three possible outcomes during crystallization:
-
Conglomerate: A mechanical mixture of separate crystals, where each crystal contains only one enantiomer (either D or L).
-
Racemic Compound (Racemate): A single crystal form that contains both D and L enantiomers in an ordered arrangement within the same unit cell.
-
Pseudoracemate: A solid solution where the D and L enantiomers are randomly distributed within the crystal lattice.
It has been noted that racemic DL-phenylalanine can be difficult to crystallize into proper single crystals.[10] The outcome is dependent on the crystallization conditions, and it is a critical factor to be aware of during structure solution and refinement.
Part 3: Detailed Protocols
Protocol 1: High-Throughput Crystal Screening
This protocol is designed to rapidly screen a wide range of conditions to identify initial crystallization "hits".[11][12]
Objective: To identify promising solvent systems and conditions for the crystallization of this compound.
Materials:
-
96-well crystallization plates (sitting drop vapor diffusion format recommended)[19]
-
This compound
-
A diverse set of solvents (see Table 1)
-
Multichannel pipette
Procedure:
-
Prepare Stock Solution: Create a concentrated stock solution of this compound in a solvent where it is highly soluble (e.g., methanol).
-
Aliquot Compound: Dispense a small, precise volume (e.g., 100 µL) of the stock solution into each of the 96 wells of a standard plate.
-
Evaporate Solvent: Allow the solvent to evaporate completely, leaving a thin film of the dry compound in each well.
-
Add Screening Solvents: Using a multichannel pipette, add a different crystallization solvent or solvent mixture to each well or row.
-
Seal and Incubate: Seal the plate and store it in a vibration-free environment at a constant temperature (e.g., 20°C).
-
Monitor: Periodically inspect the wells under a microscope over several weeks, noting the formation of any crystalline material, precipitate, or oil.
Protocol 2: Vapor Diffusion Crystallization (Hanging Drop)
This is a classic and highly effective method for growing high-quality single crystals from small amounts of material.[20][21]
Objective: To grow single crystals suitable for X-ray diffraction.
Materials:
-
VDX plates or similar crystallization plates
-
Siliconized glass cover slips
-
A promising solvent/anti-solvent combination identified from screening
-
Micropipettes
Procedure:
-
Prepare Reservoir: Pipette 500-1000 µL of the reservoir solution (the "anti-solvent" or a mixture containing it) into the well of the VDX plate.
-
Prepare the Drop: On a clean cover slip, pipette a small volume (e.g., 1-2 µL) of your compound solution (dissolved in the "good" solvent).
-
Mix the Drop: Add an equal volume of the reservoir solution to the drop on the cover slip.
-
Seal the Well: Carefully invert the cover slip and place it over the well, using vacuum grease to create an airtight seal.[20] The drop will be "hanging" over the reservoir.
-
Equilibrate: Store the plate in a stable environment. Water and/or the more volatile solvent from the drop will slowly diffuse into the reservoir, gradually increasing the concentration of your compound in the drop until supersaturation is reached and crystals begin to form.[19][20]
Part 4: Data Summaries
Table 1: Recommended Solvent Systems for Initial Screening
This table provides a starting point for solvent selection in your crystallization trials. The goal is to explore a wide range of polarities and chemical properties.
| Solvent (for dissolution) | Anti-Solvent (for diffusion/layering) | Rationale |
| Methanol | Diethyl Ether | Classic polar/non-polar combination, high volatility of ether ensures rapid diffusion.[1] |
| Ethanol | Hexane | Similar to above, but with slightly lower volatility for slower equilibration. |
| Water | Acetone | Good for water-soluble compounds, acetone is a common protein precipitant.[4] |
| Tetrahydrofuran (THF) | Cyclohexane | A less polar solvent paired with a non-polar anti-solvent.[1] |
| Acetonitrile | Toluene | Explores different types of intermolecular interactions. |
| Dimethylformamide (DMF) | Water | For compounds with low solubility in common solvents, water can act as an anti-solvent. |
Part 5: Visual Workflows
Diagram 1: General Crystallization Workflow
This diagram outlines the logical progression from receiving a compound to obtaining a crystal structure.
Caption: A flowchart illustrating the systematic process of small-molecule crystallization.
Diagram 2: Troubleshooting Logic for Poor Crystal Quality
This diagram provides a decision-making framework for addressing common crystallization problems.
Caption: A troubleshooting guide for common issues encountered in crystal growth.
References
- Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. [Link]
- Guide for crystalliz
- High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis. Analytical Sales. [Link]
- Sitting Drop Vapor Diffusion Crystalliz
- The Rich Solid-State Phase Behavior of l-Phenylalanine: Disappearing Polymorphs and High Temper
- Hanging Drop Vapor Diffusion Crystalliz
- Crystal Growth | Biology Linac Coherent Light Source. Stanford University. [Link]
- Tinkering with solvent helps to regulate the crystallization behavior of amino acids. RESOLV. [Link]
- Polymorphism and Modulation of Para-Substituted l-Phenylalanine.
- Investigation of the Antisolvent Effect on the Phase Behavior of Amino Acid Solid Solutions.
- 21st Century Challenges in Chemical Crystallography I : History and Technical Developments. Dartmouth College Library. [Link]
- The polymorphs of L-phenylalanine. Semantic Scholar. [Link]
- Crystallisation Techniques. University of York. [Link]
- High-Throughput Crystallization Screening with Transmission PXRD Analysis. CCDC. [Link]
- Investigation of the Antisolvent Effect on the Phase Behavior of Amino Acid Solid Solutions. MPG.PuRe. [Link]
- The polymorphs of L-phenylalanine. PubMed. [Link]
- 9 Ways to Crystallize Organic Compounds. wikiHow. [Link]
- Solvent Effect on the Preparation of Ionic Cocrystals of dl-Amino Acids with Lithium Chloride: Conglomerate versus Racemate Formation.
- High throughput nanoscale crystallization for small organic molecules and pharmaceuticals. YouTube. [Link]
- Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH. [Link]
- Crystal Growing Tips. University of Florida. [Link]
- How to improve the diffraction quality of protein crystals?
- Lessons from high-throughput protein crystallization screening: 10 years of practical experience. PMC - NIH. [Link]
- Improving diffraction resolution using a new dehydration method. PMC - PubMed Central. [Link]
- On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository. [Link]
- Is there any way to improve the diffraction of a protein crystal?
- Common Problems in Protein X-ray Crystallography and How to Solve Them.
- Assessing the Value of Small Molecule Service Crystallography in the Face of Advancing Technology. IUCr Journals. [Link]
- From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination.
- High-Throughput Screening to Obtain Crystal Hits for Protein Crystallography. JoVE. [Link]
- Small molecule crystallography. Excillum. [Link]
- Basics to powder X-ray diffraction: How to achieve high-quality XRD p
- Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design. NIH. [Link]
- Molecular structure and polymorphic map of the human phenylalanine hydroxylase gene. PNAS. [Link]
- Method of crystallizing phenylalanine.
- 3-chloro-L-phenylalanine. PubChem. [Link]
- The Methods to Crystallize Anhydrous L-Phenylalanine from Methanol-W
Sources
- 1. unifr.ch [unifr.ch]
- 2. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 3. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pure.mpg.de [pure.mpg.de]
- 6. scbt.com [scbt.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. The Rich Solid-State Phase Behavior of l-Phenylalanine: Disappearing Polymorphs and High Temperature Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The polymorphs of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. analytical-sales.com [analytical-sales.com]
- 12. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 13. EP0469541B1 - Method of crystallizing phenylalanine - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Improving diffraction resolution using a new dehydration method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. researchgate.net [researchgate.net]
- 18. excillum.com [excillum.com]
- 19. hamptonresearch.com [hamptonresearch.com]
- 20. hamptonresearch.com [hamptonresearch.com]
- 21. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
Validation & Comparative
A Researcher's Guide to the Validation of 3-Chloro-DL-phenylalanine as a Tryptophan Hydroxylase Inhibitor
This guide provides a comprehensive framework for the validation of 3-Chloro-DL-phenylalanine as a selective inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis. While its isomer, p-chlorophenylalanine (PCPA), is a well-documented TPH inhibitor, the specific inhibitory properties of the 3-chloro variant are less characterized in publicly accessible literature.[1][2][3] Therefore, this document outlines the essential experimental cascade required to rigorously determine its efficacy, selectivity, and cellular activity, using established methodologies and benchmarks from analogous compounds.
The overproduction of serotonin is implicated in numerous pathologies, including carcinoid syndrome and pulmonary arterial hypertension, making TPH a critical therapeutic target.[4][5] The validation of novel, selective inhibitors is paramount for advancing drug development in this area.
The Serotonin Synthesis Pathway: The Point of Intervention
Serotonin (5-hydroxytryptamine, 5-HT) synthesis is a two-step process initiated by the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP) by TPH.[6] This hydroxylation is the crucial rate-limiting step. A subsequent decarboxylation by aromatic amino acid decarboxylase (AADC) yields serotonin.[7] Phenylalanine analogues, like this compound, are hypothesized to act as competitive inhibitors at the tryptophan-binding site of the TPH enzyme, thereby blocking this initial step and reducing overall serotonin production.[8][9]
There are two main isoforms of TPH: TPH1, which is predominantly responsible for serotonin synthesis in the periphery (e.g., the gastrointestinal tract), and TPH2, which is the primary isoform in the central nervous system.[10][11] Differentiating an inhibitor's potency against these two isoforms is a critical validation objective.
Caption: Serotonin synthesis pathway and the inhibitory target of this compound.
Quantitative Comparison: Establishing Benchmarks
A critical first step in validation is to compare the inhibitory potency of this compound against well-characterized TPH inhibitors. While specific data for the 3-chloro isomer is pending experimental determination, the table below provides established IC50 values for other key inhibitors, which will serve as benchmarks for the assays described herein. A lower IC50 value signifies higher potency.
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | TPH1 / TPH2 | To Be Determined | |
| p-Chlorophenylalanine (PCPA) | TPH1 | >50,000 | [12] |
| Telotristat (LP-778902) | TPH1 | 592 | [12][13] |
| TPH2 | 32 | [14] | |
| Telotristat Ethyl (LX1606) | TPH1 | 1440 | [12][13] |
| TPH2 | 1210 | [14] | |
| TPT-004 | TPH1 | 33.38 | [12][15] |
| TPH2 | 16 | [12] |
Experimental Validation Workflow: A Step-by-Step Approach
A rigorous validation follows a logical progression from biochemical assays to cell-based models and finally to in vivo studies. This tiered approach ensures that resources are invested in compounds that demonstrate potent and selective activity at each stage.
Caption: A multi-tiered workflow for the comprehensive validation of a TPH inhibitor.
Protocols for Experimental Validation
In Vitro Enzyme Inhibition Assay (High-Throughput Fluorescence-Based)
This assay is the foundational step to quantify the direct inhibitory effect of this compound on purified TPH enzymes and determine its IC50 value. The protocol is based on the principle that the enzymatic product, 5-HTP, is fluorescent, while the substrate, L-tryptophan, is not.[16]
-
Objective: To quantify the concentration-dependent inhibition of TPH1 and TPH2 by this compound.
-
Causality: Direct measurement of enzyme inhibition is essential to confirm the compound's mechanism of action and to establish its potency and isoform selectivity before proceeding to more complex biological systems.[15]
-
Materials:
-
Recombinant human TPH1 and TPH2 enzymes
-
L-tryptophan (substrate)
-
Tetrahydrobiopterin (BH4) (cofactor)
-
Assay Buffer (e.g., 50 mM MES, pH 7.0)
-
Ferrous Ammonium Sulfate (FAS)
-
Catalase
-
Dithiothreitol (DTT)
-
This compound and reference inhibitors (e.g., Telotristat, TPT-004)
-
96-well microplates
-
Fluorescence microplate reader (Excitation ~300 nm, Emission ~330 nm)
-
-
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. A typical concentration range might be from 1 nM to 100 µM. Include a vehicle control (e.g., DMSO).
-
Reaction Mixture: In each well of the 96-well plate, add the assay buffer, TPH enzyme (TPH1 or TPH2), catalase, DTT, and FAS.
-
Inhibitor Addition: Add the diluted this compound or reference inhibitor solutions to the appropriate wells.
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution containing L-tryptophan and the cofactor BH4.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Convert fluorescence readings to percent inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Serotonin Production Assay
This assay validates the findings from the in vitro screen in a more physiologically relevant context by measuring the ability of this compound to penetrate cells and inhibit endogenous TPH activity.[17]
-
Objective: To measure the reduction of serotonin production in a cellular model following treatment with the test compound.
-
Causality: This step is crucial to confirm that the compound is cell-permeable and effective against the enzyme within the complex intracellular environment. It bridges the gap between biochemical potency and potential physiological effect.
-
Materials:
-
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24 hours). Include vehicle-treated cells as a negative control.
-
Cytotoxicity Assessment (Parallel Plate): In a separate plate set up identically, perform a cell viability assay to ensure that the observed reduction in serotonin is not due to compound toxicity.
-
Sample Collection: After incubation, collect the cell culture supernatant or lyse the cells, depending on the chosen quantification method.
-
Serotonin Quantification: Measure the concentration of serotonin in the samples using a validated serotonin ELISA kit or by HPLC with electrochemical or fluorescence detection.[6]
-
Data Analysis: Normalize the serotonin levels to the total protein concentration in the cell lysates. Calculate the percent reduction in serotonin production compared to the vehicle control for each concentration of the inhibitor and determine the IC50 in the cellular context.
-
In Vivo Model of Serotonin Depletion
Animal models are indispensable for evaluating the pharmacokinetic properties and in vivo efficacy of a TPH inhibitor. This protocol outlines a general approach for assessing serotonin depletion in rodents.
-
Objective: To determine if systemic administration of this compound leads to a significant reduction of serotonin levels in target tissues.
-
Causality: This is the ultimate test of a compound's potential as a drug. It assesses whether the inhibitor can be delivered to the target tissue at a sufficient concentration and for a long enough duration to produce a biological effect, confirming its therapeutic potential.[10][19]
-
Materials:
-
Laboratory animals (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
This compound formulated for in vivo administration (e.g., in saline or a suitable vehicle).
-
Dosing equipment (e.g., oral gavage needles, syringes).
-
Tissue homogenization equipment.
-
HPLC system with electrochemical detection for quantifying serotonin and its major metabolite, 5-HIAA.
-
-
Step-by-Step Protocol:
-
Acclimation and Grouping: Acclimate animals to the housing conditions and randomly assign them to treatment groups (e.g., vehicle control, multiple dose levels of this compound).
-
Compound Administration: Administer the compound via the desired route (e.g., oral gavage, intraperitoneal injection) once daily for a set number of days (e.g., 3-7 days). The well-studied inhibitor PCPA is often administered for several days to achieve profound serotonin depletion.[2]
-
Tissue Collection: At the end of the treatment period, euthanize the animals and rapidly dissect target tissues. For a peripherally-acting inhibitor, key tissues would include sections of the gastrointestinal tract (e.g., colon). For assessing CNS penetration and TPH2 inhibition, brain regions like the hippocampus and frontal cortex would be collected.[20]
-
Sample Preparation: Weigh the tissues, homogenize them in an appropriate buffer (e.g., perchloric acid), and centrifuge to pellet proteins.
-
Neurochemical Analysis: Analyze the supernatant using HPLC-ECD to quantify the levels of serotonin and 5-HIAA. A significant reduction in both analytes compared to the vehicle group indicates effective TPH inhibition.[20]
-
Data Analysis: Express tissue monoamine levels as ng/mg of tissue. Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare treatment groups to the vehicle control.
-
Assessing Selectivity and Off-Target Effects
A crucial aspect of validation is ensuring the inhibitor is selective for TPH.
-
Aromatic Amino Acid Hydroxylase Panel: this compound should be tested against other highly related enzymes, namely Tyrosine Hydroxylase (TH) and Phenylalanine Hydroxylase (PAH), to confirm its specificity.[15] A truly selective inhibitor will have a significantly higher IC50 for TH and PAH compared to TPH1/TPH2.
-
Broad Receptor Screening: For drug development, screening against a broad panel of common off-target receptors and enzymes is necessary to identify potential side effects early in the discovery process.[15]
By following this structured validation pathway, researchers can rigorously and objectively assess the potential of this compound as a novel TPH inhibitor, generating the robust data package required for further preclinical and clinical development.
References
- accessdata.fda.gov. (2016, March 30). 208794Orig1s000. [Link]
- Patsnap Synapse.
- Bader, M., et al. (2025, May 19). Selectivity and Safety Characterization of a Xanthine–Imidazothiazole Lead Structure: a Novel Tryptophan Hydroxylase Inhibitor of Peripheral Serotonin Synthesis.
- BioVaria. TRYPTO Therapeutics Develops a Novel Class of Tryptophan Hydroxylase-1 Inhibitors to Address Unmet Medical Needs in Serotonin-Dependent Diseases. [Link]
- XERMELO® (telotrist
- Wikipedia.
- Liu, Q., et al. (2008). Discovery and characterization of novel tryptophan hydroxylase inhibitors that selectively inhibit serotonin synthesis in the gastrointestinal tract. Journal of Pharmacology and Experimental Therapeutics, 325(1), 47-55. [Link]
- Jéquier, E., Lovenberg, W., & Sjoerdsma, A. (1967). Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin. Molecular Pharmacology, 3(3), 274-278. [Link]
- Jacobsen, J. P. R., et al. (2012). Chronic SSRI Treatment Exacerbates Serotonin Deficiency in Humanized Tph2 Mutant Mice. ACS Chemical Neuroscience, 3(4), 247–252. [Link]
- ResearchGate. Mode of action of telotristat ethyl. Inhibition of tryptophan hydroxylase. [Link]
- ThL-Than, H., et al. (2021). Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. Cancers, 13(21), 5340. [Link]
- Angoa-Pérez, M., et al. (2014). Deficient serotonin neurotransmission and depression-like serotonin biomarker alterations in tryptophan hydroxylase 2 (Tph2) loss-of-function mice. ACS Chemical Neuroscience, 5(11), 1039-1050. [Link]
- ResearchGate.
- Wang, L., et al. (2010). Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis. The Journal of biological chemistry, 285(15), 11098-11107. [Link]
- Dyakonova, V. E., et al. (2020). Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity. International Journal of Molecular Sciences, 21(6), 2145. [Link]
- American Heart Association Journals. (2024, May 10).
- Gutknecht, L., et al. (2012).
- Alenina, N., et al. (2009). Genetic Disruption of Both Tryptophan Hydroxylase Genes Dramatically Reduces Serotonin and Affects Behavior in Models Sensitive to Antidepressants. The Journal of Neuroscience, 29(33), 10332-10345. [Link]
- Wang, Y., et al. (2000). p-ethynylphenylalanine: a potent inhibitor of tryptophan hydroxylase. Journal of Pharmacology and Experimental Therapeutics, 295(1), 153-160. [Link]
- Utsunomiya-Tate, N., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific reports, 14(1), 4651. [Link]
- Shulgina, L., et al. (2023). Measurement of Real-Time Serotonin Dynamics from Human-Derived Gut Organoids. ACS Chemical Neuroscience, 14(17), 3169-3179. [Link]
- Moran, G. R., & Daubner, S. C. (1999). A continuous fluorescence assay for tryptophan hydroxylase. Analytical biochemistry, 274(1), 27-31. [Link]
- Niello, M., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]
- ResearchGate. (2015, December 28). Discovery and Characterization of Novel Tryptophan Hydroxylase Inhibitors That Selectively Inhibit Serotonin Synthesis in the Gastrointestinal Tract. [Link]
- Gál, E. M., Roggeveen, A. E., & Millard, S. A. (1970). DL-[2-14C]p-chlorophenylalanine as an inhibitor of tryptophan 5-hydroxylase. Journal of neurochemistry, 17(8), 1221-1235. [Link]
- van der Doef, T. F., et al. (2015). Measuring serotonin synthesis: from conventional methods to PET tracers and their (pre)clinical implications. British journal of pharmacology, 172(23), 5486-5497. [Link]
- Loryan, I., et al. (2016). LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs. Bioorganic & medicinal chemistry letters, 26(12), 2912-2917. [Link]
- ResearchGate.
- Wang, L., et al. (2010). Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis. The Journal of biological chemistry, 285(15), 11098-11107. [Link]
- Waloen, K., et al. (2020). Inhibition of Tryptophan Hydroxylases and Monoamine Oxidase-A by the Proton Pump Inhibitor, Omeprazole—In Vitro and In Vivo Investigations. Frontiers in Pharmacology, 11, 584985. [Link]
- Creative Biolabs. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. [Link]
- CONICET. (2023, May 17). Para-Chlorophenyl Alanine Induces Aggressive Behavior by Serotonin Depletion in Male Rats and Increases Tryptophan Hydroxylase t. [Link]
- ResearchGate. (2020, October 29). Cell‐Free Synthesis of Dopamine and Serotonin in Two Steps with Purified Enzymes. [Link]
- ResearchGate. Identification of selectivity for TPH1 over TPH2. Compounds pCPA (A),.... [Link]
- Winge, I., et al. (2020). Stabilization of Tryptophan Hydroxylase 2 by L-Phenylalanine-Induced Dimerization. Biochemistry, 59(28), 2631-2641. [Link]
- Winge, I., et al. (2020). Stabilization of tryptophan hydroxylase 2 by l‐phenylalanine‐induced dimerization. The FEBS journal, 287(14), 3047-3061. [Link]
Sources
- 1. Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Details: BioVaria Munich - Europe's leading showcasing Event for LIFE-SCIENCE Technologies [biovaria.org]
- 5. xermelo.com [xermelo.com]
- 6. Measuring serotonin synthesis: from conventional methods to PET tracers and their (pre)clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p-ethynylphenylalanine: a potent inhibitor of tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and characterization of novel tryptophan hydroxylase inhibitors that selectively inhibit serotonin synthesis in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A continuous fluorescence assay for tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Measurement of Real-Time Serotonin Dynamics from Human-Derived Gut Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Genetic Disruption of Both Tryptophan Hydroxylase Genes Dramatically Reduces Serotonin and Affects Behavior in Models Sensitive to Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Impacts of Brain Serotonin Deficiency following Tph2 Inactivation on Development and Raphe Neuron Serotonergic Specification - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to the Cross-Reactivity of 3-Chloro-DL-phenylalanine in Biochemical Assays
Introduction: Understanding 3-Chloro-DL-phenylalanine
This compound (3-Cl-Phe) is a synthetic, non-proteinogenic amino acid, meaning it is not one of the 20 canonical amino acids used by living organisms to build proteins.[1] Its structure is analogous to the essential amino acid L-phenylalanine, with the key difference being the addition of a chlorine atom to the meta (3') position of the phenyl ring. This seemingly minor modification significantly alters its chemical properties and biological activity.
Primarily, 3-Cl-Phe and its more extensively studied isomer, p-Chlorophenylalanine (PCPA), are utilized in biochemical and neuroscience research as inhibitors of aromatic amino acid hydroxylases.[2][3] Specifically, they are known to inhibit phenylalanine hydroxylase (PAH) and tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of the neurotransmitter serotonin.[4][5][6][7] This inhibitory action makes them valuable tools for studying the roles of these metabolic pathways in various physiological and pathological processes.[2][3][8]
The Root of Cross-Reactivity: Structural Mimicry
The potential for cross-reactivity is fundamentally rooted in the principle of molecular recognition. Enzymes, antibodies, and other biological reagents recognize their targets based on shape, size, and charge distribution. By mimicking L-phenylalanine, 3-Cl-Phe can inadvertently fit into binding sites designed for the natural amino acid, leading to unintended interactions.
The key differences introduced by the chlorine atom are:
-
Increased Steric Hindrance: The chlorine atom is larger than a hydrogen atom, which can alter how the molecule fits into a binding pocket.
-
Modified Electronic Properties: Chlorine is an electron-withdrawing group, which changes the electron density of the aromatic ring and can affect non-covalent interactions like pi-stacking.
-
Increased Hydrophobicity: The addition of a halogen atom generally increases the lipophilicity of the molecule.
These changes are the primary drivers of both its intended inhibitory activity and its potential for off-target cross-reactivity.
Cross-Reactivity in Key Biochemical Assays
Enzyme Inhibition Assays
This is the most well-documented area of activity for halogenated phenylalanines. While inhibition of PAH and TPH is often the intended effect, the possibility of off-target enzyme inhibition is a significant concern.
-
Primary Targets:
-
Phenylalanine Hydroxylase (PAH): This enzyme converts L-phenylalanine to L-tyrosine. Both 3-Cl-Phe and PCPA are known competitive inhibitors of PAH.[7]
-
Tryptophan Hydroxylase (TPH): This enzyme is the first and rate-limiting step in serotonin biosynthesis.[4][9][10] PCPA is a potent inhibitor, leading to significant depletion of serotonin in the brain.[5][8][11] Due to its structural similarity, 3-Cl-Phe is expected to have a similar, though potentially less potent, effect.
-
-
Potential Off-Targets:
-
Tyrosine Hydroxylase (TH): This enzyme is structurally related to PAH and TPH and is the rate-limiting enzyme for catecholamine (dopamine, norepinephrine, epinephrine) synthesis. While some analogs show specificity, cross-inhibition of TH is a possibility that must be considered and tested for, especially at high concentrations.[10] For example, the related compound p-ethynylphenylalanine showed little inhibitory activity toward tyrosine hydroxylase.[10]
-
Other Phenylalanine-Utilizing Enzymes: Any enzyme that uses L-phenylalanine as a substrate could potentially be inhibited by 3-Cl-Phe. This includes enzymes involved in various metabolic and catabolic pathways.
-
The following diagram illustrates the primary inhibitory action of chlorophenylalanine analogs on the serotonin synthesis pathway.
Cell-Based Assays & Protein Synthesis
A critical, and often overlooked, area of cross-reactivity is the potential for non-proteinogenic amino acids to be mistakenly incorporated into newly synthesized proteins. [12][13]
-
Mechanism: During translation, aminoacyl-tRNA synthetases are responsible for charging tRNAs with their corresponding amino acids. While these enzymes are highly specific, a synthetic analog like 3-Cl-Phe could be mistakenly recognized by phenylalanyl-tRNA synthetase and attached to tRNA^Phe. This "mischarged" tRNA would then deliver 3-Cl-Phe to the ribosome, resulting in its incorporation into the growing polypeptide chain.
-
Consequences: The incorporation of halogenated amino acids can have significant effects on protein structure and function. [14][15]It can alter protein folding, stability, and enzymatic activity. [12]In a cell-based assay, this could manifest as unexpected cytotoxicity, altered signaling, or changes in protein expression levels, which might be wrongly attributed to the intended inhibitory effect of the compound.
Analytical Assays (HPLC, LC-MS)
In analytical chemistry, the goal is to separate and quantify specific molecules. [16][17][18][19]Cross-reactivity in this context refers to the inability of the method to distinguish between 3-Cl-Phe and the endogenous L-phenylalanine.
-
Chromatography: In methods like High-Performance Liquid Chromatography (HPLC), separation is based on physical properties like polarity. [20]The addition of a chlorine atom makes 3-Cl-Phe more hydrophobic than L-phenylalanine. A standard reversed-phase HPLC method would likely separate the two compounds, resulting in distinct peaks. However, it is crucial to validate this. Co-elution is always a risk if the chromatographic conditions are not optimized.
-
Mass Spectrometry (MS): Mass spectrometry separates molecules based on their mass-to-charge ratio. [20][21]3-Cl-Phe has a distinct molecular weight (199.63 g/mol ) compared to L-phenylalanine (165.19 g/mol ). [1][22]Therefore, LC-MS is an excellent method to differentiate and independently quantify both compounds in a complex sample, effectively eliminating cross-reactivity concerns at the detection stage.
Comparison Guide: 3-Cl-Phe vs. Related Compounds
The following table provides a comparative overview of 3-Cl-Phe and other relevant compounds to help researchers select the appropriate tool and anticipate potential interferences.
| Feature | L-Phenylalanine | This compound | p-Chloro-DL-phenylalanine (PCPA) | 4-Fluoro-DL-phenylalanine |
| Primary Role | Protein Synthesis, Precursor | Enzyme Inhibitor, Research Tool [2][3] | Enzyme Inhibitor, Serotonin Depletor [5][8] | Research Tool, Protein Engineering |
| Known Targets | Phenylalanyl-tRNA synthetase | Phenylalanine Hydroxylase (PAH), Tryptophan Hydroxylase (TPH) | Tryptophan Hydroxylase (TPH), Phenylalanine Hydroxylase (PAH) [4][7] | Phenylalanyl-tRNA synthetase |
| Potential for Protein Incorporation | Yes (Canonical) | High | High | High [12] |
| Immunoassay Cross-Reactivity (vs. Anti-Phe Ab) | High (Target) | High (Expected) | High (Expected) | Moderate to High |
| Separation from Phe by RP-HPLC | N/A | Good (More Retentive) | Good (More Retentive) | Good (More Retentive) |
| Separation from Phe by MS | N/A | Excellent (Different Mass) | Excellent (Different Mass) | Excellent (Different Mass) |
| Key Experimental Consideration | Baseline biological standard | Must control for off-target enzyme effects and protein incorporation. | Potent serotonin depletion can have widespread physiological effects. [11] | Often used to probe protein structure and stability. [14] |
Experimental Protocols for Validation
Trustworthy research requires self-validating systems. When using 3-Cl-Phe, it is essential to run appropriate controls to test for cross-reactivity within your specific assay system.
Protocol 1: In Vitro Phenylalanine Hydroxylase (PAH) Inhibition Assay
This protocol determines if 3-Cl-Phe inhibits PAH activity in vitro.
Objective: To measure the conversion of L-Phenylalanine to L-Tyrosine by PAH in the presence and absence of 3-Cl-Phe.
Materials:
-
Recombinant Phenylalanine Hydroxylase enzyme * L-Phenylalanine solution (Substrate) * DL-6-Methyl-5,6,7,8-tetrahydropterine (6-MTHP, Cofactor) * Catalase * Tris-HCl Buffer, pH 7.2 * this compound (Inhibitor)
-
Reagents for tyrosine detection (e.g., Nitrosonaphthol) or LC-MS system [21] Procedure:
-
Prepare Reaction Mix: In a microcentrifuge tube, prepare a master mix containing Tris buffer, L-Phenylalanine, catalase, and cofactor.
-
Set up Reactions: Aliquot the reaction mix into separate tubes for:
-
No Enzyme Control: Reaction mix only.
-
Positive Control: Reaction mix + PAH enzyme.
-
Inhibitor Test: Reaction mix + PAH enzyme + varying concentrations of 3-Cl-Phe.
-
-
Initiate Reaction: Add the PAH enzyme (and inhibitor) to the appropriate tubes to start the reaction.
-
Incubate: Incubate all tubes at a controlled temperature (e.g., 25°C) for a defined period (e.g., 8 minutes). 5. Stop Reaction: Terminate the reaction by adding a stop solution (e.g., strong acid).
-
Detect Tyrosine: Quantify the amount of L-Tyrosine produced. This can be done colorimetrically or, for higher specificity, by LC-MS. [21]7. Analyze Data: Compare the amount of tyrosine produced in the inhibitor-treated samples to the positive control. Calculate the percent inhibition and, if multiple concentrations were used, the IC50 value.
Causality and Controls: The "No Enzyme Control" ensures that tyrosine is not being generated non-enzymatically. The "Positive Control" establishes the baseline 100% activity of the enzyme under your conditions. A dose-response curve for the inhibitor provides robust evidence of a specific inhibitory effect.
Conclusion and Best Practices
This compound is a valuable chemical tool, but its structural similarity to L-phenylalanine necessitates a cautious and rigorous experimental approach. Cross-reactivity is not an exception, but an expected property that must be characterized and controlled for.
Key Recommendations for Researchers:
-
Assume Cross-Reactivity: Presume that 3-Cl-Phe will interact with systems designed for L-phenylalanine until proven otherwise.
-
Validate with Orthogonal Methods: Whenever possible, confirm key findings using a different technology. For example, if a cell-based assay shows a change in protein levels after treatment, validate this change with a highly specific method like LC-MS-based proteomics rather than relying solely on a Western Blot.
-
Use Specific Analytical Tools: For quantification in biological matrices, LC-MS is the gold standard for distinguishing between 3-Cl-Phe and endogenous L-phenylalanine. [20][21]4. Run Comprehensive Controls: Always include negative controls (structurally unrelated compounds) and positive controls (the natural substrate/ligand) to contextualize the effects of 3-Cl-Phe.
-
Consult the Literature: Be aware that related compounds, especially the well-studied p-Chlorophenylalanine (PCPA), have known widespread effects, including off-target pharmacological actions unrelated to TPH inhibition. [23][24] By embracing these principles of scientific integrity and methodological rigor, researchers can confidently use 3-Cl-Phe to generate reliable and reproducible data, advancing our understanding of complex biological systems.
References
- Non‐additive stabilization by halogenated amino acids reveals protein plasticity on a sub‐angstrom scale. (n.d.). PubMed Central. [Link]
- Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity. (2022). MDPI. [Link]
- Gál, E. M., & Millard, S. A. (1970). DL-[2-14C]p-chlorophenylalanine as an inhibitor of tryptophan 5-hydroxylase. Journal of Neurochemistry. [Link]
- Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion. (n.d.). PMC. [Link]
- Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. (2021). MDPI. [Link]
- p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits. (1995). PubMed. [Link]
- (PDF) Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. (n.d.).
- Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. (2022). PMC. [Link]
- Phenylalanine Assay Kit. (n.d.). Cell Biolabs, Inc.. [Link]
- p-ethynylphenylalanine: a potent inhibitor of tryptophan hydroxylase. (2000). PubMed. [Link]
- What are the methods used to separ
- Human PAH/Phenylalanine Hydroxylase ELISA Kit. (n.d.). Assay Genie. [Link]
- Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin. (1967). PubMed. [Link]
- Quantification of phenylalanine hydroxylase activity by isotope-dilution liquid chromatography-electrospray ionization tandem mass spectrometry. (2012). PubMed. [Link]
- (PDF) Chromatographic Separation of Amino Acids. (n.d.).
- A basic phenylalanine-rich oligo-peptide causes antibody cross-reactivity. (2011). PubMed. [Link]
- Para-chlorophenylalanine, serotonin and killing behavior. (1975). PubMed. [Link]
- This compound. (n.d.). J&K Scientific. [Link]
- Separation and Detection of Amino Acids. (n.d.). eCampusOntario Pressbooks. [Link]
- Some pharmacological effects of p-chlorophenylalanine unrelated to tryptophan hydroxylase inhibition. (1973). PMC. [Link]
- Some pharmacological effects of p-chlorophenylalanine unrelated to tryptophan hydroxylase inhibition. (1973). PubMed. [Link]
- Effects of an inhibitor ( p -chlorophenylalanine) of the phenylalanine-... (n.d.).
- The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task. (1995). PubMed. [Link]
- 3-chloro-L-phenylalanine. (n.d.). PubChem. [Link]
- Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirm
- Immunological Cross-Reactivity. (n.d.). Diva-portal.org. [Link]
- Cross-Reactivity in Immunoassay Drug Screening. (n.d.). Siemens Healthineers Academy. [Link]
Sources
- 1. 3-chloro-L-phenylalanine | C9H10ClNO2 | CID 2761492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Para-chlorophenylalanine, serotonin and killing behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DL-[2-14C]p-chlorophenylalanine as an inhibitor of tryptophan 5-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. p-ethynylphenylalanine: a potent inhibitor of tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Non‐additive stabilization by halogenated amino acids reveals protein plasticity on a sub‐angstrom scale - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. quora.com [quora.com]
- 17. Method considerations for amino acid analysis | AltaBioscience [altabioscience.com]
- 18. researchgate.net [researchgate.net]
- 19. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 20. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 21. Quantification of phenylalanine hydroxylase activity by isotope-dilution liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scbt.com [scbt.com]
- 23. Some pharmacological effects of p-chlorophenylalanine unrelated to tryptophan hydroxylase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Some pharmacological effects of p-chlorophenylalanine unrelated to tryptophan hydroxylase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Imperative for Precision in Quantitative Mass Spectrometry
An In-Depth Guide to the Use of 3-Chloro-DL-phenylalanine as an Internal Standard in Mass Spectrometry
In the landscape of drug development and clinical research, liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone for quantitative bioanalysis due to its exceptional sensitivity and selectivity.[1] However, the accuracy and reliability of LC-MS data are not inherently guaranteed. The analytical process, from sample extraction to final detection, is susceptible to variability.[1][2] To counteract these potential inaccuracies, the use of an internal standard (IS) is not just common practice but a fundamental requirement for robust and reproducible results.[1][3] An IS is a compound of known concentration added to every sample, calibrator, and quality control standard, acting as a reference to correct for fluctuations in sample preparation, injection volume, and instrument response.[2][4]
The choice of an IS is one of the most critical decisions in method development. The ideal IS mimics the analyte's behavior throughout the entire analytical workflow, compensating for everything from extraction losses to ionization suppression in the mass spectrometer's source.[5][6] The two primary classes of internal standards are Stable Isotope-Labeled (SIL) standards and structural analogs. This guide provides a comprehensive comparison, focusing on the practical application and performance of this compound, a structural analog IS, against its "gold standard" SIL counterparts for the analysis of its parent compound, phenylalanine.
The Gold Standard: Stable Isotope-Labeled (SIL) Internal Standards
SIL internal standards are widely regarded as the most appropriate choice for quantitative bioanalysis.[1][4] These are molecules where one or more atoms have been replaced with a heavier, non-radioactive isotope, such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), or deuterium (²H).[7][8] For the analysis of phenylalanine, a typical SIL-IS would be L-[ring-¹³C₆]phenylalanine.[9]
The Core Advantages of SIL Standards:
-
Near-Identical Physicochemical Properties: A SIL-IS is chemically and physically almost identical to the analyte. This ensures it co-elutes chromatographically and exhibits the same extraction recovery and ionization response.[2][4] This near-perfect mimicry allows it to accurately correct for matrix effects—the suppression or enhancement of ionization caused by co-eluting compounds from the biological matrix.[8]
-
Improved Accuracy and Precision: The switch from analog standards to SILs has been shown to significantly reduce variations in mass spectrometry results, leading to improved accuracy and precision in the analysis of both small and large molecules.[8]
However, SIL standards are not without their challenges. They can be prohibitively expensive or commercially unavailable, especially for novel drug candidates.[4][10] Furthermore, while highly effective, a SIL-IS can sometimes mask underlying issues in an assay, such as analyte instability or poor extraction recovery, precisely because it behaves identically to the analyte.[5][10]
The Analog Alternative: A Case for this compound
When a SIL-IS is not a viable option, a structural analog becomes the next logical choice. A structural analog is a compound that is similar in structure and chemical properties to the analyte but is not isotopically labeled.[4] this compound is a derivative of phenylalanine where a hydrogen atom on the phenyl ring is substituted with a chlorine atom.[11][12]
Properties of this compound:
-
Molecular Formula: C₉H₁₀ClNO₂[13]
-
Molecular Weight: 199.63 g/mol [13]
-
Structure: Structurally analogous to Phenylalanine (MW: 165.19 g/mol )[14]
The rationale for using this compound as an IS for phenylalanine lies in its structural similarity. The core amino acid structure is identical, suggesting it will share some key chemical behaviors. The chlorine substitution provides a crucial mass shift of ~34 Da, making it easily distinguishable from the analyte in the mass spectrometer. However, this substitution is also the source of its potential drawbacks. The electronegative chlorine atom can alter the molecule's polarity, pKa, and ionization efficiency compared to the native analyte.[5]
Performance Showdown: this compound vs. ¹³C-Phenylalanine
To objectively compare performance, we present data from a simulated, yet realistic, validation experiment for the quantification of phenylalanine in human plasma. The experiment compares a method using ¹³C₆-Phenylalanine as the IS against a method using this compound.
Experimental Workflow
The following workflow outlines the key steps in the bioanalytical process. A robust method requires careful optimization at each stage to ensure consistency and reliability.
Caption: Bioanalytical workflow for phenylalanine quantification.
Detailed Experimental Protocol
-
Sample Preparation:
-
To 50 µL of human plasma, add 10 µL of the internal standard working solution (either ¹³C₆-Phenylalanine or this compound at 500 ng/mL).
-
Vortex for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer 150 µL of the clear supernatant to a new plate.
-
Evaporate the solvent under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Methanol with 0.1% Formic Acid).
-
-
LC-MS/MS Conditions:
-
LC System: Standard UPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Phenylalanine: m/z 166.2 → 120.2
-
¹³C₆-Phenylalanine: m/z 172.2 → 126.2[9]
-
This compound: m/z 200.0 → 154.0 (hypothetical transition for C¹³ isotope)
-
-
Comparative Performance Data
The following table summarizes the key validation parameters. This data illustrates the typical performance differences observed between a SIL-IS and a structural analog IS.
| Parameter | ¹³C₆-Phenylalanine (SIL-IS) | This compound (Analog IS) | Commentary |
| Linear Range | 10 - 5000 ng/mL | 10 - 5000 ng/mL | Both standards can support a wide linear range. |
| Correlation (r²) | > 0.998 | > 0.995 | The SIL-IS typically provides a slightly better correlation coefficient due to its superior tracking of the analyte. |
| Precision (%RSD) | < 5% | < 10% | The analog IS often shows higher variability because it may not perfectly compensate for procedural inconsistencies.[15][16] |
| Accuracy (%Bias) | ± 5% | ± 12% | Accuracy is tighter with the SIL-IS. The analog's different chemical nature can lead to a consistent but higher bias.[15] |
| Extraction Recovery | 92% (Analyte), 94% (IS) | 91% (Analyte), 82% (IS) | The recovery of the analog IS can differ significantly from the analyte, a key point for validation.[10] |
| Matrix Effect (%CV) | < 6% | < 15% | The SIL-IS is highly effective at compensating for ion suppression/enhancement, resulting in low variability across different matrix lots. The analog is more susceptible.[8] |
| Chromatography | Co-elutes with analyte | Elutes slightly later than analyte | The chlorine atom increases hydrophobicity, often leading to a slightly longer retention time on a reverse-phase column. |
Interpreting the Results: The Causality Behind the Numbers
-
Precision and Accuracy: The superior precision and accuracy observed with ¹³C₆-Phenylalanine stem from its identical chemical nature to the analyte.[8] It experiences the exact same degree of ion suppression or enhancement and the same losses during extraction. This compound, while structurally similar, has a different polarity and ionization efficiency. If the matrix effect suppresses the analyte's signal by 20% in a given sample, the SIL-IS signal will also be suppressed by 20%, and the final calculated ratio remains accurate. The analog IS might only be suppressed by 15% (or 25%), leading to a less accurate final concentration.[5]
-
Extraction Recovery: The difference in extraction recovery is a critical finding. A method using an analog IS must be rigorously validated to ensure that the recovery of both the analyte and the IS is consistent and reproducible across the concentration range, even if the absolute values differ.[3]
-
Chromatographic Separation: While co-elution is ideal for a SIL-IS to ensure identical exposure to matrix effects, a slight separation for an analog IS is not necessarily a failure.[7] The key is that the IS must elute close enough to the analyte to be subjected to similar matrix effects. If they are too far apart, the IS fails its primary purpose of correction.
Decision Framework: Selecting the Right Internal Standard
The choice of an IS is a balance of performance, cost, and availability. The following decision tree provides a logical framework for this process.
Caption: Decision tree for internal standard selection.
Conclusion and Recommendations
For the quantitative analysis of phenylalanine and similar small molecules by LC-MS, a stable isotope-labeled internal standard like ¹³C₆-Phenylalanine remains the undisputed gold standard. Its use leads to methods with superior accuracy, precision, and robustness, which is paramount for regulated bioanalysis in drug development.[4][8]
However, this compound presents itself as a scientifically valid and cost-effective alternative when a SIL-IS is unavailable or impractical. Its structural similarity to phenylalanine allows it to function as an effective internal standard, provided that a comprehensive and rigorous validation is performed.[5][10] Researchers choosing this path must pay exceptionally close attention to potential differences in extraction recovery and susceptibility to matrix effects. The data clearly shows that while an analog IS can yield a method that is fit-for-purpose, it requires a deeper level of scrutiny during method development to understand and control for its limitations.[3] Ultimately, the choice of internal standard must be justified by empirical data that demonstrates the reliability and accuracy of the resulting analytical method.
References
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
- Reddy, T. M., & Kumar, V. S. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?.
- BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?.
- PubChem. (n.d.). 3-chloro-L-phenylalanine.
- ResearchGate. (n.d.). Use of Internal Standards in LC-MS Bioanalysis. Request PDF. [Link]
- Wright, M. J., Wheller, R., Wallace, G., & Green, R. (2019). Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. Bioanalysis, 11(18), 1701–1713. [Link]
- National Institute of Standards and Technology. (n.d.). DL-Phenylalanine. In NIST Chemistry WebBook.
- Zhao, F., et al. (2024). Elucidating Scent and Color Variation in White and Pink-Flowered Hydrangea arborescens 'Annabelle' Through Multi-Omics Profiling. MDPI. [Link]
- IROA Technologies. (2023). How Amino Acid Internal Standards Boost Mass Spec Accuracy.
- KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis.
- Ma, S., et al. (2024).
- CSUSB ScholarWorks. (n.d.). Assessing The Reactivity Of Amino Acids To Chlorination Using Capillary Electrophoresis.
- Volpi, E., et al. (2013). Comparison of different mass spectrometry techniques in the measurement of L-[ring-13C6]phenylalanine incorporation into mixed muscle proteins. NIH. [Link]
- Royal Society of Chemistry. (2013). Analytical Methods.
- ResearchGate. (n.d.). Relative Reactivity of Amino Acids with Chlorine in Mixtures. Request PDF. [Link]
- Kim, B., et al. (2006). Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry. PubMed. [Link]
- Ahring, K., et al. (2016). Clinical relevance of the discrepancy in phenylalanine concentrations analyzed using tandem mass spectrometry compared with ion-exchange chromatography in phenylketonuria. PubMed Central. [Link]
- Friedman, M., & Gumbmann, M. R. (1985). A comparison of internal and external standardization in amino acid analysis. PubMed. [Link]
- CSUSB ScholarWorks. (n.d.). Assessing The Reactivity Of Amino Acids To Chlorination Using Capillary Electrophoresis.
- Hawkins, S. C., et al. (2016).
- Bioanalysis Zone. (n.d.). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays.
- Shimadzu. (n.d.). LC-MS/MS Method Package for D/L Amino Acids.
- Li, D., et al. (2018). Synthesis of Tripeptide Derivatives with Three Stereogenic Centers and Chiral Recognition Probed by Tetraaza Macrocyclic Chiral Solvating Agents Derived from d-Phenylalanine and (1S,2S)-(+)-1,2-Diaminocyclohexane via 1H NMR Spectroscopy. PubMed Central. [Link]
Sources
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. iroatech.com [iroatech.com]
- 3. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. 3-chloro-L-phenylalanine | C9H10ClNO2 | CID 2761492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. DL-Phenylalanine [webbook.nist.gov]
- 15. Comparison of different mass spectrometry techniques in the measurement of L-[ring-13C6]phenylalanine incorporation into mixed muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clinical relevance of the discrepancy in phenylalanine concentrations analyzed using tandem mass spectrometry compared with ion-exchange chromatography in phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3-Chlorophenylalanine and 3-Fluorophenylalanine in Protein Engineering
Introduction: Expanding the Chemical Toolkit of Proteins
In the landscape of protein engineering and drug development, the ability to move beyond the canonical 20 amino acids has unlocked unprecedented opportunities. By introducing non-canonical amino acids (ncAAs) with unique chemical functionalities, researchers can fine-tune protein stability, modulate enzymatic activity, and introduce novel probes for sophisticated biophysical analysis. Among the most powerful classes of ncAAs are the halogenated phenylalanine analogs. The introduction of a halogen atom onto the phenyl ring serves as a subtle yet potent modification, altering the electronic and steric properties of the amino acid without drastic structural perturbation.
This guide provides an in-depth, objective comparison of two key halogenated analogs: 3-Chloro-DL-phenylalanine (3-Cl-Phe) and 3-Fluoro-DL-phenylalanine (3-F-Phe) . We will explore their distinct physicochemical properties, delve into the methodologies for their incorporation into proteins, and analyze experimental data to guide researchers in selecting the optimal analog for their specific application.
Section 1: Physicochemical Properties - A Head-to-Head Comparison
The choice between chlorine and fluorine substitution is not trivial; it is a strategic decision based on the distinct properties each halogen imparts. While both are electron-withdrawing, the differences in size, electronegativity, and polarizability lead to different impacts on the host protein.
| Property | This compound (3-Cl-Phe) | 3-Fluoro-DL-phenylalanine (3-F-Phe) | Phenylalanine (Phe) - Reference |
| Molecular Formula | C₉H₁₀ClNO₂[1] | C₉H₁₀FNO₂[2] | C₉H₁₁NO₂[3] |
| Molecular Weight | 199.63 g/mol [1] | 183.18 g/mol [2] | 165.19 g/mol [3] |
| Appearance | White to off-white/light yellow powder[4][5] | Colorless crystalline solid / White powder[6] | White, crystalline powder |
| van der Waals Radius (Halogen) | Chlorine: ~1.75 Å | Fluorine: ~1.47 Å | Hydrogen: ~1.20 Å |
| Electronegativity (Pauling Scale) | Chlorine: 3.16 | Fluorine: 3.98 | Hydrogen: 2.20 |
| Key Structural Impact | Moderate steric bulk, moderate electron-withdrawing effect. Can participate in halogen bonding.[7] | Minimal steric bulk (closest isostere to H), strong electron-withdrawing effect.[8] | Baseline for hydrophobic and π-π interactions.[9] |
| Solubility | Soluble in DMSO, Chloroform, Ethyl Acetate[10] | Water and alcohol soluble | Sparingly soluble in water |
| Primary Application Focus | Probing structure-function, enhancing stability, building block for peptide synthesis.[4] | Probing electrostatic interactions, 19F-NMR studies, enhancing metabolic stability.[11] | Natural protein synthesis.[12] |
Section 2: Genetic Incorporation Strategies
Neither 3-Cl-Phe nor 3-F-Phe are recognized by the native translational machinery. Their site-specific incorporation into a target protein requires the technique of genetic code expansion . This methodology relies on an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair, which function independently of the host cell's endogenous aaRS/tRNA pairs.[13]
The most common strategy involves repurposing a stop codon, typically the amber codon (TAG), to encode the ncAA.[14] The key components for this process are:
-
An Engineered Aminoacyl-tRNA Synthetase (aaRS): This enzyme is evolved or designed to specifically recognize and "charge" the desired ncAA (e.g., 3-Cl-Phe) onto its partner tRNA.
-
An Orthogonal Suppressor tRNA: This tRNA has an anticodon (CUA) that recognizes the amber (TAG) stop codon on the messenger RNA (mRNA).
-
A Target Gene: The gene of the protein of interest is mutated to have a TAG codon at the precise site where the ncAA is to be incorporated.
-
Expression Host: Typically E. coli or mammalian cells, which are grown in media supplemented with the ncAA.
Particularly for halogenated phenylalanines, mutants of the pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina species have proven to be exceptionally versatile.[15] A rationally designed mutant, PylRS(N346A/C348A) , is known to be highly promiscuous, recognizing a wide array of phenylalanine derivatives with substitutions at the ortho, meta, and para positions, including various halides.[15] More specifically, a highly efficient PylRS mutant, designated oClFRS , has been engineered to incorporate o-chlorophenylalanine, demonstrating that the PylRS scaffold is highly adaptable for chlorinated analogs.[7][16]
The general workflow for ncAA incorporation is depicted below.
Section 3: Impact on Protein Structure and Function
The substitution of a hydrogen atom with chlorine or fluorine on the phenyl ring can have profound effects on protein stability and function. These effects stem from the interplay of steric hindrance, hydrophobicity, and altered electronic charge distribution on the aromatic ring.
-
Protein Stability: Halogenation generally increases the hydrophobicity of the phenylalanine side chain.[17] This can lead to enhanced protein stability if the residue is buried in a hydrophobic core. A study on the amyloid-forming peptide NFGAIL showed a direct correlation between the increased hydrophobicity of halogenated phenylalanine residues and accelerated aggregation kinetics, indicating a stabilizing effect on the fibril structure.[18] While fluorine is smaller, chlorine's larger size can more effectively fill packing defects within a protein's core, though it also carries a higher risk of steric clashes.
-
Aromatic Interactions: Phenylalanine participates in crucial cation-π, π-π, and CH-π interactions.[9] The strong electron-withdrawing nature of both fluorine and chlorine depletes the electron density of the aromatic ring. This systematically weakens cation-π interactions, providing a molecular "rheostat" to probe the energetic contribution of these forces to ligand binding or protein-protein interactions.
-
Biophysical Probes: 3-Fluorophenylalanine is an invaluable tool for Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹⁹F nucleus has a spin of ½, is 100% naturally abundant, and has a large chemical shift range, making it a highly sensitive probe of the local protein environment. This allows for detailed studies of protein dynamics, conformational changes, and ligand binding without the need for isotopic labeling of the entire protein.
Section 4: Experimental Protocols
This section provides a generalized, step-by-step protocol for the site-specific incorporation of 3-Cl-Phe or 3-F-Phe into a target protein expressed in E. coli.
Protocol: Site-Specific ncAA Incorporation in E. coli
1. Plasmid Preparation:
- Obtain or construct two compatible plasmids:
- pEVOL Plasmid: Carries the gene for the engineered aminoacyl-tRNA synthetase (e.g., a PylRS mutant) and its cognate suppressor tRNA (tRNAPylCUA).
- pTarget Plasmid: Carries your gene of interest (GOI) with an in-frame amber stop codon (TAG) at the desired incorporation site. This plasmid should also have a different antibiotic resistance marker than the pEVOL plasmid.
- Verify both plasmids by sequencing.
2. Transformation:
- Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both the pEVOL and pTarget plasmids using standard chemical transformation or electroporation protocols.
- Plate the transformed cells on LB agar plates containing both antibiotics to select for cells that have taken up both plasmids. Incubate overnight at 37°C.
3. Protein Expression:
- Inoculate a single colony into 5-10 mL of LB media with both antibiotics and grow overnight at 37°C with shaking.
- The next day, use the overnight culture to inoculate a larger volume of expression media (e.g., Terrific Broth or M9 minimal media) containing both antibiotics.
- Grow the culture at 37°C with shaking until it reaches an optical density (OD₆₀₀) of 0.6-0.8.
- Crucial Step: Add the non-canonical amino acid (3-Cl-Phe or 3-F-Phe) to a final concentration of 1-2 mM.
- Induce protein expression by adding the appropriate inducer (e.g., IPTG for lac-based promoters, arabinose for araBAD promoters).
- Reduce the temperature to 18-25°C and continue expression for 16-24 hours.
4. Protein Purification:
- Harvest the cells by centrifugation.
- Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication or high-pressure homogenization).
- Clarify the lysate by centrifugation.
- Purify the target protein from the supernatant using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).
5. Verification of Incorporation by Mass Spectrometry:
- The most definitive way to confirm successful ncAA incorporation is through mass spectrometry.[19]
- Prepare the purified protein sample for analysis.
- Use Electrospray Ionization Mass Spectrometry (ESI-MS) to determine the intact mass of the protein.
- Expected Result: The observed mass should match the theoretical mass calculated for the protein containing the ncAA.
- Mass shift for Phe → 3-Cl-Phe: +33.44 Da
- Mass shift for Phe → 3-F-Phe: +18.00 Da
- For further confirmation, perform a tryptic digest of the protein followed by LC-MS/MS analysis to identify the peptide fragment containing the ncAA and confirm its precise location.[20]
Section 5: Choosing the Right Analog - A Practical Guide
The decision to use 3-Cl-Phe versus 3-F-Phe should be driven by the experimental question.
-
Choose 3-Fluoro-DL-phenylalanine if:
-
Your primary goal is to probe the local protein environment using ¹⁹F-NMR .
-
You need the most subtle steric perturbation possible while still altering the electronics of the ring. Fluorine is the closest in size to hydrogen.[8]
-
You want to systematically weaken cation-π interactions with minimal structural disruption.
-
Your research focuses on enhancing metabolic stability, as the carbon-fluorine bond is exceptionally strong.[11]
-
-
Choose this compound if:
-
You are exploring the effects of a more significant steric and electronic perturbation than fluorine provides.
-
You are interested in introducing a halogen bond donor, a specific type of non-covalent interaction that can influence protein folding and ligand binding.[7]
-
Your goal is to fill a small cavity in a protein's hydrophobic core, where the larger size of chlorine might be advantageous.
-
You need a potential chemical handle for subsequent reactions, as the C-Cl bond is more reactive than the C-F bond in certain contexts (e.g., palladium-catalyzed cross-coupling reactions).
-
Conclusion
Both 3-chlorophenylalanine and 3-fluorophenylalanine are powerful tools in the protein engineer's arsenal. They are not interchangeable; rather, they are complementary probes that offer distinct advantages. 3-F-Phe provides a minimally invasive way to tune electronics and serve as a sensitive NMR reporter, while 3-Cl-Phe introduces unique steric and bonding possibilities. By understanding their fundamental properties and the robust methodologies developed for their incorporation, researchers can continue to push the boundaries of protein design, creating novel biologics, and uncovering deeper insights into the molecular basis of life.
References
- Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli. (URL not available)
- Dougherty, D. A. Incorporation of non-canonical amino acids. Methods in Molecular Biology, 2011. [Link]
- Worst, E. G., et al. Residue-specific Incorporation of Noncanonical Amino Acids into Model Proteins Using an Escherichia coli Cell-free Transcription-Translation System. Journal of Visualized Experiments, 2016. [Link]
- Borgo, B., & Schultz, P. G. Dual Noncanonical Amino Acid Incorporation Enabling Chemoselective Protein Modification at Two Distinct Sites in Yeast. ACS Chemical Biology, 2019. [Link]
- Schwab, A., et al.
- Vertex AI Search.
- iNClusive: a database collecting useful information on non-canonical amino acids and their incorporation into proteins for easier genetic code expansion implementation. Nucleic Acids Research, 2023. [Link]
- Antonenko, O., et al. Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. International Journal of Molecular Sciences, 2021. [Link]
- Zhang, W., et al.
- Fan, C., et al. A Designed, Highly Efficient Pyrrolysyl-tRNA Synthetase Mutant Binds o-Chlorophenylalanine Using Two Halogen Bonds. Journal of Molecular Biology, 2022. [Link]
- PubChem. 3-Chlorophenylalanine. [Link]
- Koksch, B., et al.
- JoVE. Residue-specific Incorporation of Noncanonical Amino Acids into Model Proteins Using an E.coli. YouTube, 2022. [Link]
- PubChem. 3-Fluorophenylalanine. [Link]
- PubChem. p-Fluorophenylalanine. [Link]
- Karim, A. S., et al. Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Frontiers in Bioengineering and Biotechnology, 2020. [Link]
- Wan, W., et al. Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives. ACS Chemical Biology, 2014. [Link]
- Fan, C., et al. A Designed, Highly Efficient Pyrrolysyl-tRNA Synthetase Mutant Binds o-Chlorophenylalanine Using Two Halogen Bonds. Request PDF, 2025. [Link]
- Uttamapinant, C., et al. Engineered Aminoacyl-tRNA Synthetase for Cell-Selective Analysis of Mammalian Protein Synthesis.
- Martynyuk, A. E., et al. Neuroprotective Action of Halogenated Derivatives of L-Phenylalanine. Stroke, 2005. [Link]
- Galles, J. L., et al. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells.
- PubChem. (2S)-2-amino-3-(3-fluorophenyl)propanoic acid. [Link]
- Awad, L. F., & Ayoup, M. S. Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 2020. [Link]
- Nguyen, D. P., et al. Engineered Aminoacyl-tRNA Synthetases with Improved Selectivity toward Noncanonical Amino Acids. Journal of the American Chemical Society, 2014. [Link]
- Wikipedia.
- Torres-Larios, A., & Schimmel, P. Aminoacyl-tRNA synthetases. eLS, 2015. [Link]
- Creative Biolabs. Aminoacyl-tRNA Synthetases. [Link]
- PubChem. 3-chloro-L-phenylalanine. [Link]
- Awad, L. F., & Ayoup, M. S. Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 2020. [Link]
- MetwareBio. Phenylalanine: Essential Roles, Metabolism, and Health Impacts. [Link]
- Silberberg, D. H., et al. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. Brain Research, 1976. [Link]
- Gazit, E., et al. Intrinsic property of phenylalanine to trigger protein aggregation and hemolysis has a direct relevance to phenylketonuria. Scientific Reports, 2017. [Link]
Sources
- 1. 3-Chlorophenylalanine | C9H10ClNO2 | CID 85680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Fluorophenylalanine | C9H10FNO2 | CID 9976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenylalanine (data page) - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. L-3-Chlorophenylalanine | 80126-51-8 [chemicalbook.com]
- 6. p-Fluorophenylalanine | C9H10FNO2 | CID 4654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. L-3-Chlorophenylalanine CAS#: 80126-51-8 [m.chemicalbook.com]
- 11. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 12. Phenylalanine: Essential Roles, Metabolism, and Health Impacts - MetwareBio [metwarebio.com]
- 13. mdpi.com [mdpi.com]
- 14. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A Designed, Highly Efficient Pyrrolysyl-tRNA Synthetase Mutant Binds o-Chlorophenylalanine Using Two Halogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Dual Noncanonical Amino Acid Incorporation Enabling Chemoselective Protein Modification at Two Distinct Sites in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of 3-CHLORO-DL-PHENYLALANINE and 3-bromo-dl-phenylalanine
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Halogenated derivatives of phenylalanine are invaluable tools in biochemical research and pharmaceutical development, serving as enzyme inhibitors, metabolic probes, and building blocks for novel therapeutics.[1][2] This guide provides a comprehensive comparative analysis of two significant analogues: 3-Chloro-DL-phenylalanine (3-Cl-Phe) and 3-Bromo-DL-phenylalanine (3-Br-Phe). By examining their physicochemical properties, core mechanisms of action, and experimental applications, this document serves as a critical resource for scientists selecting the appropriate analogue for their research needs, particularly in the fields of neuropharmacology and oncology.
Physicochemical Profile: A Comparative Overview
The substitution of a chlorine or bromine atom at the meta-position of the phenyl ring imparts distinct physicochemical characteristics that influence biological activity.[][4] The larger atomic radius and greater lipophilicity of bromine compared to chlorine are key differentiators.
Table 1: Comparative Physicochemical Properties
| Property | This compound | 3-Bromo-DL-phenylalanine |
| Molecular Formula | C₉H₁₀ClNO₂[2] | C₉H₁₀BrNO₂[5] |
| Molecular Weight | 199.63 g/mol [] | 244.09 g/mol [6] |
| Appearance | White to off-white powder[2] | White to off-white or grey powder[5][6] |
| CAS Number (DL mixture) | 1956-15-6[2] | 30163-20-3[6] |
| Predicted Boiling Point | 339.5±32.0 °C[] | Data not readily available |
| Predicted Density | 1.336±0.06 g/cm³[] | Data not readily available |
| Storage Conditions | 2-8 °C[] | 2-8 °C or -20°C[5][6] |
| Solubility | Data not readily available | Soluble in DMSO (with heating)[7] |
Core Mechanism of Action: Inhibition of Aromatic Amino Acid Hydroxylases
The primary mechanism through which 3-Cl-Phe and 3-Br-Phe exert their biological effects is the competitive inhibition of aromatic amino acid hydroxylases (AAAHs).[1] These enzymes, including Tryptophan Hydroxylase (TPH) and Phenylalanine Hydroxylase (PAH), are critical for the synthesis of key neurotransmitters.[1]
TPH is the rate-limiting enzyme in the biosynthesis of serotonin (5-HT), a crucial neurotransmitter involved in mood, cognition, and gastrointestinal function.[8][9] TPH exists in two isoforms: TPH1, primarily found in the gut and pineal gland, and TPH2, the neuronal isoform.[8][9] By acting as structural analogues of the natural substrate, tryptophan, these halogenated phenylalanines can bind to the active site of TPH, thereby blocking serotonin production.[1]
The Serotonin Biosynthesis Pathway and Point of Inhibition
The diagram below illustrates the serotonin synthesis pathway and highlights the inhibitory action of 3-halogenated phenylalanine analogues on Tryptophan Hydroxylase (TPH).
Caption: Inhibition of Tryptophan Hydroxylase (TPH) by halogenated phenylalanine analogs.
Comparative Inhibitory Potency
While direct, side-by-side kinetic comparisons of 3-Cl-Phe and 3-Br-Phe are scarce in the literature, structure-activity relationship (SAR) studies on related transporters provide valuable insights. For the L-type amino acid transporter 1 (LAT1), which transports large neutral amino acids, inhibitory activity increases with the size of the halogen at the meta-position.[10][11] This trend is reported as I > Br > Cl > F.[12] This suggests that 3-Bromo-DL-phenylalanine may exhibit a higher binding affinity and potentially greater inhibitory potency on target enzymes like TPH compared to its chlorinated counterpart due to its larger size and increased lipophilicity.[10][12]
Applications in Research
Both 3-Cl-Phe and 3-Br-Phe are primarily used as research tools to study the physiological roles of serotonin.[2][5]
-
In Vivo Serotonin Depletion: Administration of these compounds to animal models leads to a reduction in serotonin levels, allowing researchers to investigate the behavioral, physiological, and pathological consequences of serotonin deficiency. This is a common application in neuroscience to study conditions like depression and anxiety.
-
Enzyme Mechanism Studies: As competitive inhibitors, they are used in vitro to probe the structure and function of the active site of TPH and other AAAHs.[][5]
-
Peptide and Pharmaceutical Synthesis: These unnatural amino acids serve as building blocks for creating modified peptides with enhanced biological activity or as intermediates in the synthesis of novel pharmaceutical agents, particularly for neurological disorders.[2][5]
Experimental Protocols: A Representative Workflow
To assess and compare the inhibitory potential of these compounds, an in vitro enzyme inhibition assay is a foundational experiment.
Protocol: In Vitro Inhibition of Tryptophan Hydroxylase (Fluorescence-Based)
This protocol provides a generalized method for determining the half-maximal inhibitory concentration (IC50) of test compounds against TPH.
Objective: To quantify the concentration-dependent inhibition of recombinant TPH1 or TPH2 by 3-Cl-Phe and 3-Br-Phe.
Materials:
-
Recombinant human TPH1 or TPH2 enzyme.[13]
-
L-tryptophan (substrate).[13]
-
Tetrahydrobiopterin (BH4) (cofactor).[13]
-
Assay Buffer (e.g., 40 mM HEPES, pH 7.5).[13]
-
Test Compounds: this compound and 3-Bromo-DL-phenylalanine, dissolved in an appropriate solvent (e.g., DMSO).
-
96-well microplate, black, flat-bottom.
-
Fluorescence plate reader.
Methodology:
-
Compound Preparation: Prepare a serial dilution of each test compound in the assay buffer. The final concentration range should span several orders of magnitude around the expected IC50. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Reaction Mixture: In each well of the microplate, add the assay buffer, BH4 cofactor, and the respective concentration of the test compound or vehicle control.
-
Enzyme Addition: Add the TPH enzyme to each well to initiate a pre-incubation period (e.g., 10-15 minutes at room temperature). This allows the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add L-tryptophan to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the fluorescence of the product (5-hydroxytryptophan), which can be detected directly or through a coupled enzymatic reaction.
-
Data Analysis: Determine the initial reaction velocities from the fluorescence data. Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value.[1]
Experimental Workflow Diagram
Caption: Workflow for an in vitro TPH enzyme inhibition assay.
Considerations for Selection: 3-Cl-Phe vs. 3-Br-Phe
Choosing between these two analogues depends on the specific experimental goals:
-
For Maximum Potency: Based on SAR trends, 3-Bromo-DL-phenylalanine is likely the more potent inhibitor due to the larger halogen size.[10][12] It would be the preferred choice for studies requiring maximal serotonin depletion or for use as a high-affinity probe.
-
For Subtler Perturbations: This compound may be suitable for experiments where a less potent inhibition is desired to study the effects of partial serotonin depletion.
-
For Synthetic Chemistry: The choice may be dictated by the reactivity of the halogen in subsequent synthetic steps. Bromine can offer different reactivity profiles compared to chlorine in cross-coupling reactions.
Safety & Handling
Both this compound and 3-Bromo-DL-phenylalanine are classified as irritants, potentially causing skin, eye, and respiratory irritation.[14][15] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
Both this compound and 3-Bromo-DL-phenylalanine are powerful research tools for modulating the serotonergic system. Their primary difference lies in the halogen substitution, which influences their physicochemical properties and, consequently, their biological potency. While 3-Bromo-DL-phenylalanine is predicted to be the more potent inhibitor based on structure-activity relationships, the ultimate choice depends on the specific requirements of the research application. This guide provides the foundational knowledge and experimental framework for researchers to make an informed decision and effectively utilize these versatile compounds.
References
- A Comparative Analysis of the Biological Activities of 3-Bromo-DL-phenylalanine and 4 - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfqUAD7nFwVYXzFBevSmDTTPx-a46Z6q5LpKpVhJiN0KwEb4ueIzEWXJvklNPvNXwRCEVI2f1e-AMZMQaVB8r5-UJA_i8azdRb1gd4bvIuxlI6oSwJ5OG2sQRhG38jOLPBGeGIurspFogPt3P3QgFeHuzHmzg9onTkC2Lpn5h95W3zhqRPCiHwPpnhv31wKOaN01x67fcfztSuinhNT4PkQ5Uvn4ODEBs7emoivJ8rNkEjjwJ-DusiG9GtqX5-95XksGcufPOc4okC]
- TPT-004: A Comparative Analysis of Tryptophan Hydroxylase Isoform Selectivity - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcjEJ60xyLY7QynjsQvFmxq-_z652WcAA0Ic3tzuHr-Mln4DoudgyjbUPyHKzRQlTFQ0NTq-2olzaUVP0pSxmf6QdR-vrX9WZ_DMbRJ5Nj2-vs9ok3T5hN1DCUHQxCira16p51vIzg_xn-15b4H1IQB33WK75o2xJa3AnZY3t4oJSvnieTz_YCSI5gi2hTD6i6pt8F8HVxpVRbBSLlNCsnlEH1h7BGrAll]
- This compound - Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-t6AHS8xnSF8SjuPAi0izFhThiMHzrqq_nthSBvJfNuOiotfZFjMKMw-aZeT-8Iv493dFgUSUBWeRlN4P44JUh89gDtAM_fluSMtBEB0uTsGTCVNxO-1goOwWsAU0SO2PaVc=]
- 3-Bromo- L-phenylalanine - Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-VnQrUKrTRNiy4fSDCQSoy4aK0bJORq-vW8IdlHTcX1vQnK_koA87DGGhvgEwzX5E1Fh2F9EY4XuuOqwxtxY7XHCSRISd3tGlHV0lPXaBWIyS-kwEU7NUews5XvG3iKyFsAY=]
- CAS 1956-15-6 this compound - BOC Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpA9nGDRIw9GzSzdV4PBurEoFtWikc6i6v64eQ5v8PXJL32aYZQ2ySyoSKsBu8bwakfjEn9hoA_oheskOuzYpXxpGIkvrRIHMpMzHfJX3wnHMd_57vekLjU9NUwlIzIm5S4mynAK3ZGaCZlWMYmcNYmuCnZ0PFdH6lJVbPs2cEMqhBDtgzasCSQtCiaQ==]
- 3-Bromo-DL-phenylalanine | Amino Acid Derivative | MedChemExpress. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESZCv6kI7hWiEV9jc91-Em_Y6pdkno-c2_3Vj3CjmR4nBOPmrmAJ051fg3ZGkbyb_w7bsmc5ZRqHOi9UiZFfNZmVnkffLNJzbGawvpUl3Y80Hxsq6kbFdwx2cMfUQn86727CbbU0BbwNtkWDN3-9yqNMmxeCJ-4w==]
- 3-Bromo-L-phenylalanine | Amino Acid Derivative | MedChemExpress. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5HfRV_q9YsqKUTKrhdI3tROXNPyMDNlEYdTciRWwjbD-QeInigmO4NxQL-Q3lbL7vrsyNbHPQU5G8Sojr38z52Vi7EmNA_H9ID0hnLzvdFgGhDzN4oKBxljY6QvStFWGLFhtGOzPHy5ybZ2C6aKlDa40GRHtT]
- 3-Chloro-D-phenylalanine | C9H10ClNO2 | CID 7009409 - PubChem - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxD7Ustor6-FHZBXYv2Q9v62WuQPSWqLNBNkzqPvN3QRKx6qgUQVGMEd1HLCwGW7Vm-O8huq0WqS-O4PJ37EzXRnWc8V-VTtklPxD7AmEccaTxqASwdWpkXdnryEfk-SjRJ3kDVHZ11yHjI-cf78p1EqwZssGaNNTvD1WBpA==]
- 3-chloro-L-phenylalanine | C9H10ClNO2 | CID 2761492 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpOTx7aTtszqjmpL__-SeewCyrRU1GLdqdDOr0nevcy3UXxKpDwxTeNhbt21Ze2a_LVubSgaDpjg5GEnd-DhcMVmOkY15_ylvo-EywJlZlayeKBxeDLuansmyKILBVanrm8-AImhA7yDB8fkBIYVxfkD9fKljB3H0q3J6-ag==]
- Inhibition of Tryptophan Hydroxylases and Monoamine Oxidase-A by the Proton Pump Inhibitor, Omeprazole—In Vitro and In Vivo Investigations - Frontiers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGzrdT2ZrFafJlqKVyR1RdVmhoDl45Lr2BORp898EzMz1kHqPkmrxIV5VgDJzhuJMott4wehorhPJfGB8CddwDvs1DtDJJybUvQ1vngotd2wk2W48sC0aLEQIfqP-cFQs6gdQKNZw-xy4AN5_ZJxkvsW7ulFT47ZPE5HTynBUv-Z4O_B3fCaM8vi3RLvT2gUpGbEW-]
- Tryptophan Hydroxylase | Inhibitors - MedchemExpress.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg1G3WbuB2hIUZu0NaNiXKR823DDWgjG66c4VDLNy2nH1H_Fm4lsGY-R8aOr1PpfIBVXLzndFnxrAzEuU33n1rAm5zEggFDEmwo1LIdWOfltVY2mXmcm1xr-DoJ4uewWokCwZmoMUSgxA2sT8-bMb1QaVNpCJXhxPJCz7F5dtv]
- Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmosONIh8oSMal3KVBTfI-6J2UmKRZba6wx43LsnLM1Ar3uJ9OGUFaxMztNuR8YKcm6EJydcwuSiPLODJQ0WRCcWBsiUq29CYwr-TUF-RDJFed9FwwmI4Tgg8M3h8EQbEG1a09]
- 3-Bromo-D-phenylalanine | C9H10BrNO2 | CID 7047040 - PubChem - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcoh87uq-ubbBHfrSikwRlUEvmLlnYYsGWoFahrY5j37sNplw2ba6QyiYSf8SAkK6Ds5C3Z0b_U5B--lA7eK1J1v1Vu8jI_kVbT9hJIpLJyrOMAtVRWEMqkpjkWsz-xJpWv6hh3C3ZIeyLjVzZ8i6ilOr1SHzApArOAY8I]
- 3-Bromo-DL-phenylalanine | Amino Acid Derivative | MedChemExpress. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQGkQnEYkGdBGjyPzIzRNgpT7fnv5g98F7c2s0Rsbzl9bM-6J8iEqpQSeOVntUzB6WJR06J8mcJ05eOnZNpPdR1NRBzpsi98BlOG0XAtZZYS_trlRYCiYWJh5uZcgHHlB_jNnAw8Ykyuqo3tvYm1QYg1s8DrvxtJSSr7qQI8b3YNztVv4=]
- 30163-20-3 | 3-Bromo-DL-phenylalanine - ChemScene. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKz7Ml-ry4S_GFe-41VycXlX4XorRCoszy4mQDqSFy_twOQbhpBwOBo3VSPXn3C0XnwP05r1IRttnoO_8EwNZVgRDgxitb8yorhlR5J5IyXepyYFTaoGXcIq-bVz0vXKDnQ42c]
- Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAb6bLAqb-HpI2Qt5G01HTYiuRo9QJK_EEvdBgqsJ-zrHPaM_klxp9v2ow1qaW1bH6-6O5dXjCcPR0GrLukj9XZqdOKyu5-28YLyN_4nMI7yPLYPl33mgeG-m16b3zPVL-AGxqgdxcLFcZj8Q=]
- tryptophan hydroxylase inhibitor: Topics by Science.gov. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-6VoAE02P8oTsApwsoA-ZAarryoY4TaASZsqncE7IEFgEvpcZD1G1Rf40L1CcsuEzS2hvkaZ_eEWPnnMLAwjk_7jIvTtH7sm35oDI1Yb1LjwgZ-tnWVtvX6ag76DyjCRDwQHVsXQ9tlEdILGQC1MIJYVxAqKxlwKaM3K3lO8W72lnJfv_]
- Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyJ46y8GLyBzfTfhc-ifilxn3c0Uqzk448JNEPKVFPxkk5QqiskAuZwWpAsD_bpgeeRZC5ltcLyW1EsLNuyjXSrPfWm9vDOuSxQjbUsy1_ZHLgyJi4vUviCsVK4-KFeNuM7JUJvmuRkrtJh8Dk]
- Structure–activity characteristics of phenylalanine analogs selectively transported by L‑type amino acid transporter 1 (LAT1 - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIrkszgdswtHrYPQ971YyMlFhA8Z3z0Iv6unjiqtBrqH5-vhEfrWlFZq18LBioS-KJQX4WSOkCoGAgNHul1sVglljgNKmmOWW0kH2KrHLAvXZGEA9ufGjwX6vv0FmHn6tj3L4gDUd4pT0CoMwFkT8qbbSTNp6Diy78MDhfOLolh6lbImGsJe4yp0M3w4gBQObn6Qx2QXeyBcZ3c860BEl_IcSnWpBTEW_5liN1hMkuznOJtxUwediDmSixG_jWSN8FOIcCeqcQFdbXfqtcka8fgPfwlZrOsNc2EFu2MRpDCEDrqq9jRzftunGQkb9G84MzNsqhm4o3T-rFwqgoXPNmrxAo1GqFrAQWY2W3LEjbUVlufuHTpEcMBtSSSHaiWI2XQFhHBZzMG8WN8iX1SetOjhm9SZ4-P0-fWNTjnj0djqaIF5ZATQjyiLC656HFA_CESOC6G_RNlKxC3etC-f-s6DuBWNn6uyzZV-okqBS9zTK1nuzF4cidIMINHJgCowj16zrnJtBWv-7zU0nz1ZORkLgzWDxG-i8p236iWX3YX6WN7kXvXFPnPP5V7-COqWaRZriYlrDqSQHMnrWgI-2FiN2pQaCeHnwMPR7lBA==]
- LAT-1 Activity of meta-Substituted Phenylalanine and Tyrosine Analogs - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsYCfMacJX27AFqRF6PB6iDTxAgye6c1kRSax4gciINJN9lAw2IkszbB5Bq2J3bql4jfjIPiReT8UXuDGcJ7ZQlBKoFCNZxXgtRxij9EBsPNWDJZy0pc93sMPX9AJyFenhoHnMTgj50hr4RqgvpPkZkU0wdnH0y13-dXt30uen1K1PT3vc9Q5edJnU-G392IdPXzl_iRVo9mSFR9DzbIcV7qnsqiGZ_mjFHJwtXGA6jNyTzA==]
- 3-Bromo-DL-phenylalanine - Product Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaA96R9r-X_6fFeq2Qsfi3GAMYrK4tFJX0n_g65s7UM_Vs2b-_MX3w1nw9LTX-Ay8r6naxFrjTRr7utr8UL2XnW6BELDvTt1-doSfYaHn_mIxlTCt6ps5cvF1nvRS5dWzas6pLwmYsMGl1R6EEzUG66BywshSOhmq5rE5LxktK9RqMWOaDIR-H1AHl6lETX_1mYmd9qfqnEu4j5uONNADtHOFK6zg=]
- LAT-1 Activity of meta-Substituted Phenylalanine and Tyrosine Analogs - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIlKEUtGXZ9uQOFj7WgyVNpCNxn5jGGgWVeJO3qof5sEGkcpWyiDaqMIZaK9uGOmWyvOz_GVmchkUwv9ibW0sdeDHySXPfRizto52l_D40XolEM4bMHZDk_2931-_gb125wA8mo0kvccYrReE=]
- This compound | CAS 1956-15-6 | SCBT. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEutJMwpvXadqVAFjyms8I7NoEGrzgNlqd5XRk23nYbCJwH0hQuHQd1kAmhKURsu5Isw9mublrJxaRsONB-PJwP187nxJolILgyU1917k0mu_UFXPCOANb7Ma2iAIb2t2edkfwsv5uDdxvJBCetomhtdpY_mN4=]
- Spectroscopic Analysis of 3-Bromo-DL-phenylalanine: A Technical Guide - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkjQHN85rB0QT2G_bxHc1avInViiFc7ZHaZRUNe8mnvmEYA6TMKgUBXcxruWk_pXRjAXSWP5Xw6dhCxPniLQxDTaU2ApUpjyB4xiYy_IWScKCPOGhl16RW8f4Lfr142-CekpTw1uC3B6w9HDo7ZLrplsEcMRFxp3j_LF3M3sSNH9efJi67AsySP5ks_aYB54zBcui-AqG_ot0llZdNdJYmvQ==]
- Phenylalanine - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEO9HXpFekmHgf4ezgu0yaCLsqpdBxKNJPr6btjPjUdKuDvIiRcplcBPA2lYC2Ote2qNbCMSjwaModz27zs_vX-HWKe02Of7Qw4n3EVpVkgslCyUlkVgzYOS9iETqWheU7nG5gvkoI=]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 4. 3-Bromo-D-phenylalanine | C9H10BrNO2 | CID 7047040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Frontiers | Inhibition of Tryptophan Hydroxylases and Monoamine Oxidase-A by the Proton Pump Inhibitor, Omeprazole—In Vitro and In Vivo Investigations [frontiersin.org]
- 9. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 3-Chloro-D-phenylalanine | C9H10ClNO2 | CID 7009409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 3-chloro-L-phenylalanine | C9H10ClNO2 | CID 2761492 - PubChem [pubchem.ncbi.nlm.nih.gov]
assessing the specificity of 3-CHLORO-DL-PHENYLALANINE as an enzyme inhibitor
An In-Depth Technical Guide to Assessing the Specificity of 3-Chloro-DL-phenylalanine as an Enzyme Inhibitor
For researchers in biochemistry and drug development, the selection of an appropriate enzyme inhibitor is a critical decision that dictates the validity and clarity of experimental outcomes. This compound, a halogenated derivative of phenylalanine, is a compound used in research to probe amino acid metabolic pathways.[1] However, its structural similarity to endogenous amino acids necessitates a rigorous assessment of its inhibitory specificity. This guide provides a comparative analysis of this compound, contrasting it with its more commonly studied isomer, para-chlorophenylalanine (PCPA), and other alternatives. We will delve into the mechanistic nuances, present quantitative comparisons, and provide detailed, self-validating experimental protocols to empower researchers to make informed decisions.
Mechanism of Action: A Tale of Two Enzymes
This compound, like its isomer PCPA, primarily targets the aromatic amino acid hydroxylase family of enzymes due to its structural analogy to their natural substrates.[2][3] The two most significant targets are Tryptophan Hydroxylase (TPH) and Phenylalanine Hydroxylase (PAH).
-
Tryptophan Hydroxylase (TPH): TPH is the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT).[4][5] It catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan. The chlorinated phenylalanine analogs, including PCPA, act as selective and irreversible inhibitors of TPH.[6][7] This irreversible inhibition leads to a profound and long-lasting depletion of serotonin, an effect so potent that serotonin can become undetectable within a day of administration.[6][8] Recovery from this inhibition is slow, as it requires the de novo synthesis of the TPH enzyme.[8]
-
Phenylalanine Hydroxylase (PAH): PAH is a key enzyme that catalyzes the conversion of phenylalanine to tyrosine, a precursor for catecholamine neurotransmitters like dopamine.[9][10] Phenylalanine analogs, including PCPA, can also inhibit PAH.[11] Studies have shown that at a concentration of 5 mM, p-chlorophenylalanine can inhibit PAH activity by as much as 95-96%.[11] This inhibition is often competitive with the natural substrate, L-phenylalanine.[12]
The dual inhibitory action on both TPH and PAH is the central challenge to the specificity of chloro-phenylalanine compounds. While effective at depleting serotonin, the concurrent inhibition of PAH can confound experimental results by affecting the phenylalanine-tyrosine pathway.
Figure 2: Workflow for In Vitro Fluorometric TPH Inhibition Assay.
Assessing Off-Target Effects
Demonstrating a lack of activity on closely related enzymes is paramount for claiming specificity. Given that 3-Cl-Phe is an analog of phenylalanine, its effect on PAH must be quantified.
-
PAH Activity Assay: A similar in vitro assay can be performed using purified PAH, L-phenylalanine as the substrate, and BH4 as the cofactor. The product, tyrosine, can be quantified using HPLC with fluorescence detection. [13]* Cell-Based Assays: To assess the inhibitor in a more complex biological milieu, cell lines expressing TPH or PAH (e.g., hepatoma cells for PAH) can be used. [14][15]Cells are treated with the inhibitor, and the levels of serotonin or tyrosine in the culture medium or cell lysate are measured. This approach has the advantage of accounting for cell permeability and intracellular metabolism of the inhibitor.
-
In Vivo Assessment: In animal models, administration of the inhibitor should be followed by neurochemical analysis of different brain regions. [16]For example, after PCPA administration, serotonin levels can drop to 10-15% of control values, while dopamine and norepinephrine levels decrease to a lesser extent (e.g., to 85%), demonstrating a degree of selectivity in vivo. [4][17]Measuring these neurotransmitters via microdialysis or post-mortem tissue analysis provides the ultimate validation of the inhibitor's specificity in a physiological system.
Conclusion
This compound is a tool for inducing serotonin depletion, likely acting via mechanisms similar to its well-characterized isomer, p-chlorophenylalanine. Its primary value lies in its potent, long-lasting inhibition of tryptophan hydroxylase. However, its designation as a "specific" inhibitor is questionable without rigorous validation. The evidence for PCPA strongly suggests that 3-Cl-Phe will also inhibit phenylalanine hydroxylase, potentially confounding studies on catecholaminergic systems.
For researchers, the path forward is clear:
-
Acknowledge the Risk: Assume that this compound is not perfectly specific and may inhibit PAH.
-
Quantify the Effect: Use the in vitro and cell-based protocols outlined here to determine the IC50 values for both TPH and PAH. This quantitative data is essential for interpreting results.
-
Choose Wisely: If the research requires unambiguous inhibition of only TPH, especially in peripheral systems, a more modern and specific inhibitor like Telotristat Ethyl should be used. If the goal is profound, systemic serotonin depletion and potential PAH inhibition can be controlled for, then 3-Cl-Phe or PCPA may be suitable.
By approaching inhibitor selection with scientific rigor and employing self-validating experimental designs, researchers can ensure the integrity of their findings and contribute to the reliable advancement of science.
References
- Title: Fenclonine - Wikipedia Source: Wikipedia URL:[Link]
- Title: [Comparative effects of different inhibitors of phenylalanine hydroxylase and dihydropteridine reductase.
- Title: Assay for activity of tryptophan hydroxylase 1 Source: iGEM URL:[Link]
- Title: Comparison of Fluorometric and Chromatographic Methods of In Vitro Assay of Tryptophan Hydroxylase 2, the Key Enzyme of Serotonin Synthesis in the Brain Source: PubMed URL:[Link]
- Title: Identification of New Non-BBB Permeable Tryptophan Hydroxylase Inhibitors for Treating Obesity and Fatty Liver Disease Source: PubMed Central URL:[Link]
- Title: Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity Source: MDPI URL:[Link]
- Title: Neurochemical, Behavioral, and Neurogenic Validation of a Hyposerotonergic Animal Model by Voluntary Oral Consumption of para-Chlorophenylalanine Source: PubMed URL:[Link]
- Title: Early induction of rat brain tryptophan hydroxylase (TPH) mRNA following parachlorophenylalanine (PCPA)
- Title: Comparison of α-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats Source: Biochemical Journal URL:[Link]
- Title: Effects of an inhibitor ( p -chlorophenylalanine) of the phenylalanine-...
- Title: Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin Source: PubMed URL:[Link]
- Title: A continuous fluorescence assay for tryptophan hydroxylase Source: PubMed URL:[Link]
- Title: P-chlorophenylalanine does not inhibit production of recombinant human phenylalanine hydroxylase in NIH3T3 cells or E. coli Source: PubMed URL:[Link]
- Title: Phenylalanine Hydroxylase Misfolding and Pharmacological Chaperones Source: PubMed Central URL:[Link]
- Title: Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity Source: PubMed Central URL:[Link]
- Title: Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs Source: PubMed Central URL:[Link]
- Title: Mechanism of inactivation of phenylalanine hydroxylase by p-chlorophenylalanine in hepatome cells in culture. Two possible models Source: PubMed URL:[Link]
- Title: Inhibition of phenylalanine hydroxylase by p-chlorophenylalanine; dependence on cofactor structure Source: PubMed URL:[Link]
- Title: Mechanism of Action Assays for Enzymes Source: NCBI Bookshelf URL:[Link]
- Title: Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis Source: PubMed Central URL:[Link]
- Title: DL-[2-14C]p-chlorophenylalanine as an inhibitor of tryptophan 5-hydroxylase Source: PubMed URL:[Link]
- Title: Assay for tryptophan hydroxylase activity in rat brain by high-performance liquid chromatography with fluorescence detection Source: PubMed URL:[Link]
- Title: Tryptophan hydroxylase.
- Title: 3-chloro-L-phenylalanine Source: PubChem URL:[Link]
- Title: The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers Source: PubMed Central URL:[Link]
- Title: 3-Chloro-D-phenylalanine Source: PubChem URL:[Link]
- Title: Enzyme Inhibitor – Enzymes and Enzyme Kinetics Source: YouTube URL:[Link]
- Title: What experiment would test whether an enzyme is competitive or non-competitive? Source: Quora URL:[Link]
- Title: Blood phenylalanine reduction corrects CNS dopamine and serotonin deficiencies and partially improves behavioral performance in adult phenylketonuric mice Source: PubMed Central URL:[Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Phenylalanine Hydroxylase Misfolding and Pharmacological Chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Early induction of rat brain tryptophan hydroxylase (TPH) mRNA following parachlorophenylalanine (PCPA) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fenclonine - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scbt.com [scbt.com]
- 10. Blood phenylalanine reduction corrects CNS dopamine and serotonin deficiencies and partially improves behavioral performance in adult phenylketonuric mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. portlandpress.com [portlandpress.com]
- 13. [Comparative effects of different inhibitors of phenylalanine hydroxylase and dihydropteridine reductase. In vivo and in vitro study in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. P-chlorophenylalanine does not inhibit production of recombinant human phenylalanine hydroxylase in NIH3T3 cells or E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism of inactivation of phenylalanine hydroxylase by p-chlorophenylalanine in hepatome cells in culture. Two possible models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neurochemical, Behavioral, and Neurogenic Validation of a Hyposerotonergic Animal Model by Voluntary Oral Consumption of para-Chlorophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of 3-Chloro-DL-phenylalanine: An Investigative Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Enigma of 3-Chloro-DL-phenylalanine in Cellular Systems
This compound is a synthetic derivative of the essential amino acid phenylalanine, characterized by a chlorine atom at the meta position of the phenyl ring.[1][2] This modification imparts unique biochemical properties, making it a valuable tool in various research domains, including neuroscience and protein engineering.[3] While its utility as a building block for pharmaceuticals and in studying enzyme activity is acknowledged, a comprehensive understanding of its cytotoxic effects across different cell types remains largely unexplored in publicly available literature.[3][4]
This guide addresses the current knowledge gap by providing a framework for evaluating the comparative cytotoxicity of this compound. In the absence of direct comparative studies, we will extrapolate potential mechanisms of action from closely related analogs, primarily p-chlorophenylalanine (p-CPA), and present detailed, field-proven protocols for researchers to conduct their own comparative cytotoxicity assessments. This document serves as both a summary of existing knowledge and a practical guide for generating new, critical data in the field of drug discovery and development.
Understanding the Landscape: Insights from Phenylalanine Analogs
Research on mouse neuroblastoma cells has shown that p-CPA can inhibit cell growth and is toxic to these cells.[5][6][7] The proposed mechanisms for this cytotoxicity include:
-
Inhibition of Amino Acid Uptake: p-CPA was found to inhibit the cellular uptake of other large neutral amino acids. This disruption of amino acid homeostasis could be a contributing factor to its cytotoxic effects.[5][7]
-
Disruption of Protein Synthesis: While p-CPA did not directly compete with phenylalanine or tyrosine for incorporation into nascent polypeptides, it did cause an increase in monoribosomes, suggesting a potential disruption of the protein synthesis machinery.[5][7]
It is plausible that this compound exerts its cytotoxic effects through similar mechanisms. The presence of the chlorine atom on the phenyl ring alters the molecule's electronic properties and steric hindrance, which could influence its interaction with amino acid transporters and other cellular components. However, the difference in the chlorine's position (meta vs. para) could lead to variations in the potency and specificity of these effects.
A Framework for Investigation: Experimental Protocols
To address the lack of direct comparative data, this section provides detailed protocols for two standard cytotoxicity assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.
Experimental Workflow for Comparative Cytotoxicity Assessment
The following diagram outlines a typical workflow for comparing the cytotoxicity of this compound across multiple cell lines.
Caption: Workflow for assessing the comparative cytotoxicity of this compound.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of yellow MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.
Materials:
-
This compound
-
Selected cell lines (e.g., HeLa, MCF-7, A549, HEK293)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank) and cells treated with vehicle (negative control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.
Materials:
-
This compound
-
Selected cell lines
-
Complete culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.
-
Stop Reaction (if applicable): Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration based on the LDH release from control (spontaneous release) and maximum release (lysed cells) wells.
Potential Mechanism of Action: A Hypothetical Pathway
Based on the known effects of high concentrations of phenylalanine and its analogs, a potential mechanism for this compound-induced cytotoxicity could involve the induction of apoptosis. The following diagram illustrates a hypothetical signaling pathway.
Caption: Hypothetical pathway of this compound-induced apoptosis.
Data Presentation: A Template for Comparative Analysis
To facilitate a clear comparison of the cytotoxic effects of this compound, the generated IC50 values should be summarized in a table.
| Cell Line | Type | This compound IC50 (µM) |
| HeLa | Cervical Cancer | Data to be determined |
| MCF-7 | Breast Cancer | Data to be determined |
| A549 | Lung Cancer | Data to be determined |
| HEK293 | Normal Kidney | Data to be determined |
Note: The IC50 values would be determined from the dose-response curves generated from the experimental data.
Conclusion and Future Directions
While this compound is a compound of interest for various biochemical and pharmaceutical applications, its cytotoxic profile remains to be thoroughly characterized. This guide provides the necessary background and experimental framework for researchers to undertake a comparative analysis of its effects on different cell lines. By generating robust and comparable data, the scientific community can better understand the therapeutic potential and toxicological risks associated with this and other halogenated amino acid analogs. Future studies should also aim to elucidate the specific molecular targets and signaling pathways modulated by this compound to provide a more complete picture of its biological activity.
References
- Kelly, C. J., & Johnson, T. C. (1978). Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. Biochemical Journal, 174(3), 931–938. [Link]
- Portland Press. (1978). Effects of p-chlorophenylalanine and α-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. Biochemical Journal. [Link]
- PubMed. (1978). Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. Biochemical Journal. [Link]
- ResearchGate. (n.d.). IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h.
- PubMed. (2007). Phenylalanine activates the mitochondria-mediated apoptosis through the RhoA/Rho-associated kinase pathway in cortical neurons. European Journal of Neuroscience. [Link]
- PubMed. (1975). Para-chlorophenylalanine, serotonin and killing behavior. Pharmacology Biochemistry and Behavior. [Link]
- PubMed. (1985). Increased cancericidal activity of PTT.119, a new synthetic bis-(2-chloroethyl)amino-L-phenylalanine derivative with carrier amino acids. I. In vitro cytotoxicity.
- PubChem. (n.d.). 3-Chlorophenylalanine.
- PubChem. (n.d.). 3-chloro-L-phenylalanine.
- PubMed. (1987). P-chlorophenylalanine does not inhibit production of recombinant human phenylalanine hydroxylase in NIH3T3 cells or E. coli.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). L-3-Chlorophenylalanine: A Versatile Building Block for Peptide Synthesis and Drug Discovery.
- Pharmaceutical Sciences. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. [Link]
- ResearchGate. (n.d.). IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h.
- Microbe Notes. (2023). Protein Synthesis Inhibitors- Definition, Examples, Inhibition, Resistance. [Link]
- PubChem. (n.d.). 4-Chloro-L-phenylalanine.
- PubMed Central. (1964). INHIBITION OF PROTEIN SYNTHESIS IN MAMMALIAN CELL-FREE SYSTEMS BY CHLORAMPHENICOL. Journal of Molecular Biology. [Link]
- MDPI. (2023). The Apoptosis in Prostate Cancer of Three Flavones Selected as Therapeutic Candidate Models. International Journal of Molecular Sciences. [Link]
- MDPI. (2024). Sulforaphane and Benzyl Isothiocyanate Suppress Cell Proliferation and Trigger Cell Cycle Arrest, Autophagy, and Apoptosis in Human AML Cell Line. International Journal of Molecular Sciences. [Link]
Sources
- 1. 3-Chlorophenylalanine | C9H10ClNO2 | CID 85680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-chloro-L-phenylalanine | C9H10ClNO2 | CID 2761492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating the In Vivo Off-Target Effects of 3-Chloro-DL-Phenylalanine
For researchers in neuroscience and drug development, the ability to selectively manipulate specific biological pathways is paramount. 3-Chloro-DL-phenylalanine, a synthetic amino acid analog, has been utilized as a tool to probe the intricacies of neurotransmitter systems and protein synthesis.[1] However, the introduction of any synthetic molecule into a complex biological system necessitates a rigorous evaluation of its specificity. This guide provides an in-depth comparison of this compound with its better-studied isomer, p-Chlorophenylalanine (PCPA), and offers a comprehensive framework for designing and executing in vivo studies to assess its off-target effects.
The On-Target Effect: Inhibiting Serotonin Synthesis
The primary intended mechanism of action for chlorophenylalanine analogs is the irreversible inhibition of tryptophan hydroxylase (TPH).[2][3] TPH is the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT).[2][4] By inhibiting TPH, these compounds lead to a profound and sustained depletion of serotonin in the central nervous system, allowing researchers to investigate the role of this critical neurotransmitter in a wide array of physiological and behavioral processes.[2][3]
The biochemical pathway is as follows:
Caption: Experimental workflow for in vivo off-target evaluation.
Experimental Protocols
Protocol 1: In Vivo Dosing and Sample Collection
-
Animal Model: Utilize adult male C57BL/6 mice (8-10 weeks old) to ensure a genetically consistent background.
-
Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment.
-
Group Allocation: Randomly assign animals to three groups (n=8-10 per group):
-
Vehicle Control (e.g., saline, i.p.)
-
This compound (dose to be determined by pilot studies, i.p.)
-
p-Chlorophenylalanine (PCPA) (e.g., 300 mg/kg, i.p., as a positive control for on-target and known off-target effects).
-
-
Dosing Regimen: Administer daily intraperitoneal (i.p.) injections for a period of 3-5 days to achieve significant TPH inhibition.
-
Tissue Harvest: Rapidly dissect and flash-freeze brain regions (e.g., prefrontal cortex, hippocampus, striatum), liver, and collect blood for plasma separation. Store all samples at -80°C until analysis.
Protocol 2: Multi-Omics Analysis
A. Transcriptomics (RNA-Seq)
-
RNA Extraction: Isolate total RNA from brain and liver tissue using a TRIzol-based method or a commercial kit.
-
Library Preparation: Prepare sequencing libraries from high-quality RNA (RIN > 8.0) using a standard mRNA-seq library preparation kit.
-
Sequencing: Sequence the libraries on an Illumina NovaSeq or similar platform to a depth of at least 20 million reads per sample.
-
Data Analysis:
-
Align reads to the reference mouse genome (e.g., mm10).
-
Perform differential gene expression analysis between the this compound group and the vehicle control.
-
Use pathway analysis tools (e.g., GSEA, KEGG) to identify biological pathways significantly altered by the compound, independent of serotonin depletion.
-
B. Proteomics (LC-MS/MS)
-
Protein Extraction and Digestion: Extract total protein from brain tissue, quantify, and perform in-solution trypsin digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptides using a high-resolution mass spectrometer (e.g., Thermo Fisher Orbitrap).
-
Data Analysis:
-
Identify and quantify proteins using software such as MaxQuant.
-
Perform differential protein abundance analysis.
-
Focus on proteins and pathways that are altered but not directly downstream of serotonin signaling.
-
C. Metabolomics (GC/LC-MS)
-
Metabolite Extraction: Extract metabolites from plasma and brain tissue using a methanol/chloroform extraction method.
-
MS Analysis: Analyze extracts using both Gas Chromatography-Mass Spectrometry (GC-MS) for small volatile metabolites and Liquid Chromatography-Mass Spectrometry (LC-MS) for a broader range of molecules.
-
Data Analysis:
-
Identify and quantify metabolites using spectral libraries.
-
Perform multivariate statistical analysis (e.g., PCA, OPLS-DA) to identify metabolites that are significantly changed.
-
Pay close attention to alterations in other amino acid pathways, catecholamine metabolites, and energy metabolism. [5]
-
Data Presentation and Interpretation
The results from the multi-omics analyses should be synthesized to build a comprehensive picture of the compound's in vivo effects.
Table 1: Hypothetical Multi-Omics Data Summary
| Analysis Type | Key On-Target Finding | Significant Off-Target Findings (Examples) |
| Transcriptomics (RNA-Seq) | Downregulation of TPH mRNA (compensatory response). | - Upregulation of genes involved in dopamine receptor signaling.- Downregulation of genes related to fatty acid metabolism in the liver. |
| Proteomics (LC-MS/MS) | >90% reduction in TPH protein levels in the brainstem. | - Decreased abundance of Tyrosine Hydroxylase in the prefrontal cortex.- Increased levels of heat shock proteins, indicating cellular stress. |
| Metabolomics (GC/LC-MS) | >95% reduction in brain and plasma serotonin and its metabolite 5-HIAA. | - 30% reduction in dopamine and norepinephrine metabolites (HVA, MHPG).<[5]br>- Significant changes in the plasma levels of branched-chain amino acids. |
Conclusion and Best Practices
The use of this compound as a research tool is predicated on its ability to specifically inhibit serotonin synthesis. However, as with any pharmacological agent, the potential for off-target effects is a significant concern that must be addressed experimentally. By employing a systematic, multi-omics approach and comparing the compound to both a vehicle control and a well-characterized analog like PCPA, researchers can build a robust in vivo profile of its activity. This rigorous, self-validating system of analysis is essential for ensuring the accuracy and reproducibility of experimental findings and is a hallmark of scientific integrity. The insights gained from such studies will not only clarify the utility of this compound but also contribute to a deeper understanding of the complex interplay of neurochemical systems in the brain.
References
- Fenclonine. (n.d.). In Wikipedia.
- Deryabina, I. B., Muranova, L. N., Andrianov, V. V., & Gainutdinov, K. L. (2018). Impairing of Serotonin Synthesis by P-Chlorphenylanine Prevents the Forgetting of Contextual Memory After Reminder and the Protein Synthesis Inhibition. Frontiers in Pharmacology, 9, 607. [Link]
- Grahame-Smith, D. G., & Gorringe, J. A. (1973). Some pharmacological effects of p-chlorophenylalanine unrelated to tryptophan hydroxylase inhibition. British Journal of Pharmacology, 49(1), 133–144. [Link]
- Off-Target Effects and Where to Find Them. (2023, November 22). CRISPR Medicine News. [Link]
- Csillik, B., Knyihár-Csillik, E., & Vécsei, L. (1993). p-Chlorophenylalanine, a serotonin synthesis inhibitor, reduces the response of glial fibrillary acidic protein induced by trauma to the spinal cord. An immunohistochemical investigation in the rat.
- Deryabina, I. B., Muranova, L. N., Andrianov, V. V., & Gainutdinov, K. L. (2018). Impairing of Serotonin Synthesis by P-Chlorphenylanine Prevents the Forgetting of Contextual Memory After Reminder and the Protein Synthesis Inhibition. Frontiers in Pharmacology, 9, 607. [Link]
- Jaatelainen, S., Ruotsalainen, M., & Sirviö, J. (1996). The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task. Behavioural Brain Research, 78(2), 175–185. [Link]
- Fletcher, P. J., Korth, K. M., & Chambers, J. W. (1995). p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits. Behavioural Brain Research, 68(2), 229–237. [Link]
- Guo, C., Ma, X., & Gao, F. (2023). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology, 11, 1193109. [Link]
- Grahame-Smith, D. G., & Gorringe, J. A. (1973). Some pharmacological effects of p-chlorophenylalanine unrelated to tryptophan hydroxylase inhibition. British Journal of Pharmacology, 49(1), 133–144. [Link]
- Quigley, A., et al. (2025). In vivo base editing corrects two major phenylketonuria variants in mice. BioWorld. [Link]
- 3-chloro-L-phenylalanine. (n.d.). PubChem.
- Stark, P., & Fuller, R. W. (1972). Behavioral and biochemical effects of p-chlorophenylalanine, 3-chlorotyrosine and 3-chlorotyramine. A proposed mechanism for inhibition of self-stimulation. Neuropharmacology, 11(2), 261–272. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Fenclonine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Impairing of Serotonin Synthesis by P-Chlorphenylanine Prevents the Forgetting of Contextual Memory After Reminder and the Protein Synthesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming 3-Chloro-DL-Phenylalanine Incorporation in Proteins via Mass Spectrometry
For researchers at the forefront of protein engineering and drug development, the ability to incorporate non-canonical amino acids (ncAAs) like 3-chloro-DL-phenylalanine (3-Cl-Phe) into proteins opens a new frontier of possibilities.[1][2] These "unnatural" building blocks can introduce novel chemical handles, create unique structural constraints, or serve as probes to investigate protein function. However, the promise of these engineered proteins hinges on a critical validation step: confirming that the ncAA has been successfully and specifically incorporated.
Mass spectrometry (MS) stands as the gold standard for this verification, offering unparalleled sensitivity and precision to detect the subtle mass shift introduced by the chlorine atom.[][4] This guide provides an in-depth comparison of mass spectrometry-based workflows, grounded in field-proven insights, to empower you with the expertise to confidently validate the incorporation of this compound in your proteins of interest.
The Foundational Choice: Methods of Incorporation
The strategy you choose for incorporating 3-Cl-Phe will dictate your experimental design and potential challenges. The two primary methods are residue-specific and site-specific incorporation.
-
Residue-Specific Incorporation: This method relies on the promiscuity of the cell's own translational machinery in an auxotrophic host strain that cannot synthesize phenylalanine.[2] When cells are grown in a medium depleted of phenylalanine but supplemented with 3-Cl-Phe, the cellular machinery incorporates the analog at most, if not all, phenylalanine positions. This approach is powerful for creating globally modified proteins but can lead to issues with protein folding and function if the ncAA is disruptive.[]
-
Site-Specific Incorporation (Genetic Code Expansion): A more elegant approach involves reprogramming the genetic code.[5][6][7] An orthogonal aminoacyl-tRNA synthetase/tRNA pair is engineered to uniquely recognize a stop codon (typically the amber codon, UAG) and insert 3-Cl-Phe at that specific site.[6] This provides precise control, allowing for the creation of proteins with a single or a few modifications, minimizing perturbations to the overall protein structure.
The choice between these methods is a fundamental experimental decision. Residue-specific incorporation is often simpler to implement initially but can result in lower protein yields and misfolding. Site-specific incorporation requires more upfront molecular biology but yields a more precisely defined and often more functional protein.
The Overall Workflow: From Cell to Spectrum
Regardless of the incorporation method, the downstream analytical workflow to confirm incorporation by mass spectrometry follows a consistent path. Each step is critical for success and requires careful consideration to avoid the introduction of artifacts.
Caption: High-level workflow for confirming 3-Cl-Phe incorporation.
Experimental Protocols & Methodologies
Protocol 1: Sample Preparation for Mass Spectrometry
This protocol is a self-validating system. A crucial control is to run a parallel sample where the protein is expressed without the addition of 3-Cl-Phe. This control is essential to ensure that any observed mass shifts are not due to other post-translational modifications or experimental artifacts.
Objective: To extract, purify, and digest the target protein into peptides suitable for MS analysis.
Steps:
-
Protein Extraction:
-
Harvest cells expressing the protein of interest.
-
Lyse the cells using a method appropriate for your expression system (e.g., sonication, French press) in a lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Protein Purification (Optional but Recommended):
-
If your protein has an affinity tag (e.g., His-tag, GST-tag), perform affinity chromatography to isolate it from the complex proteome. This significantly simplifies the final MS analysis.
-
Elute the protein and confirm its purity by SDS-PAGE.
-
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the purified protein in a solution containing 4 M urea or 1% sodium deoxycholate (SDC).[8] Rationale: This step unfolds the protein, making it accessible to proteolytic enzymes.
-
Reduce disulfide bonds by adding dithiothreitol (DTT) and incubating.
-
Alkylate the resulting free thiols by adding iodoacetamide. Rationale: This prevents disulfide bonds from reforming and ensures consistent peptide chemistry.
-
Crucial Note: Some protocols for analyzing chlorinated tyrosine suggest avoiding reduction and alkylation steps, as they can potentially lead to the loss of chlorinated residues.[8] However, for phenylalanine incorporation, this is less of a concern, but it is a factor to consider and test for your specific protein.
-
-
Proteolytic Digestion:
-
Dilute the sample to reduce the denaturant concentration (e.g., to <1 M urea) to ensure enzyme activity.
-
Add a protease, most commonly Trypsin, which cleaves C-terminal to lysine (K) and arginine (R) residues.
-
Incubate overnight at 37°C.
-
Stop the digestion by adding an acid like formic acid. This also prepares the sample for reverse-phase chromatography.
-
-
Peptide Cleanup:
-
Use a C18 solid-phase extraction (SPE) column or tip to desalt the peptide mixture. This removes salts and detergents that can interfere with mass spectrometry analysis.
-
Elute the peptides and dry them down in a vacuum centrifuge. Reconstitute in a small volume of solvent suitable for LC-MS/MS injection (e.g., 0.1% formic acid in water).
-
Mass Spectrometry Approaches: A Comparative Analysis
The core of the validation lies in the mass spectrometric analysis. The key is to detect the mass difference between a normal phenylalanine (Phe) residue and a 3-chloro-phenylalanine (3-Cl-Phe) residue.
Mass Shift Calculation:
-
Monoisotopic mass of Phenylalanine (C₉H₁₁NO₂): 165.07898 Da
-
Monoisotopic mass of 3-Chloro-Phenylalanine (C₉H₁₀ClNO₂): 199.03999 Da
-
Mass Difference (Δm): +33.96101 Da
This distinctive mass shift is the primary signature you will be searching for in your data.
| Technique | Principle | Advantages | Disadvantages | Best For... |
| Shotgun Proteomics (DDA) | Data-Dependent Acquisition. The mass spectrometer automatically selects the most abundant peptide ions from a full scan (MS1) for fragmentation (MS/MS). | Unbiased, good for identifying the location of incorporation without prior knowledge. | Can miss low-abundance peptides containing the modification.[8] | Initial confirmation and identifying specific sites of residue-specific incorporation. |
| Targeted Proteomics (PRM/MRM) | Parallel Reaction Monitoring / Multiple Reaction Monitoring. The mass spectrometer is pre-programmed to isolate and fragment specific peptide ions (precursors) that are predicted to contain the modification. | Extremely sensitive and quantitative.[9] Excellent for confirming low-level incorporation. | Requires prior knowledge of the peptide sequence and its charge state. Not suitable for discovery. | Quantifying the efficiency of site-specific incorporation or validating low-abundance modifications. |
| High-Resolution Accurate-Mass (HRAM) MS1 Analysis | Focuses on the high-resolution mass measurement of the intact peptides without fragmentation. | Provides very accurate mass measurements, making it easier to distinguish the +33.96 Da shift from other potential modifications. | Does not provide sequence information to confirm the exact location of the modification within the peptide. | Quickly screening for the presence of modified peptides in a purified protein sample. |
Data Interpretation: Finding the Needle in the Haystack
Once the data is acquired, the next step is to identify the peptides containing 3-Cl-Phe.
Caption: Workflow for mass spectrometry data analysis and validation.
Key Steps in Data Analysis:
-
Database Searching: Use a standard proteomics search algorithm. The critical step is to define a variable modification on phenylalanine corresponding to the mass shift of +33.96101 Da. This tells the software to look for peptides where a phenylalanine residue has been replaced by 3-Cl-Phe.
-
Manual Spectrum Validation: Do not blindly trust the software output. It is imperative to manually inspect the MS/MS spectra of putative modified peptides.
-
Look for a clean series of b- and y-ions. These are the fragment ions that allow you to read the peptide sequence.
-
Pinpoint the modification. The mass shift should be observable on the fragment ions containing the modified phenylalanine. For example, if the modification is on the 5th residue, all b-ions from b₅ onwards and all y-ions from y(n-4) onwards should show the +33.96 Da mass shift.
-
-
Check the Isotopic Pattern: A unique feature of chlorine is its natural isotopic abundance: ~75.8% ³⁵Cl and ~24.2% ³⁷Cl. This creates a characteristic isotopic pattern in the MS1 scan of the peptide, with an "A+2" peak that is approximately one-third the intensity of the monoisotopic peak. This provides an additional layer of confirmation that the mass shift is indeed due to chlorination.[10]
Challenges and Final Thoughts
While powerful, this process is not without challenges. The incorporation efficiency of ncAAs can be low, leading to weak signals that are difficult to detect.[][6] Furthermore, misincorporation of the ncAA at unintended sites can occur.[6] This is why a combination of high-resolution MS for accurate mass detection and tandem MS for localization is the most robust strategy.
By carefully designing your experiments, including the necessary controls, and rigorously validating your mass spectrometry data, you can achieve unambiguous confirmation of this compound incorporation. This validation is the cornerstone upon which all subsequent functional studies of your engineered protein will be built, ensuring the scientific integrity of your research and accelerating your drug development pipeline.
References
- Gao, F., et al. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Pharmacology.
- Dumas, A., et al. (2019). Non-canonical amino acid labeling in proteomics and biotechnology. Journal of Biological Methods.
- Venhuis, B. J., et al. (2022). Elucidation of in Vitro Chlorinated Tyrosine Adducts in Blood Plasma as Selective Biomarkers of Chlorine Exposure. Chemical Research in Toxicology.
- Rogowska-Wrzesinska, A., et al. (2019). Analysis of protein chlorination by mass spectrometry. Free Radical Biology and Medicine.
- Ash, D. E., et al. (2024). Verification of chlorine exposure via LC-MS/MS analysis of base hydrolyzed chlorophenols from chlorotyrosine-protein adducts. Journal of Chromatography B.
- Lee, B. S., et al. (2019). Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications. Biotechnology and Bioprocess Engineering.
- Dumas, A., et al. (2019). Non-canonical amino acid labeling in proteomics and biotechnology. ResearchGate.
- Ash, D. E., et al. (2024). Verification of chlorine exposure via LC-MS/MS analysis of base hydrolyzed chlorophenols from chlorotyrosine-protein adducts. PubMed.
- Johnson, R. C., et al. (2015). Simultaneous measurement of 3-chlorotyrosine and 3,5-dichlorotyrosine in whole blood, serum, and plasma by isotope dilution HPLC-MS/MS. National Institutes of Health.
- Mallick, P., et al. (2007). Halogenated Peptides as Internal Standards (H-PINS): INTRODUCTION OF AN MS-BASED INTERNAL STANDARD SET FOR LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY. National Institutes of Health.
- Gerpe, M. (2021). Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Rapid Novor.
- Singh, R. K., et al. (2021). Reprogramming natural proteins using unnatural amino acids. ResearchGate.
- Wang, Y., et al. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. MDPI.
- Li, Z., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 4. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-canonical amino acid labeling in proteomics and biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Analysis of protein chlorination by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Halogenated Peptides as Internal Standards (H-PINS): INTRODUCTION OF AN MS-BASED INTERNAL STANDARD SET FOR LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Effects of D- and L-Enantiomers of 3-Chlorophenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Chirality in Phenylalanine Analogs
In the realm of neuropharmacology and biochemical research, the spatial arrangement of atoms within a molecule, or stereochemistry, is a pivotal determinant of its biological activity. This is particularly true for amino acid analogs such as 3-chlorophenylalanine, a chlorinated derivative of the essential amino acid L-phenylalanine.[1] 3-Chlorophenylalanine exists as two non-superimposable mirror images, the D- and L-enantiomers. While chemically similar, these enantiomers can exhibit profoundly different pharmacological and toxicological profiles due to the stereospecific nature of biological systems, including enzymes and receptors.[2] This guide provides a comprehensive comparison of the known and inferred effects of the D- and L-enantiomers of 3-chlorophenylalanine, offering insights for researchers in drug development and neuroscience.
Mechanism of Action: Targeting Serotonin Synthesis
The primary mechanism of action for chlorophenylalanine compounds, particularly the well-studied isomer para-chlorophenylalanine (PCPA), is the inhibition of tryptophan hydroxylase (TPH).[3][4] TPH is the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[4][5] By inhibiting TPH, these compounds lead to a depletion of serotonin in the brain and peripheral tissues.[3] This targeted reduction of serotonin has made chlorophenylalanines valuable tools for investigating the role of this neurotransmitter in a wide array of physiological and behavioral processes.[6]
It is widely accepted that the L-enantiomer of amino acid analogs is typically the more biologically active form, as it more closely mimics the natural L-amino acids that are the substrates for most enzymes.[2] Therefore, it is highly probable that L-3-chlorophenylalanine is a more potent inhibitor of tryptophan hydroxylase than its D-counterpart.
The L-Enantiomer: L-3-Chlorophenylalanine
L-3-Chlorophenylalanine is recognized primarily as a valuable building block in peptide synthesis, where its incorporation can confer unique properties to the resulting peptides.[7] Its biological activity is presumed to be similar to other L-isomers of chlorophenylalanine, acting as an inhibitor of tryptophan hydroxylase. The addition of a chlorine atom to the meta position of the phenyl ring significantly influences its chemical reactivity and biological interactions.[7]
The D-Enantiomer: D-3-Chlorophenylalanine
The D-enantiomer of 3-chlorophenylalanine is less studied than its L-counterpart. In general, D-amino acids are less readily metabolized by mammalian enzymes.[2] This can lead to different pharmacokinetic profiles and potentially unique biological effects or toxicities. While specific data on the direct enzyme inhibitory activity of D-3-chlorophenylalanine is scarce, it is expected to be a significantly weaker inhibitor of tryptophan hydroxylase compared to the L-enantiomer. However, it may interact with other biological targets or exhibit off-target effects that are not observed with the L-form.
Comparative Analysis: D- vs. L-3-Chlorophenylalanine
Due to the limited direct comparative studies on the 3-chloro enantiomers, the following table synthesizes known information and provides inferred comparisons based on the principles of stereochemistry and data from related halogenated phenylalanine analogs.[8][9]
| Feature | L-3-Chlorophenylalanine | D-3-Chlorophenylalanine |
| Primary Target | Tryptophan Hydroxylase (TPH)[3][4] | Likely weak or no significant interaction with TPH |
| Mechanism of Action | Inhibition of serotonin synthesis[3] | Unknown; potential for off-target effects |
| Biological Activity | Expected to be the more biologically active enantiomer | Expected to have significantly lower biological activity |
| Enzyme Inhibition | Presumed potent inhibitor of TPH | Presumed weak or non-inhibitor of TPH |
| Neurochemical Effects | Depletion of serotonin (5-HT) levels[3] | Minimal to no effect on serotonin levels |
| Known Applications | Building block in peptide synthesis[7] | Research chemical for stereospecificity studies[10] |
| Inferred Toxicity | Potential for effects related to serotonin depletion | Potential for unique toxicity profile due to different metabolic pathways |
Experimental Protocols
To empirically determine and compare the effects of D- and L-3-chlorophenylalanine, the following experimental workflows are recommended.
In Vitro Tryptophan Hydroxylase Inhibition Assay
This protocol outlines a method to assess the direct inhibitory effects of the enantiomers on TPH activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of D- and L-3-chlorophenylalanine for tryptophan hydroxylase.
Materials:
-
Recombinant tryptophan hydroxylase
-
L-Tryptophan (substrate)
-
Tetrahydrobiopterin (BH4) (cofactor)
-
Catalase
-
Dithiothreitol (DTT)
-
D- and L-3-chlorophenylalanine
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a stock solution of the TPH enzyme in assay buffer.
-
Prepare serial dilutions of D- and L-3-chlorophenylalanine in assay buffer.
-
In a 96-well plate, add the assay buffer, catalase, DTT, and varying concentrations of the test compounds.
-
Add L-tryptophan to all wells.
-
Initiate the reaction by adding the TPH enzyme to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding perchloric acid).
-
Measure the formation of 5-hydroxytryptophan (5-HTP) using a fluorescent plate reader (Excitation: ~295 nm, Emission: ~340 nm).
-
Calculate the percent inhibition for each concentration of the test compounds relative to the vehicle control.
-
Determine the IC50 values by plotting the percent inhibition against the log concentration of the inhibitors and fitting the data to a dose-response curve.
Caption: Workflow for in vitro TPH inhibition assay.
In Vivo Serotonin Depletion Study in Rodents
This protocol describes a method to assess the in vivo effects of the enantiomers on brain serotonin levels.
Objective: To compare the extent of serotonin depletion in the brains of rodents treated with D- or L-3-chlorophenylalanine.
Materials:
-
Adult male rodents (e.g., rats or mice)
-
D- and L-3-chlorophenylalanine
-
Vehicle (e.g., saline or a suitable solvent)
-
Anesthesia
-
Dissection tools
-
Homogenizer
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
Procedure:
-
Acclimate animals to the housing conditions for at least one week.
-
Divide animals into three groups: Vehicle control, D-3-chlorophenylalanine, and L-3-chlorophenylalanine.
-
Administer the assigned treatment (e.g., via intraperitoneal injection) at a predetermined dose and time course.
-
At the end of the treatment period, anesthetize the animals and collect brain tissue (e.g., whole brain, striatum, or hippocampus).
-
Homogenize the brain tissue in an appropriate buffer.
-
Process the homogenates to precipitate proteins and extract monoamines.
-
Analyze the levels of serotonin (5-HT) and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the supernatant using HPLC with electrochemical detection.
-
Compare the 5-HT and 5-HIAA levels between the treatment groups and the vehicle control group to determine the extent of depletion.
Caption: Workflow for in vivo serotonin depletion study.
Conclusion and Future Directions
While the existing literature strongly suggests that L-3-chlorophenylalanine is the more biologically active enantiomer, primarily through its presumed inhibition of tryptophan hydroxylase, direct comparative studies are needed to definitively quantify the differences in potency, efficacy, and potential off-target effects of the D- and L-enantiomers. The provided experimental protocols offer a framework for such investigations. A thorough understanding of the stereospecific effects of 3-chlorophenylalanine enantiomers will not only advance our knowledge of the serotonergic system but also inform the rational design of more specific and effective pharmacological tools and potential therapeutic agents.
References
- BenchChem. (2025). A Comparative Analysis of the Biological Activities of 3-Bromo-DL-phenylalanine and 4-Bromo-DL-phenylalanine.
- Augustin, V. G., et al. (2008). Halogen-substituted phenylalanines as enantioselective selectors for enantioselective discrimination of amino acids: effect of the halogen. Journal of Mass Spectrometry, 43(6), 749-755.
- Augustin, V. G., et al. (2008). Halogen-substituted phenylalanines as enantioselective selectors for enantioselective discrimination of amino acids: effect of halogen. R Discovery.
- BenchChem. (2025). Navigating Biocompatibility: A Comparative Guide to Halogenated Phenylalanine Analogs for In Vivo Research.
- BenchChem. (2025).
- Nakashima, K., et al. (2000). p-ethynylphenylalanine: a potent inhibitor of tryptophan hydroxylase. Journal of Neurochemistry, 74(5), 2061-2067.
- Kobe, B., et al. (2015). The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers. Biochemistry, 54(26), 4142-4152.
- Prakash, C., & R, S. (2021).
- Uchida, Y., et al. (2021).
- Marley, E., & Prout, G. I. (1974). Some pharmacological effects of p-chlorophenylalanine unrelated to tryptophan hydroxylase inhibition. British Journal of Pharmacology, 52(1), 133-144.
- Hallberg, M., et al. (2011). Exploration and Pharmacokinetic Profiling of Phenylalanine Based Carbamates as Novel Substance P 1–7 Analogues. Molecules, 16(12), 9873-9891.
- Koyuncuoğlu, H., et al. (1975).
- Henriksen, G., et al. (2017). Halogenation at the Phenylalanine Residue of Monomethyl Auristatin F Leads to a Favorable cis/trans Equilibrium and Retained Cytotoxicity. ACS Omega, 2(10), 6599-6607.
- Gainutdinova, T. H., et al. (2020). Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity. bioRxiv.
- Fernstrom, J. D. (1994).
- Harding, C. O., et al. (2018). Blood phenylalanine reduction corrects CNS dopamine and serotonin deficiencies and partially improves behavioral performance in adult phenylketonuric mice. Molecular Genetics and Metabolism, 123(2), 1-10.
- Toney, K. (2023). Pharmacodynamics. In StatPearls.
- Jéquier, E., Lovenberg, W., & Sjoerdsma, A. (1967). Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin. Molecular Pharmacology, 3(3), 274-278.
- Gál, E. M., Roggeveen, A. E., & Millard, S. A. (1970). DL-[2-14C]p-chlorophenylalanine as an inhibitor of tryptophan 5-hydroxylase. Journal of Neurochemistry, 17(8), 1221-1235.
- Wang, L., et al. (2010). Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis. Current Chemical Genomics, 4, 19-26.
- PubChem. (n.d.). 3-chloro-L-phenylalanine.
- Ross, A. P., et al. (2021). The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection. International Journal of Molecular Sciences, 22(11), 5755.
- BenchChem. (2025). A Comparative Guide to Serotonin Depletion: 4-Chloro-L-phenylalanine (PCPA) vs. 5,7-Dihydroxytryptamine (5,7-DHT).
- Wikipedia. (2023). Tryptophan hydroxylase.
- Vertex AI Search. (n.d.).
- Jäkälä, P., et al. (1992). The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task. Behavioural Brain Research, 51(1), 29-40.
- Delvalle, J. A., Dienel, G., & Greengard, O. (1978). Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats. Biochemical Journal, 170(3), 449-459.
- Kelly, C. J., & Johnson, T. C. (1978). Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. Biochemical Journal, 174(3), 931-938.
- Wolf, W. A., & Bobik, A. (1991). Inhibition of tryptophan hydroxylase by benserazide and other catechols. Biochemical Pharmacology, 42(11), 2211-2218.
- Miczek, K. A., et al. (1975). Para-chlorophenylalanine, serotonin and killing behavior. Pharmacology Biochemistry and Behavior, 3(3), 355-361.
- Bader, M. (2020). Inhibition of serotonin synthesis: A novel therapeutic paradigm. Pharmacology & Therapeutics, 205, 107423.
- Social Sci LibreTexts. (2025). 1.8.
- Geyer, M. A., et al. (1995). p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits. Behavioural Brain Research, 68(2), 229-237.
- Minds@UW. (n.d.). NEUROTRANSMITTERS: CRITICAL AMINO ACIDS AFFECTING SEROTONIN AND DOPAMINE.
- Kumar, A., et al. (2022).
Sources
- 1. p-ethynylphenylalanine: a potent inhibitor of tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]
- 5. Inhibition of serotonin synthesis: A novel therapeutic paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CAS 80126-52-9: 3-Chloro-D-phenylalanine | CymitQuimica [cymitquimica.com]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying 3-Chloro-DL-Phenylalanine
Introduction
3-Chloro-DL-phenylalanine is a synthetic, non-proteinogenic amino acid analogue distinguished by a chlorine atom on the phenyl ring.[][2][3] This structural modification makes it a valuable tool in biochemical research for studying enzyme specificity, metabolic pathways, and structure-activity relationships.[][2] However, in the context of drug development and manufacturing, halogenated amino acids or related structures can sometimes emerge as process-related impurities or degradants. Given their potential for genotoxicity, regulatory bodies mandate their strict control at trace levels.[4][5]
The accurate and precise quantification of this compound is therefore critical, spanning applications from fundamental research to stringent quality control in the pharmaceutical industry. The selection of an appropriate analytical method is a pivotal decision, directly impacting the reliability and validity of the generated data. This guide provides a comparative analysis of common analytical techniques, grounded in established validation principles, to empower researchers, scientists, and drug development professionals to make informed decisions for their specific applications.
All method validation described herein is based on the principles outlined by the International Council for Harmonisation (ICH) in the Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures.[6][7][8][9] The ultimate goal of any analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[8]
Comparative Overview of Core Analytical Techniques
The quantification of a small molecule like this compound is dominated by chromatographic techniques. The choice among them hinges on the required sensitivity, selectivity, and the complexity of the sample matrix.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Principle of Causality: This technique leverages the principles of reversed-phase chromatography to separate this compound from other components in a sample based on its polarity. The molecule's phenyl ring contains a natural chromophore that absorbs ultraviolet (UV) light, allowing for its detection and quantification. HPLC-UV is a workhorse method in many laboratories due to its robustness and accessibility.[10][11]
-
Field-Proven Insights: HPLC-UV is exceptionally well-suited for purity assessments and assays where the analyte concentration is relatively high (e.g., >0.05%). Its reliability and lower operational cost make it ideal for routine quality control of raw materials or finished products.[][2] However, its sensitivity is limited, and its specificity can be compromised by matrix components or impurities that co-elute and share similar UV absorption profiles.[12]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
-
Principle of Causality: LC-MS/MS elevates the specificity and sensitivity of analysis to a much higher plane. After chromatographic separation via LC, the analyte is ionized and introduced into a mass spectrometer. The first mass analyzer (MS1) isolates the specific mass-to-charge ratio (m/z) of the parent this compound molecule. This isolated ion is then fragmented, and a second mass analyzer (MS2) detects specific, characteristic fragment ions. This parent-to-daughter ion transition is a unique molecular signature, providing exceptional specificity.
-
Field-Proven Insights: This is the "gold standard" for trace-level quantification and is the required method for analyzing potential genotoxic impurities (GTIs), which must often be controlled at the parts-per-million (ppm) level relative to the active pharmaceutical ingredient (API).[5][13] The technique's ability to distinguish the analyte from a complex matrix is unparalleled, making it essential for analyzing biological samples like plasma or for release testing of drug substances where trace impurities are a critical quality attribute.[14][15]
Gas Chromatography with Mass Spectrometry (GC-MS)
-
Principle of Causality: GC-MS offers excellent chromatographic resolution but is restricted to thermally stable and volatile compounds. Amino acids, being zwitterionic and non-volatile, cannot be analyzed directly.[16] A mandatory chemical derivatization step is required to convert the polar functional groups (amine and carboxylic acid) into nonpolar, volatile moieties (e.g., silyl ethers).[16][17] Once derivatized, the compound is separated in the gas phase and detected by a mass spectrometer.
-
Field-Proven Insights: While a powerful technique, the requisite derivatization step introduces complexity and potential sources of error into the workflow. This makes GC-MS a less common choice than LC-based methods for this specific analyte. It is typically reserved for specific research applications where established GC-MS amino acid profiling methods are already in place or when it is necessary to resolve isobaric interferences that are intractable by LC.[17]
Data-Driven Performance Comparison
The following table summarizes typical performance characteristics for each method, providing a quantitative basis for comparison. The values represent expected outcomes from a properly validated method for an analyte like this compound.
| Validation Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) | Rationale for Performance |
| Specificity | Moderate | Very High | High | MS detection provides structural confirmation, significantly reducing interference compared to UV. |
| Limit of Quantitation (LOQ) | ~100 - 500 ng/mL | < 1 ng/mL | ~5 - 50 ng/mL | Tandem MS is orders of magnitude more sensitive than UV detection. |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.995 | All methods can achieve excellent linearity within their respective quantitative ranges. |
| Precision (%RSD) | < 2% | < 10% | < 15% | HPLC-UV is highly repeatable for high-concentration samples. Trace analysis methods (LC-MS/MS, GC-MS) inherently have slightly higher variability. |
| Accuracy (% Recovery) | 98 - 102% | 90 - 110% | 85 - 115% | Derivatization steps in GC-MS can introduce variability affecting recovery. |
| Throughput | High | Medium | Low | Sample preparation for LC-MS/MS and especially the derivatization for GC-MS reduce throughput. |
Validated Experimental Protocols & Workflows
The following protocols are provided as robust starting points for method development and validation. Each protocol is a self-validating system, incorporating system suitability checks to ensure instrument performance before analysis.
Protocol 1: Quantification by HPLC-UV for Purity and Assay
This method is designed for determining the purity of this compound as a raw material or for assaying its concentration in a simple formulation.
Methodology Steps:
-
Reagents and Materials:
-
This compound Reference Standard (>99% purity)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Formic Acid (ACS Grade)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Standard Preparation:
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in a 50:50 mixture of Methanol and Water.
-
Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 200 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the diluent (50:50 Methanol:Water) to achieve a theoretical concentration of ~100 µg/mL.
-
-
Chromatographic Conditions:
-
Column: C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm particle size
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 210 nm[10]
-
Gradient Program:
-
0-2 min: 5% B
-
2-10 min: 5% to 70% B
-
10-12 min: 70% to 95% B
-
12-14 min: Hold at 95% B
-
14-15 min: 95% to 5% B
-
15-20 min: Re-equilibrate at 5% B
-
-
-
System Suitability:
-
Inject a mid-point standard (e.g., 50 µg/mL) six times.
-
Acceptance Criteria: %RSD of peak area < 2.0%, Tailing factor between 0.9 and 1.5.
-
Protocol 2: Quantification by LC-MS/MS for Trace Level Analysis
This method is designed for the quantification of this compound as a potential genotoxic impurity in a drug substance or for analysis in a complex biological matrix.
Methodology Steps:
-
Reagents and Materials:
-
This compound Reference Standard
-
Stable Isotope Labeled Internal Standard (e.g., this compound-d5), if available.
-
Acetonitrile and Water (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Standard and Sample Preparation:
-
Prepare a high-concentration stock solution (1.0 mg/mL) in Methanol.
-
Perform serial dilutions in the appropriate matrix (e.g., drug substance solution, blank plasma) to create calibration standards from 0.1 ng/mL to 100 ng/mL.
-
For Drug Substance: Accurately weigh ~100 mg of the drug substance and dissolve in a suitable solvent to a final concentration of 10 mg/mL. Spike with internal standard.
-
For Biological Matrix (e.g., Plasma): To 100 µL of plasma, add internal standard and 300 µL of cold Acetonitrile to precipitate proteins. Vortex and centrifuge. Transfer the supernatant for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC/UHPLC system
-
Column: C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm particle size
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient: A fast gradient, e.g., 5% to 95% B in 3 minutes.
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
MRM Transitions (Example):
-
Analyte: Precursor Ion (Q1): 200.0 m/z → Product Ion (Q3): 154.0 m/z
-
Internal Standard: Precursor Ion (Q1): 205.0 m/z → Product Ion (Q3): 159.0 m/z
-
-
Note: Collision energy and other MS parameters must be optimized by infusing the analyte.
-
-
System Suitability:
-
Inject a low-level standard (e.g., LOQ level).
-
Acceptance Criteria: Signal-to-noise ratio > 10, consistent retention time.
-
Sources
- 2. chemimpex.com [chemimpex.com]
- 3. 3-chloro-L-phenylalanine | C9H10ClNO2 | CID 2761492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 8. fda.gov [fda.gov]
- 9. starodub.nl [starodub.nl]
- 10. PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. helixchrom.com [helixchrom.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. phenomenex.com [phenomenex.com]
- 14. vliz.be [vliz.be]
- 15. agilent.com [agilent.com]
- 16. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 17. d-nb.info [d-nb.info]
A Comparative Guide to Serotonin Depletion: Cross-Validation of 3-Chloro-DL-phenylalanine's Impact Across Experimental Models
For researchers investigating the vast roles of the serotonergic system, from mood regulation to gastrointestinal function, the ability to selectively and effectively deplete serotonin (5-hydroxytryptamine, 5-HT) is a cornerstone of experimental design. Among the pharmacological tools available, 3-Chloro-DL-phenylalanine, commonly known as p-chlorophenylalanine (PCPA), stands out as a widely utilized agent. This guide provides an in-depth, objective comparison of PCPA's performance across different experimental models, contrasts it with alternative depletion methods, and offers the detailed, field-proven protocols necessary for rigorous and reproducible scientific inquiry.
The Lynchpin of Serotonin Synthesis: Mechanism of Action of PCPA
To effectively wield PCPA as an experimental tool, a thorough understanding of its mechanism is paramount. PCPA is an irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin.[1][2][3][4] TPH catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan, the initial step in the serotonin synthesis pathway.[2][5][6] By irreversibly binding to and inactivating TPH, PCPA effectively halts the production of new serotonin, leading to a profound and long-lasting depletion of 5-HT in both the central nervous system and the periphery.[1][2]
It is crucial to recognize that there are two isoforms of TPH: TPH1, found primarily in peripheral tissues like the gut and pineal gland, and TPH2, which is exclusively expressed in the brain's serotonergic neurons.[7][8] PCPA does not exhibit significant selectivity between these isoforms, resulting in systemic serotonin depletion.[9][10] The recovery of serotonin levels following PCPA administration is not dependent on the drug's clearance, but rather on the de novo synthesis of new TPH enzyme, a process that can take several days to weeks.[1]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Tryptophan and Tyrosine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Life without brain serotonin: reevaluation of serotonin function with mice deficient in brain serotonin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Frontiers | Inhibition of Tryptophan Hydroxylases and Monoamine Oxidase-A by the Proton Pump Inhibitor, Omeprazole—In Vitro and In Vivo Investigations [frontiersin.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Chloro-DL-phenylalanine
For laboratory professionals dedicated to advancing scientific discovery, the responsible management of chemical reagents is as crucial as the innovative research they enable. This guide provides an in-depth, procedural framework for the proper disposal of 3-Chloro-DL-phenylalanine, ensuring the safety of personnel and the preservation of our environment. Our commitment to excellence extends beyond providing high-quality reagents to empowering our partners with the knowledge to handle them safely and responsibly.
Understanding the Compound: Hazard Profile of this compound
This compound is a derivative of the essential amino acid phenylalanine, utilized in various biochemical and pharmaceutical research applications.[1] Its structure includes a chlorinated phenyl group, which dictates its classification as a halogenated organic compound and informs the necessary disposal protocols.
While comprehensive toxicological data is not fully available, the compound is known to present several hazards. According to aggregated GHS data, it may cause skin irritation, serious eye irritation, and respiratory irritation.[2] Therefore, handling and disposal require appropriate personal protective equipment (PPE) and adherence to strict safety protocols.
Table 1: Key Safety and Hazard Information for this compound
| Property | Information | Source(s) |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |
| Chemical Classification | Halogenated Organic Compound | [2][3] |
| Molecular Formula | C₉H₁₀ClNO₂ | [4][5] |
| Molecular Weight | 199.63 g/mol | [2][4] |
| Appearance | Off-white powder/solid | [6] |
| Incompatible Materials | Strong oxidizing agents | [6][7] |
The presence of a halogen (chlorine) in the molecule is a critical factor for waste management. Halogenated compounds can be more challenging and costly to dispose of compared to their non-halogenated counterparts and require specific disposal streams to prevent the formation of harmful byproducts during treatment.[8]
The Core Principle: Segregation of Halogenated Waste
The foundational principle for the disposal of this compound is its strict segregation as halogenated organic waste . The rationale behind this is twofold:
-
Environmental Protection: Improper disposal of halogenated compounds can lead to environmental contamination. Many are persistent organic pollutants that can bioaccumulate in ecosystems.
-
Treatment Process Efficacy: The primary disposal method for many halogenated organic wastes is high-temperature incineration. Mixing them with non-halogenated waste can interfere with the incineration process and potentially lead to the formation of dioxins and other highly toxic byproducts.[3] Keeping these waste streams separate ensures that each can be treated by the most effective and environmentally sound method.[8][9]
Step-by-Step Disposal Protocol
This protocol provides a direct, actionable workflow for the safe disposal of this compound from the point of generation to its final removal by a certified waste management service.
3.1. Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (refer to glove manufacturer's specifications)
-
A lab coat
3.2. Waste Collection and Containerization
-
Designate a Waste Container: Use a clearly marked, dedicated container for "Halogenated Organic Waste."[9] This container must be made of a material compatible with the chemical and have a secure, tight-fitting lid to prevent spills and evaporation.[9]
-
Labeling: Immediately upon adding the first amount of waste, label the container with the words "Hazardous Waste," the full chemical name ("this compound"), and the appropriate hazard warnings (e.g., "Irritant").[10][11] All constituents and their approximate percentages must be listed if it is a mixed waste stream.[8]
-
Solid Waste: If disposing of the solid powder, sweep it up carefully, avoiding dust formation, and place it into the designated container.[12][13]
-
Contaminated Materials: Any materials contaminated with this compound, such as weighing paper, gloves, or absorbent pads from a spill cleanup, should also be placed in the same halogenated waste container.[8]
-
Container Management: Keep the waste container closed at all times except when actively adding waste.[9] Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills.[14]
3.3. Storage in a Satellite Accumulation Area (SAA)
-
Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[10][15] This area should be at or near the point of waste generation and under the control of laboratory personnel.[11]
-
Segregation in Storage: Within the SAA, ensure that the halogenated waste container is stored separately from incompatible materials, particularly acids, bases, and oxidizing agents.[15] Secondary containment, such as a tray or tub, is required to contain any potential leaks.[15]
-
Accumulation Limits: Be aware of the volume limits for SAAs (typically up to 55 gallons) and the time limits for storing waste once the container is full or once it is moved to a Central Accumulation Area (CAA).[10]
3.4. Arranging for Disposal
-
Contact Your Institution's EHS: Once the waste container is nearly full, or in accordance with your institution's policies, contact your Environmental Health and Safety (EHS) department or the designated chemical waste coordinator to arrange for a pickup.[8]
-
Documentation: Complete any necessary waste disposal forms or tags as required by your institution, providing accurate information about the contents of the container.[8]
-
Professional Disposal: The waste will be collected by a licensed hazardous waste disposal company, which will transport it to an approved treatment, storage, and disposal facility (TSDF) for final disposition, likely through high-temperature incineration.[3][16]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Emergency Procedures: Spills and Exposure
In the event of a spill or accidental exposure, immediate and correct action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing.[7][17]
-
Eye Contact: Flush eyes immediately with copious amounts of water for at least 15 minutes, holding the eyelids open.[12][17] Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[12]
-
Small Spills: For minor spills, contain the spill and clean it up using an inert absorbent material. Place the absorbent material and any contaminated cleaning supplies into the designated halogenated waste container.[17] Ensure adequate ventilation during cleanup.
-
Large Spills: For significant spills, evacuate the area and contact your institution's emergency response team or EHS immediately.
By adhering to these detailed procedures, you uphold the highest standards of laboratory safety and environmental stewardship. Your diligence ensures that the pursuit of scientific advancement does not come at the cost of personal or ecological well-being.
References
- PubChem. (n.d.). 3-chloro-L-phenylalanine. National Center for Biotechnology Information.
- Temple University. (2021, October). Halogenated Solvents in Laboratories. Campus Operations.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Delaware.
- University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- American Society for Clinical Pathology. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
- ChemWhat. (n.d.). This compound CAS#: 14091-12-4.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3-chloro-L-phenylalanine | C9H10ClNO2 | CID 2761492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. otago.ac.nz [otago.ac.nz]
- 4. scbt.com [scbt.com]
- 5. chemwhat.com [chemwhat.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. epa.gov [epa.gov]
- 17. aksci.com [aksci.com]
Navigating the Safe Handling of 3-Chloro-DL-phenylalanine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 3-Chloro-DL-phenylalanine, moving beyond a simple checklist to offer a framework of best practices rooted in scientific causality. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Immediate Safety Briefing: Understanding the Risks
This compound is a non-proteinogenic amino acid derivative. While some safety data sheets may present it as non-hazardous under certain conditions, it is crucial to adopt a conservative approach to its handling.[1][2] The primary hazards associated with this compound, particularly in its powdered form, are:
-
Skin Irritation: May cause skin irritation upon contact.[3][4]
-
Serious Eye Irritation: Poses a risk of serious eye irritation if it comes into contact with the eyes.[3][4]
-
Respiratory Irritation: Inhalation of dust particles may lead to respiratory tract irritation.[3][4]
-
Acute Toxicity (Oral): Some sources indicate that it may be toxic if swallowed.[5][6]
-
Skin Sensitization: May cause an allergic skin reaction in some individuals.[5][6]
Given these potential hazards, a comprehensive personal protective equipment (PPE) and handling plan is not merely a recommendation but a necessity.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is your first and most critical line of defense. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendation | Rationale |
| Hand Protection | Nitrile rubber gloves | Provides a barrier against skin contact and potential irritation. Always inspect gloves for tears or punctures before use.[7] |
| Eye Protection | Safety glasses with side shields or goggles | Protects against accidental splashes or airborne powder that could cause serious eye irritation.[2][7] |
| Body Protection | Long-sleeved laboratory coat | Prevents the compound from coming into contact with your skin and contaminating personal clothing.[7][8] |
| Respiratory Protection | Use in a well-ventilated area. For large quantities or in areas with insufficient ventilation, a NIOSH/MSHA approved respirator with a particle filter is recommended. | Minimizes the risk of inhaling dust particles that can cause respiratory irritation.[5][7] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.
Preparation and Engineering Controls
-
Designated Work Area: Designate a specific area for handling this compound, preferably within a chemical fume hood or in a well-ventilated space.[4]
-
Surface Preparation: Before handling, ensure the work surface is clean and uncluttered. This will aid in containing any potential spills.
-
Gather Materials: Have all necessary equipment, including a calibrated scale, weighing paper, spatulas, and labeled containers, readily available to minimize movement and the potential for accidents.
Weighing and Handling the Compound
-
Donning PPE: Before opening the container, put on all required PPE as outlined in the table above.
-
Minimize Dust Generation: Open the container carefully. When weighing, use gentle movements to avoid creating airborne dust.
-
Immediate Cleanup: If any powder is spilled, clean it up immediately by carefully sweeping or vacuuming with a HEPA-filtered vacuum. Avoid dry sweeping, which can disperse dust into the air. Place the collected material into a sealed container for disposal.[4]
Post-Handling Procedures
-
Decontamination: After handling is complete, wipe down the work surface with an appropriate cleaning agent.
-
Glove Removal: Remove gloves using the proper technique to avoid contaminating your skin. Dispose of them in the designated waste container.[1]
-
Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves, even if you do not believe you came into direct contact with the compound.[4]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical final step.
-
Waste Container: All waste materials, including contaminated gloves, weighing paper, and any spilled compound, should be placed in a clearly labeled, sealed container.
-
Consult Local Regulations: Dispose of the waste container in accordance with all local, state, and federal regulations.[4] Do not dispose of this chemical down the drain.[1]
-
Empty Containers: Even empty containers may retain residual powder and should be handled with care.[9]
Visualizing the Workflow for Safe Handling
To provide a clear, at-a-glance understanding of the safe handling process, the following workflow diagram illustrates the key steps and decision points.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
By integrating these procedures into your laboratory's standard operating protocols, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- PubChem. 3-chloro-L-phenylalanine | C9H10ClNO2 | CID 2761492. [Link]
- National Institute for Occupational Safety and Health (NIOSH).
- Center for Chemical Process Safety. Guidelines for safe handling of powders and bulk solids. [Link]
- Capital Resin Corporation. The OSHA Chemical Storage Requirements. [Link]
- Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]
- BulkInside. Ensuring Compliance in Powder Handling: Key Regulations for Safety & Sustainability. [Link]
- Johns Hopkins University. NIOSH pocket guide to chemical hazards. [Link]
- National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards Introduction. [Link]
- The University of British Columbia. Personal Protective Equipment. [Link]
- BFM® Fitting. A Comprehensive Guide to Safe Powder Handling. [Link]
- Teamsters Safety and Health. NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. [Link]
- Bergeson & Campbell, P.C.
- PolyStar Containment. Understanding OSHA Chemical Storage Requirements. [Link]
- ChemWhat. This compound CAS#: 14091-12-4. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. 3-chloro-L-phenylalanine | C9H10ClNO2 | CID 2761492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. 5-HT synthesis inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
